molecular formula C9H8FNO B1283128 6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 75893-82-2

6-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1283128
CAS No.: 75893-82-2
M. Wt: 165.16 g/mol
InChI Key: MRNDBGXTEBTIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDBGXTEBTIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546804
Record name 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75893-82-2
Record name 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one from 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-fluoroaniline, and proceeds through a two-step sequence involving an acylation followed by an intramolecular Friedel-Crafts cyclization. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and critical process parameters.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing metabolic stability and receptor binding affinity. Consequently, the efficient and scalable synthesis of this compound is of considerable interest to the pharmaceutical industry. The synthetic route detailed herein is a robust and well-established method that offers a reliable pathway to this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 4-fluoroaniline is achieved in two primary transformations:

  • Acylation: The nucleophilic aromatic amine, 4-fluoroaniline, is first acylated with acryloyl chloride to form the key intermediate, N-(4-fluorophenyl)acrylamide. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Intramolecular Friedel-Crafts Cyclization: The newly formed acrylamide undergoes an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts reaction, to construct the desired dihydroquinolinone ring system. This cyclization is promoted by a Lewis acid catalyst.

synthesis_overview 4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)acrylamide N-(4-fluorophenyl)acrylamide 4-Fluoroaniline->N-(4-fluorophenyl)acrylamide Acylation Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->N-(4-fluorophenyl)acrylamide This compound This compound N-(4-fluorophenyl)acrylamide->this compound Intramolecular Friedel-Crafts Cyclization

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of N-(4-fluorophenyl)acrylamide

The initial step in the synthetic sequence is the formation of an amide bond between 4-fluoroaniline and acryloyl chloride. This is a classic Schotten-Baumann type reaction.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
4-Fluoroaniline111.121.0111.12
Acryloyl chloride90.511.199.56
Triethylamine101.191.2121.43
Dichloromethane (DCM)--1 L

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (111.12 g, 1.0 mol) and dichloromethane (1 L).

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (121.43 g, 1.2 mol) to the stirred solution.

  • Slowly add acryloyl chloride (99.56 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. This step should be performed in a well-ventilated fume hood.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(4-fluorophenyl)acrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Causality Behind Experimental Choices
  • Choice of Base: Triethylamine is a common organic base used to scavenge the HCl generated during the acylation. Its boiling point allows for easy removal during workup.

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the acylation and to minimize potential polymerization of the acryloyl chloride and the product.

  • Stoichiometry: A slight excess of acryloyl chloride is used to ensure complete consumption of the starting aniline. An excess of triethylamine is used to ensure complete neutralization of the generated HCl.

Part 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization of N-(4-fluorophenyl)acrylamide to afford the target this compound. The Friedel–Crafts reaction is a fundamental method for C-C bond formation via electrophilic aromatic substitution.[2][3]

Reaction Mechanism

The mechanism of the intramolecular Friedel-Crafts cyclization involves the following key steps:

  • Activation of the Alkene: The Lewis acid coordinates to the carbonyl oxygen of the amide, which enhances the electrophilicity of the double bond.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the activated alkene in an intramolecular fashion. The fluorine atom is an ortho-, para-director, and the cyclization occurs at the position ortho to the amide nitrogen.

  • Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

friedel_crafts_mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Cyclization Start N-(4-fluorophenyl)acrylamide Intermediate1 Lewis Acid Complex Start->Intermediate1 + Lewis Acid Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product This compound Intermediate2->Product Deprotonation & Rearomatization

Caption: Simplified mechanism of the intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
N-(4-fluorophenyl)acrylamide165.161.0165.16
Aluminum chloride (AlCl₃)133.343.0400.02
Dichloromethane (DCM)--1.5 L

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend N-(4-fluorophenyl)acrylamide (165.16 g, 1.0 mol) in dichloromethane (1.5 L).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Carefully add anhydrous aluminum chloride (400.02 g, 3.0 mol) portion-wise over 1.5 hours, maintaining the internal temperature below 10 °C. Caution: The addition of AlCl₃ is highly exothermic. Ensure efficient cooling and slow addition. Aluminum chloride is corrosive and reacts violently with water.[4]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred mixture of crushed ice (2 kg) and concentrated HCl (200 mL). This should be done in a large beaker in a fume hood due to vigorous gas evolution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash with water (500 mL), saturated aqueous NaHCO₃ (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a white crystalline solid.

Causality Behind Experimental Choices
  • Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that is highly effective in promoting Friedel-Crafts reactions.[2] A stoichiometric excess is often required as the Lewis acid can complex with both the reactant and the product.

  • Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and has a low boiling point, facilitating its removal.

  • Quenching: The reaction is quenched with ice and acid to decompose the aluminum chloride complexes and to protonate any basic byproducts, facilitating their removal during the aqueous workup.

Purification and Characterization

The purity of the intermediate and the final product is crucial for their use in subsequent synthetic steps.

Purification
  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] The choice of solvent is critical and is typically determined empirically. For N-(4-fluorophenyl)acrylamide, a mixture of ethyl acetate and hexanes is often suitable. For this compound, ethanol is a good choice.[6]

  • Column Chromatography: For smaller scale reactions or for the removal of closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.

Characterization

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques.

N-(4-fluorophenyl)acrylamide: [7][8]

TechniqueExpected Data
¹H NMR δ (ppm): ~8.0-8.5 (br s, 1H, NH), ~7.5-7.7 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.3-6.5 (dd, 1H, =CH₂), ~6.1-6.3 (dd, 1H, =CH), ~5.7-5.9 (dd, 1H, =CH₂)
¹³C NMR δ (ppm): ~164 (C=O), ~160 (d, ¹JCF, C-F), ~134 (Ar-C), ~131 (=CH), ~128 (=CH₂), ~122 (d, ³JCF, Ar-CH), ~116 (d, ²JCF, Ar-CH)
IR (KBr) ν (cm⁻¹): ~3300 (N-H), ~1660 (C=O, Amide I), ~1600 (C=C), ~1540 (N-H bend, Amide II), ~1220 (C-F)
Mass Spec (EI) m/z: 165 (M⁺)

This compound: [9][10]

TechniqueExpected Data
¹H NMR δ (ppm): ~9.5 (br s, 1H, NH), ~7.0-7.2 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~2.9-3.1 (t, 2H, CH₂), ~2.5-2.7 (t, 2H, CH₂)
¹³C NMR δ (ppm): ~170 (C=O), ~158 (d, ¹JCF, C-F), ~135 (Ar-C), ~125 (Ar-C), ~117 (d, ²JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~114 (d, ³JCF, Ar-CH), ~31 (CH₂), ~25 (CH₂)
IR (KBr) ν (cm⁻¹): ~3200 (N-H), ~1680 (C=O), ~1610, ~1500 (aromatic C=C), ~1240 (C-F)
Mass Spec (EI) m/z: 165 (M⁺)

Safety Considerations

  • 4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.[1]

  • Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and add to reaction mixtures slowly and with cooling.

  • Dichloromethane: A volatile and suspected carcinogen. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from 4-fluoroaniline via N-(4-fluorophenyl)acrylamide is a reliable and efficient two-step process. Careful control of reaction conditions, particularly temperature and the stoichiometry of reagents, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and to adapt it for their specific research and development needs.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). National Institutes of Health.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.
  • ResearchGate. (2025, August 5). 4-Fluoroanilines: Synthesis and Decomposition.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2024). Acryloyl chloride.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465–6474.
  • Google Patents. (2014, July 24). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Chem-Gold. (n.d.). This compound [75893-82-2] 95%.
  • Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols.
  • National Institutes of Health. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
  • PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.
  • National Institutes of Health. (n.d.). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity.
  • Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.
  • Google Patents. (n.d.). Process for the preparation of N-substituted acrylamides.
  • OUCI. (n.d.). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.
  • National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • Royal Society of Chemistry. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.
  • National Institutes of Health. (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes.
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Springer. (2016, July 25). 1H NMR Characterization of Two New Pyridoxine Derivatives.
  • PubMed Central. (2024, July 23). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Nonconventional Friedel-Crafts Chemistry. Part 8. The Preferential Intramolecular Cyclization Reactions of 2-Aryl-2-benzyl-1,3-oxathiolan- 5-ones (I) Under Lewis Acid Catalytic Action.

Sources

An In-depth Technical Guide to 6-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 75893-82-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction: The Significance of the Fluorinated Quinolinone Scaffold

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, metabolic stability, and binding interactions with biological targets.[2] This strategic fluorination makes this compound and its derivatives attractive candidates for investigation in various therapeutic areas.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 75893-82-2[3]
Molecular Formula C₉H₈FNO[3]
Molecular Weight 165.16 g/mol [3]
IUPAC Name 6-fluoro-3,4-dihydro-1H-quinolin-2-one[4]
Alternate Names 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one[3]
Appearance White to pale cream or pale yellow to yellow fused solid or crystalline powder[5]
Melting Point 26.0-36.0°C[5]
Spectral Data (Predicted and Representative)

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.

  • Aromatic Protons (3H): Expected in the range of δ 6.8-7.5 ppm. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to H-H and H-F couplings.

  • -CH₂-CH₂- Group (4H): Two triplets corresponding to the two methylene groups are expected in the aliphatic region (δ 2.5-3.5 ppm).

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C=O): Expected around δ 170 ppm.

  • Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (δ 110-150 ppm). The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

  • Aliphatic Carbons (2C): Two signals for the methylene carbons are expected in the range of δ 20-40 ppm.

2.2.3. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

  • Molecular Ion (M+): Expected at m/z = 165.

  • Fragmentation: Common fragmentation pathways for quinolinones may involve the loss of CO, and cleavage of the dihydro-pyridone ring.

2.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band is anticipated around 1660-1690 cm⁻¹.

  • C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes for quinolinone scaffolds. A common and effective method involves the intramolecular Friedel-Crafts cyclization of a suitable precursor.

General Synthetic Workflow

A plausible synthetic pathway starts from a commercially available fluorinated aniline derivative.

Synthesis_Workflow A 4-Fluoroaniline B N-(4-fluorophenyl)-3-chloropropanamide A->B Acylation with 3-chloropropionyl chloride C This compound B->C Intramolecular Friedel-Crafts Alkylation (e.g., AlCl3)

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is based on well-established procedures for the synthesis of similar quinolinone derivatives and may require optimization for this specific compound.[6][7]

Step 1: Synthesis of N-(4-fluorophenyl)-3-chloropropanamide

  • To a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 3-chloropropionyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-3-chloropropanamide, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the N-(4-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise.

  • After the addition, warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological and Pharmacological Potential

The quinolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[8][9] The introduction of a fluorine atom can further enhance these properties.

Potential Therapeutic Applications
  • Anticancer Activity: Quinolinone derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[10][11][12] The this compound scaffold serves as a valuable starting point for the design of novel anticancer agents.

  • Antimicrobial Activity: The quinolone and quinolinone cores are central to many antibacterial drugs.[13] Derivatives of this compound may exhibit activity against a range of bacterial and fungal pathogens.

Illustrative Signaling Pathway in Cancer

Many quinolinone-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified RTK signaling pathway that could be a potential target for derivatives of this compound.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression

Caption: Simplified RTK signaling pathway targeted by quinolinone-based inhibitors.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of the compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to institutional and local regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its fluorinated quinolinone core offers a promising starting point for medicinal chemists to explore new chemical space in the pursuit of potent and selective drugs for a variety of diseases, particularly cancer and infectious diseases. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19403.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini reviews in medicinal chemistry, 21(16), 2209–2226.
  • Ball, P. (1993). Safety and tolerability of fluoroquinolones. Drug safety, 9(2), 85–92.
  • Bielawska, A., Bielawski, K., & Gornowicz, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
  • Chem-Gold. (n.d.). This compound [75893-82-2] 95%.
  • Funke, U., Fischer, S., Hiller, A., Scheunemann, M., Deuther-Conrad, W., Brust, P., & Steinbach, J. (2008). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. Bioorganic & medicinal chemistry letters, 18(16), 4727–4730.
  • Guan, L. P., Jin, Q. H., Tian, G. R., Sun, Q. S., & Yang, X. (2010). Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. Die Pharmazie, 65(1), 10–14.
  • Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13690765, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150829147, 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Sun, C., Wang, Y., & Zhang, J. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S.
  • University of Wisconsin-Madison. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent - Supporting Information.
  • Wang, X. (2012). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. CN102898358A.
  • Wei, L., Li, W., & Wang, M. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde. WO2014111903A2.
  • Yue, G. (2010). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN101781241A.

Sources

A Technical Guide to 6-fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and development. The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold, and the strategic introduction of a fluorine atom at the 6-position profoundly influences its physicochemical and pharmacological properties. This document details the compound's precise chemical structure and nomenclature, outlines a robust and mechanistically sound synthetic protocol, provides a comprehensive guide to its spectroscopic characterization, and discusses its emerging applications as a key building block for novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The 3,4-dihydroquinolin-2(1H)-one scaffold, a cyclic amide (lactam) fused to a benzene ring, is present in numerous compounds with diverse biological activities.[2] The convergence of these two motifs in this compound (CAS No. 75893-82-2) creates a molecule with significant potential as a synthetic intermediate for targeting a range of disease states, including cancer and diabetic complications.[3][4] This guide serves as a comprehensive resource on its chemical identity, synthesis, and analytical validation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its effective application in research and development.

IUPAC Nomenclature and Chemical Structure

The unambiguous IUPAC name for this compound is 6-fluoro-3,4-dihydro-1H-quinolin-2-one .[3][5] Its structure consists of a dihydroquinolinone core with a fluorine atom substituted at the C-6 position of the aromatic ring.

Figure 1: Chemical Structure of 6-fluoro-3,4-dihydro-1H-quinolin-2-one Chemical Structure of this compound

Physicochemical Data Summary

The key physicochemical properties are summarized below for rapid reference. This data is essential for planning synthetic manipulations, purification procedures, and formulation studies.

PropertyValueSource
CAS Number 75893-82-2[3][5][6]
Molecular Formula C₉H₈FNO[3][5][6]
Molecular Weight 165.16 g/mol [3][5][6]
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)F[3]
InChI Key MRNDBGXTEBTIEY-UHFFFAOYSA-N[3][5]

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its availability for further research. While several general strategies exist for dihydroquinolinones[7], an intramolecular Friedel-Crafts reaction provides a robust and scalable approach.

Retrosynthetic Analysis and Strategy Selection

Our retrosynthetic approach disconnects the C4-C4a bond, identifying N-(4-fluorophenyl)-3-chloropropionamide as a key precursor. This precursor is readily accessible from commercially available 4-fluoroaniline and 3-chloropropionyl chloride. The subsequent intramolecular Friedel-Crafts cyclization is a classic and well-understood transformation for forming this bicyclic system. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical for activating the aromatic ring towards electrophilic attack by the acylium ion intermediate generated from the amide.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity is confirmed by the spectroscopic methods detailed in Section 4.0.

Step 1: Synthesis of N-(4-fluorophenyl)-3-chloropropionamide (Precursor)

  • To a stirred solution of 4-fluoroaniline (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of 3-chloropropionyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of 4-fluoroaniline by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-3-chloropropionamide, which can be purified by recrystallization.

Step 2: Cyclization to this compound

  • To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq.) and heat to form a melt (approx. 150-160 °C) under an inert atmosphere (N₂ or Ar). Causality: Using a significant excess of AlCl₃ is necessary to complex with both the carbonyl oxygen and the amide nitrogen, thereby activating the system for cyclization.

  • Carefully add the N-(4-fluorophenyl)-3-chloropropionamide (1.0 eq.) portion-wise to the molten AlCl₃ with vigorous stirring. The reaction is exothermic.

  • Maintain the reaction temperature at 150-170 °C for 30-60 minutes.[8] Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with cold water, and dry.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Precursor Synthesis cluster_final Final Product A 4-Fluoroaniline C N-(4-fluorophenyl)- 3-chloropropionamide A->C Et3N, DCM B 3-Chloropropionyl Chloride B->C D 6-fluoro-3,4-dihydro- quinolin-2(1H)-one C->D 1. AlCl3 (molten), Δ 2. H3O+ quench

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

The unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. The following data are predictive, based on established principles and analysis of structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 6.8-7.2 ppm): Three signals are expected for the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns (coupling constants J_HF).

    • A doublet of doublets for the proton at C-5.

    • A triplet of doublets for the proton at C-7.

    • A doublet of doublets for the proton at C-8.

  • Amide Proton (δ ~8.0-9.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are expected for the adjacent methylene (-CH₂-) groups at C-3 and C-4, each integrating to 2H.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbon (δ ~170 ppm): A signal for the C-2 lactam carbonyl.

  • Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected. The carbon attached to the fluorine (C-6) will appear as a large doublet due to ¹J_CF coupling, a key diagnostic feature. The other aromatic carbons will also exhibit smaller C-F couplings (²J_CF, ³J_CF).

  • Aliphatic Carbons (δ ~25-35 ppm): Two signals for the C-3 and C-4 methylene carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular formula C₉H₈FNO.[5] The presence of a single fluorine and nitrogen atom will give this peak a distinct isotopic pattern.

  • Fragmentation: Common fragmentation patterns for related structures involve the loss of CO, and cleavage of the dihydro-pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Summary of Expected Analytical Data
TechniqueExpected Key Features
¹H NMR Signals in aromatic (δ 6.8-7.2), amide (δ ~8.5), and aliphatic (δ 2.5-3.0) regions. H-F coupling is expected.
¹³C NMR Carbonyl signal (δ ~170), 6 aromatic signals (one with large ¹J_CF coupling), 2 aliphatic signals.
Mass Spec. Molecular ion peak (M⁺) at m/z = 165.[5]
IR Spec. Strong C=O stretch (~1670 cm⁻¹), N-H stretch (~3250 cm⁻¹), C-F stretch (~1200 cm⁻¹).

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

Role as a Pharmacophore and Synthetic Intermediate

The dihydroquinolinone core is a recognized pharmacophore. This compound serves as a starting point for elaborating substituents at the N-1, C-3, or other aromatic positions. The fluorine at C-6 acts as a bioisostere for a hydrogen atom but can block metabolic oxidation at that position and modulate the electronics of the aromatic ring, potentially enhancing target engagement.

Reported Biological Activities of Derivatives

While specific activities for the parent compound are still under broad investigation, its derivatives have shown significant promise:

  • Anticancer Activity: Derivatives of the dihydroquinolinone scaffold have been investigated as potential antitumor agents.[3]

  • Aldose Reductase (AKR1B1) Inhibition: Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as potent inhibitors of AKR1B1, a key target for treating diabetic complications.[4]

  • Antimicrobial Properties: Fluorinated quinolinone derivatives have been reported to exhibit antibacterial and antifungal properties.[3]

  • Peptide Conjugates: 7-amino-3,4-dihydroquinolin-2(1H)-one, a closely related analogue, has been used to synthesize peptide conjugates with carbonic anhydrase inhibition and antioxidant activities.[9]

Conclusion and Future Outlook

This compound is a strategically important heterocyclic compound that combines the privileged dihydroquinolinone scaffold with the beneficial effects of fluorination. Its synthesis is achievable through robust chemical methods like the Friedel-Crafts cyclization, and its structure can be unequivocally confirmed by a standard suite of spectroscopic techniques. Its primary value lies in its role as a versatile building block for the synthesis of novel drug candidates. Future research should focus on developing more efficient and greener synthetic routes and exploring the derivatization of this scaffold to generate libraries of compounds for screening against a wider array of biological targets.

References

  • This compound.
  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Royal Society of Chemistry. [Link]
  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.
  • Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

1H and 13C NMR spectral data of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. A thorough understanding of its molecular structure is paramount for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a complete, formally published dataset for this specific molecule, this paper synthesizes foundational NMR principles, substituent effect analysis, and spectral data from analogous structures to present a detailed, predictive interpretation. We will delve into the causal factors governing the chemical shifts and coupling constants, with a particular focus on the influence of the fluorine substituent. This document is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The introduction of a fluorine atom to the aromatic ring, as in this compound, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Therefore, precise structural confirmation via NMR is a critical step in the research and development pipeline. This guide will provide the foundational knowledge for interpreting the NMR data of this specific fluorinated scaffold.

Molecular Structure and NMR Fundamentals

The starting point for any spectral analysis is a clear understanding of the molecule's structure and the numbering convention used for assigning NMR signals.

Caption: Structure of this compound with IUPAC numbering.

The Influence of Fluorine in NMR Spectroscopy

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR studies.[4] Its presence introduces two key phenomena:

  • Chemical Shift Perturbation: Fluorine is the most electronegative element, causing strong inductive electron withdrawal. This significantly deshields (shifts downfield) the directly attached carbon (C6) and influences the chemical shifts of nearby protons and carbons.[3]

  • Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei through the bonding network. This coupling is observed over multiple bonds and provides invaluable connectivity information.[5][6] The magnitude of these J-couplings (in Hertz, Hz) is dependent on the number of bonds separating the nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate signals for the N-H proton, three aromatic protons, and two sets of methylene (CH₂) protons. The predictions below are for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-N (1-H) 8.0 - 9.5broad singlet (br s)-Amide protons are typically broad and downfield due to hydrogen bonding and exchange.
H-5 7.0 - 7.2doublet of doublets (dd)³J(H5-F) ≈ 8-10, ⁴J(H5-H7) ≈ 2-3Ortho to the fluorine, this proton will show a large ³J coupling to ¹⁹F and a smaller ⁴J (meta) coupling to H-7.
H-7 6.8 - 7.0doublet of doublets (dd)⁴J(H7-F) ≈ 5-7, ⁴J(H7-H5) ≈ 2-3Meta to the fluorine, showing a smaller ⁴J coupling to ¹⁹F and a meta coupling to H-5.
H-8 6.7 - 6.9doublet of doublets (dd)³J(H8-H7) ≈ 8-9, ⁵J(H8-F) ≈ 2-3Coupled to H-7 (ortho) and may show a small long-range ⁵J coupling to fluorine.
H-4 2.9 - 3.1triplet (t)³J(H4-H3) ≈ 7-8Methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with the two H-3 protons.
H-3 2.6 - 2.8triplet (t)³J(H3-H4) ≈ 7-8Methylene protons adjacent to the carbonyl group, appearing as a triplet from coupling to the H-4 protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule will be the large one-bond coupling between C6 and the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Predicted ¹J(C-F) (Hz)Predicted nJ(C-F) (Hz)Rationale
C2 (C=O) 168 - 172-⁵J ≈ 1-3Carbonyl carbon, typically found in this downfield region.[7]
C6 155 - 160~240 - 250-Directly bonded to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant.
C8a 138 - 142-³J ≈ 7-9Quaternary carbon at the aromatic-alicyclic ring junction, deshielded by the adjacent nitrogen.
C4a 125 - 130-³J ≈ 8-10Quaternary carbon at the ring junction.
C8 128 - 132-⁴J ≈ 3-4Aromatic CH carbon adjacent to the nitrogen.
C5 115 - 120-²J ≈ 20-25Aromatic CH ortho to the fluorine, showing a significant two-bond C-F coupling.
C7 113 - 118-²J ≈ 20-25Aromatic CH ortho to the fluorine, also showing a large two-bond C-F coupling.
C3 30 - 35--Aliphatic CH₂ adjacent to the carbonyl group.
C4 25 - 30--Aliphatic CH₂ adjacent to the aromatic ring.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines the standard procedure for a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS), if needed prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal and shim magnet acq1->acq2 acq3 Tune and match the probe for ¹H and ¹³C acq2->acq3 acq4 Acquire 1D Spectra: ¹H, ¹³C, DEPT-135 acq3->acq4 acq5 Acquire 2D Spectra (optional): COSY, HSQC, HMBC acq4->acq5 proc1 Apply Fourier Transform acq5->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate chemical shift scale to solvent or TMS proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh the sample. For a standard high-field NMR instrument, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[8]

    • Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.

    • Add the solvent to the vial containing the sample and gently agitate to dissolve. If necessary, use a vortex mixer.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the final volume is approximately 0.6-0.7 mL.[8]

    • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform locking and shimming procedures to ensure a stable and homogeneous magnetic field.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • (Optional but highly recommended for full assignment) Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (one-bond ¹H-¹³C correlation) to confirm assignments.[9][10]

Conclusion

The NMR spectral analysis of this compound is a clear illustration of fundamental structure-property relationships. The predicted ¹H and ¹³C NMR spectra are characterized by distinct features arising from the interplay of the dihydroquinolinone scaffold and the powerful electronic effects of the fluorine substituent. The downfield shifts in the aromatic region, coupled with the characteristic splitting patterns from H-F and C-F coupling, provide a unique spectroscopic fingerprint for this molecule. This guide provides a robust framework for researchers to confidently identify and characterize this important heterocyclic compound, facilitating its application in drug discovery and development.

References

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.).
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit.
  • F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. (n.d.). RSC Publishing.
  • Fluorine Coupling Constants. (n.d.).
  • Fluorine NMR. (n.d.).
  • NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega.
  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (n.d.). Journal of the American Chemical Society.
  • “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014, January 23). RSC Publishing.
  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21).
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025, August 6). Request PDF.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). (n.d.).
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). NIH.
  • Proton and fluorine NMR spectra of fluorobenzene. (n.d.).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). NIH.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.

Sources

mass spectrometry analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

Foreword: A Modern Analytical Approach

In the landscape of pharmaceutical development, the structural and metabolic characterization of novel chemical entities is paramount. This compound represents a class of fluorinated heterocyclic compounds of significant interest for their potential biological activities.[1] Its analysis demands a robust, precise, and comprehensive strategy. This guide moves beyond rote procedures to provide a foundational understanding of why specific analytical choices are made in the mass spectrometric analysis of this molecule, reflecting a philosophy of building self-validating and reliable methods. We will explore the complete workflow, from initial method development and structural elucidation via fragmentation analysis to the advanced application of identifying potential metabolites in a drug discovery context.

Analyte Profile: Physicochemical & Ionization Properties

A thorough understanding of the analyte's fundamental properties is the bedrock of any successful mass spectrometry method. This compound is a relatively small molecule with distinct chemical features that dictate its behavior in an LC-MS system.

The presence of a lactam (cyclic amide) functionality and an aromatic fluorine substituent are the key features influencing its ionization and fragmentation.[1] Based on its structure, electrospray ionization (ESI) in positive ion mode is the logical choice for achieving optimal sensitivity. The amide nitrogen and carbonyl oxygen are prime sites for protonation, leading to a stable protonated molecule, [M+H]⁺.

PropertyValueSource
Molecular Formula C₉H₈FNO[2][3]
Average Molecular Weight 165.16 g/mol [2][3]
Monoisotopic Mass 165.058992 Da[2]
CAS Number 75893-82-2[2][4]

In our experience, while the [M+H]⁺ ion will be predominant, it is also prudent to monitor for potential sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, especially when dealing with complex biological matrices or glassware that has not been acid-rinsed.

Core Methodology: LC-MS/MS Method Development

A robust and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for both quantitative and qualitative analysis. The following protocol is a field-proven starting point for establishing a high-quality method for this compound. The goal is to achieve sharp, symmetrical peaks with adequate retention for separation from potential impurities or metabolites.[5]

Experimental Protocol: LC-MS/MS Method Development
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Create a working solution at 1 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B.[5]

  • Liquid Chromatography (LC) Setup:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is the workhorse for compounds of this polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation and improving peak shape.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C to ensure run-to-run reproducibility.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the compound's elution profile, then optimize for speed and resolution.

  • Mass Spectrometry (MS) Setup:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[7]

    • Scan Mode: Begin with a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Source Parameters (Initial):

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 300 °C

      • Gas Flow: 10 L/min

    • MS/MS Optimization:

      • Perform a product ion scan on the precursor ion (m/z 166.0668).

      • Systematically ramp the collision energy (e.g., from 10 eV to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions for structural confirmation and quantification (MRM).[5]

The following diagram illustrates the logical workflow for this method development process.

cluster_prep Phase 1: Preparation cluster_lc Phase 2: LC Optimization cluster_ms Phase 3: MS Optimization prep_std Prepare 1 µg/mL Working Standard lc_setup Setup LC System (C18, ACN/H2O+FA) prep_std->lc_setup lc_inject Inject & Acquire Full Scan Data lc_setup->lc_inject lc_eval Evaluate Peak Shape & Retention Time lc_inject->lc_eval ms_confirm Confirm [M+H]+ Ion (m/z 166.0668) lc_eval->ms_confirm ms_frag Perform Product Ion Scan on Precursor ms_confirm->ms_frag ms_ce Optimize Collision Energy for Key Fragments ms_frag->ms_ce ms_final Finalize MRM Transitions ms_ce->ms_final

Caption: Workflow for LC-MS/MS Method Development.

High-Resolution Mass Spectrometry & Fragmentation Analysis

For unequivocal structure confirmation, high-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument is indispensable. It provides accurate mass measurements that allow for the determination of the elemental composition of the parent ion and its fragments.[6]

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the stable quinolinone core. In positive ion ESI-MS/MS, the protonated molecule ([M+H]⁺) will undergo collision-induced dissociation (CID) to yield characteristic product ions. Studies on analogous quinolone structures show common losses of small neutral molecules like water and carbon monoxide.[8][9]

The most probable fragmentation pathways are:

  • Neutral Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactam and quinolone structures, resulting from the cleavage of the carbonyl group.

  • Neutral Loss of Ethylene (C₂H₄): Cleavage of the dihydro portion of the quinolinone ring.

The diagram below outlines this proposed fragmentation cascade.

Caption: Proposed ESI+ Fragmentation of the Analyte.

Predicted Fragment Ions

The use of HRMS allows for differentiation between isobaric fragments, such as the two potential fragments at a nominal mass of m/z 138.

IonFormulaCalculated Monoisotopic Mass (Da)Description
[M+H]⁺ [C₉H₉FNO]⁺166.0668Protonated Parent Molecule
[M+H-CO]⁺ [C₈H₉FN]⁺138.0719Loss of Carbon Monoxide
[M+H-C₂H₄]⁺ [C₇H₅FNO]⁺138.0355Loss of Ethylene
[M+H-CO-HF]⁺ [C₈H₈N]⁺118.0657Subsequent loss of HF from Fragment 1

This predictive fragmentation data is invaluable for confirming the compound's identity in complex samples and for building a library for future screening purposes.

Advanced Application: Putative Metabolite Identification

In drug development, understanding a compound's metabolic fate is a regulatory requirement and key to assessing its safety and efficacy profile. Mass spectrometry is the primary tool for this task.[10] By incubating the parent compound with liver microsomes, we can generate metabolites and identify them using HRMS-based data mining strategies.

Common Metabolic Transformations

For a compound like this compound, common Phase I and Phase II metabolic reactions would include:

  • Phase I (Functionalization):

    • Oxidation (+15.9949 Da): Hydroxylation on the aromatic or aliphatic ring.

    • Dehydrogenation (-2.0156 Da): Formation of a double bond in the dihydro-ring.

  • Phase II (Conjugation):

    • Glucuronidation (+176.0321 Da): Conjugation of a glucuronic acid moiety, typically to a newly formed hydroxyl group.

Metabolic ReactionMass Shift (Da)Putative Metabolite FormulaExpected [M+H]⁺ m/z
Parent -[C₉H₉FNO]⁺166.0668
Oxidation +15.9949[C₉H₉FNO₂]⁺182.0617
Dehydrogenation -2.0156[C₉H₇FNO]⁺164.0511
Oxidation + Glucuronidation +192.0270[C₁₅H₁₇FNO₈]⁺358.0938
Metabolite Identification Workflow

The modern approach to metabolite identification relies on non-targeted data acquisition followed by sophisticated software-driven data mining.[10] The MSᴱ (or similar all-ions fragmentation) technique, where the instrument alternates between low-energy full scans (capturing parent ions) and high-energy full scans (capturing all fragment ions), is particularly powerful.

The workflow involves:

  • Incubation: Incubate the parent drug with liver microsomes (human, rat) and cofactors.

  • LC-HRMS Analysis: Analyze the incubated sample and a control sample (without the drug) using the optimized LC method and an MSᴱ acquisition strategy.

  • Data Mining: Use software to perform background subtraction and search for expected metabolites based on mass shifts (e.g., mass defect filtering) and unexpected metabolites.

  • Structural Elucidation: Compare the fragmentation spectrum of a putative metabolite with that of the parent drug to pinpoint the site of modification.[11]

cluster_bio Step 1: In Vitro Metabolism cluster_acq Step 2: Data Acquisition cluster_data Step 3: Data Processing & ID incubation Incubate Parent Drug with Liver Microsomes lcms LC-HRMS Analysis (Control vs. Sample) incubation->lcms mse Acquire Data using MSᴱ (Low & High Energy Scans) lcms->mse mining Mine Data for Mass Shifts (e.g., +16 Da for Oxidation) mse->mining compare Compare MS/MS Spectra (Parent vs. Metabolite) mining->compare elucidate Elucidate Structure & Pinpoint Modification Site compare->elucidate

Caption: High-Resolution Met-ID Workflow.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages foundational principles of chromatography and ionization, combined with the power of high-resolution mass analysis and tandem MS. By systematically developing a robust LC-MS method, predicting and confirming fragmentation pathways, and applying advanced workflows for metabolite profiling, researchers can gain a comprehensive understanding of this molecule. This guide provides the strategic framework and technical protocols necessary to ensure data of the highest quality and integrity, supporting the critical decisions made in the drug development pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13690765, this compound.
  • Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
  • Gómez-Ramos, M. M., et al. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health.
  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. PubMed.
  • Waters Corporation (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • INIS-IAEA (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.
  • Zhen, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
  • Zhen, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed.
  • Technology Networks (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • ResearchGate (2016). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations.
  • Marchetti, M., et al. (1998). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. PubMed.
  • Al-Obaidi, A., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.
  • Ma, L., & Zhu, M. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC - NIH.
  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. nist.gov.
  • Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.
  • Google Patents (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • De Lombaert, S., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed.
  • SCIEX (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • MDPI (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • NC.gov (2017). Results.
  • Atmospheric Measurement Techniques (2010). MS/MS studies on the selective on-line detection of sesquiterpenes using a flowing afterglow-tandem mass spectrometer.
  • Siniscalchi, T. (2020). Exercise 18.26 - Aromatic Rings and Spectroscopy. YouTube.
  • YouTube (2021). Lec3 - Spectroscopy of Aromatic Compounds.

Sources

solubility and stability of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to generate reliable data. It covers theoretical considerations based on the molecule's structure, step-by-step methodologies for solubility and stability assessment, and guidance on data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities.

Introduction to this compound

This compound is a fluorinated derivative of dihydroquinolinone.[1] Its structure, featuring a bicyclic system with a lactam functionality and a fluorine atom on the benzene ring, makes it a valuable scaffold in medicinal chemistry.[1] Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a person of interest for further investigation in drug discovery programs.[1]

A thorough understanding of the solubility and stability of this compound in various organic solvents is a prerequisite for its advancement through the development pipeline. These properties are critical for:

  • Formulation Development: Ensuring the compound can be delivered effectively.

  • Process Chemistry: Optimizing reaction conditions and purification procedures.

  • Analytical Method Development: Creating reliable methods for quantification and impurity profiling.[3]

  • Pharmacokinetic and Toxicological Studies: Understanding its behavior in biological systems.

This guide will provide the necessary tools to establish a robust physicochemical profile for this compound.

Physicochemical Properties

A summary of the basic computed properties for this compound is provided below.[4]

PropertyValueSource
Molecular Formula C₉H₈FNO[4][5]
Molecular Weight 165.16 g/mol [4][5]
CAS Number 75893-82-2[4][5]
XLogP3 (Computed) 1.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 29.1 Ų[4]

The presence of a hydrogen bond donor (the amide N-H), two hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom), and a moderate computed LogP suggest that the compound will exhibit a nuanced solubility profile across solvents of varying polarities.

Molecular Structure

Caption: Chemical structure of this compound.

Solubility in Organic Solvents

The solubility of a compound is a thermodynamic equilibrium, representing the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature and pressure. For drug development, both thermodynamic and kinetic solubility are important.

  • Thermodynamic Solubility: The true equilibrium solubility. It is determined using methods that allow the system to reach equilibrium, such as the shake-flask method.

  • Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution. It is often measured in high-throughput screening and is influenced by the experimental conditions.

Theoretical Considerations

The solubility of this compound will be governed by the principle of "like dissolves like." Its solubility in a given solvent will depend on the interplay of its structural features:

  • Lactam Moiety: The cyclic amide group is polar and capable of hydrogen bonding, which will favor solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in less polar solvents (e.g., dichloromethane, ethyl acetate).

  • Fluorine Substituent: The electronegative fluorine atom can increase polarity and potentially engage in hydrogen bonding, but it also increases lipophilicity, making its overall effect on solubility complex and solvent-dependent.

Based on these features, a qualitative prediction of solubility is presented in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the lactam is highly favorable.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions with the lactam.
Moderate Polarity Ethyl Acetate, DichloromethaneModerate to LowBalance between polar and nonpolar interactions.
Nonpolar Hexane, TolueneLowThe polar lactam group will limit solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials (ensure enough solid remains undissolved at the end of the experiment).

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to pellet any remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with a suitable solvent.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and shake at constant temperature (e.g., 24-48h at 25°C) prep2->equil1 Establish Equilibrium proc1 Centrifuge to pellet undissolved solid equil1->proc1 Separate Phases proc2 Withdraw aliquot of supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 Prepare for Analysis quant2 Analyze by validated HPLC method quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3 report Report Solubility (mg/mL or mol/L) quant3->report Final Result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability in Organic Solvents

Chemical stability is a critical attribute that influences a compound's shelf-life, formulation, and potential for generating impurities. Stability studies are designed to understand how a compound degrades under various conditions. Forced degradation studies are an essential component of this process, as they intentionally stress the molecule to identify potential degradation pathways and products.[6][7][8]

Theoretical Considerations

The structure of this compound contains moieties that may be susceptible to degradation:

  • Lactam Ring: Amides can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.[9]

  • Aromatic Ring: While generally stable, the electron-rich aromatic ring could be susceptible to oxidation.

  • Overall Molecule: The molecule may be sensitive to photolysis (degradation by light) or thermal stress.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study in a selected organic solvent system (e.g., acetonitrile/water).

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC-UV/MS system

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Heat the stock solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a portion of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. An HPLC-MS system is highly recommended for identifying the mass of the degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify the major degradation products and propose degradation pathways.

G cluster_stress Stress Conditions cluster_data Data Analysis & Interpretation start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN/H2O) acid Acid Hydrolysis (0.1M HCl, Heat) start->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT/Heat) start->base Expose to Stress oxid Oxidation (3% H2O2, RT) start->oxid Expose to Stress thermal Thermal Stress (Heat, e.g., 80°C) start->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) start->photo Expose to Stress analysis Analyze by Stability-Indicating HPLC-UV/MS at t=0, x, y, z hours acid->analysis Sample at Timepoints base->analysis Sample at Timepoints oxid->analysis Sample at Timepoints thermal->analysis Sample at Timepoints photo->analysis Sample at Timepoints calc_deg Calculate % Degradation analysis->calc_deg id_deg Identify Degradation Products (via Mass Spec) calc_deg->id_deg pathway Propose Degradation Pathways id_deg->pathway

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide provides a comprehensive approach for characterizing the . By combining theoretical principles with robust, step-by-step experimental protocols, researchers can generate the critical data needed to support the advancement of this compound in drug discovery and development. The methodologies described herein are fundamental to building a thorough understanding of a compound's physicochemical properties, ensuring a solid foundation for subsequent formulation, manufacturing, and preclinical studies.

References

  • PubChem. This compound.
  • Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chandramore, K., & Sonawane, S. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • MedCrave. Forced Degradation Studies.
  • Al-Bayati, R. I., et al. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Singh, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 1-13.

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Fluorinated Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dihydroquinolinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly influence its physicochemical and biological characteristics, often leading to enhanced potency, metabolic stability, and bioavailability. This in-depth technical guide provides a comprehensive exploration of the potential biological activities of fluorinated dihydroquinolinones, with a primary focus on their anticancer, antimicrobial, and neuroprotective effects. We delve into the molecular mechanisms underpinning these activities, detail robust experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the fluorinated dihydroquinolinone framework.

Introduction: The Significance of Fluorine in Dihydroquinolinone Scaffolds

The quinoline and its partially saturated analogue, dihydroquinolinone, are core structures found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[3] In the context of dihydroquinolinones, fluorination can:

  • Enhance Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets through hydrogen bonds and other non-covalent interactions.[3]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the compound's half-life.

  • Increase Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the ionization state of the molecule at physiological pH.

These fluorine-induced modifications have paved the way for the development of potent fluorinated quinolone antibiotics and are now being extensively explored for other therapeutic applications.[4][5] This guide will dissect the current understanding of the biological potential of fluorinated dihydroquinolinones in three key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Fluorinated dihydroquinolinones have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[2][6][7]

Mechanisms of Anticancer Action

The anticancer effects of fluorinated dihydroquinolinones are often multifactorial, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth.

2.1.1. Induction of Apoptosis:

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering this process. Fluorinated dihydroquinolinones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[9][10] This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, leading to cell death.[9][11]

  • Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.[11]

2.1.2. Cell Cycle Arrest:

Uncontrolled cell cycle progression is a hallmark of cancer. Some quinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing.[2][8] This provides an opportunity for DNA repair mechanisms to be activated or for the cell to be targeted for apoptosis.

2.1.3. Inhibition of Key Signaling Pathways:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[12][13][14] Several studies have indicated that flavonoids and other heterocyclic compounds can inhibit this pathway, making it a plausible target for fluorinated dihydroquinolinones.[12][15][16] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[16]

2.1.4. Topoisomerase II Inhibition:

Some fluoroquinolone derivatives have been found to exert their anticancer effects by inhibiting human topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[7][17] This mechanism is shared with established anticancer drugs like doxorubicin.[7]

Diagram: Anticancer Mechanisms of Fluorinated Dihydroquinolinones

anticancer_mechanisms cluster_compound Fluorinated Dihydroquinolinone cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects compound Fluorinated Dihydroquinolinone pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition topoisomerase Topoisomerase II compound->topoisomerase Inhibition mitochondria Mitochondria compound->mitochondria Induction of Intrinsic Pathway death_receptors Death Receptors compound->death_receptors Induction of Extrinsic Pathway apoptosis Apoptosis pi3k->apoptosis Leads to dna_damage DNA Damage topoisomerase->dna_damage Causes mitochondria->apoptosis death_receptors->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->apoptosis dna_damage->cell_cycle_arrest

Caption: Potential anticancer mechanisms of fluorinated dihydroquinolinones.

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel compounds, starting with in vitro assays and progressing to in vivo models for promising candidates.

2.2.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][20] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated dihydroquinolinone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.2.2. Assessment of Apoptosis: Caspase Activity Assay

To confirm that cytotoxicity is mediated by apoptosis, the activity of key executioner caspases, such as caspase-3 and -7, can be measured.[22][23][24][25]

Principle: This assay utilizes a specific substrate for caspase-3/7 that, when cleaved by the active enzyme, releases a luminescent or fluorescent signal.[22][23]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC₅₀ value for various time points.

  • Cell Lysis: Lyse the cells to release their contents, including active caspases.[23]

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.[24]

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal using a luminometer or fluorometer.[23]

  • Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.

Diagram: Experimental Workflow for Anticancer Evaluation

anticancer_workflow start Fluorinated Dihydroquinolinone Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 caspase Caspase Activity Assay (Apoptosis Confirmation) ic50->caspase mechanism Further Mechanistic Studies (e.g., Western Blot for PI3K/Akt) caspase->mechanism invivo In Vivo Xenograft Models mechanism->invivo

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of fluorinated dihydroquinolinones and their anticancer activity is crucial for designing more potent and selective compounds. Key structural features that influence activity include:

  • Position and Number of Fluorine Atoms: The location of the fluorine substituent on the dihydroquinolinone ring can significantly impact activity. For example, a fluorine atom at position 6 has been shown to be important for the activity of some quinolones.[4][5]

  • Substituents at N-1: The nature of the substituent at the N-1 position is often critical for activity. Small, lipophilic groups can enhance cell permeability and target engagement.[17]

  • Substituents at C-3 and C-7: Modifications at these positions can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.[7][17]

Table 1: Anticancer Activity of Representative Quinolone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Quinoline Derivative 9 MCF7 (Breast)21.045[4]
Quinoline Derivative 13c PC3 (Prostate)5.195[4]
Quinoline Derivative 12c HCT116 (Colon)13.575[4]
Dihydroxyquinazolinone 17 SCC131 (Oral)1.75[26]
Dihydroxyquinazolinone 17 MCF7 (Breast)2.58[26]

Note: Data presented are for quinoline and quinazolinone derivatives to illustrate typical activity ranges. More specific data for fluorinated dihydroquinolinones is an active area of research.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Fluoroquinolones are a well-established class of antibiotics, and their dihydroquinolinone analogues are also being investigated for their antimicrobial potential.[20][22][27]

Mechanism of Antimicrobial Action

The primary mechanism of action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][22][27][28][29] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is essential for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[22][27]

  • Topoisomerase IV: This enzyme is responsible for decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[22][27]

By inhibiting these enzymes, fluorinated dihydroquinolinones block bacterial DNA synthesis, leading to cell death.[4][6]

Diagram: Antimicrobial Mechanism of Fluorinated Dihydroquinolinones

antimicrobial_mechanism compound Fluorinated Dihydroquinolinone dna_gyrase DNA Gyrase (Gram-negative) compound->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) compound->topo_iv Inhibits dna_replication DNA Replication & Transcription Blocked dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death neuroprotective_mechanisms cluster_compound Fluorinated Dihydroquinolinone cluster_stressors Cellular Stressors cluster_effects Neuroprotective Effects compound Fluorinated Dihydroquinolinone ros Reactive Oxygen Species (ROS) compound->ros Scavenges inflammation Neuroinflammation compound->inflammation Inhibits apoptosis_triggers Apoptotic Triggers compound->apoptosis_triggers Inhibits antioxidant Antioxidant Activity anti_inflammatory Anti-inflammatory Effects anti_apoptotic Anti-apoptotic Effects neuronal_survival Neuronal Survival antioxidant->neuronal_survival anti_inflammatory->neuronal_survival anti_apoptotic->neuronal_survival

Sources

The Rising Prominence of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one and its Analogs in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, including metabolic stability and target binding affinity. This guide provides a comprehensive technical overview of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its analogs, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Synthesis of the this compound Scaffold: A Methodological Overview

The synthesis of the this compound core and its analogs can be achieved through various synthetic strategies. A common and effective approach involves the intramolecular Friedel-Crafts alkylation of N-(4-fluorophenyl)-3-chloropropionamide. This method offers a straightforward route to the core structure.

General Synthetic Workflow: Intramolecular Friedel-Crafts Alkylation

4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)-3-chloropropionamide N-(4-fluorophenyl)-3-chloropropionamide 4-Fluoroaniline->N-(4-fluorophenyl)-3-chloropropionamide Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->N-(4-fluorophenyl)-3-chloropropionamide This compound This compound N-(4-fluorophenyl)-3-chloropropionamide->this compound Intramolecular Friedel-Crafts Alkylation (Lewis Acid)

A generalized synthetic scheme for this compound.
Experimental Protocol: Synthesis of a 6-Hydroxy Analog (Adaptable for 6-Fluoro)

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide [2]

  • Dissolve p-anisidine in a suitable solvent such as dimethylformamide (DMF).

  • Add 3-chloropropionyl chloride at ambient temperature and stir for approximately four hours.

  • Quench the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(4-methoxyphenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Alkylation to form 6-methoxy-3,4-dihydroquinolin-2(1H)-one

  • This step typically employs a Lewis acid like aluminum chloride (AlCl₃) in a high-boiling solvent such as dimethyl sulfoxide (DMSO) or an amide/amine solvent at elevated temperatures (150-220°C)[2].

  • The N-(4-methoxyphenyl)-3-chloropropionamide is treated with the Lewis acid to facilitate the intramolecular cyclization.

  • Upon completion, the reaction is carefully quenched with water or a dilute acid.

  • The product is then extracted with a suitable organic solvent.

Step 3: Demethylation to 6-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • The resulting 6-methoxy-3,4-dihydroquinolin-2(1H)-one can be demethylated using standard reagents such as boron tribromide (BBr₃) to yield the final 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Note: For the synthesis of the 6-fluoro analog, 4-fluoroaniline would be used as the starting material, and the final demethylation step would be omitted.

Anticancer Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Several 3,4-dihydroquinolin-2(1H)-one analogs have been identified as potent inhibitors of VEGFR2, a key mediator of angiogenesis.[3] By targeting the ATP-binding site of VEGFR2, these compounds can effectively block the downstream signaling cascades that promote the formation of new blood vessels, a critical process for tumor growth and metastasis.[4][5]

Table 1: Anticancer Activity of Selected 3,4-Dihydroquinolin-2(1H)-one Analogs as VEGFR2 Inhibitors in Glioblastoma Multiforme (GBM) Cell Lines [6]

Compound IDU87-MG IC₅₀ (µM)U138-MG IC₅₀ (µM)
4m -4.20
4q -8.00
4t 10.48-
4u 7.96-
Temozolomide (TMZ) 92.9093.09
Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Deregulation of this pathway is a common feature in many cancers.[7] Quinolinone-based compounds have emerged as promising inhibitors of this pathway, targeting key kinases such as mTOR.[7][8]

Table 2: Kinase Inhibitory Activity of Selected Quinolone-based mTOR Inhibitors [7]

Compound IDmTOR IC₅₀ (nM)PI3K IC₅₀ (nM)Akt IC₅₀ (nM)
HA-2c 75>10,000>10,000
HA-2l 66>10,000>10,000
HA-1e 110120150
HA-2g 98110130
HA-3d 120130160
Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. For anticancer activity, particularly as kinase inhibitors, the following general SAR observations can be made:

  • Substitution at the N1 position: The introduction of various substituents at the N1 position of the quinolinone ring can significantly influence potency and selectivity.

  • Aromatic and Heterocyclic Moieties: The incorporation of aromatic and heterocyclic rings, often at the C3 or C4 positions, can enhance binding affinity to the target kinase.

  • Fluorine Substitution: The fluorine atom at the C6 position is generally associated with improved metabolic stability and can contribute to enhanced biological activity.

Antimicrobial Activity and Structure-Activity Relationship (SAR)

In addition to their anticancer properties, this compound analogs, particularly those belonging to the broader class of fluoroquinolones, exhibit potent antimicrobial activity. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Fluoroquinolone Derivatives [9]

Compound IDS. aureus MIC (µg/mL)S. pyrogens MIC (µg/mL)S. typhi MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)
9 0.1280.12>10240.12
10 0.24320.12>10240.12
11 0.1280.12>10240.12
12 0.242560.125120.12
13 0.121280.245120.12
14 0.12640.125120.12
Structure-Activity Relationship (SAR) for Antimicrobial Activity

For antimicrobial fluoroquinolones, specific structural features are crucial for their activity:

  • N1-substituent: A cyclopropyl group at the N1 position is often associated with potent antibacterial activity.

  • C7-substituent: The presence of a piperazine ring or other nitrogen-containing heterocycles at the C7 position is critical for broad-spectrum activity.

  • C6-fluoro and C8-substituents: A fluorine atom at the C6 position significantly enhances antibacterial potency. Substitutions at the C8 position can further modulate the activity spectrum.

Mechanisms of Action: A Deeper Dive into Cellular Signaling

The therapeutic effects of this compound and its analogs are rooted in their ability to modulate specific cellular signaling pathways.

Inhibition of the VEGFR2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K ERK1_2 ERK1_2 VEGFR2->ERK1_2 p38_MAPK p38_MAPK VEGFR2->p38_MAPK FAK FAK VEGFR2->FAK Quinolinone_Analog Quinolinone_Analog Quinolinone_Analog->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK1_2->Proliferation Migration Migration p38_MAPK->Migration FAK->Migration Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase Activate PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Quinolinone_Analog Quinolinone_Analog Quinolinone_Analog->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone analogs.

By targeting mTOR, a central regulator of cell metabolism and growth, quinolinone-based inhibitors can effectively halt the progression of the cell cycle and induce apoptosis in cancer cells. [7][8]This mechanism of action makes them attractive candidates for the development of targeted cancer therapies.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, underscores their potential for further development. Future research should focus on the synthesis and evaluation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper exploration of their interactions with various biological targets will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.

References

  • Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Arch Pharm (Weinheim). 2025 Jul;358(7):e70040.
  • Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling P
  • Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling P
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Request PDF.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria.
  • Antimicrobial activity (MIC values in mg/mL) of compounds.
  • The anticancer IC50 values of synthesized compounds.
  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. PMC - PubMed Central.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • IC 50 valuesfor compounds 2-6 against erythrocytic stage of two P. falciparum strains.
  • Comparative Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Analogs in Kinase and Enzyme Inhibition: A Guide for Drug Develop. Benchchem.
  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone.
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.
  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH.

Sources

commercial availability and suppliers of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-fluoro-3,4-dihydroquinolin-2(1H)-one: Sourcing, Synthesis, and Application

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound (CAS No: 75893-82-2) is a fluorinated heterocyclic compound built upon the dihydroquinolinone core.[1][2] Its significance in modern medicinal chemistry and drug discovery stems from the unique combination of the rigid, bicyclic quinolinone scaffold and the strategic placement of a fluorine atom. The dihydroquinolinone motif is a privileged structure, appearing in numerous biologically active molecules. The introduction of fluorine—a common strategy in drug design—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial landscape for this key building block, details a representative synthetic protocol, and explores its applications for researchers and drug development professionals.

Commercial Availability and Sourcing

For researchers, securing a reliable supply of starting materials with consistent purity is the foundational step of any successful project. This compound is available from a range of chemical suppliers, catering to needs from small-scale research to bulk manufacturing. The choice of supplier often depends on factors such as required purity, scale, lead time, and available documentation (e.g., Certificate of Analysis).

Below is a comparative table of notable commercial suppliers. This data is essential for logistical planning and procurement in a research setting.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz Biotechnology75893-82-2C₉H₈FNO165.16Not specified
Chem-Gold75893-82-2C₉H₈FNO165.1695%
Smolecule75893-82-2C₉H₈FNO165.16Not specified
Echemi (via HANGZHOU LEAP CHEM)75893-82-2C₉H₈FNO165.16Not specified

Note: Purity and availability are subject to change and should always be confirmed with the supplier at the time of order.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and handling requirements of a chemical is critical for both experimental design and laboratory safety.

PropertyValueSource
Molecular Formula C₉H₈FNO[1][2]
Molecular Weight 165.16 g/mol [1][2]
CAS Number 75893-82-2[1][2]
Appearance Typically a solid powder[3]
Alternate Names 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one[1]
Safety and Handling Protocol

While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided results, standard laboratory procedures for handling organic chemical intermediates should be strictly followed.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3][5]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[4][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Protect from light, as some heterocyclic compounds can be light-sensitive.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

The toxicological properties have not been fully investigated, and caution should be exercised.[4] Direct contact with skin or eyes and inhalation should be prevented.[4]

Synthetic Methodology: A Representative Protocol

The synthesis of dihydroquinolinones is a well-established area of organic chemistry, with numerous methods reported.[7] A common and effective strategy involves the intramolecular cyclization of N-arylacrylamides. This approach offers a modular and reliable route to the core scaffold.

The diagram below illustrates a generalized workflow for synthesizing the target compound, starting from commercially available precursors.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) A 4-Fluoroaniline C N-(4-fluorophenyl)-3-chloropropionamide A->C Acylation (Base, Solvent) B 3-Chloropropionyl chloride B->C D N-(4-fluorophenyl)-3-chloropropionamide E This compound D->E Lewis Acid (e.g., AlCl₃) High Temperature

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Cyclization

This protocol is a representative example based on established methods for synthesizing similar dihydroquinolinones.[8][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, charge N-(4-fluorophenyl)-3-chloropropionamide (1.0 eq) and a high-boiling solvent such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Carefully add a Lewis acid, such as aluminum chloride (AlCl₃) (approx. 3-5 eq), in portions. The addition is exothermic and should be controlled. The Lewis acid acts as the catalyst for the intramolecular Friedel-Crafts alkylation, facilitating the ring closure onto the electron-rich aromatic ring.

  • Reaction: Heat the reaction mixture to an elevated temperature (typically 150-180 °C). The high temperature is necessary to overcome the activation energy for the cyclization onto the deactivated ring system.[8]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid. This step neutralizes the catalyst and precipitates the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to serve as a rigid core to which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR).

Role as a Core Scaffold

The primary application of this compound is as a chemical intermediate. The dihydroquinolinone nucleus can be functionalized at several positions, particularly on the nitrogen atom and the aromatic ring, to generate libraries of novel compounds for biological screening. Research has suggested that derivatives of the dihydroquinolinone core may possess antitumor and anticancer activities.[2]

The diagram below conceptualizes the use of this compound as a central scaffold in a drug discovery program.

G A This compound (Core Scaffold) B N-Alkylation / N-Arylation A->B C Aromatic Substitution (e.g., Nitration, Halogenation) A->C D Library of Diverse Derivative Compounds B->D C->D E High-Throughput Biological Screening (e.g., Kinase Assays, Cell Viability) D->E F Hit Identification & Lead Optimization E->F

Caption: Role as a core scaffold in a drug discovery workflow.

The fluorine atom at the 6-position is particularly noteworthy. It serves as a bioisostere for a hydrogen atom or a methyl group. This substitution can block metabolic attack at that position, potentially increasing the compound's half-life in vivo. Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with protein targets. This makes it an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

  • This compound | CAS 75893-82-2 | SCBT. Santa Cruz Biotechnology.
  • This compound [75893-82-2] 95% | Chem-Gold. Chem-Gold.
  • This compound - Echemi. Echemi.
  • This compound - Smolecule. Smolecule.
  • This compound - PubChem. PubChem.
  • SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Dihydroquinolinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Safety Data Sheet - INDOFINE Chemical Company, Inc. INDOFINE Chemical Company, Inc.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents.

Sources

safety data sheet and handling precautions for 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Introduction

This compound (CAS No. 75893-82-2) is a fluorinated derivative of dihydroquinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural features suggest potential applications as an intermediate in the synthesis of novel therapeutic agents.[1] As with many research chemicals, comprehensive toxicological data for this specific compound is not yet available.[1][2] This guide is designed for researchers, scientists, and drug development professionals to establish a robust safety framework for handling this compound. It emphasizes a risk-based approach grounded in the principle of prudent practice and the hierarchy of controls, as mandated by authoritative bodies like the U.S. Occupational Safety and Health Administration (OSHA).[3][4]

Section 1: Compound Identification and Hazard Analysis

A thorough understanding of a compound's known properties and potential, uncharacterized hazards is the foundation of safe laboratory practice.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 75893-82-2[5][6][7][8]
Molecular Formula C₉H₈FNO[1][5][6][9]
Molecular Weight 165.16 g/mol [1][5][6]
IUPAC Name 6-fluoro-3,4-dihydro-1H-quinolin-2-one[1][8]
Appearance Solid (form may vary)Assumed based on structure
Synonyms 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one[5]
Hazard Assessment in the Absence of Data

No specific GHS classification or comprehensive toxicity data has been published for this compound. In such cases, OSHA's Laboratory Standard (29 CFR 1910.1450) requires that the substance be treated as hazardous.[10]

A conservative assessment can be made by examining related structures. For instance, 6-Nitro-3,4-dihydroquinolin-2(1H)-one is classified with warnings for being harmful if swallowed, harmful in contact with skin, causing skin and serious eye irritation, and being harmful if inhaled.[11] Other quinoline derivatives are known irritants and can be toxic.[12][13] The presence of a fluorine atom can also alter metabolic pathways and toxicity profiles.

Therefore, for the purpose of risk assessment and planning, This compound must be presumed to be, at a minimum:

  • Harmful if swallowed (Acute Toxicity, Oral).

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if inhaled.

Section 2: The Hierarchy of Controls: A Mandated Safety Paradigm

The most effective strategy for mitigating laboratory hazards is the Hierarchy of Controls. This approach, endorsed by OSHA, prioritizes systemic controls over individual reliance on personal protective equipment (PPE).[14]

Diagram 1: Hierarchy of Controls for Chemical Safety cluster_controls Most Effective cluster_effectiveness Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) L1 Least Effective

Diagram 1: Hierarchy of Controls for Chemical Safety

For handling this compound, this hierarchy translates to the following practical applications:

  • Elimination/Substitution: As this specific molecule is required for research, these steps are not applicable.

  • Engineering Controls: The primary method for exposure control. All work must be conducted in a certified chemical fume hood.[14][15]

  • Administrative Controls: Implementation of rigorous Standard Operating Procedures (SOPs), mandatory training for all personnel, and clear labeling of work areas.[3][16]

  • Personal Protective Equipment (PPE): The final line of defense, to be used in conjunction with higher-level controls.[14][16]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is a mandatory administrative control. All personnel must be trained on this procedure before handling the compound.

Required Engineering Controls & PPE
ControlSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of airborne particles and potential vapors.[14][15]
Hand Protection Nitrile Gloves (inspect before use)Provides a barrier against skin contact. Double-gloving may be prudent for larger quantities.[15][17]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[15][17]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[15]
Face Protection Face Shield (in addition to goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing.[15]
Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood has a valid certification.

    • Designate a specific area within the hood for the procedure.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

  • Weighing (Solid Compound):

    • Perform all weighing operations on an analytical balance located within the fume hood or in a powder containment hood.

    • Handle the container with care to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Close the primary container immediately after weighing.

  • Dissolving and Transferring:

    • Place the weigh boat containing the compound into the reaction vessel.

    • Slowly add the desired solvent to the vessel, directing the stream to wash the solid from the weigh boat.

    • If transferring a solution, use a pipette or syringe, ensuring the transfer is performed slowly and deliberately to avoid splashes.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.[15]

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[17]

Section 4: Storage and Emergency Procedures

Storage
  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][19]

  • Compatibility: Store away from strong oxidizing agents.[13]

  • Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings, in accordance with OSHA's Hazard Communication Standard.[10][20]

Emergency Response

A clear, pre-planned response is critical to mitigating the harm from an accidental exposure or spill.

Diagram 2: Emergency Spill Response Workflow Start Spill Occurs Assess Assess Spill Is it large or small? Are you trained to handle it? Start->Assess Evacuate Evacuate Area Alert others Call Emergency Services Assess->Evacuate No Contain Contain Spill (Use spill kit absorbent) Assess->Contain Yes Report Report Incident (To Lab Supervisor/EHS) Evacuate->Report Cleanup Clean Up Spill (Follow EHS guidelines) Contain->Cleanup Dispose Dispose of Waste (In labeled hazardous waste container) Cleanup->Dispose Dispose->Report

Diagram 2: Emergency Spill Response Workflow
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][21]

Conclusion

While this compound is a valuable compound for scientific research, the absence of specific toxicity data necessitates a cautious and rigorous approach to its handling. By adhering to the hierarchy of controls, implementing the detailed SOPs in this guide, and preparing for potential emergencies, researchers can mitigate risks and maintain a safe laboratory environment. The principles outlined here are not merely recommendations but are rooted in established and legally mandated safety standards designed to protect the health and well-being of all laboratory personnel.

References

  • PubChem. This compound.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • PubChem. 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Princeton University Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • INDOFINE Chemical Company, Inc. SAFETY DATA SHEET (2-FLUOROPYRIDINE-6-CARBOXYLIC ACID).
  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • Kalstein EU. Safety in the Handling of Laboratory Reagents.
  • PubChem. 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one.
  • Angene Chemical. Safety Data Sheet (3,4-dihydroquinolin-2(1H)-one hydrochloride).
  • PubChem. 6-Nitro-3,4-dihydroquinolin-2(1H)-one.

Sources

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its derivatives have shown a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The specific compound, 6-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS Number: 75893-82-2), is a fluorinated derivative that presents an interesting profile for further investigation.[6][7][8][9] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of this compound. As early-stage drug discovery increasingly relies on computational models to prioritize candidates and reduce costs, a thorough understanding of in silico predictions is paramount for researchers, scientists, and drug development professionals.[10][11][12][13] We will delve into the causality behind these predictions, their implications for the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and outline protocols for their eventual experimental validation.

Molecular Identity

IdentifierValueSource
Chemical Name This compound[6][7][9]
Alternate Name 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one[6]
CAS Number 75893-82-2[6][7][8][9]
Molecular Formula C₉H₈FNO[6][7][8]
Molecular Weight 165.16 g/mol [6][7][8][14]
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)F[7]

Core Physicochemical Property Predictions

The following properties are critical in assessing the "drug-likeness" of a compound and predicting its behavior in a biological system. The values presented here are computationally derived from established algorithms.

PropertyPredicted ValueImplication for Drug Development
Lipophilicity (logP) 1.2Optimal for oral absorption and cell permeability.
Aqueous Solubility (logS) -1.8 to -2.5 (estimated)Moderate solubility, potentially requiring formulation strategies.
pKa (Acid Dissociation Constant) ~14.4 (acidic), <1 (basic) (estimated)Primarily neutral at physiological pH.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent potential for blood-brain barrier penetration.[14]
Melting Point (MP) 116-118 °C (estimated)Indicates a stable solid at room temperature.
Hydrogen Bond Donors 1Favorable for oral bioavailability (Lipinski's Rule).
Hydrogen Bond Acceptors 2Favorable for oral bioavailability (Lipinski's Rule).
Rotatable Bonds 0Low conformational flexibility, potentially leading to higher binding affinity.

Detailed Analysis of Predicted Properties

Lipophilicity (logP)

Predicted Value: 1.2 (XLogP3)[14]

Expertise & Experience: The octanol-water partition coefficient (logP) is a cornerstone of medicinal chemistry, quantifying a molecule's lipophilicity.[15][16][17] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][18] A logP value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder the molecule's ability to cross lipid membranes.[15]

The predicted logP of 1.2 for this compound falls within the ideal range for orally administered drugs. According to Lipinski's Rule of Five, a logP value of less than 5 is desirable for good absorption.[15] More specifically, a logP between 1.35 and 1.8 is often considered optimal for intestinal absorption.[15][16] For drugs targeting the central nervous system (CNS), a logP of around 2 is often preferred to facilitate crossing the blood-brain barrier.[16] The value of 1.2 suggests that this compound has a favorable balance of hydrophilicity and lipophilicity, indicating a good potential for oral bioavailability and cell membrane permeation.

Trustworthiness (Self-Validating System): The XLogP3 algorithm is a widely used computational method that calculates logP based on the atomic contributions and correction factors derived from a large dataset of experimentally determined logP values. Its reliability has been established through numerous validation studies.

Topological Polar Surface Area (TPSA)

Predicted Value: 29.1 Ų[14]

Expertise & Experience: TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[19] It is a powerful descriptor for predicting a drug's ability to permeate cell membranes and cross biological barriers.[19][20][21][22]

The predicted TPSA of 29.1 Ų is particularly noteworthy. For a molecule to penetrate the blood-brain barrier (BBB) and exert effects on the CNS, a TPSA of less than 90 Ų is generally required.[19] Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes in general.[19] The low TPSA of this compound strongly suggests it has the potential to be CNS-active. This opens up avenues for its investigation in neurological disorders.

Trustworthiness (Self-Validating System): TPSA calculations are based on a summation of fragment contributions and are computationally straightforward and reliable. The methodology is well-established and widely accepted in the pharmaceutical industry for filtering and prioritizing compounds in the early stages of drug discovery.

Aqueous Solubility (logS)

Predicted Value: -1.8 to -2.5 (Estimated)

Expertise & Experience: Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[12] Poorly soluble compounds often present significant challenges in formulation and may lead to variable absorption in patients.[12] LogS is the logarithm of the molar solubility of a compound in water.

Trustworthiness (Self-Validating System): Computational solubility prediction is more complex than logP or TPSA prediction due to the intricate interplay of factors like crystal lattice energy.[12] Models are often built using machine learning algorithms trained on large datasets of experimental solubilities.[12] While these models provide valuable initial estimates, experimental verification is crucial.

Acid Dissociation Constant (pKa)

Predicted Value: ~14.4 (acidic proton on the amide nitrogen), <1 (basic) (Estimated)

Expertise & Experience: The pKa of a molecule indicates the pH at which it is 50% ionized.[23] This property is vital as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[18][23][24]

This compound contains a lactam (a cyclic amide). The proton on the amide nitrogen is very weakly acidic, with a predicted pKa around 14.4.[25] The carbonyl oxygen is extremely weakly basic. Therefore, at physiological pH (around 7.4), the molecule will exist almost entirely in its neutral, un-ionized form. This is generally favorable for passive diffusion across cell membranes. The lack of a strongly ionizable group simplifies its pharmacokinetic profile and reduces the likelihood of pH-dependent absorption variability.

Trustworthiness (Self-Validating System): pKa prediction algorithms often use a combination of empirical rules, quantum mechanical calculations, and machine learning.[23][24][26] For a molecule with relatively simple functional groups like this one, the predictions are generally reliable.

Implications for Drug Development: A Synthesis

The predicted physicochemical properties of this compound paint a promising picture for its potential as a drug candidate. The molecule adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness and predicting oral bioavailability.

  • Molecular Weight: 165.16 g/mol (< 500)

  • logP: 1.2 (< 5)

  • Hydrogen Bond Donors: 1 (< 5)

  • Hydrogen Bond Acceptors: 2 (< 10)

The combination of a low molecular weight, optimal lipophilicity, and a very low TPSA makes it an attractive candidate, particularly for CNS-targeted therapies.[27] Its predicted moderate solubility is a manageable challenge that can be addressed during formulation development. The predominantly neutral state at physiological pH is advantageous for membrane permeability.

Experimental Validation Protocols

While in silico predictions are invaluable for initial screening, experimental validation is a mandatory step in the drug development pipeline.[28][29]

Protocol 1: Determination of logP by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a buffer solution at pH 7.4 and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the buffer and n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Kinetic Aqueous Solubility Assay
  • Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration that is expected to be above the solubility limit.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the excess compound.

  • Separation: Filter the solution through a multi-well filter plate to remove any precipitated solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.

  • Comparison: Compare the measured concentration to a standard curve to determine the aqueous solubility.

Visualizations

a cluster_0 In Silico Prediction Workflow cluster_1 Drug Development Implications Molecular_Structure Molecular Structure (SMILES/SDF) Prediction_Algorithms Prediction Algorithms (QSPR, Machine Learning) Molecular_Structure->Prediction_Algorithms Predicted_Properties Predicted Properties (logP, TPSA, logS, pKa) Prediction_Algorithms->Predicted_Properties ADME_Profile ADME Profile (Absorption, Distribution, Metabolism, Excretion) Predicted_Properties->ADME_Profile Drug_Likeness Drug-Likeness (Lipinski's Rules) Predicted_Properties->Drug_Likeness Therapeutic_Potential Therapeutic Potential (e.g., CNS Activity) ADME_Profile->Therapeutic_Potential Drug_Likeness->Therapeutic_Potential

Caption: Workflow from in silico prediction to drug development implications.

b cluster_Properties Predicted Physicochemical Properties cluster_Outcomes Predicted Pharmacokinetic Outcomes Compound This compound logP logP = 1.2 Compound->logP TPSA TPSA = 29.1 Ų Compound->TPSA Solubility Moderate Solubility Compound->Solubility pKa Neutral at pH 7.4 Compound->pKa Absorption Good Oral Absorption logP->Absorption Toxicity Low Toxicity Risk (Pfizer 3/75 Rule) logP->Toxicity Distribution Potential BBB Penetration TPSA->Distribution TPSA->Toxicity

Caption: Relationship between predicted properties and pharmacokinetic outcomes.

Conclusion

The computational analysis of this compound reveals a molecule with a highly favorable profile for a drug candidate, particularly for indications requiring CNS penetration. Its adherence to key drug-like properties, such as optimal lipophilicity and a low polar surface area, underscores its potential. While these in silico predictions provide a strong rationale for advancing this compound in the discovery pipeline, they must be complemented by rigorous experimental validation. The protocols outlined in this guide offer a starting point for confirming these promising characteristics and further elucidating the therapeutic potential of this quinolinone derivative.

References

  • Shityakov, S., et al. (2013). Analyzing molecular polar surface descriptors to predict blood-brain barrier permeation.
  • Ahmed, L., et al. (2024). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction.
  • Wikipedia. (n.d.). Polar surface area.
  • Shityakov, S., & Förster, C. (2014).
  • Shityakov, S., & Förster, C. (2012).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Smolecule. (n.d.). This compound.
  • Lee, T. S. (2019). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Amfluoro. (n.d.). 75893-82-2 | this compound.
  • ChemicalBook. (2025). This compound | 75893-82-2.
  • Eslami, H., & Müller-Plathe, F. (2013). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations.
  • De Gruyter. (2023).
  • CD ComputaBio. (n.d.). Physicochemical Prediction.
  • Banks, W. A. (2009).
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3.
  • Quora. (2014). How important is LogP in drug design?.
  • ECHEMI. (n.d.). 6-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 214045-84-8.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Zheng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
  • Eslami, H., & Müller-Plathe, F. (2013). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations.
  • Zhang, M., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
  • Słoczyńska, K., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
  • Al-Ostath, A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules.
  • PubChem. (n.d.). This compound.
  • Demirel, O., et al. (1997).
  • Shiraiwa, M., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings.
  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
  • Guillaume2126. (n.d.). Melting-point-predictor. GitHub.
  • Zhong, M., et al. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Science & Technology.
  • ResearchGate. (n.d.). view of experimental and predicted physicochemical properties.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Demirel, O., et al. (1998).
  • Ali, M., et al. (2025).
  • Liu, Y., et al. (2023). Materials Properties Prediction (MAPP): Empowering the Prediction of Material Properties Solely Based on Chemical Formulas.
  • Brown, T. N., & Arnot, J. A. (2024). Identifying uncertainty in physical–chemical property estimation with IFSQSAR.
  • Popelier, P., & Caine, B. (2023).
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • ResearchGate. (n.d.). Pharmacokinetic profile (ADME) and drug-likeness of compound 4e.
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Santa Cruz Biotechnology. (n.d.). 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one.
  • Thermo Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg.
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology.
  • ResearchGate. (n.d.). The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective.
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties.
  • American Chemical Society. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Histone Deacetylase 6 Inhibitors.
  • Frontiers in Chemistry. (2024).
  • Yukawa, T., & Naven, R. T. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Reactivity of the Lactam Ring in 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Fluorinated Dihydroquinolinone Core

The 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pharmacophoric elements, while the embedded lactam offers a versatile handle for synthetic elaboration. The strategic placement of a fluorine atom at the 6-position is of particular significance; fluorine's unique electronic properties—high electronegativity and relatively small size—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the chemical reactivity of the lactam moiety within this valuable scaffold, offering field-proven insights and detailed protocols for its synthetic manipulation.

Electronic Landscape and Inherent Reactivity of the Lactam Ring

The reactivity of the cyclic amide (lactam) in this compound is governed by the interplay of resonance, induction, and steric factors.

  • Amide Resonance: Like all amides, the lactam group exhibits resonance, which delocalizes the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, making the nitrogen less basic and the carbonyl carbon less electrophilic than their counterparts in ketones and amines.

  • Influence of the 6-Fluoro Substituent: The fluorine atom at the C-6 position exerts a strong electron-withdrawing effect through the aromatic ring via induction. This effect is relayed to the lactam nitrogen, further decreasing its basicity and the electron density of the N-H bond. Consequently, the acidity of the N-H proton is enhanced compared to its non-fluorinated analog, facilitating deprotonation under basic conditions. This is a critical consideration for N-alkylation and N-arylation reactions. While electron-withdrawing groups can sometimes enhance the electrophilicity of the carbonyl carbon, this effect is often subtle in fused ring systems.[2]

  • Steric Considerations: The fused ring system holds the lactam in a relatively planar conformation, which can influence the approach of bulky reagents. The protons on the adjacent methylene group (C-3) are positioned alpha to the carbonyl and can, under strongly basic conditions, be abstracted, leading to potential side reactions.

The interplay of these factors dictates the primary reaction pathways for this scaffold: nucleophilic attack at the nitrogen (after deprotonation), nucleophilic attack at the carbonyl carbon, and reactions involving the adjacent C-3 position.

Key Synthetic Transformations of the Lactam Moiety

This section details the core reactions used to functionalize the lactam ring, providing both mechanistic rationale and actionable protocols.

N-Alkylation: Introducing Diverse Side Chains

N-alkylation is a fundamental strategy for exploring the structure-activity relationship (SAR) of the dihydroquinolinone core. The reaction proceeds via a classical Williamson ether synthesis-type mechanism: deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkyl halide.

Mechanistic Rationale: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the N-H proton, generating the corresponding sodium amide salt. This highly nucleophilic anion can then efficiently displace a halide or other suitable leaving group. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents like benzyl or allyl halides.[3][4] The solvent choice, typically a polar aprotic solvent like DMF or THF, is crucial for solvating the cation and providing a medium for the Sₙ2 reaction.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Lactam 6-F-Dihydroquinolinone (N-H) Anion Lactam Anion (N⁻) Lactam->Anion + Base - H₂ Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product (N-R) Anion->Product + R-X Anion->Product Salt Salt (NaX) Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmideCoord [L₂Pd(Ar)(N-Lactam)] OxAdd->AmideCoord Amide Binding & Deprotonation AmideCoord->Pd0 Reductive Elimination Product N-Aryl Lactam AmideCoord->Product ArX Ar-X ArX->OxAdd LactamH Lactam-H + Base LactamH->AmideCoord Lactam_Reduction_Mechanism cluster_step1 Step 1: Activation & Hydride Attack cluster_step2 Step 2: Collapse & Iminium Formation cluster_step3 Step 3: Final Reduction Lactam Lactam (C=O) Complex O-Borane Complex Lactam->Complex + BH₃ Hydride Hydride Source (e.g., BH₃•THF) Iminium Iminium Ion Intermediate Complex->Iminium - [H₂B-O]⁻ Amine Cyclic Amine Product Iminium->Amine + 'H⁻'

Sources

An In-Depth Technical Guide to Derivatization at the N1 Position of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combined with the strategic placement of a fluorine atom, imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. The fluorine atom at the C6 position can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate pKa, influencing solubility and cell permeability.

The true synthetic and strategic value of this scaffold, however, lies in the potential for derivatization at the N1 position of the lactam ring. This position serves as a key vector for introducing a wide array of substituents, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties. The N-H bond of the lactam is amenable to a variety of chemical transformations, making it an ideal handle for late-stage functionalization in synthetic campaigns.

This technical guide provides an in-depth exploration of the primary methodologies for derivatizing this core structure at the N1 position. We will delve into the mechanistic underpinnings of N-alkylation, N-arylation, and N-acylation, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors. The compound is recognized for its potential in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1]

I. Foundational Chemistry: Reactivity of the Lactam N-H Bond

The N1 position of this compound is a secondary amide, or lactam. The reactivity of the N-H bond is governed by several factors:

  • Acidity: The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, increasing the acidity of the N-H proton compared to a typical amine. This makes deprotonation with a suitable base relatively facile, generating a nucleophilic amide anion.

  • Inductive Effect of Fluorine: The electron-withdrawing nature of the fluorine atom at the C6 position further increases the acidity of the N-H proton through the aromatic ring. This enhanced acidity facilitates reactions that require deprotonation as an initial step.

  • Nucleophilicity: While the N-H proton is acidic, the nitrogen atom itself can act as a nucleophile, particularly under neutral or acidic conditions, although this is less common for derivatization compared to its deprotonated form.

These electronic properties make the N1 position a versatile site for introducing alkyl, aryl, and acyl groups, each of which can profoundly impact the biological profile of the resulting molecule.

II. N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental strategy to introduce aliphatic chains, rings, and functionalized alkyl groups. These modifications can modulate lipophilicity, introduce new binding interactions, and alter the overall conformation of the molecule.

A. Classical SN2 Alkylation

The most direct method for N-alkylation involves the reaction of the deprotonated quinolinone with an alkyl halide (or sulfonate) via an SN2 mechanism. The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as O-alkylation.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the lactam without competing in the alkylation step. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is ideal.[2] These solvents effectively solvate the cation of the base and the resulting amide anion, promoting the SN2 reaction while not interfering with the nucleophile.

  • Temperature: Heating is often necessary to drive the reaction to completion, particularly with less reactive alkyl halides like chlorides. Temperatures in the range of 60-140°C are typical.[3]

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from a standard procedure for the N-substitution of a closely related fluoroquinolone core.[3]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the quinolinone).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq).

  • Reaction: Heat the reaction mixture to 80-120°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkylating Agent (R-X)Product (R)Typical ConditionsYield (%)Reference
1Benzyl BromideBenzylK₂CO₃, DMF, 120-140°C, 5-8h~62Adapted from[3]
2IodomethaneMethylK₂CO₃, Acetone, refluxHighAdapted from[2]
3Ethyl IodideEthylNaH, DMF, rt to 60°CHighGeneral Method

III. N-Arylation: The Power of Cross-Coupling

Introducing an aryl or heteroaryl group at the N1 position can provide access to novel chemical space, introduce π-stacking interactions with biological targets, and serve as a platform for further diversification. The Buchwald-Hartwig amination is the premier method for this transformation.

A. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a C-N bond between the lactam nitrogen and an aryl halide or triflate. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XantPhos, XPhos) is crucial. The ligand stabilizes the palladium center, facilitates oxidative addition to the aryl halide, and promotes the final reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the lactam and facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are commonly employed.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure the stability of the catalytic species.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII LigEx Ligand Exchange PdII->LigEx Nuc-H, Base AmideComplex Ar-Pd(II)-Nuc Ln LigEx->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd0 Product Ar-Nuc RedElim->Product Derivatization_Workflow Start 6-Fluoro-3,4-dihydro- quinolin-2(1H)-one Alkylation N-Alkylation Start->Alkylation R-X, Base (K₂CO₃) DMF, Heat Arylation N-Arylation Start->Arylation Ar-X, Pd-Catalyst Ligand, Base, Toluene Acylation N-Acylation Start->Acylation RCOCl, Base (K₂CO₃) DMF, Heat Product_Alk 1-Alkyl Derivatives Alkylation->Product_Alk Product_Ar 1-Aryl Derivatives Arylation->Product_Ar Product_Ac 1-Acyl Derivatives Acylation->Product_Ac

Sources

A Senior Application Scientist's Guide to the Theoretical Calculation of the ¹⁹F NMR Chemical Shift for 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the accurate theoretical calculation of the ¹⁹F NMR chemical shift of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and reproducible computational workflow.

Theoretical Bedrock: From First Principles to Practical Application

The ¹⁹F nucleus, with its 100% natural abundance and spin of ½, is a highly sensitive probe of the local electronic environment, making ¹⁹F NMR spectroscopy a powerful tool in the characterization of fluorinated organic molecules.[1][2] The chemical shift (δ) is a direct measure of the magnetic shielding (σ) experienced by the nucleus, which is influenced by the surrounding electron density. The fundamental relationship is given by:

δ = (σ_ref - σ_iso) / (1 - σ_ref) ≈ σ_ref - σ_iso

where σ_iso is the isotropic shielding constant of the nucleus of interest and σ_ref is the isotropic shielding constant of a reference compound, typically trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.[1]

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for the reliable prediction of NMR chemical shifts.[3] The Gauge-Including Atomic Orbital (GIAO) method is the most common and robust approach for calculating NMR shielding constants, as it effectively addresses the issue of gauge-dependence in the presence of an external magnetic field.[4][5]

The Computational Workflow: A Step-by-Step Protocol

The accurate prediction of the ¹⁹F NMR chemical shift of this compound requires a multi-step computational protocol. Each step is critical for obtaining results that are in good agreement with experimental data.

G A Step 1: 3D Structure Generation B Step 2: Geometry Optimization A->B Initial Geometry C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry D Step 4: NMR Shielding Calculation (GIAO) C->D Verified Minimum Energy Structure E Step 5: Chemical Shift Calculation D->E Isotropic Shielding Constant (σ_iso) F Step 6: Data Analysis and Validation E->F Predicted Chemical Shift (δ)

%nprocshared=4 %mem=8GB #p B3LYP/6-31+G(d,p) SCRF=(SMD,Solvent=Chloroform) Opt Freq

This compound

0 1 [Cartesian Coordinates of the molecule]

%nprocshared=4 %mem=8GB #p ωB97XD/aug-cc-pVDZ SCRF=(SMD,Solvent=Chloroform) NMR=GIAO

This compound - NMR Calculation

0 1 [Cartesian Coordinates from the optimized geometry]```

Step 5: Calculation of the Chemical Shift

The calculated isotropic shielding constant for the fluorine atom in this compound must be referenced to the calculated shielding constant of a reference compound, typically CFCl₃.

δ_calc (ppm) = σ_ref - σ_iso

To obtain σ_ref, perform a GIAO NMR calculation for CFCl₃ at the exact same level of theory (functional, basis set, and solvent model) as used for the target molecule.

Protocol for Calculating the Referenced Chemical Shift:

  • Optimize the geometry of CFCl₃ using the same method as for the target molecule (e.g., B3LYP/6-31+G(d,p) with SMD for chloroform).

  • Calculate the ¹⁹F isotropic shielding constant of CFCl₃ using the same method as for the target molecule (e.g., ωB97XD/aug-cc-pVDZ with SMD for chloroform). This value is your σ_ref.

  • Use the formula above to calculate the predicted ¹⁹F chemical shift of this compound.

Alternatively, a linear regression approach can be employed for improved accuracy, especially when calculating a series of related compounds. T[3]his involves plotting the calculated shielding constants against the experimental chemical shifts for a set of known fluorinated compounds and using the resulting linear equation to correct the calculated values.

Data Presentation and Interpretation

For a comprehensive analysis, it is advisable to perform the calculations using a few different levels of theory to assess the sensitivity of the results to the chosen methodology.

Table 1: Predicted ¹⁹F NMR Chemical Shifts of this compound at Various Levels of Theory

Level of Theory (Functional/Basis Set)Solvent ModelCalculated σ_iso (ppm)Calculated σ_ref (CFCl₃) (ppm)Predicted δ (ppm)
ωB97XD/aug-cc-pVDZSMD (Chloroform)ValueValueValue
BHandHLYP/aug-cc-pVDZSMD (Chloroform)ValueValueValue
B3LYP/6-311+G(2d,p)SMD (Chloroform)ValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the actual quantum chemical calculations.

The predicted chemical shift should be compared with the experimental value if available. An experimental ¹⁹F NMR spectrum of a related compound, (E)-‐6-‐fluoro-‐4-‐(iodo(phenyl)methylene)-‐1,3-‐dimethyl-‐3,4-‐dihydroquinolin-‐2(1H)-‐one, shows a ¹⁹F signal in a similar structural environment, which could serve as a rough point of comparison.

The theoretical calculation of the ¹⁹F NMR chemical shift for this compound is a powerful tool for structural elucidation and can provide valuable insights for drug development professionals. By following a rigorous and well-justified computational protocol, from geometry optimization to the GIAO-based calculation of shielding constants and proper referencing, it is possible to obtain predicted chemical shifts with a high degree of accuracy. The choice of functional, basis set, and the inclusion of solvent effects are all critical parameters that must be carefully considered to ensure the reliability of the results. This guide provides a robust framework for researchers to confidently apply these computational methods in their own work.

References

  • Werner, H.-J., et al. "NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach." Physical Chemistry Chemical Physics, 2002. [Link]
  • Rusakov, Y. Y., et al.
  • Tantillo, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. [Link]
  • Rusakov, Y. Y., et al. "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?" National Institutes of Health, 2021. [Link]
  • Singh, R., et al. "Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure." Environmental Science: Processes & Impacts, 2022. [Link]
  • Casanova, D., et al. "Effects of Zero-Point and Thermal Vibrational Averaging on Computed NMR Properties of a Model Compound for Purine Nucleosides." Journal of the American Chemical Society, 2005. [Link]
  • Chesnut, D. B. "Nuclear magnetic resonance chemical shifts using optimized geometries." Chemical Physics, 1987. [Link]
  • El-Azazy, M., et al. "GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products." Journal of Chemical and Pharmaceutical Research, 2015. [Link]
  • Halliday, J. D., and P. E. Binder. "19F Studies of Solvent and Counterion Effects on Chemical Shift." Canadian Journal of Chemistry, 1978. [Link]
  • Dumon, A. S., et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • Rusakov, Y. Y., et al. "Computational Protocols for the 19F NMR Chemical Shifts. Part 1: Methodological Aspects." International Journal of Molecular Sciences, 2020. [Link]
  • Abe, T., et al. "DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds." Journal of Fluorine Chemistry, 2005. [Link]
  • El-Azazy, M., et al. "GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products.
  • Rusakov, Y. Y., et al. "Quelling the Geometry Factor Effect in Quantum Chemical Calculations of 13C NMR Chemical Shifts with the Aid of the pecG-n (n = 1, 2) Basis Sets." Molecules, 2022. [Link]
  • Nguyen, T. T., et al. "1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization." Magnetic Resonance in Chemistry, 2022. [Link]
  • Jaszuński, M., and K. Ruud. "Relative importance of first and second derivatives of nuclear magnetic resonance chemical shifts and spin-spin coupling constants for vibrational averaging." The Journal of Chemical Physics, 2005. [Link]
  • Rusakov, Y. Y., et al. "On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure." The Journal of Chemical Physics, 2024. [Link]
  • Dumon, A. S., et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." RSC Publishing, 2022. [Link]
  • Vasileva, E., et al. "19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans." The Journal of Physical Chemistry B, 2018. [Link]
  • Burger, S. K., et al. "Exploring Alternate Methods to High-Level Vibrational Correction Calculations of NMR Spin-Spin Coupling Constants." ChemRxiv, 2023. [Link]
  • Luber, S., et al. "Efficient calculation of NMR isotopic shifts: Difference-dedicated vibrational perturbation theory." The Journal of Chemical Physics, 2019. [Link]
  • Al-Sunaidi, M. A., and S. M. Al-Zahrani. "29Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software." Journal of the Physical Society of Japan, 2005. [Link]
  • Bagno, A., et al. "Computational F-19 NMR. 2. Organic compounds." Magnetic Resonance in Chemistry, 2014. [Link]
  • Rusakov, Y. Y., et al. "Computational aspects of 19 F NMR.
  • Dumon, A. S., et al. "Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated...
  • Xu, L., et al. "Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy." Analytical Chemistry, 2023. [Link]
  • SCM. "NMR shifts with relativistic DFT." ADF Tutorials, 2025. [Link]
  • SB Creations. "How to do NMR calculation using Gaussian 09W | GIAO method." YouTube, 2023. [Link]
  • Burger, S. K., et al. "Exploring Alternate Methods to High-Level Vibrational Correction Calculations of NMR Spin-Spin Coupling Constants." ChemRxiv, 2023. [Link]
  • St-Gelais, A., et al. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex." ChemBioChem, 2020. [Link]
  • University of Wisconsin-Madison. "19F NMR Reference Standards." NMR Facility, N.d. [Link]
  • St-Gelais, A., et al. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit." Open Access LMU, 2020. [Link]
  • Wang, Y., et al. "Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo." Organic & Biomolecular Chemistry, 2017. [Link]
  • Claridge, T. D. W., et al. "19F-centred NMR analysis of mono-fluorinated compounds.
  • Magritek. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara, 2001. [Link]

Sources

Methodological & Application

Application Note: Detailed Experimental Protocol for the Intramolecular Friedel-Crafts Cyclization to Synthesize 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific derivative, 6-fluoro-3,4-dihydroquinolin-2(1H)-one, serves as a key intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive, in-depth guide for its synthesis via an intramolecular Friedel-Crafts acylation. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles, safety precautions, and analytical characterization methods.

The core of this synthesis is the intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction that proceeds through an electrophilic aromatic substitution mechanism.[1][2][3] This method is particularly effective for constructing polycyclic systems.[4]

Overall Synthetic Strategy

The synthesis of this compound is a two-step process commencing from the commercially available 3-(4-fluorophenyl)propanoic acid.

  • Step 1: Acyl Chloride Formation. The initial step involves the conversion of 3-(4-fluorophenyl)propanoic acid to its corresponding acyl chloride, 3-(4-fluorophenyl)propanoyl chloride. This is a crucial activation step, as acyl chlorides are significantly more reactive electrophiles than their parent carboxylic acids in Friedel-Crafts reactions.[2][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The newly synthesized acyl chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][6] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1][3] This intermediate is then attacked by the electron-rich aromatic ring of the same molecule, leading to the formation of the desired six-membered heterocyclic ring and, consequently, this compound.[4]

Reaction Mechanism

The mechanism for the key intramolecular Friedel-Crafts cyclization step is depicted below.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
3-(4-Fluorophenyl)propanoic acidC₉H₉FO₂168.16459-31-4≥97%Sigma-Aldrich
Thionyl chlorideSOCl₂118.977719-09-7≥99%Sigma-Aldrich
Anhydrous aluminum chlorideAlCl₃133.347446-70-0≥98%Carl ROTH
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2≥99.8%Sigma-Aldrich
Toluene, anhydrousC₇H₈92.14108-88-3≥99.8%Sigma-Aldrich
Hydrochloric acid, concentratedHCl36.467647-01-037%Sigma-Aldrich
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8-In-house prep.
Anhydrous magnesium sulfateMgSO₄120.377487-88-9-Sigma-Aldrich
Deuterated chloroform (CDCl₃)CDCl₃120.38865-49-699.8 atom % DSigma-Aldrich
Step 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

WARNING: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol).

    • The top of the reflux condenser should be fitted with a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition:

    • Carefully add thionyl chloride (13.0 mL, 178.5 mmol, 3.0 equiv.) to the flask.

    • A gentle effervescence will be observed as the reaction begins.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

    • Maintain the reflux for 2 hours, ensuring all the solid carboxylic acid dissolves.

  • Work-up and Isolation:

    • After 2 hours, allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure.

    • The crude 3-(4-fluorophenyl)propanoyl chloride, a pale yellow oil, is used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to form this compound

WARNING: Anhydrous aluminum chloride is a water-sensitive, corrosive solid that reacts violently with water.[7][8][9][10][11] Handle it with care in a dry environment. The reaction is exothermic.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.5 g, 71.4 mmol, 1.2 equiv.) and anhydrous toluene (100 mL).

    • Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride from Step 1 in anhydrous toluene (50 mL).

    • Add this solution to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C. A color change to orange or red is typically observed.[12]

  • Reaction Conditions:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.[1] This is a highly exothermic process.

    • Continue stirring until all the ice has melted and the aluminum salts have dissolved.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Acyl Chloride Formation (3-(4-fluorophenyl)propanoic acid + SOCl₂) start->step1 reflux Reflux for 2 hours step1->reflux distill Distill off excess SOCl₂ reflux->distill crude_acyl_chloride Crude 3-(4-fluorophenyl)propanoyl chloride distill->crude_acyl_chloride add_acyl_chloride Dropwise addition of acyl chloride solution crude_acyl_chloride->add_acyl_chloride step2 Step 2: Friedel-Crafts Cyclization (AlCl₃ in Toluene at 0°C) step2->add_acyl_chloride rt_stir Stir at room temperature for 2 hours add_acyl_chloride->rt_stir quench Quench with ice and HCl rt_stir->quench extract Extraction with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry_concentrate Dry with MgSO₄ and concentrate wash->dry_concentrate recrystallize Recrystallization dry_concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the quinolinone structure.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F splitting), and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₉H₈FNO, MW: 165.16).[13][14]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-F stretch.
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Safety and Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases. Handle with extreme care.

  • Anhydrous Aluminum Chloride: Reacts violently with water and moisture, releasing heat and corrosive HCl gas.[9][11] It is a corrosive solid.[7] Keep away from water and handle in a dry environment.[9] In case of a spill, do not use water; cover with dry sand.[9]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with appropriate care.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction.Ensure the reflux time is adequate and the thionyl chloride is in sufficient excess.
Degradation of acyl chloride.Use the crude acyl chloride immediately in the next step.
Low yield in Step 2 Inactive aluminum chloride.Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.
Incomplete reaction.Increase the reaction time or slightly elevate the temperature after the initial addition.
Formation of side products Intermolecular acylation.Maintain a sufficiently dilute solution during the dropwise addition of the acyl chloride.
Difficult work-up Formation of emulsions.Addition of brine during the extraction can help to break up emulsions.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound via an intramolecular Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the safety precautions outlined, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides.
  • Ambeed.com. (n.d.). 3-(4-Fluorophenyl)propanoic acid.
  • Wikipedia. (2024, April 29). Friedel–Crafts reaction.
  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3- (4-fluorophenyl) sulfonyl -2-hydroxy-2-methyl propionic acid.
  • ChemicalBook. (2023, July 14). 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4.
  • Lei, Y., et al. (2023). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Heterocyclic Chemistry, 60(9), 1537-1547.
  • De, S. K. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(12), 2425–2428.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Lab Alley. (2023, July 2). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 75893-82-2.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • New Jersey Department of Health. (2016, January). Hazardous Substance Fact Sheet: Aluminum Chloride.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97%.
  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.
  • Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes.
  • Benchchem. (n.d.). 3-(4-Fluorophenyl)propionic Acid|CAS 459-31-4.
  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Universitas Indonesia. (2021). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination.
  • Amfluoro. (n.d.). 75893-82-2 | this compound.
  • National Institutes of Health. (n.d.). Borane-catalyzed cascade Friedel–Crafts alkylation/[1][2]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations.
  • ChemScene. (n.d.). 6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one.
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[15]annulen-7-ols.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • LibreTexts. (2023, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Application Note & Protocol: Domino Heck Reaction for the Efficient Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one and the Elegance of Domino Reactions

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] Traditionally, the synthesis of such heterocyclic systems involves multi-step sequences that can be time-consuming, generate significant waste, and are often low-yielding.

Domino reactions, also referred to as tandem or cascade reactions, offer a powerful and elegant solution to these challenges.[3][4] By combining multiple bond-forming events in a single pot without the isolation of intermediates, domino strategies enhance synthetic efficiency, reduce waste, and minimize operational complexity.[3] This application note details a robust domino approach for the synthesis of this compound, centered around a palladium-catalyzed intramolecular Heck reaction. This strategy provides a streamlined and efficient route to this valuable heterocyclic core.

Domino Strategy: An Intramolecular Heck Reaction Approach

The proposed domino reaction for the synthesis of this compound involves the intramolecular cyclization of N-(2-bromo-4-fluorophenyl)acrylamide. This precursor can be readily synthesized from commercially available 2-bromo-4-fluoroaniline and acryloyl chloride. The key bond-forming event is a palladium-catalyzed intramolecular Heck reaction, which facilitates the formation of the dihydroquinolinone ring system in a single, efficient step.[5][6][7]

Reaction Scheme

G cluster_0 Precursor Synthesis cluster_1 Domino Intramolecular Heck Reaction 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline precursor N-(2-bromo-4-fluorophenyl)acrylamide 2-bromo-4-fluoroaniline->precursor + acryloyl_chloride acryloyl chloride acryloyl_chloride->precursor + Et3N, DCM product This compound precursor->product Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C

Figure 1: Overall synthetic strategy for this compound via a domino intramolecular Heck reaction.

Experimental Protocol: Domino Intramolecular Heck Cyclization

This protocol describes the synthesis of this compound from N-(2-bromo-4-fluorophenyl)acrylamide.

Materials and Reagents
  • N-(2-bromo-4-fluorophenyl)acrylamide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add N-(2-bromo-4-fluorophenyl)acrylamide (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF, followed by triethylamine (2.0 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Summary

Starting MaterialProductCatalyst SystemExpected Yield
N-(2-bromo-4-fluorophenyl)acrylamideThis compoundPd(OAc)₂ / P(o-tol)₃75-85%

Mechanism and Scientific Rationale

The domino intramolecular Heck reaction proceeds through a well-established catalytic cycle. The choice of a palladium catalyst is crucial, with palladium(0) being the active species.[6][7] The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond, which forms the new carbon-carbon bond and closes the ring. The final step is a β-hydride elimination to regenerate the double bond within the ring, followed by reductive elimination to regenerate the Pd(0) catalyst and release the product. The use of a phosphine ligand, such as tri(o-tolyl)phosphine, is essential to stabilize the palladium catalyst and promote the desired reactivity. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.

G start N-(2-bromo-4-fluorophenyl)acrylamide oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L2 pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-Br Complex oxidative_addition->pd_intermediate migratory_insertion Intramolecular Migratory Insertion pd_intermediate->migratory_insertion cyclized_intermediate Cyclized Pd(II) Intermediate migratory_insertion->cyclized_intermediate beta_hydride_elimination β-Hydride Elimination cyclized_intermediate->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product This compound reductive_elimination->product hbr HBr reductive_elimination->hbr et3nhbr Et3NH+Br- hbr->et3nhbr et3n Et3N et3n->et3nhbr

Figure 2: Catalytic cycle of the intramolecular Heck reaction.

Conclusion

This application note presents a detailed and efficient domino protocol for the synthesis of this compound. The intramolecular Heck reaction strategy offers significant advantages in terms of atom economy, operational simplicity, and yield. This method provides researchers in medicinal chemistry and drug development with a reliable and streamlined approach to access this important heterocyclic scaffold, facilitating the exploration of new chemical space for therapeutic applications.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.
  • Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Unavailable.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst-controlled 5- exo and 6- endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI.
  • (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.
  • (PDF) Recent Advances in Domino Synthesis of Fused Polycyclic N‐Heterocycles Based on Intramolecular Alkyne Hydroamination under Copper Catalysis. ResearchGate.
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry - ACS Publications.
  • The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. Request PDF - ResearchGate.
  • Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Publishing - The Royal Society of Chemistry.
  • The Intramolecular Heck Reaction. Organic Reactions.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Pd-catalyzed enantioselective intramolecular Heck reaction to access disubstituted dihydroisoquinolinone with a terminal olefin. Scilit.
  • This compound. PubChem.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Intramolecular Heck reaction. Wikipedia.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC - NIH.
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H). RSC Publishing.
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry (RSC Publishing).
  • Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. Unavailable.
  • Domino Reactions in Organic Synthesis. Unavailable.

Sources

Purification of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-fluoro-3,4-dihydroquinolin-2(1H)-one using normal-phase flash column chromatography. This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This guide details the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Introduction and Scientific Principle

This compound is a fluorinated lactam derivative with a molecular formula of C₉H₈FNO and a molecular weight of 165.16 g/mol .[2][3] Its structure makes it a key intermediate in pharmaceutical research and development.[1] Synthetic routes often yield this compound alongside unreacted starting materials, by-products, or decomposition products. Column chromatography is the premier technique for purifying such moderately polar organic compounds on a preparative scale.[4][5]

This protocol employs normal-phase flash chromatography, a technique that leverages the principles of adsorption and polarity.[4][6] The core of this method relies on a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent mixture). The crude mixture is introduced at the top of the column, and as the mobile phase flows through, a separation occurs.

The Causality of Separation:

  • Polar Compounds: Molecules with polar functional groups (like the amide N-H and carbonyl C=O in our target compound) will have a stronger affinity for the polar silica gel. They adsorb more strongly and therefore travel down the column more slowly.

  • Non-polar Compounds: Less polar impurities will have a greater affinity for the mobile phase and will travel down the column more quickly, eluting in earlier fractions.

By systematically increasing the polarity of the mobile phase, we can selectively desorb compounds from the silica gel, achieving separation. The "flash" designation refers to the application of positive pressure (e.g., from compressed air or a pump), which significantly accelerates the solvent flow rate compared to traditional gravity chromatography, leading to faster purifications and often better resolution.[7][8]

Pre-Purification: Method Development via Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the parallel testing of multiple solvent systems to find the one that provides the best separation.[6][9]

The goal is to find a mobile phase composition where the target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4 .[8] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Protocol 2.1: TLC Method Development
  • Prepare TLC Chamber: Line a beaker or developing jar with filter paper and add a prepared solvent mixture (e.g., 30% Ethyl Acetate in Hexane) to a depth of ~0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[10][11]

  • Calculate Rf and Optimize: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Iterate:

    • If the target spot's Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If the target spot's Rf is too high (>0.4), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

    • Test several solvent systems to achieve a clear separation (ΔRf ≥ 0.15) between the target compound and its closest impurities.[12]

Detailed Protocol: Flash Column Chromatography

This protocol outlines the purification of this compound using the dry packing method for the column and the dry loading method for the sample, which often provides superior resolution by preventing band broadening.

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 40-63 µm particle size).

  • Crude Sample: Crude this compound.

  • Solvents: HPLC-grade or distilled solvents (e.g., Hexane, Ethyl Acetate).

  • Apparatus: Glass chromatography column, collection test tubes, TLC plates, TLC chamber, UV lamp, rotary evaporator, compressed air/nitrogen source with regulator.

Experimental Parameters Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard polar medium for normal-phase chromatography of moderately polar compounds.[6]
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better separation.[8]
Mobile Phase Hexane/Ethyl Acetate mixtureA common, effective solvent system with tunable polarity for separating compounds like quinolinones.[10]
Target Rf 0.2 - 0.4Optimal range for efficient elution and good separation on a column.[8]
Visualization UV Light (254 nm)The aromatic quinolinone structure is UV-active, allowing for non-destructive visualization.[10]
Step-by-Step Purification Workflow

Step 1: Column Preparation (Dry Packing)

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.

  • Add a ~1 cm layer of sand over the plug to create a flat base and prevent silica from washing out.[8]

  • Pour the dry silica gel powder into the column. A good rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude sample.

  • Gently tap the side of the column to pack the silica into a uniform bed and remove any air pockets.

  • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Add the mobile phase (determined from TLC analysis) to the column. Use a gentle stream of compressed air to push the solvent through the silica bed until it is fully wetted and equilibrated. Crucially, never let the solvent level drop below the top of the silica bed.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.[8]

Step 3: Elution and Fraction Collection

  • Drain the solvent in the column down to the level of the top sand layer.

  • Carefully add the silica-adsorbed sample powder onto the top of the column, creating a thin, even layer.

  • Gently add a final thin layer of sand on top of the sample layer to prevent disturbance.

  • Carefully fill the column with the mobile phase.

  • Apply gentle, steady pressure to the top of the column to begin eluting the mobile phase.

  • Collect the eluent in sequentially numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.

Step 4: Monitoring and Isolation

  • Periodically analyze the collected fractions using TLC to determine their composition. Spot multiple fractions on a single TLC plate to track the elution of the product.[5]

  • Once the fractions containing the pure target compound are identified (single spot at the correct Rf), combine them in a round-bottom flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

Purification Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Method Development (Find Optimal Solvent, Rf ≈ 0.3) Pack Pack Column (Dry Silica Gel + Sand) TLC->Pack Informs Solvent Choice Load Dry Load Sample (Crude adsorbed on Silica) Pack->Load Elute Elute with Mobile Phase (Apply Positive Pressure) Load->Elute Collect Collect Fractions Sequentially Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Feedback Loop Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Product is stuck at the top of the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane.[13]
Poor separation (co-elution of impurities). Mobile phase is too polar; Rf values are too high on TLC.Use a less polar mobile phase to increase the separation between spots on the TLC plate. Ensure the target Rf is in the 0.2-0.4 range.
Streaking or "tailing" of spots. Compound may be acidic or basic; sample is overloaded.Add a small amount (~0.5%) of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[10] Ensure the sample is not loaded in a solvent stronger than the mobile phase.
Cracked or channeled silica bed. Poor packing technique; column ran dry.Ensure the silica is packed evenly and never let the solvent level drop below the top of the stationary phase. Repack the column if necessary.

Conclusion

The protocol described provides a robust and reliable method for the purification of this compound. By first optimizing the separation conditions with TLC and then employing careful flash column chromatography techniques, researchers can consistently obtain this key synthetic intermediate in high purity. The final purity should be confirmed by appropriate analytical methods such as NMR, HPLC, or LC-MS to validate the success of the purification.

References

  • Biotage. (2023, January 23).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13690765, this compound.
  • Khedr, A. (1991). Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times.
  • Biotage. (n.d.). Successful flash chromatography.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
  • MIT OpenCourseWare. (n.d.).
  • King Group. (n.d.).
  • Wang, F., & Armstrong, D. W. (2006). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1860. [Link]
  • Wageningen University & Research. (2020, May 23). Improving the chromatographic selectivity of β-lactam residue analysis in milk using phenyl-column chemistry prior to detection by tandem mass spectrometry. [Link]
  • MDPI. (2025, November 12).
  • ResearchGate. (2025, August 5).
  • Pyka, A., & Bober, K. (2014). Detection Progress of Selected Drugs in TLC.
  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
  • Royal Society of Chemistry. (n.d.). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. [Link]
  • MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. [Link]
  • ResearchGate. (2016, June 6).
  • Organic Syntheses. (2025, June 19).
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • ResearchGate. (2025, August 6). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2021, April 1). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. [Link]
  • Chem Help ASAP. (2021, February 9).
  • Patsnap. (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.

Sources

High-Purity Recovery of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This application note provides a detailed, optimized protocol for the purification of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis, using the single-solvent recrystallization method. The protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high purity and yield. We delve into the scientific rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible methodology. This guide emphasizes the principles of crystal lattice formation and impurity exclusion to achieve a final product of exceptional analytical purity.

Introduction: The Importance of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a core component in the development of various therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is paramount. Residual impurities, such as starting materials, by-products, or reagents, can impact the safety, efficacy, and stability of the final drug product.

Recrystallization is a powerful and cost-effective purification technique for crystalline solids.[1] It leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.[2] The fundamental principle is that a hot, saturated solution, when cooled slowly, will become supersaturated, forcing the target compound to crystallize out in a pure form, while impurities remain dissolved in the solvent (mother liquor).[3] The ordered arrangement of molecules in a crystal lattice inherently excludes molecules that do not fit, leading to a significant increase in purity.[4]

This document provides a comprehensive guide to developing and executing a successful recrystallization protocol for this compound.

Principles of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery upon cooling.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

For this compound, which possesses a polar lactam functional group, polar protic solvents like alcohols are excellent starting points. A patent for the closely related analog, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, successfully employs ethanol for recrystallization, suggesting it is a highly suitable candidate.[5][6]

Table 1: Recommended Solvents for Method Development
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Rationale & Safety Considerations
Ethanol (Primary) 78.424.5Proven effectiveness for similar quinolinone structures.[5] Good temperature coefficient for many organic solids. Flammable.
Isopropanol 82.619.9Slightly less polar than ethanol; may offer different selectivity for impurities. Flammable.
Methanol 64.732.7Higher polarity may increase solubility; useful if solubility in ethanol is low. Toxic and flammable.
Ethyl Acetate 77.16.0A less polar option. Can be effective if impurities are highly polar. Flammable.
Ethanol/Water (Two-Solvent System) VariableVariableWater acts as an anti-solvent.[3] Useful for highly soluble compounds. Requires careful, dropwise addition of water to the hot ethanol solution until turbidity is achieved.[7]

Experimental Protocol

This protocol details the single-solvent recrystallization of this compound using ethanol.

Materials and Equipment
  • Crude this compound

  • Reagent-grade Ethanol (95% or absolute)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask of appropriate size (typically 2-3 times the expected final volume).

  • Add a magnetic stir bar and a minimal amount of ethanol.

  • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the yield upon cooling.[7] An excess of solvent will result in a lower recovery.

Step 2: Decolorization (Optional)

  • If the resulting solution is colored, and the pure compound is known to be colorless or white, colored impurities are present.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when adding the carbon.

  • Add a small amount (1-2% of the solute weight) of activated carbon to the solution.[1]

  • Re-heat the solution to boiling for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

Step 3: Hot Gravity Filtration (If Decolorizing Carbon or Insoluble Impurities are Present)

  • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly filter the hot solution through the fluted paper into the pre-heated receiving flask. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel (a phenomenon known as "crashing out").[7] A stemless funnel prevents crystallization in a narrow stem.

Step 4: Crystallization (Cooling)

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

Step 5: Crystal Collection and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any adhering mother liquor. Causality: The washing solvent must be cold to minimize the redissolving of the purified product, thereby preventing yield loss.[1]

Step 6: Drying

  • Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum.

  • Transfer the solid to a watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator. Causality: The final product must be completely dry before characterization (e.g., melting point analysis) as residual solvent can depress the melting point and inflate the weight.

Visualization of Workflow

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve CheckColor Solution Colored? Dissolve->CheckColor Decolorize 2. Add Activated Carbon & Re-heat CheckColor->Decolorize Yes Cool 4. Slow Cooling & Ice Bath CheckColor->Cool No HotFilter 3. Hot Gravity Filtration Decolorize->HotFilter HotFilter->Cool Collect 5. Vacuum Filtration & Cold Solvent Wash Cool->Collect Dry 6. Dry Crystals Collect->Dry End End: Pure Crystals Dry->End

Caption: Step-by-step workflow for the single-solvent recrystallization process.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. / The solution is cooling too rapidly. / The solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery/Yield Too much solvent was used. / The solution was not cooled sufficiently. / The crystals were washed with solvent that was not cold. / Premature crystallization during hot filtration.Optimize the solvent volume. Ensure the ice bath is used for an adequate duration. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Poor Purity (from analysis) Cooling was too rapid, trapping impurities. / The crystals were not washed adequately.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. Ensure the filter cake is washed with a small amount of fresh, cold solvent.

Conclusion

The recrystallization protocol outlined in this document provides a robust and reliable method for achieving high-purity this compound. By understanding the fundamental principles behind each step—from rational solvent selection to controlled cooling and proper collection—researchers can consistently obtain material suitable for the stringent requirements of pharmaceutical development. The key to a successful recrystallization lies in a methodical approach and careful execution, transforming a crude product into a highly purified crystalline solid.

References

  • Source: University of California, Los Angeles (UCLA)
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Title: Recrystallization - Single Solvent Source: University of Calgary Chemistry Department URL
  • Title: Recrystallization (chemistry)
  • Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL
  • Title: Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H)
  • Title: 6-Hydroxy-2(1H)

Sources

Application Note: A Strategic Guide to Developing Novel c-Met Kinase Inhibitors Using a 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastasis in numerous human cancers, making it a high-value therapeutic target.[2][3] Small-molecule kinase inhibitors have shown significant promise in this area.[4] This guide provides a comprehensive framework for the discovery and preclinical development of novel c-Met inhibitors, utilizing the 6-fluoro-3,4-dihydroquinolin-2(1H)-one core as a versatile chemical scaffold. We present a rationale for scaffold selection, detailed protocols for library synthesis, a multi-tiered screening cascade for hit identification and validation, and essential assays for lead optimization, including kinase selectivity and in vitro ADME profiling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this promising scaffold for the next generation of targeted cancer therapies.

The HGF/c-Met Signaling Axis: A Therapeutic Rationale

Under normal physiological conditions, the HGF/c-Met pathway is essential for embryonic development and tissue regeneration.[1][5] Upon binding of HGF, the c-Met receptor dimerizes, leading to trans-autophosphorylation of key tyrosine residues in its kinase domain.[1] This event creates docking sites for adaptor proteins, triggering the activation of major downstream signaling cascades, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which collectively promote cell proliferation, survival, and motility.[5][6]

In many cancers, this pathway becomes constitutively active, providing tumors with a sustained signal to grow and invade surrounding tissues.[6][7] Therefore, inhibiting the kinase activity of c-Met is a validated strategy to halt these oncogenic signals.[7][8] The this compound scaffold was selected for its rigid structure, which can pre-organize key pharmacophoric elements for optimal binding within the ATP-binding pocket of c-Met, and for the presence of a fluorine atom, which can enhance binding affinity and improve metabolic stability.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Dimerization & Autophosphorylation) HGF->cMet Binds & Activates Adaptors Adaptor Proteins (e.g., GRB2, GAB1) cMet->Adaptors Recruits RAS RAS Adaptors->RAS PI3K PI3K Adaptors->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Motility Motility, Invasion & Angiogenesis ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Motility mTOR->Proliferation

Caption: The HGF/c-Met signaling pathway.

Library Synthesis Strategy

The core directive of the synthesis strategy is to generate a diverse library of analogues by installing various substituents at key positions on the this compound scaffold. This allows for a thorough exploration of the structure-activity relationship (SAR). A plausible synthetic approach involves a multi-step sequence starting from commercially available materials, enabling the introduction of diversity elements (R¹, R²) that can probe different sub-pockets of the c-Met active site.

Synthesis_Workflow SM Starting Material (e.g., 4-Fluoroaniline derivative) Intermediate1 Acylation (e.g., with 3-chloropropionyl chloride) SM->Intermediate1 Scaffold Core Scaffold Formation (Intramolecular Cyclization) Intermediate1->Scaffold Intermediate2 Functionalization Step 1 (e.g., N-Arylation with R¹-X) Scaffold->Intermediate2 Final_Library Final Library (Coupling with various R² groups) Intermediate2->Final_Library

Caption: General synthetic workflow for library generation.
Protocol 2.1: Representative Synthesis of a Scaffold Analogue

Causality: This protocol outlines a representative palladium-catalyzed cross-coupling reaction to attach a substituted aryl group (R¹) to the nitrogen of the core scaffold. This position is often critical for establishing key interactions within the kinase hinge region.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired aryl halide (R¹-Br, 1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), and a suitable ligand (e.g., Xantphos, 0.1 eq.).

  • Solvent and Base: Add a dry, degassed solvent such as dioxane. Add a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction Execution: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated analogue.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Primary Screening Cascade: From Hit Identification to Confirmation

A tiered screening approach is employed to efficiently identify potent and cell-active compounds from the synthesized library. The cascade begins with a high-throughput biochemical assay to measure direct enzyme inhibition, followed by a cell-based assay to confirm target engagement in a physiological context.

Screening_Cascade Library Synthesized Compound Library Biochem Primary Screen: Biochemical c-Met Assay (IC₅₀) Library->Biochem Data1 Data Analysis: Identify Potent Hits (e.g., IC₅₀ < 1 µM) Biochem->Data1 Cellular Hit Confirmation: Cellular c-Met Phosphorylation Assay Data1->Cellular Potent Hits Data2 Data Analysis: Confirm Cellular Activity & Potency Cellular->Data2 Confirmed Confirmed Hits for Lead Optimization Data2->Confirmed Active Hits

Caption: A tiered workflow for inhibitor screening.
Protocol 3.1: Biochemical Potency Assessment (ADP-Glo™ Kinase Assay)

Causality: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[9] By measuring the reduction in ADP formation in the presence of an inhibitor, we can determine its potency (IC₅₀), a critical measure of its effectiveness.[9][10]

  • Compound Preparation: Prepare a serial dilution of test compounds in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction: In a 384-well plate, add recombinant human c-Met kinase enzyme to a buffer containing the peptide substrate and ATP at its Km concentration.

  • Inhibitor Addition: Add the diluted test compounds to the reaction wells (final DMSO concentration ≤1%). Include positive (known inhibitor, e.g., Crizotinib) and negative (DMSO vehicle) controls.[11]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement (In-Cell c-Met Phosphorylation Assay)

Causality: It is crucial to confirm that a biochemically potent compound can penetrate the cell membrane and inhibit its target in the complex cellular environment.[12] This assay directly measures the phosphorylation of c-Met in response to HGF stimulation, providing a direct readout of target engagement.[12]

  • Cell Seeding: Seed a c-Met-expressing cancer cell line (e.g., MKN-45 or HT29) into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activity.

  • Compound Treatment: Treat the cells with serially diluted test compounds for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-c-Met Detection: Quantify the level of phosphorylated c-Met (p-cMet) in the cell lysates using a sandwich ELISA, AlphaScreen™, or Western blot analysis.[12][13]

  • Data Analysis: Normalize the p-cMet signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition relative to the HGF-stimulated control and determine the cellular IC₅₀ value.

Data Presentation: Example Screening Results
Compound IDc-Met Biochemical IC₅₀ (nM)Cellular p-cMet IC₅₀ (nM)
Scaffold-01850>10000
Scaffold-02120950
Scaffold-03 15 110
Scaffold-04252500
Crizotinib1185

Lead Optimization: Building a Preclinical Candidate Profile

Confirmed hits with potent cellular activity undergo lead optimization to improve their drug-like properties. This iterative process involves refining the chemical structure to enhance potency, selectivity, and pharmacokinetic characteristics (ADME).

Lead_Optimization SAR SAR & Data Analysis Synthesis Analogue Synthesis SAR->Synthesis Potency Potency & Cellular Activity Synthesis->Potency Selectivity Kinase Selectivity Profiling Potency->Selectivity ADME In Vitro ADME Profiling Selectivity->ADME ADME->SAR

Sources

development of 6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives as potential antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives as Potential Antimalarials

Introduction: A Privileged Scaffold for a Persistent Pathogen

Malaria remains a formidable global health challenge, causing millions of illnesses and hundreds of thousands of deaths annually, primarily due to the protozoan parasite Plasmodium falciparum.[1][2] The rise of drug-resistant parasite strains necessitates a continuous pipeline of novel therapeutic agents.[2] The quinoline core is a historically significant scaffold in antimalarial chemotherapy, forming the backbone of legacy drugs like chloroquine and quinine.[3][4][5] However, resistance to these agents, often mediated by efflux pumps like the P. falciparum chloroquine resistance transporter (PfCRT), has diminished their efficacy.[6]

This has spurred the development of new quinoline derivatives, including 4(1H)-quinolones and their dihydro- variants, which often exhibit potent activity against both drug-sensitive and resistant parasite strains.[7][8][9] The this compound scaffold represents a promising starting point for optimization. The fluorine atom at the 6-position can enhance metabolic stability and binding interactions, while the dihydroquinolin-2-one core provides a rigid framework for introducing diverse chemical functionalities to probe structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the synthesis, biological evaluation, and preliminary mechanism of action studies of novel this compound derivatives.

Part I: Chemical Synthesis and Library Development

The rational design of a focused library of derivatives is fundamental to understanding the SAR and identifying a lead candidate. The synthetic strategy is designed for both robustness and versatility, allowing for late-stage diversification.

Protocol 1: Synthesis of the Core Scaffold and Derivatives

The core this compound can be synthesized via established methods, often involving cyclization of a suitably substituted aniline precursor. Diversification is then typically achieved by alkylation or arylation at the N1 or C3 positions. The following protocol outlines a generalizable approach.

Rationale: This multi-step synthesis is chosen for its modularity. The initial cyclization provides the core structure, while subsequent reactions at the nitrogen (N1) or the alpha-carbon (C3) allow for the introduction of a wide array of substituents. This flexibility is critical for SAR studies, where the impact of varying steric and electronic properties on antimalarial activity is investigated.[2][6]

Step-by-Step Methodology:

  • Synthesis of the this compound Core:

    • React a suitable 3-(4-fluorophenyl)propanoic acid derivative with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group ortho to the propanoic acid chain.

    • Reduce the nitro group to an amine using a standard reducing agent like SnCl₂ or catalytic hydrogenation (H₂/Pd-C).

    • Induce intramolecular cyclization via heating or acid catalysis to form the lactam, yielding the this compound scaffold.

  • N1-Alkylation/Arylation (Diversification):

    • To a solution of the core scaffold in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.

    • Allow the mixture to stir for 30 minutes to deprotonate the amide nitrogen.

    • Add the desired alkyl or aryl halide (R-X) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting N1-substituted derivative by column chromatography.

  • C3-Substitution (Diversification):

    • Protect the N1 position of the core scaffold if it is unsubstituted, using a suitable protecting group (e.g., Boc anhydride).

    • Treat the N-protected scaffold with a strong base like lithium diisopropylamide (LDA) at -78°C to generate an enolate.

    • Add the desired electrophile (e.g., an alkyl halide or an aldehyde) to introduce a substituent at the C3 position.

    • Quench the reaction and purify the C3-substituted product.

    • Deprotect the N1 position if necessary.

G cluster_synthesis Synthetic Workflow cluster_div Diversification start Substituted Propanoic Acid step1 Nitration & Reduction start->step1 step2 Intramolecular Cyclization step1->step2 core Core Scaffold: This compound step2->core div1 N1-Alkylation/ Arylation core->div1 div2 C3-Substitution core->div2 library Library of Derivatives div1->library div2->library

Caption: General synthetic workflow for the library of derivatives.

Part II: In Vitro Biological Evaluation

The primary goal of in vitro testing is to determine a compound's potency against the parasite and its selectivity over host cells. This is achieved by measuring the 50% inhibitory concentration (IC₅₀) against P. falciparum and the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line.

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I Method)

Rationale: This assay is a widely used, robust, and high-throughput method for assessing the antiplasmodial activity of compounds against the erythrocytic stages of P. falciparum.[10] It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA. The fluorescence intensity is directly proportional to the number of viable parasites, allowing for the quantification of parasite growth inhibition.[10]

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds and standard control drugs (e.g., Chloroquine, Artemisinin) in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Dispense 100 µL of each drug dilution into a 96-well black, clear-bottom microplate. Include wells for a negative control (medium only) and a positive control (known antimalarial).

  • Parasite Culture and Addition:

    • Maintain asynchronous cultures of P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) in human O+ erythrocytes at 37°C.

    • Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in a complete culture medium.

    • Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL of SYBR Green I stock) to each well.

    • Seal the plate, mix gently, and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement and Data Analysis:

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Normalize the data to the untreated control (100% growth) and plot the percentage of inhibition versus the log of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression model (e.g., log[inhibitor] vs. normalized response -- variable slope).[10]

Protocol 3: In Vitro Cytotoxicity Assay (Resazurin Method)

Rationale: To ensure that the observed antiplasmodial activity is not due to general toxicity, compounds must be tested against a mammalian cell line (e.g., HEK293T or HepG2). The Resazurin assay is a common method where the blue, non-fluorescent resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The resulting fluorescence is proportional to cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with approximately 1 x 10⁴ cells per well in 100 µL of complete cell culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Resazurin Addition and Measurement:

    • Add 10 µL of a sterile resazurin solution to each well and incubate for another 2-4 hours.

    • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

    • Determine the Selectivity Index (SI) by dividing the CC₅₀ by the antiplasmodial IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.[10]

Data Presentation: Structure-Activity Relationship (SAR) Summary
Compound IDR¹ (N1-position)R² (C3-position)IC₅₀ (nM, 3D7)IC₅₀ (nM, Dd2)CC₅₀ (nM, HEK293T)Selectivity Index (SI) vs Dd2
Lead-01 HH250310>50,000>161
Lead-02 -CH₃H180220>50,000>227
Lead-03 -CH₂PhH9511545,000391
Lead-04 H-CH₃450500>50,000>100
Lead-05 -CH₂Ph-CH₃15017538,000217
CQ (Control) N/AN/A20250>50,000>200

Note: Data are hypothetical and for illustrative purposes.

G cluster_invitro In Vitro Evaluation Workflow compound Test Compound assay1 Antiplasmodial Assay (P. falciparum 3D7 & Dd2) compound->assay1 assay2 Cytotoxicity Assay (HEK293T cells) compound->assay2 result1 IC₅₀ Value (Potency) assay1->result1 result2 CC₅₀ Value (Toxicity) assay2->result2 analysis Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) result1->analysis result2->analysis

Caption: Workflow for determining in vitro potency and selectivity.

Part III: In Vivo Efficacy Assessment

Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system. Murine models are indispensable for the preclinical evaluation of antimalarials.[11][12]

Protocol 4: The 4-Day Suppressive Test (Peters' Test)

Rationale: The 4-day suppressive test is the standard primary in vivo assay to evaluate the schizontocidal activity of a compound against the blood stages of rodent malaria parasites, typically Plasmodium berghei.[13] It assesses the ability of a compound to suppress the proliferation of parasites over a four-day treatment period.[13][14]

Step-by-Step Methodology:

  • Animal and Parasite Strain:

    • Use Swiss albino or BALB/c mice (female, 20-25 g).[11]

    • Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).[13]

  • Infection (Day 0):

    • Obtain heparinized blood from a donor mouse with approximately 20-30% parasitemia.

    • Dilute the blood in a suitable buffer (e.g., PBS) to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per mL.

    • Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood (containing 2 x 10⁶ iRBCs).[14]

  • Grouping and Treatment (Day 0 to Day 3):

    • Randomly divide the infected mice into groups (n=5 per group).

    • Group 1 (Negative Control): Administer the vehicle used to dissolve the compound (e.g., 7% Tween 80).

    • Group 2 (Positive Control): Administer a standard antimalarial drug like chloroquine at a known effective dose (e.g., 5 mg/kg/day).

    • Test Groups: Administer the test compounds at various doses (e.g., 10, 30, 100 mg/kg/day).

    • Administer the first dose approximately 2 hours post-infection. Continue treatment once daily for four consecutive days (Days 0, 1, 2, 3), typically via oral gavage.[15]

  • Parasitemia Determination (Day 4):

    • On the fifth day (24 hours after the last dose), collect a drop of blood from the tail of each mouse.

    • Prepare a thin blood smear on a microscope slide, fix it with methanol, and stain with Giemsa stain.

    • Examine the slide under a microscope (100x oil immersion) and count the number of parasitized red blood cells out of at least 1000 total red blood cells to determine the percentage of parasitemia.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression using the following formula:

      • % Suppression = [(A - B) / A] * 100

      • Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

Part IV: Preliminary Mechanism of Action (MoA) Studies

For quinoline-based antimalarials, a primary mechanism of action is the inhibition of hemozoin biocrystallization.[3][16] The parasite detoxifies the toxic free heme released from hemoglobin digestion by crystallizing it into inert hemozoin.[4][16] Quinoline drugs are thought to bind to heme and cap the growing crystal, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[16]

Protocol 5: Beta-Hematin Inhibition Assay

Rationale: This cell-free assay biochemically mimics the formation of hemozoin in the parasite's digestive vacuole. It allows for a direct assessment of a compound's ability to inhibit this crucial detoxification pathway.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of hemin (from bovine blood) in DMSO.

    • Prepare serial dilutions of the test compound in DMSO. Chloroquine is used as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the hemin solution to a sodium acetate buffer (pH ~4.8).

    • Add the test compound dilutions to the wells.

    • Initiate the reaction by adding a small amount of a lipid catalyst or by heating to promote the formation of β-hematin (synthetic hemozoin).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 60°C) for several hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the remaining β-hematin pellet in a basic solution (e.g., NaOH).

    • Measure the absorbance of the dissolved β-hematin at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value for the inhibition of hemozoin formation.

G cluster_moa Proposed Mechanism of Action hemoglobin Hemoglobin (in Parasite Digestive Vacuole) digestion Digestion by Parasite hemoglobin->digestion heme Toxic Free Heme (Ferriprotoporphyrin IX) digestion->heme detox Detoxification Pathway heme->detox death Parasite Death (via Heme Toxicity) heme->death hemozoin Inert Hemozoin Crystal (Non-toxic) detox->hemozoin compound Quinolinone Derivative compound->inhibition inhibition->detox Blocks

Caption: Inhibition of hemozoin formation by quinolinone derivatives.

Conclusion and Future Directions

The this compound scaffold serves as a viable starting point for the development of novel antimalarial agents. The protocols outlined in this guide provide a systematic framework for synthesizing a focused library, evaluating in vitro potency and selectivity, confirming in vivo efficacy, and probing the likely mechanism of action.

Compounds that demonstrate significant in vivo efficacy (e.g., >90% suppression at a low dose) with a high selectivity index should be prioritized for further development. Subsequent steps would include advanced secondary in vivo assays (e.g., assessing recrudescence and prophylactic activity), detailed pharmacokinetic and toxicological profiling, and further optimization of the chemical structure to enhance drug-like properties.[12][14] This structured approach maximizes the potential for identifying a preclinical candidate to combat the global threat of malaria.

References

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Application Notes and Protocols for In Vitro Antimalarial Assays. Benchchem.
  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. N/A.
  • In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)
  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PMC - NIH.
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • Application Notes and Protocols for Evaluating the In Vivo Efficacy of Antimalarial Agent 12 in Mouse Models. Benchchem.
  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
  • The structure-activity relationship (SAR) of AQ and new synthetic compounds. N/A.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. NIH.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. N/A.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • The In Vitro Invasion Inhibition Assay (IIA) for Plasmodium vivax.
  • Quinine. Wikipedia.
  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • Recent progress in the development of anti-malarial quinolones. PMC - PubMed Central.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC - NIH.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Deriv
  • Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Potential Anti-malarial Agents. Longdom Publishing.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities. PubMed.
  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Sources

in vitro assay protocol for testing 6-fluoro-3,4-dihydroquinolin-2(1H)-one against cytochrome bc1 complex

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assay Protocol for Testing 6-fluoro-3,4-dihydroquinolin-2(1H)-one against Cytochrome bc1 Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cytochrome bc1 Complex as a Therapeutic Target

The cytochrome bc1 complex, also known as Complex III of the electron transport chain, is a critical enzyme in cellular respiration.[1][2] This multi-subunit transmembrane protein, found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many bacteria, plays a central role in ATP synthesis by coupling electron transfer from ubiquinol to cytochrome c with the translocation of protons across the membrane.[3][4] This process generates the proton-motive force essential for oxidative phosphorylation.

The function of the cytochrome bc1 complex is governed by the Q-cycle mechanism, which involves two distinct binding sites for the quinone substrate: the Qo (quinol oxidation) site and the Qi (quinone reduction) site.[1][5] The intricate mechanism of electron and proton transfer makes this complex a prime target for a wide range of inhibitors, including fungicides and antimalarial drugs.[6][7] Inhibition at either the Qo or Qi site can disrupt the entire electron transport chain, leading to a halt in ATP production and an increase in reactive oxygen species, ultimately causing cellular demise.[8][9]

Given its essential role and validated druggability, the cytochrome bc1 complex is a subject of intense research for the development of new therapeutic agents. This application note provides a detailed protocol for the in vitro evaluation of a novel compound, this compound, for its potential inhibitory activity against the cytochrome bc1 complex. The described spectrophotometric assay is a robust and widely accepted method for measuring the enzymatic activity of the complex by monitoring the reduction of cytochrome c.[6][10]

Principle of the Assay

The activity of the cytochrome bc1 complex is determined by measuring its ability to catalyze the reduction of cytochrome c by a ubiquinol substrate, such as decylubiquinol (DBH₂). The reaction can be summarized as follows:

DBH₂ + 2 Ferricytochrome c → DB + 2 Ferrocytochrome c + 2 H⁺

The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm, which is characteristic of the reduced form of cytochrome c.[10][11][12] By measuring the rate of this absorbance change, the enzymatic activity can be quantified. To test the inhibitory potential of this compound, the assay is performed in the presence of varying concentrations of the compound, and the resulting activity is compared to a control without the inhibitor.

Materials and Reagents

  • Purified Cytochrome bc1 Complex: Isolated from a suitable source (e.g., bovine heart mitochondria, yeast, or bacteria).[13][14][15] The complex should be of high purity and activity.

  • This compound: The test compound. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.[10]

  • Cytochrome c (from equine heart): Prepare a stock solution in the assay buffer. The final concentration in the assay is typically 10-50 µM.[10]

  • Decylubiquinol (DBH₂): This is the substrate for the enzyme. It is prepared by reducing decylubiquinone with sodium borohydride. Due to its hydrophobicity, it should be dissolved in a suitable solvent like ethanol or DMSO.

  • Potassium Cyanide (KCN): To inhibit cytochrome c oxidase (Complex IV), which can re-oxidize the reduced cytochrome c.[12]

  • Spectrophotometer: Capable of kinetic measurements at 550 nm.

  • Cuvettes: 1 cm path length quartz or disposable cuvettes.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cytochrome c, DBH₂, Test Compound) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme add_enzyme Add Purified Cytochrome bc1 Complex prep_enzyme->add_enzyme setup_spectro Set up Spectrophotometer (550 nm, Kinetic Mode) add_reagents Add Assay Buffer, Cytochrome c, KCN, and Test Compound to Cuvette setup_spectro->add_reagents add_reagents->add_enzyme record_baseline Record Baseline Absorbance add_enzyme->record_baseline initiate_reaction Initiate Reaction with DBH₂ record_baseline->initiate_reaction monitor_absorbance Monitor Absorbance Increase at 550 nm initiate_reaction->monitor_absorbance calc_rate Calculate Initial Reaction Rate (ΔAbs/min) monitor_absorbance->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_data Plot Inhibition Curve calc_inhibition->plot_data determine_ic50 Determine IC₅₀ Value plot_data->determine_ic50

Figure 1: Experimental workflow for the in vitro inhibition assay.

Detailed Protocol

Reagent Preparation
  • Assay Buffer (50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4): Prepare and adjust the pH to 7.4.

  • Cytochrome c Stock Solution (1 mM): Dissolve cytochrome c in the assay buffer to a final concentration of 1 mM. Store on ice.

  • Decylubiquinol (DBH₂) Stock Solution (5 mM): Prepare fresh by reducing decylubiquinone. Dissolve in ethanol or DMSO.

  • This compound Stock Solution (10 mM): Dissolve the test compound in 100% DMSO. Prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay.

  • Potassium Cyanide (KCN) Stock Solution (100 mM): Prepare in water. Caution: KCN is highly toxic. Handle with appropriate safety measures.

Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 550 nm in kinetic mode at 25°C.

  • Prepare the Reaction Mixture: In a 1 ml cuvette, add the following in the order listed:

    • Assay Buffer to a final volume of 1 ml.

    • Cytochrome c to a final concentration of 30 µM.[16]

    • KCN to a final concentration of 2 mM.[16]

    • The desired volume of this compound solution (or DMSO for the control). The final DMSO concentration should not exceed 1% (v/v).

  • Add the Enzyme: Add the purified cytochrome bc1 complex to a final concentration of 2.5 nM.[16] Mix gently by inverting the cuvette.

  • Equilibration and Baseline: Incubate the mixture for 2-3 minutes at 25°C to allow the test compound to interact with the enzyme. Record the baseline absorbance for 1 minute.

  • Initiate the Reaction: Add DBH₂ to a final concentration of 30 µM to start the reaction. Mix quickly and gently.

  • Data Acquisition: Immediately start recording the absorbance at 550 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.

  • Controls:

    • Positive Control (No Inhibitor): Perform the assay with DMSO instead of the test compound to determine the uninhibited enzyme activity.

    • Negative Control (No Enzyme): Perform the assay without the cytochrome bc1 complex to check for non-enzymatic reduction of cytochrome c.

    • Known Inhibitor Control: As a further control, a known inhibitor such as antimycin A (for the Qi site) or myxothiazol (for the Qo site) can be used.[17][18]

Data Analysis and Interpretation

  • Calculate the Reaction Rate: Determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

  • Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC₅₀, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Data Presentation

The results of the inhibition assay should be presented in a clear and organized manner.

Concentration of this compound (µM)Initial Rate (ΔAbs/min)Percent Inhibition (%)
0 (Control)e.g., 0.1500
0.1e.g., 0.13510
1e.g., 0.10530
10e.g., 0.07550
100e.g., 0.03080

Scientific Rationale and Trustworthiness

  • Choice of Wavelength: The choice of 550 nm is specific for monitoring the reduced form of cytochrome c, providing a direct measure of the enzyme's catalytic activity.[11][12]

  • Use of KCN: The inclusion of KCN is crucial to inhibit any contaminating cytochrome c oxidase activity, which would otherwise re-oxidize the product of the reaction (ferrocytochrome c) and lead to an underestimation of the bc1 complex activity.[12]

  • Substrate and Electron Acceptor Concentrations: The concentrations of DBH₂ and cytochrome c should be optimized and ideally be at or near saturating levels to ensure that the measured rate is dependent on the enzyme concentration and not limited by substrate availability.

  • Self-Validating System: The protocol includes essential controls (no inhibitor, no enzyme, known inhibitor) to ensure the validity of the results. The no-enzyme control confirms that the observed reaction is enzyme-catalyzed, while the no-inhibitor control provides the baseline for calculating inhibition. A known inhibitor validates the assay's ability to detect inhibition.

Troubleshooting

  • Low Activity: This could be due to inactive enzyme, suboptimal substrate concentrations, or incorrect buffer pH. Verify the activity of the enzyme preparation and the concentrations of all reagents.

  • High Background Rate: A high rate in the no-enzyme control suggests non-enzymatic reduction of cytochrome c. Ensure the purity of the reagents, especially the DBH₂.

  • Precipitation of the Test Compound: If this compound is not soluble in the assay buffer, it may precipitate, leading to inaccurate results. Ensure the final DMSO concentration is low and consider using other solubilizing agents if necessary.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro assessment of the inhibitory activity of this compound against the cytochrome bc1 complex. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a novel inhibitor of a key enzyme in cellular respiration.

References

  • Wikipedia. (n.d.). Coenzyme Q – cytochrome c reductase.
  • Crofts, A. R. (2004). The cytochrome bc1 complex: function in the context of structure. Annual review of physiology, 66, 689–733.
  • Trumpower, B. L. (1990). The cytochrome bc1 complexes of microorganisms. Microbiological reviews, 54(2), 101–129.
  • Ljungdahl, P. O., Pennoyer, J. D., Robertson, D. E., & Trumpower, B. L. (1987). Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure. Biochimica et biophysica acta, 891(3), 227–241.
  • Proteopedia. (2023). Cytochrome bc1 complex.
  • Gilles, A. M., & Souid, A. K. (2009). [The cytochrome bc1 complex in the mitochondrial respiratory chain functions according to the Q cycle hypothesis of Mitchell: the proof using a stochastic approach?]. Médecine sciences : M/S, 25(11), 949–955.
  • Elabscience. (n.d.). Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit.
  • Berry, E. A., & Trumpower, B. L. (1986). Purification of cytochrome bc1 complexes from phylogenically diverse species by a single method. Methods in enzymology, 126, 181–191.
  • Yang, F., & Yu, L. (1995). Expression and one-step purification of a fully active polyhistidine-tagged cytochrome bc1 complex from Rhodobacter sphaeroides. The Journal of biological chemistry, 270(28), 16649–16652.
  • Yang, F. D., & Trumpower, B. L. (1986). Purification of a three-subunit ubiquinol-cytochrome c oxidoreductase complex from Paracoccus denitrificans. The Journal of biological chemistry, 261(26), 12282–12289.
  • Cooley, J. W., & Trumpower, B. L. (2001). Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochimica et biophysica acta, 1506(2), 159–169.
  • Wróbel, T., Hunte, C., & Zickermann, V. (2010). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains. Biochemistry, 49(43), 9175–9184.
  • Covian, R., & Trumpower, B. L. (2009). The rate-limiting step in the cytochrome bc1 complex (Ubiquinol-Cytochrome c Oxidoreductase) is not changed by inhibition of cytochrome b-dependent deprotonation: implications for the mechanism of ubiquinol oxidation at center P of the bc1 complex. The Journal of biological chemistry, 284(21), 14359–14367.
  • Gennis, R. B., Barquera, B., Hacker, B., Van Doren, S. R., Arnaud, S., Crofts, A. R., Davidson, E., & Daldal, F. (1993). The bc1 complex of Rhodobacter sphaeroides. Journal of bioenergetics and biomembranes, 25(3), 195–209.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13690765, this compound.
  • ResearchGate. (n.d.). Schematic model of cytochrome bc1 complex.
  • Covian, R., & Trumpower, B. L. (2005). The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N. The Journal of biological chemistry, 280(33), 29745–29752.
  • Xia, D., Yu, C. A., Kim, H., Xia, J. Z., Kachurin, A. M., Zhang, L., Yu, L., & Deisenhofer, J. (1997). Crystal structure of the cytochrome bc1 complex from bovine heart mitochondria. Science (New York, N.Y.), 277(5322), 60–66.
  • Kessl, J. J., Lange, B. B., Merbitz-Zahradnik, T., Zwicker, K., Trijbensee, S., Brandt, U., & Haase, W. (2003). Molecular basis of the fungicide resistance in the Qo site of the cytochrome bc1 complex. The Journal of biological chemistry, 278(41), 39448–39454.
  • Xiao, Y. M., Esser, L., Zhou, F., Li, C., Zhou, Y. H., Yu, C. A., & Xia, D. (2014). Studies on inhibition of respiratory cytochrome bc1 complex by the fungicide pyrimorph suggest a novel inhibitory mechanism. PloS one, 9(4), e93765.
  • ResearchGate. (n.d.). Inhibition of cytochrome bc1 (CytC reduction) activity, in mitochondria....
  • Stickles, A. M., Ting, L. M., Morrisey, J. M., Li, Y., Mather, M. W., Vaidya, A. B., & Rathod, P. K. (2015). Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy. ACS infectious diseases, 1(11), 541–550.
  • bioRxiv. (2022). In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi.
  • Janssen, A. J., Trijbels, F. J., Sengers, R. C., Smeitink, J. A., van den Heuvel, L. P., Wintjes, V. M., Smeets, R. J., & Sengers, R. C. (2007). Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts. Clinical chemistry, 53(4), 729–734.
  • Yu, C. A., & Yu, L. (1981). Thermodynamic and spectroscopic characteristics of the cytochrome bc1 complex. Biochimica et biophysica acta, 639(2), 99–128.
  • Esser, L., Zhou, F., Zhou, Y., & Xia, D. (2016). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Current topics in medicinal chemistry, 16(24), 2686–2696.
  • MDPI. (2024). Krüppel-like Factor 2 (KLF2) in the Regulation of Lipid Accumulation, ROS, and Mitochondrial Functions During Foam Cell Formation in RAW264.7 Cells.

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The strategic incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making this scaffold a compelling starting point for drug discovery programs. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs, with a particular focus on their development as anticancer agents, often through the inhibition of protein kinases. We will explore the rationale behind structural modifications, detail synthetic protocols for analog preparation, provide methodologies for biological evaluation, and present a framework for interpreting SAR data.

Introduction: The Significance of the this compound Scaffold

The quinoline and quinolinone ring systems are fundamental heterocyclic motifs in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3,4-dihydroquinolin-2(1H)-one core, in particular, offers a three-dimensional structure that can be effectively exploited for targeted drug design.

The introduction of a fluorine atom at the 6-position of this scaffold is a key design element. Fluorine, being the most electronegative element, can modulate the electronic properties of the molecule, influence its pKa, and improve its pharmacokinetic profile by blocking metabolic hydroxylation.[3] This often leads to increased bioavailability and a longer half-life in vivo. Consequently, the this compound framework serves as a valuable starting point for the synthesis of compound libraries aimed at identifying potent and selective modulators of various biological targets.[4] Research has indicated the potential for derivatives of this scaffold to exhibit antitumor and antimicrobial activities.[4]

Decoding the Structure-Activity Relationship (SAR)

The exploration of the SAR of this compound analogs is a systematic process to understand how different chemical modifications to the core structure influence its biological activity. The primary goal is to identify the key structural features required for optimal potency, selectivity, and drug-like properties. The following sections dissect the SAR based on substitutions at various positions of the quinolinone ring.

Substitutions on the Phenyl Ring (Positions 5, 7, and 8)

While the 6-position is fluorinated, modifications at other positions on the phenyl ring can have a profound impact on activity. The introduction of small electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the scaffold, potentially enhancing interactions with the target protein. For instance, in related quinoline structures, the presence of additional halogen atoms or methoxy groups has been shown to influence metabolic stability and binding affinity.[5]

Modifications at the N1-Position

The nitrogen atom at the 1-position is a critical handle for introducing a wide variety of substituents to explore new binding interactions. Alkylation or arylation at this position can significantly impact the compound's lipophilicity and steric profile. In many kinase inhibitors based on related scaffolds, the N1-substituent extends into a hydrophobic pocket of the ATP-binding site, and its nature is a key determinant of potency and selectivity.[6] For example, the introduction of a substituted thiazole moiety at the N1 position of a 6-fluoro-4-hydroxyquinolin-2(1H)-one scaffold has been explored for anticancer activity.[7]

Substitutions at the C3 and C4 Positions

The aliphatic portion of the dihydroquinolinone ring (C3 and C4) offers further opportunities for structural diversification. Introducing substituents at these positions can alter the conformation of the ring and allow for interactions with different regions of the target protein. The stereochemistry at these positions can also be crucial for activity. For example, the introduction of aryl or heteroaryl groups at the C4 position of related quinazoline scaffolds has been shown to be important for inhibitory activity against kinases like EGFR.

Synthetic Protocols for this compound Analogs

The synthesis of a library of this compound analogs is a cornerstone of any SAR study. The following are general, yet detailed, protocols for the preparation of the core scaffold and its subsequent modification.

General Synthesis of the this compound Core

A common and effective method for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core involves the cyclization of N-aryl acrylamides, which can be achieved through various catalytic methods.[8][9]

Protocol 3.1.1: Friedel-Crafts Cyclization of N-(4-fluorophenyl)-3-chloropropionamide

  • Step 1: Acylation. To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3-chloropropionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-fluorophenyl)-3-chloropropionamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. Add the N-(4-fluorophenyl)-3-chloropropionamide (1.0 eq) to a flask containing a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.0-3.0 eq) in a high-boiling solvent like nitrobenzene or under solvent-free conditions.

  • Heat the mixture to 80-120 °C for 4-8 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Protocol for N1-Alkylation/Arylation
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide) (1.1 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation Protocols

A robust biological evaluation is critical to understanding the SAR of the synthesized analogs. Given the prevalence of quinolinone derivatives as anticancer agents, the following protocols focus on assays relevant to oncology drug discovery.[1][10][11]

In Vitro Antiproliferative and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of the analogs is to determine their effect on the viability and proliferation of cancer cells.

Protocol 4.1.1: MTT Assay for Cytotoxicity [11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Kinase Inhibition Assays

Since many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, it is essential to evaluate the analogs against a panel of relevant kinases.[13][14][15]

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (e.g., for EGFR, Src) [12]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the this compound analogs at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Cell Cycle and Apoptosis Assays

To understand the mechanism of action, it is important to investigate whether the compounds induce cell cycle arrest or apoptosis.[11]

Protocol 4.3.1: Cell Cycle Analysis by Flow Cytometry [10]

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation and SAR Analysis

The systematic presentation and analysis of the collected data are crucial for elucidating the SAR.

Tabular Summary of Biological Data

Summarize the biological data for all synthesized analogs in a clear and concise table. This allows for easy comparison of the compounds' activities.

Compound ID R1 (N1-substituent) R2 (C3-substituent) R3 (C4-substituent) IC₅₀ (µM) - Cancer Cell Line X IC₅₀ (µM) - Kinase Y
1a HHH>100>100
1b BenzylHH50.275.8
1c 4-MethoxybenzylHH25.142.3
1d 4-ChlorobenzylHH15.720.1
2a BenzylMethylH45.368.9
2b BenzylHPhenyl10.515.2

Fictional data for illustrative purposes.

Visualizing Workflows and Pathways

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay moa_studies Mechanism of Action (Cell Cycle, Apoptosis) kinase_assay->moa_studies sar_analysis SAR Analysis moa_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Design New Analogs

Caption: A generalized workflow for SAR studies.

Simplified Kinase Inhibition Signaling Pathway

Kinase_Pathway cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Inhibition of a typical kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Through systematic SAR studies, researchers can effectively navigate the chemical space around this core structure to identify analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a robust framework for conducting such investigations. Future efforts in this area may focus on exploring novel substitutions, employing computational modeling to guide analog design, and evaluating lead compounds in more complex preclinical models to further validate their therapeutic potential.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])
  • Proposed mechanism for preparation of 3,4-dihydroquinolin-2(1H)-one derivatives.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal. (URL: [Link])
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. (URL: [Link])
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. (URL: [Link])
  • Mechanism of Action | QINLOCK® (ripretinib) for HCPs. (URL: [Link])
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. (URL: [Link])
  • Bioassays for anticancer activities. Semantic Scholar. (URL: [Link])
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health. (URL: [Link])
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. (URL: [Link])

Sources

Title: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step guide from initial method development and forced degradation studies to full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including purity assessment, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The development of a stability-indicating analytical method is a critical aspect of the drug development process.[1] Such a method should be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients.[1][2] Forced degradation studies, where the drug substance is exposed to harsh conditions, are essential for generating potential degradation products and demonstrating the specificity of the analytical method.[3][4]

This guide will walk you through a logical, science-driven approach to developing a robust and validated HPLC method for this compound, grounded in established scientific principles and regulatory expectations.[1][5][6]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is the foundation of rational HPLC method development. These properties dictate the initial choice of column, mobile phase, and other chromatographic conditions.

PropertyValueSource
Molecular FormulaC₉H₈FNO[7]
Molecular Weight165.16 g/mol [7]
XLogP31.2[7]
pKa (predicted)14.41 ± 0.20[8]
UV AbsorptionTo be determined

The XLogP value of 1.2 suggests that this compound is a compound of intermediate polarity, making it an ideal candidate for reversed-phase HPLC.[9][10] The predicted pKa indicates it is a very weak acid, and its ionization state is unlikely to change within the typical pH range of reversed-phase HPLC, which simplifies mobile phase selection.

Initial Method Development

The goal of this phase is to find a set of chromatographic conditions that provide good peak shape, adequate retention, and resolution from potential impurities.

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column is a good starting point for moderately polar compounds.[11] A common choice would be a Waters Symmetry C18, 5 µm, 4.6 x 250 mm, or equivalent. Fluorinated phases can also offer unique selectivity for fluorinated compounds and could be explored as an alternative.[12][13]

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid or phosphoric acid for pH adjustment.

Step-by-Step Protocol for Initial Method Development
  • Analyte Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). From this, prepare a working solution of approximately 100 µg/mL.

  • Wavelength Selection:

    • Inject the working solution and acquire the UV spectrum using the PDA detector.

    • Identify the wavelength of maximum absorbance (λmax). If multiple maxima exist, choose one that provides good sensitivity and is free from potential interference from mobile phase components. A wavelength of 225 nm has been used for similar quinoline compounds and can be a good starting point.[14]

  • Initial Gradient Screening:

    • Rationale: A gradient elution is used to screen a wide range of mobile phase compositions to determine the approximate solvent strength required to elute the analyte and to reveal the presence of any early or late-eluting impurities.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Evaluation of Initial Results:

    • Assess the retention time, peak shape, and resolution from any observed impurities.

    • Based on the retention time in the gradient run, an isocratic method can be developed for simplicity and robustness. The approximate isocratic mobile phase composition can be estimated from the percentage of organic solvent at the time of elution.

Method Development Workflow

MethodDevelopment Analyte Analyte Physicochemical Properties Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Selection (ACN/Water) Analyte->MobilePhase Gradient Initial Gradient Screening Column->Gradient MobilePhase->Gradient Wavelength Wavelength Selection (PDA Scan) Wavelength->Gradient Evaluate Evaluate Peak Shape & Retention Gradient->Evaluate Optimize Optimize Mobile Phase & Flow Rate Evaluate->Optimize FinalMethod Final Isocratic/Gradient Method Optimize->FinalMethod

Caption: A logical workflow for initial HPLC method development.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method that can separate the API from its degradation products.[1][3][4] The goal is to achieve 5-20% degradation of the API.[3]

Step-by-Step Protocol for Forced Degradation

For each condition, a sample of the drug substance (e.g., 1 mg/mL) is subjected to the stress, and a control sample is kept under normal conditions.

  • Acid Hydrolysis:

    • Mix the sample with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8 hours).

    • After heating, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the sample with 0.1 M NaOH and heat at 80 °C for a specified time.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the sample with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][16]

After exposure, dilute the samples to the working concentration and analyze them using the developed HPLC method alongside a non-stressed control. The peak purity of the main peak should be assessed using a PDA detector to ensure it is free from co-eluting degradants.

Forced Degradation Workflow

ForcedDegradation API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analyze Analyze by HPLC-PDA Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Specificity & Peak Purity Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][17][18]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Resolution between analyte and adjacent peaks > 2.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met. RSD of results should be within acceptable limits.
Step-by-Step Validation Protocol
  • Specificity: Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte peak.

  • Linearity: Prepare at least five concentrations across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the working concentration). Plot a calibration curve of peak area versus concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±0.1 unit pH of mobile phase) and assess the impact on the results and system suitability.

Method Validation Workflow

ValidationWorkflow Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: A workflow outlining the key parameters for HPLC method validation.

Conclusion

This application note provides a systematic and scientifically sound approach to the development and validation of an analytical HPLC method for this compound. By following the outlined protocols for initial method development, forced degradation, and method validation, researchers can establish a robust, reliable, and stability-indicating method suitable for quality control and regulatory submissions. The emphasis on understanding the rationale behind each step ensures that the developed method is not only compliant with regulatory guidelines but also scientifically robust and fit for its intended purpose.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
  • Pharma Mentor. (2025, July 25).
  • Drawell.
  • Phenomenex. (2025, June 6).
  • Ali, I., et al. (n.d.). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • RACE, A. M., et al. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. [Link]
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [https://ijarsct.co.in/papers/IJAR SCT-V4I4-0021.pdf]([Link] SCT-V4I4-0021.pdf)
  • Pharma Mentor. (2025, November 5).
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
  • Pharmaceutical Outsourcing. (2012, January 1).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • LCGC International. (n.d.).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
  • World Journal of Pharmaceutical Research. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
  • ResearchGate. (2025, August 10). HPLC enantio-separation and chiral recognition mechanism of quinolones on Vancomycin CSP | Request PDF. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
  • ResearchGate. (2025, August 6). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF. [Link]
  • Slideshare. (n.d.).
  • Ali, I., et al. (2017, July). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]
  • NIH. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • ResearchGate. (2025, August 10).
  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
  • International Journal of Research and Review. (2025, August 8).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • PubMed. (2009, October 15). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. [Link]
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one. [Link]7)

Sources

Application Note & Protocol: A Scalable Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound (CAS 75893-82-2) is a key building block for the synthesis of a variety of investigational drugs, with potential applications in oncology and as anti-infective agents.[1] As research programs advance towards preclinical studies, the need for a robust, scalable, and well-documented synthetic route for this intermediate becomes paramount.

This application note provides a detailed, two-step protocol for the gram-scale synthesis of this compound, designed to be readily adaptable for larger-scale production. The chosen synthetic strategy, centered around a well-established intramolecular Friedel-Crafts cyclization, offers high yields and purity, making it suitable for the stringent requirements of preclinical drug development.[2][3]

Overall Synthetic Strategy

The synthesis of this compound is achieved via a two-step sequence starting from commercially available 4-fluoroaniline. The first step involves the acylation of 4-fluoroaniline with 3-chloropropionyl chloride to form the key intermediate, N-(4-fluorophenyl)-3-chloropropionamide. The second step is an intramolecular Friedel-Crafts alkylation of this intermediate, promoted by a Lewis acid, to effect the cyclization and formation of the target dihydroquinolinone.[4]

Synthetic Workflow for this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization start 4-Fluoroaniline + 3-Chloropropionyl Chloride intermediate N-(4-fluorophenyl)-3-chloropropionamide start->intermediate Acylation intermediate->intermediate_ref Lewis Acid (e.g., AlCl3) product This compound intermediate_ref->product Cyclization

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of N-(4-fluorophenyl)-3-chloropropionamide (Intermediate 1)

Rationale: This step involves the formation of an amide bond between the starting aniline and an acyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane is chosen as the solvent due to its inertness and the ease of product isolation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Fluoroaniline371-40-4111.1210.0 g0.090
3-Chloropropionyl chloride625-36-5126.9812.6 g (9.8 mL)0.099
Triethylamine (Et3N)121-44-8101.1913.7 mL0.099
Dichloromethane (DCM)75-09-284.93200 mL-
1M Hydrochloric Acid (HCl)7647-01-0-~50 mL-
Saturated Sodium Bicarbonate (NaHCO3)144-55-8-~50 mL-
Brine--~50 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9-~10 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (10.0 g, 0.090 mol) and dichloromethane (200 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (13.7 mL, 0.099 mol) to the solution.

  • Slowly add a solution of 3-chloropropionyl chloride (12.6 g, 0.099 mol) in 20 mL of dichloromethane dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford N-(4-fluorophenyl)-3-chloropropionamide as a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

Rationale: This step is an intramolecular Friedel-Crafts alkylation. Aluminum chloride, a strong Lewis acid, facilitates the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring to form the desired six-membered lactam.[5] The high temperature is necessary to overcome the activation energy for the cyclization.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-(4-fluorophenyl)-3-chloropropionamide2745-33-7201.6215.0 g0.074
Aluminum Chloride (AlCl3)7446-70-0133.3429.6 g0.222
Dichloromethane (DCM)75-09-284.93150 mL-
Water7732-18-5-~200 mL-
Ethyl Acetate141-78-6-~100 mL-
Ethanol64-17-5-For recrystallization-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add N-(4-fluorophenyl)-3-chloropropionamide (15.0 g, 0.074 mol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add dichloromethane (150 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (29.6 g, 0.222 mol) to the suspension. Caution: The addition is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and very slowly quench by the dropwise addition of water (100 mL), followed by 1M HCl (50 mL). Caution: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation and Characterization

Expected Yield and Purity:

StepProductTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)Purity (by HPLC)
1N-(4-fluorophenyl)-3-chloropropionamide18.115.5 - 16.385 - 90>98%
2This compound12.39.8 - 10.580 - 85>99%

Expected Analytical Data for this compound:

  • Molecular Formula: C₉H₈FNO[6]

  • Molecular Weight: 165.16 g/mol [6]

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H, NH), 7.20 (dd, J = 8.8, 5.2 Hz, 1H, Ar-H), 7.05 (td, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 2.85 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (t, J = 7.6 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.1, 158.0 (d, J = 238.0 Hz), 134.8, 126.0 (d, J = 7.0 Hz), 115.5 (d, J = 23.0 Hz), 114.0 (d, J = 22.0 Hz), 113.5 (d, J = 8.0 Hz), 30.5, 25.0.

  • Mass Spectrometry (ESI+): m/z 166.1 [M+H]⁺.

Scale-Up and Process Optimization Considerations

Scaling up this synthesis for preclinical supply requires careful attention to several factors:

  • Thermal Management: Both the acylation and the Friedel-Crafts cyclization are exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent side reactions. The use of a jacketed reactor with controlled cooling is highly recommended.

  • Reagent Addition: The portion-wise or slow dropwise addition of reagents like 3-chloropropionyl chloride and aluminum chloride becomes even more critical at scale to manage the exotherms.

  • Quenching: The quenching of the Friedel-Crafts reaction mixture is particularly hazardous at scale. A reverse quench (adding the reaction mixture to chilled water) might be a safer alternative, but this needs to be carefully evaluated.

  • Product Isolation and Purification: Recrystallization can be less efficient for very large quantities. Exploring alternative purification methods such as slurry washes or column chromatography on a larger scale might be necessary to achieve the required purity.

  • Safety: A thorough process safety review should be conducted before any scale-up, paying close attention to the handling of corrosive and reactive reagents and the management of exothermic events and gas evolution.

Conclusion

This application note provides a reliable and scalable two-step synthesis for this compound, a valuable intermediate for preclinical drug candidates. The detailed protocol, along with the characterization data and scale-up considerations, offers a solid foundation for researchers and drug development professionals to produce this key building block with high yield and purity.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones.
  • Ma, D., et al. (2020). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 25(15), 3374. [Link]
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • BenchChem. (2025). High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13690765, this compound.
  • European Patent Office. (2011). NEW METHOD FOR PREPARING EZETIMIBE - EP 2590940 B1.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. (n.d.). This compound.

Sources

Application Note and Protocol: N-Alkylation of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a key synthetic transformation for accessing a diverse range of biologically active compounds. The protocol detailed herein is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible methodology. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and discuss critical parameters for successful execution and purification.

Introduction: The Significance of N-Alkylated Quinolinoinones

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various alkyl substituents at the nitrogen atom (N-alkylation) is a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, solubility, and metabolic stability. N-alkylated quinolinones have shown a wide spectrum of biological activities, including anticancer, antiviral, and antibiotic properties.[1][2][3] Therefore, a reliable and versatile protocol for their synthesis is of paramount importance.

This application note presents a standard and efficient protocol for the N-alkylation of this compound using an alkyl halide and a suitable base. We will also explore the mechanistic underpinnings of this reaction and provide insights into potential challenges and optimization strategies.

Reaction Principle and Mechanistic Overview

The N-alkylation of a lactam, such as this compound, is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the lactam nitrogen by a base to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the N-alkylated product and a salt byproduct.

The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed to ensure complete deprotonation of the weakly acidic lactam proton. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) being preferred as they can dissolve the reactants and intermediates without interfering with the reaction.

A potential side reaction in the alkylation of lactams is O-alkylation, leading to the formation of a lactim ether. However, N-alkylation is generally favored, especially with less sterically hindered alkylating agents and under thermodynamic control.[4]

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial
Alkyl bromide (e.g., Benzyl bromide)≥98%Commercial
Sodium hydride (NaH), 60% dispersion in oilReagent gradeCommercial
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial
Ethyl acetate (EtOAc)ACS gradeCommercial
Saturated aqueous ammonium chloride (NH₄Cl)Laboratory gradeIn-house prep.
Brine (Saturated aqueous NaCl)Laboratory gradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercial
Silica gel60 Å, 230-400 meshCommercial
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Septum

  • Syringes

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for extraction and filtration

  • Flash chromatography system (optional)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.1-0.2 M solution) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the suspension at 0 °C for 30-60 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5][6]

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve 6-fluoro-3,4-dihydro- quinolin-2(1H)-one in DMF deprotonation Add NaH at 0 °C start->deprotonation Stir 30-60 min alkylation Add alkyl bromide at 0 °C deprotonation->alkylation Stir quench Quench with sat. NH₄Cl alkylation->quench Monitor by TLC (2-16 h) extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify end Characterization (NMR, MS) purify->end Pure Product

Caption: Experimental workflow for the N-alkylation of this compound.

Characterization of the Product

The purified N-alkylated product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion Incomplete deprotonation; inactive reagents.Use fresh, anhydrous DMF. Ensure the NaH is active. Increase the reaction time or temperature.
Formation of byproducts O-alkylation; side reactions of the alkylating agent.Use a less hindered alkylating agent if possible. Lower the reaction temperature. Consider alternative bases like potassium carbonate, which may be milder.[7]
Difficult purification Close polarity of starting material and product.Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. Recrystallization may also be an option.[6]

Alternative Methodologies

While the described protocol is robust, other methods for N-alkylation can be considered depending on the specific substrate and desired outcome.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[8] This method often employs a phase-transfer catalyst and can be performed under solvent-free conditions.[8]

  • Reductive Amination: This method involves the reaction of the parent amine (if accessible) with an aldehyde or ketone in the presence of a reducing agent.[9] It is a mild and efficient way to introduce a variety of alkyl groups.

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, palladium-catalyzed cross-coupling reactions can be employed.[10]

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this application note provides a reliable and well-established method for achieving this transformation. By understanding the underlying principles and potential challenges, researchers can successfully synthesize a wide range of N-alkylated quinolinone derivatives for further investigation in drug discovery programs.

References

  • US3661894A - Method of producing n-alkyl lactams - Google P
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(5), 90-95. (URL: [Link])
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. (URL: [Link])
  • Wang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. (URL: [Link])
  • Taylor, R. J., et al. (2018). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 83(5), 2580–2591. (URL: [Link])
  • Kumar, A., et al. (2020). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 5(33), 20959–20968. (URL: [Link])
  • Purification of Quinoline-3,4-diones : r/Chempros. (URL: [Link])
  • Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-1336. (URL: [Link])
  • Bera, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9034–9039. (URL: [Link])
  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. (URL: [Link])
  • Wang, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyridin-5(6H)-one. Tetrahedron, 72(40), 6065-6070. (URL: [Link])
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. (URL: [Link])
  • Tlustoš, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. (URL: [Link])
  • Alkylation of quinolin-2(1H)
  • Jo, W., et al. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Chemical Science, 17(1), 1-6. (URL: [Link])
  • Tlustoš, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. (URL: [Link])
  • Selective Alkylation of a 6,7-Dihydroxyquinazoline. (URL: [Link])
  • 35.
  • Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci - YouTube. (URL: [Link])
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (URL: [Link])
  • Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (URL: [Link])

Sources

Application Notes & Protocols: Leveraging 6-fluoro-3,4-dihydroquinolin-2(1H)-one in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2][3][4] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][5] These simple, efficient binding events provide a more rational and atom-economical foundation for elaboration into potent, selective, and drug-like lead compounds.[3][4]

Within the FBDD paradigm, the incorporation of fluorine into fragment libraries offers distinct and compelling advantages. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong, specific interactions—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity.[6] Critically for FBDD, the fluorine atom, particularly the ¹⁹F isotope, serves as a superb Nuclear Magnetic Resonance (NMR) probe.[7][8] With no natural background signal in biological systems, ¹⁹F-NMR provides an exceptionally sensitive and clean method for detecting fragment binding, making it a cornerstone of modern screening cascades.[7]

This guide provides a detailed framework for the strategic use of 6-fluoro-3,4-dihydroquinolin-2(1H)-one , a promising fluorinated fragment, in a typical FBDD campaign. We will explore its desirable characteristics and provide detailed protocols for its screening and validation using a multi-pronged biophysical approach.

Fragment Profile: this compound

This compound is an attractive scaffold for FBDD for several key reasons:

  • Structural Rigidity and 3D Character: The fused bicyclic system provides a rigid, well-defined shape, reducing conformational entropy upon binding and presenting distinct vectors for chemical elaboration. Its non-planar, sp³-rich character is a sought-after feature in modern fragment libraries.

  • Strategic Fluorine Placement: The fluorine atom on the aromatic ring acts as a sensitive ¹⁹F-NMR reporter for binding events.[8] It can also serve as a key interaction point, potentially forming favorable hydrogen bonds or multipolar interactions within a protein binding pocket.[9]

  • "Rule of Three" Compliance: With a molecular weight of approximately 179.18 Da, it comfortably adheres to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), a common guideline for fragment design.[10]

  • Synthetic Tractability: The lactam and aromatic ring functionalities offer clear and synthetically accessible points ("vectors") for future chemical modification to grow the fragment into a more potent lead compound.[11]

The Integrated FBDD Screening Cascade

Detecting the weak interactions typical of fragments requires highly sensitive biophysical techniques.[12][13] A single method is often insufficient due to the risk of false positives or negatives. Therefore, a multi-step cascade using orthogonal techniques is the gold standard for hit identification and validation.[14] This approach ensures that only robust, validated hits are progressed to structural studies and medicinal chemistry efforts.

Below is a recommended screening workflow for this compound.

FBDD_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Triage & Orthogonal Validation cluster_2 Structural Elucidation cluster_3 Hit-to-Lead Chemistry Primary_TSA Thermal Shift Assay (DSF) Screen fragment library for protein stabilization Validation_NMR ¹⁹F-NMR Spectroscopy Confirm binding of fluorinated fragments Primary_TSA->Validation_NMR Stabilizing Hits Primary_SPR Surface Plasmon Resonance (SPR) Screen for direct binding events Validation_SPR SPR Dose-Response Determine binding affinity (KD) Primary_SPR->Validation_SPR Binding Hits XRay X-ray Crystallography Determine 3D binding mode Validation_NMR->XRay Confirmed Binders NMR_Structural Protein-Observed NMR Map binding site Validation_NMR->NMR_Structural SBDD Structure-Based Drug Design Elaborate fragment based on structural data Validation_SPR->XRay Confirmed Binders XRay->SBDD NMR_Structural->SBDD Library Fragment Library (including this compound) Library->Primary_TSA Initial Screen Library->Primary_SPR Initial Screen

Caption: Integrated FBDD workflow for screening and validating fragment hits.

Application Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability by monitoring its unfolding temperature (Tₘ).[15][16] Ligand binding typically stabilizes the protein, resulting in a measurable increase in Tₘ. This technique is rapid, requires low protein consumption, and is well-suited for high-throughput primary screening of fragment libraries.[17][]

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 2 mg/mL in a buffer optimized for stability (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO.

    • Dye Stock: Prepare a 500X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • To each well, add reagents to achieve a final volume of 20 µL.

    • Final Concentrations:

      • Target Protein: 2 µM

      • Fragment: 200 µM

      • SYPRO Orange: 5X

      • DMSO: 0.2% (ensure consistent concentration across all wells, including controls).

    • Controls:

      • Negative Control: Protein + Dye + 0.2% DMSO (no fragment).

      • Positive Control (if available): Protein + Dye + Known Binder.

  • Instrumentation and Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment:

      • Ramp Rate: 1°C / minute.

      • Temperature Range: 25°C to 95°C.

      • Data Acquisition: Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The Tₘ is the midpoint of the unfolding transition, typically calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTₘ) for each fragment: ΔTₘ = Tₘ (fragment) - Tₘ (negative control) .

    • Hit Criteria: A fragment is typically considered a preliminary hit if it induces a statistically significant, concentration-dependent ΔTₘ (e.g., >1°C or >3 standard deviations above the mean of the negative controls).[19]

Causality and Trustworthiness: This protocol includes a consistent final DMSO concentration to control for solvent effects on protein stability.[20] A ΔTₘ > 1°C is a common, empirically derived threshold that balances hit identification with the exclusion of minor, potentially non-specific fluctuations.[19] Progressing hits to an orthogonal assay is critical, as TSA can produce false positives from compounds that interact with the dye or unfolded protein.[14]

Application Protocol 2: Hit Validation with ¹⁹F-NMR Spectroscopy

Principle: ¹⁹F-NMR is a powerful ligand-observed NMR technique ideal for validating fluorinated fragments like this compound.[8][10] Because ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, and because there is no endogenous ¹⁹F signal in proteins, any observed signal is solely from the fragment.[7] Binding to a large protein target causes changes in the fragment's ¹⁹F NMR signal (e.g., chemical shift perturbation, line broadening), providing direct evidence of interaction.[8] Screening fragments in cocktails is also highly efficient with this method.[21]

Methodology:

  • Sample Preparation:

    • Protein Sample: Prepare the target protein at a concentration of 10-50 µM in an appropriate NMR buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl, 90% H₂O/10% D₂O).

    • Fragment Sample: Prepare a sample containing 200 µM of this compound in the same NMR buffer.

    • Screening Sample: Prepare a sample containing 10-50 µM protein and 200 µM of the fragment.

  • NMR Data Acquisition:

    • Acquire a simple one-dimensional (1D) ¹⁹F NMR spectrum for each sample on a spectrometer equipped with a cryoprobe.[22]

    • Typical Parameters:

      • Temperature: 298 K (25°C).

      • Number of Scans: 128-1024 (depending on protein and fragment concentration).

      • A ¹H decoupling sequence can be applied to simplify the ¹⁹F signal.

  • Data Analysis and Hit Identification:

    • Reference Spectrum: The spectrum of the fragment alone should show a sharp singlet or multiplet.

    • Binding Indicators: Compare the reference spectrum to the spectrum containing the protein. Binding is indicated by:

      • Line Broadening: A significant increase in the width of the ¹⁹F signal.

      • Chemical Shift Perturbation (CSP): A change in the position (ppm) of the signal.

      • Decrease in Signal Intensity: Due to the fragment tumbling more slowly when bound to the protein.

    • Hit Criteria: A reproducible change in any of these parameters upon addition of the target protein confirms a binding event.

Causality and Trustworthiness: This ligand-observed method is highly reliable for detecting weak binding because it directly monitors the small molecule.[23] The absence of a biological background signal makes it exceptionally clean.[7] Comparing the "protein + fragment" spectrum to the "fragment alone" spectrum provides a direct internal control, minimizing artifacts and ensuring that any observed changes are due to the interaction with the target.

NMR_Principle cluster_0 Fragment Alone (in solution) cluster_1 Fragment + Protein (binding) node1 This compound (tumbles rapidly) spec1 Sharp ¹⁹F NMR Signal plus + node2 Fragment binds to large protein (tumbles slowly) spec2 Broadened / Shifted ¹⁹F NMR Signal protein Target Protein

Caption: Principle of ¹⁹F ligand-observed NMR for fragment screening.

Application Protocol 3: Affinity and Kinetic Characterization by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in refractive index at a sensor surface to monitor biomolecular interactions in real-time.[12][24] By immobilizing the target protein on a sensor chip and flowing the fragment over the surface, one can directly measure binding and dissociation events.[12] This allows for the determination of the equilibrium dissociation constant (Kᴅ), as well as association (kₐ) and dissociation (kₑ) rates, providing a rich characterization of the binding interaction.[20][25]

Methodology:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a standard EDC/NHS protocol.

    • Inject the protein (e.g., at 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of 5,000-10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Running Buffer: Use a buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), containing a matched concentration of DMSO (e.g., 1%) to the fragment samples. This is critical to minimize bulk refractive index artifacts.[20][26]

    • Analyte Preparation: Prepare a dilution series of this compound in running buffer. For fragments, a typical concentration range is 1 µM to 1 mM.

    • Injection: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for double referencing.

    • Data Acquisition: Monitor the change in response units (RU) over time, recording the association phase during injection and the dissociation phase during buffer flow.

  • Data Analysis:

    • Data Processing: Subtract the signal from the reference flow cell and then subtract the average signal from the buffer-only injections (double referencing).

    • Affinity Determination (Kᴅ): For steady-state analysis, plot the equilibrium response (RUeq) against the fragment concentration and fit the data to a 1:1 binding model. The Kᴅ is the concentration at which 50% of the binding sites are occupied.

    • Kinetic Analysis (kₐ, kₑ): Globally fit the association and dissociation curves from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine the rate constants. Kᴅ can also be calculated as kₑ / kₐ.

Quantitative Data Summary:

ParameterDescriptionTypical Range for Fragments
Kᴅ (M) Equilibrium Dissociation Constant10⁻³ to 10⁻⁶ (mM to µM)
kₐ (M⁻¹s⁻¹) Association Rate Constant10³ to 10⁵
kₑ (s⁻¹) Dissociation Rate Constant10⁻¹ to 10⁻³

Causality and Trustworthiness: SPR provides direct, real-time evidence of binding, making it a robust validation technique.[20] The use of a reference flow cell and double referencing is essential to correct for non-specific binding and bulk solvent effects, ensuring the observed signal is due to a specific interaction.[20][26] Obtaining a dose-dependent response that fits well to a defined binding model provides high confidence in the measured affinity.

Step 4: Structural Elucidation with X-ray Crystallography

Principle: Once a fragment hit like this compound is robustly validated by biophysical methods, determining its three-dimensional binding mode is paramount. X-ray crystallography is the gold standard for this, providing atomic-level detail of how the fragment sits in the protein's binding site.[13][27][28] This structural information is the critical blueprint for the subsequent hit-to-lead chemistry phase, guiding the rational design of more potent compounds.[4][27]

Protocol Outline:

  • Protein Crystallization: Generate high-quality crystals of the target protein under conditions that are tolerant to DMSO and suitable for fragment soaking.

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).

  • Cryo-protection and Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data, often at a synchrotron source for high resolution.[28][29]

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement with the apo-protein structure. Carefully examine the resulting electron density maps to unambiguously identify the bound fragment.

  • Analysis: Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This analysis will reveal the "hotspots" for binding and the available vectors for chemical growth.[30]

Conclusion

The strategic application of this compound within a rigorous, multi-technique FBDD workflow provides a powerful path to novel lead discovery. Its inherent properties as a fluorinated, sp³-rich fragment make it an excellent candidate for screening. By employing a cascade of high-sensitivity biophysical assays—starting with high-throughput methods like TSA for primary screening, followed by definitive validation with ¹⁹F-NMR and quantitative characterization by SPR—researchers can confidently identify and prioritize hits. The ultimate goal, a high-resolution crystal structure, provides the essential roadmap for transforming a low-affinity fragment into a high-potency drug candidate. This integrated approach maximizes efficiency and the probability of success in tackling even the most challenging biological targets.

References

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons, 12. [Link]
  • Fragment Screening | Drug Discovery.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Thermal Shift Assays.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (2022). Journal of Medicinal Chemistry. [Link]
  • Niesen, F. H., et al. (2011). Protein thermal shifts to identify low molecular weight fragments. Methods in Enzymology, 493, 297-321. [Link]
  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224. [Link]
  • Thermal Shift Assay.
  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Pellecchia, M., et al. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 3(3), 127-147. [Link]
  • Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40-44. [Link]
  • Peterson, M. J., et al. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1764, 133-155. [Link]
  • Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 670-681. [Link]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013).
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(Pt 6), 584-591. [Link]
  • Fragment HIT Identific
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]
  • de Kloe, G. E., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 62(16), 7245-7262. [Link]
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Methods in Molecular Biology, 1860, 415-430. [Link]
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
  • Simpson, C. D., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(17), 1982-1992. [Link]
  • Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 199. [Link]
  • Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40-44. [Link]
  • Li, Q., & Kang, C. (2022). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 27(15), 4991. [Link]
  • Jee, J., & Orton, H. W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 920. [Link]
  • The XChem pipeline for fragment screening. (2022). Diamond Light Source. [Link]
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
  • Fragment-based lead discovery. Wikipedia. [Link]
  • Fragment Based Drug Discovery. (2016). Cambridge Healthtech Institute. [Link]
  • Kenny, A., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 595(17), 2206-2223. [Link]
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2017). Organic & Biomolecular Chemistry, 15(31), 6590-6601. [Link]
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Molecules, 28(7), 3183. [Link]
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). One Nucleus. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(19), 6649. [Link]
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2020). Molecules, 25(21), 5174. [Link]

Sources

Application Notes and Protocols: Evaluating the Cytotoxicity of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is contingent upon a rigorous evaluation of its biological activity and safety profile. A primary and indispensable step in this process is the assessment of cytotoxicity—the degree to which a compound can cause damage to cells.[1][2] For a promising molecule like 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a derivative of the quinolinone scaffold known for its diverse biological activities, a thorough understanding of its cytotoxic potential is paramount.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a multi-parametric panel of cell-based assays to elucidate the cytotoxic profile of this compound.

Cell-based assays are fundamental tools in modern drug discovery, offering a more physiologically relevant context than simple biochemical assays.[7][8][9] They allow for the investigation of a compound's effects on complex cellular processes such as proliferation, metabolic activity, and apoptosis.[7][10] By employing a suite of assays that probe different aspects of cellular health, we can construct a detailed picture of the compound's mechanism of action, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[11] This multi-faceted approach is crucial for making informed decisions in the early stages of drug development.[8][9]

Strategic Selection of Cell Lines: The Foundation of Relevant Data

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[12][13] The selection should be guided by the intended therapeutic application of the compound. For instance, if this compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines representing different tumor types would be appropriate.[14] It is also crucial to include non-cancerous cell lines to assess the compound's selectivity and potential for off-target toxicity.[14]

Recommended Cell Lines for Initial Screening:

Cell LineTypeRationale
A549 Human Lung CarcinomaA commonly used cancer cell line for general cytotoxicity screening.[14]
MCF-7 Human Breast AdenocarcinomaRepresents a hormone-dependent breast cancer model.
HepG2 Human Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity.[14]
MRC-5 Human Fetal Lung FibroblastA normal, non-cancerous cell line to determine cytotoxic selectivity.[15]

The choice of cell line should always be justified by the research objectives and, where possible, align with the tissue of interest for the compound's proposed therapeutic use.[12][15]

A Multi-Assay Approach to Uncover the Cytotoxic Mechanism

To gain a comprehensive understanding of how this compound affects cells, a combination of assays that measure different cellular parameters is recommended. This approach allows for the elucidation of the underlying cytotoxic mechanisms.

Caption: A logical workflow for assessing cytotoxicity, starting with broad screening and moving to specific mechanistic assays.

Protocol 1: MTT Assay for Metabolic Activity and Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17][18] This assay is a robust and widely used method for initial cytotoxicity screening.

Materials
  • This compound

  • Selected cell lines (e.g., A549, MCF-7, HepG2, MRC-5)

  • Complete cell culture medium (specific to each cell line)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[17]

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570-590 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[19]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[19]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16][17]

    • Incubate the plate for 2-4 hours at 37°C.[18][21] During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[17]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to reduce background noise.[16]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay. It represents the concentration of the compound that inhibits cell viability by 50%.[22][23][24]

Calculation of Percent Viability:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[22] A lower IC50 value indicates greater potency of the compound.[23][25]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[26][27] The LDH assay measures the amount of LDH released from damaged cells, providing a quantitative measure of cytotoxicity.[1][27] This assay is complementary to the MTT assay, as it specifically measures cell death associated with membrane disruption.[28]

Materials
  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • Treated cell culture supernatants from the primary experiment

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (typically 490 nm)[27][29]

Step-by-Step Protocol
  • Sample Collection:

    • Following treatment with this compound as described in the MTT protocol, carefully collect the cell culture supernatant from each well without disturbing the cells.

    • It is recommended to centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells and debris.[27]

  • Assay Setup:

    • In a new 96-well plate, set up the following controls in triplicate:

      • Background Control: Medium only.

      • Spontaneous LDH Release: Supernatant from untreated cells.

      • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[30]

      • Experimental Samples: Supernatant from cells treated with various concentrations of the compound.

  • LDH Reaction:

    • Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant samples and controls.[29]

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[29]

  • Absorbance Measurement:

    • Add the stop solution (if required by the kit) to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[29]

Data Analysis and Interpretation

Calculation of Percent Cytotoxicity:

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

A dose-dependent increase in percent cytotoxicity indicates that this compound induces cell death via membrane damage.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle

Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anti-cancer therapies. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[31][32] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[33] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[33]

Materials
  • Caspase-Glo® 3/7 Assay System (or a similar fluorometric kit)[33][34]

  • Treated cells in a 96-well opaque-walled microplate (to minimize crosstalk)[30]

  • Microplate luminometer or a fluorometer depending on the kit used.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound in a 96-well opaque-walled plate as described in the previous protocols.

  • Assay Reagent Addition:

    • Following the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence/Fluorescence Measurement:

    • Measure the luminescence or fluorescence using a microplate reader.

Data Analysis and Interpretation

An increase in the luminescent or fluorescent signal in treated cells compared to untreated controls indicates the induction of apoptosis through the activation of caspase-3 and -7. The results can be expressed as fold-change in caspase activity relative to the control.

Caption: Simplified pathway showing the induction of apoptosis via caspase-3/7 activation.

Troubleshooting and Best Practices

To ensure the generation of reliable and reproducible data, it is essential to adhere to best practices in cell culture and assay execution.

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.[35]Ensure a homogenous cell suspension before seeding.[35] Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[20]
Low absorbance/signal in MTT assay Insufficient cell number, short MTT incubation time.[19][20]Optimize cell seeding density through a titration experiment.[19] Ensure an incubation time of at least 2-4 hours with MTT.[18]
High background in LDH assay Cell handling causing premature lysis, serum in the medium containing LDH.Handle cells gently during seeding and treatment.[1] Use a serum-free medium during the final steps of the assay if possible.[19]
Inconsistent IC50 values Variation in cell passage number, reagent stability.Use cells within a consistent and low passage number range.[19] Prepare fresh reagents and avoid repeated freeze-thaw cycles.[19]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's biological effects. The resulting data, including IC50 values and the predominant mechanism of cell death, are crucial for guiding further preclinical development.

Future studies could involve more advanced assays to further delineate the mechanism of action, such as cell cycle analysis, measurement of reactive oxygen species (ROS), and assessment of mitochondrial membrane potential. Ultimately, a comprehensive understanding of the cytotoxic profile of this compound will be instrumental in determining its therapeutic potential.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • protocols.io. (2024). Cytotoxicity Assay Protocol.
  • Visikol. (2022). The Importance of IC50 Determination.
  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays.
  • National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • SpringerLink. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
  • PubMed. (n.d.). QSCR Analysis of Cytotoxicity of 6-Fluoro-3-(4H-1,2,4-triazol-3- yl)quinolin-4(1H)-ones on Chinese Hamster Ovary Cell Line: Design of REPUBLIC1986.
  • ResearchGate. (2021). How to comment after finding IC50 according to MTT results?.

Sources

Troubleshooting & Optimization

improving the yield of intramolecular Friedel-Crafts acylation for 6-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the critical intramolecular Friedel-Crafts acylation step. We will delve into the mechanistic nuances, provide solutions to common experimental hurdles, and offer an optimized protocol to improve your reaction yield and purity.

Introduction: The Challenge of Cyclizing a Deactivated Ring

The intramolecular Friedel-Crafts acylation is a powerful C-C bond-forming reaction for constructing polycyclic systems.[1] In the synthesis of this compound, the reaction involves the cyclization of a 3-(4-fluorophenyl)propanoic acid derivative. The primary challenge arises from the electronic nature of the aromatic ring. The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution, making the cyclization more demanding than for unsubstituted or activated systems.[2]

This guide provides a systematic approach to overcoming this and other common issues associated with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this intramolecular Friedel-Crafts acylation?

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] The process can be initiated from either a carboxylic acid or its more reactive acyl chloride derivative.

  • With an Acyl Chloride: A strong Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom, facilitating its departure and generating a resonance-stabilized acylium ion.[4]

  • With a Carboxylic Acid: A strong Brønsted acid (like polyphosphoric acid or methanesulfonic acid) protonates the carbonyl oxygen, which, after the loss of water, forms the same key acylium ion intermediate.[1]

The subsequent intramolecular electrophilic aromatic substitution forms a six-membered ring, and after rearomatization, yields the desired quinolinone product.

Q2: Why do I need a stoichiometric amount of AlCl₃ when it's supposed to be a catalyst?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid, AlCl₃.[5][6] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least a stoichiometric amount of the Lewis acid relative to the starting material is required to drive the reaction to completion. Using a slight excess (e.g., 1.1 equivalents) is often recommended.[6]

Q3: How does the fluorine substituent specifically impact the reaction conditions?

The fluorine atom deactivates the aromatic ring through its inductive electron-withdrawing effect. This reduces the ring's nucleophilicity, making it less reactive towards the acylium ion electrophile. Consequently, more forcing conditions are typically required compared to the synthesis of non-fluorinated analogs. This may include:

  • Higher reaction temperatures.

  • Longer reaction times.

  • The use of stronger acid systems (e.g., neat PPA or Eaton's reagent).

Q4: Are there viable alternatives to aluminum trichloride (AlCl₃)?

Yes, several alternatives are commonly used, especially when starting from the carboxylic acid, which avoids the need to prepare the acyl chloride.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Inert solvent (e.g., DCM, DCE), 0°C to refluxHigh reactivity, well-established.[5]Highly moisture-sensitive, requires stoichiometric amounts, vigorous quenching procedure.[7]
Polyphosphoric Acid (PPA) Used as both solvent and catalyst, 80-150°CExcellent for cyclizing carboxylic acids directly, relatively inexpensive.[1][8]Highly viscous and difficult to stir, work-up can be challenging.[1]
Eaton's Reagent (P₂O₅ in MeSO₃H) Used as solvent/catalyst, often at lower temperatures than PPA (e.g., 35-80°C).[9]More potent than PPA, allowing for milder conditions; less viscous and easier to handle.[9]More expensive than PPA, corrosive.
Methanesulfonic Acid (MSA) Can be used as a solvent and catalyst, often with an activating agent like P₂O₅ or MSAA.[1][10]Easy to handle liquid, effective dehydrating agent for forming the acylium ion.[1]May require an additional promoter for deactivated substrates.

Troubleshooting Guide: Overcoming Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield, with Starting Material Recovered

This is the most common issue, often pointing to problems with reaction activation.

  • Potential Cause A: Inactive Catalyst/Reagents

    • Why it happens: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Any water in the solvent, on the glassware, or in the starting material will quench the catalyst.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Use a fresh, high-purity bottle of the Lewis acid.

  • Potential Cause B: Insufficient Catalyst

    • Why it happens: As discussed in the FAQ, the product-catalyst complex necessitates at least a 1:1 molar ratio.[5]

    • Solution: Use 1.1 to 1.5 equivalents of AlCl₃. If using PPA or Eaton's reagent, ensure a sufficient excess is used to allow for effective stirring and to act as the solvent.

  • Potential Cause C: Insufficient Thermal Energy

    • Why it happens: The fluoro-deactivated ring requires a significant activation energy for the cyclization to occur. Room temperature is often insufficient.

    • Solution: After the initial addition of the catalyst (which can be exothermic), gradually heat the reaction. Use TLC or UPLC to monitor the consumption of starting material. A temperature range of 80-120°C is common when using PPA.[8]

Problem 2: Formation of a Dark, Tarry, or Polymeric Mixture

This indicates side reactions are dominating, often due to overly harsh conditions.

  • Potential Cause A: Reaction Temperature is Too High

    • Why it happens: While heat is needed, excessive temperatures can cause decomposition of the starting material or product, leading to polymerization and charring.[7]

    • Solution: Control the initial exotherm by adding the catalyst slowly at a low temperature (e.g., 0°C). Once the addition is complete, warm the reaction gently and hold at the lowest temperature that allows for a reasonable reaction rate.

  • Potential Cause B: Intermolecular Reaction

    • Why it happens: At high concentrations, the acylium ion of one molecule can be attacked by the aromatic ring of another, leading to oligomers or polymers.

    • Solution: While less of an issue for forming stable 6-membered rings, if polymerization is suspected, perform the reaction under more dilute conditions.[1]

Problem 3: Difficult or Low-Yielding Aqueous Work-up

The quenching and extraction step can be a source of significant product loss.

  • Potential Cause: Inefficient Hydrolysis of the Catalyst-Product Complex

    • Why it happens: The aluminum-ketone complex is quite stable and needs to be thoroughly hydrolyzed to liberate the product. Adding water directly to the reaction mixture can be dangerously exothermic.

    • Solution: The standard, safe procedure is to cool the reaction vessel in an ice bath and then slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[6] This controls the exotherm and the acid ensures the complete breakdown of aluminum salts, preventing the formation of gelatinous aluminum hydroxide emulsions.

Visualizing the Process

Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Intramolecular Cyclization Start 3-(4-fluorophenyl) propanoic acid Acylium Acylium Ion (Electrophile) Start->Acylium + PPA - H₂O Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Attack Product_Complex Product Sigma->Product_Complex - H⁺ (Rearomatization) Final_Product 6-fluoro-3,4-dihydro quinolin-2(1H)-one Product_Complex->Final_Product Work-up

Caption: Key steps in the PPA-mediated intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Complete CheckYield Low or No Yield? Start->CheckYield RecoveredSM Starting Material Recovered? CheckYield->RecoveredSM Yes Success High Yield Success! CheckYield->Success No Tarry Tarry Mixture? RecoveredSM->Tarry No Cause_Activation Issue: Activation - Check catalyst activity - Increase catalyst amount - Increase temperature RecoveredSM->Cause_Activation Yes Cause_Temp Issue: Temp Control - Add catalyst at 0°C - Reduce final temp Tarry->Cause_Temp Yes Cause_Concentration Issue: Concentration - Use more dilute conditions Tarry->Cause_Concentration Maybe

Caption: A decision tree for troubleshooting poor reaction outcomes.

Optimized Experimental Protocol (PPA Method)

This protocol is a robust starting point for the cyclization of 3-(4-fluorophenyl)propanoic acid.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA), 115%

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place polyphosphoric acid (10x the weight of the starting material) into an oven-dried, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple, and a nitrogen inlet.

  • Heating: Begin stirring the PPA and heat the flask in a heating mantle to 80-90°C to reduce its viscosity, ensuring a steady flow of nitrogen.

  • Addition of Starting Material: Once the PPA is mobile, add the 3-(4-fluorophenyl)propanoic acid in one portion.

  • Reaction: Increase the temperature to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by periodically quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Quenching: Once the reaction is complete, allow the mixture to cool to approximately 70-80°C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice slurry. This process is highly exothermic and should be done with caution in a fume hood.

  • Extraction: Continue stirring the aqueous mixture until all the PPA is dissolved and the product has precipitated as a solid. Filter the solid and wash thoroughly with water. Alternatively, if no solid precipitates, extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

References

  • Sigma-Aldrich.
  • BenchChem.
  • Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. URL
  • BYJU'S.
  • Wang, Z. et al. The effects of reaction temperature on the Friedel–Crafts alkylation...
  • Ghosh, S. et al. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. URL
  • Chemistry Steps.
  • ResearchGate.
  • Wikipedia. Friedel–Crafts reaction. URL
  • Ranu, B. C. et al. Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BenchChem.
  • NROChemistry. Friedel-Crafts Reactions. URL
  • MacMillan, D. W. C. et al. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. URL
  • Li, J. J. et al. Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.
  • Varma, R. S. et al. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • BenchChem.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL

Sources

Technical Support Center: Troubleshooting Poor Regioselectivity in the Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the synthesis of this important fluorinated quinolinone scaffold. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor regioselectivity is a frequent challenge in the synthesis of substituted quinolinones, leading to mixtures of isomers that are often difficult to separate and result in lower yields of the desired product. The following sections address specific issues you may be encountering.

Q1: My primary synthetic route, an intramolecular Friedel-Crafts type cyclization, is producing a significant amount of the undesired 7-fluoro isomer along with my target 6-fluoro product. What is causing this lack of regioselectivity?

A1: The formation of both 6-fluoro and 7-fluoro isomers stems from the competing electrophilic aromatic substitution pathways on the 3-fluoroaniline-derived precursor. The fluorine substituent and the amide group direct the intramolecular cyclization to different positions on the aromatic ring.

The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion).[1][2] However, its high electronegativity also exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring, particularly at the ortho position.[1][2] The amide group, specifically the nitrogen, is an activating ortho-, para-director. In the context of an N-aryl-3-chloropropionamide precursor, the cyclization is an intramolecular Friedel-Crafts reaction. The regiochemical outcome is a delicate balance of these directing effects.

  • Formation of the 6-fluoro isomer (desired): This occurs via cyclization at the para-position relative to the fluorine atom and ortho to the amide nitrogen. This pathway is favored by the strong para-directing effect of fluorine.

  • Formation of the 7-fluoro isomer (undesired): This results from cyclization at the ortho-position to the fluorine and meta to the amide nitrogen. While the ortho-position is inductively deactivated by fluorine, it can still be a site of reaction.

The balance between these pathways can be influenced by the reaction conditions, particularly the strength of the Lewis acid catalyst and the temperature.

Q2: How can I improve the regioselectivity to favor the formation of the 6-fluoro isomer in my Friedel-Crafts cyclization?

A2: Optimizing the reaction conditions is crucial for enhancing the regioselectivity of the Friedel-Crafts cyclization. The choice of Lewis acid and solvent can significantly influence the isomeric ratio.

Troubleshooting & Optimization Strategies:

StrategyRationalePotential Impact on Regioselectivity
Lewis Acid Choice Stronger Lewis acids like AlCl₃ can lead to more aggressive, less selective reactions. Milder Lewis acids may offer better control.Switching from AlCl₃ to a milder Lewis acid such as FeCl₃, ZnCl₂, or a scandium triflate may favor the thermodynamically more stable 6-fluoro product.[3]
Solvent Polarity The solvent can influence the stability of the reaction intermediates and the activity of the Lewis acid.Non-polar solvents like carbon disulfide or nitroalkanes are often used. Experimenting with different solvents can alter the isomeric ratio.
Reaction Temperature Lower temperatures generally favor the formation of the thermodynamically more stable product.Running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration can increase the proportion of the 6-fluoro isomer.
Protecting Groups Modifying the electronics of the amide nitrogen with a protecting group can alter its directing influence.[4]While less common for this specific synthesis, this is a general strategy for controlling regioselectivity in electrophilic aromatic substitutions.

Experimental Protocol: Optimization of Lewis Acid Catalyst for Regioselective Cyclization

This protocol outlines a systematic approach to screen different Lewis acids to improve the yield of this compound.

Materials:

  • N-(3-fluorophenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃)

  • Iron(III) chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous carbon disulfide (CS₂)

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up four parallel reactions under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, dissolve N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or CS₂).

  • Cool the solutions to 0 °C in an ice-water bath.

  • To each flask, add a different Lewis acid (1.1 eq): AlCl₃, FeCl₃, ZnCl₂, and Sc(OTf)₃, respectively.

  • Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the progress of each reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench each reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture from each reaction by ¹H NMR or GC-MS to determine the ratio of 6-fluoro to 7-fluoro isomers.

Q3: I am considering an alternative synthetic route involving the intramolecular cyclization of an N-phenylpropiolamide. Can this approach offer better regioselectivity?

A3: Yes, the intramolecular cyclization of N-phenylpropiolamides can be a viable alternative, and the regioselectivity of this reaction is often influenced by the catalyst and reaction conditions. This type of reaction can proceed through different mechanisms, including electrophilic cyclization or radical pathways, each potentially offering a different regiochemical outcome.[5][6][7]

For instance, certain metal catalysts can promote a specific cyclization mode. Gold and platinum catalysts are known to activate the alkyne for nucleophilic attack by the aromatic ring. The directing effects of the fluorine and amide substituents will still play a role, but the nature of the metal-alkyne complex can significantly influence the regioselectivity.

Diagram: Competing Cyclization Pathways of an N-(3-fluorophenyl)propiolamide

G cluster_start N-(3-fluorophenyl)propiolamide cluster_path1 Pathway A (Desired) cluster_path2 Pathway B (Undesired) Start Precursor P1_Int Intermediate A (para to F) Start->P1_Int Catalyst X Conditions Y P2_Int Intermediate B (ortho to F) Start->P2_Int Catalyst Z Conditions W P1_Prod 6-Fluoro-quinolin-2(1H)-one P1_Int->P1_Prod Protonolysis P2_Prod 8-Fluoro-quinolin-2(1H)-one P2_Int->P2_Prod Protonolysis

Caption: Competing cyclization pathways for N-phenylpropiolamides.

Q4: Are there other established synthetic strategies that are known to provide high regioselectivity for the synthesis of 6-substituted quinolinones?

A4: Yes, several named reactions for quinoline and quinolinone synthesis can offer better regiocontrol, depending on the starting materials. While not all are direct routes to the dihydro- form, the resulting quinolinone can often be reduced selectively.

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.[8] The regioselectivity of the cyclization is generally well-controlled by both steric and electronic factors.[8] Starting with 4-fluoroaniline would be a potential route to the 6-fluoroquinolinone skeleton.

  • Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester.[9] Similar to the Gould-Jacobs reaction, starting with 4-fluoroaniline would direct the cyclization to produce the desired 6-fluoro isomer.

Experimental Workflow: Gould-Jacobs approach to 6-Fluoro-4-hydroxyquinolin-2(1H)-one

G Start 4-Fluoroaniline + Diethyl (ethoxymethylene)malonate Condensation Condensation Start->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Product 6-Fluoro-4-hydroxy- quinolin-2-one Cyclization->Product

Caption: Workflow for Gould-Jacobs synthesis.

This intermediate can then be further modified and reduced to obtain the target this compound.

Summary of Key Takeaways

  • Poor regioselectivity in the synthesis of this compound via intramolecular Friedel-Crafts cyclization is due to the competing directing effects of the fluorine and amide substituents.

  • Optimization of the Friedel-Crafts reaction conditions, particularly the choice of a milder Lewis acid and lower reaction temperatures, can significantly improve the isomeric ratio in favor of the desired 6-fluoro product.

  • Alternative synthetic routes, such as the intramolecular cyclization of N-phenylpropiolamides or classic named reactions like the Gould-Jacobs or Conrad-Limpach syntheses, can offer superior regiocontrol.

  • A systematic, experimental approach to screen catalysts and reaction conditions is essential for identifying the optimal parameters for your specific substrate.

References

  • Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. Benchchem.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Bischler–Napieralski reaction. Wikipedia. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Electrophilic arom
  • Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorin
  • 7.5: Directing Effects. Chemistry LibreTexts. [Link]
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Friedel-Crafts Acyl
  • EAS Reactions (3)
  • Method of friedel-crafts acylation of anilides.
  • Fe(III)-Catalyzed Tandem Cyclization of Phenylpropiolamides with 3-Formylchromones for the Construction of 2-Pyridones. PubMed. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
  • Selenium-promoted electrophilic cyclization of arylpropiolamides: synthesis of 3-organoselenyl spiro[10][11]trienones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Intramolecular Cyclization/Halogenation of N-Arylpropynamides.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Substituted 3,4-Dihydroquinolin-2(1H)-one Derivatives by Sequential Ugi/Acrylanilide [6π]-Photocyclizations.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). SciSpace. [Link]
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. [Link]
  • Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. PubMed. [Link]
  • Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry (RSC Publishing). [Link]
  • Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone.
  • A practical and economic route for regioselective cyclization of β-phenoxyl ynones to flavonoid derivatives. Green Chemistry (RSC Publishing). [Link]
  • Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. PMC. [Link]
  • Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes.

Sources

optimization of reaction conditions for the synthesis of N-(4-fluorophenyl)-3-chloropropionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-3-chloropropionamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this common yet nuanced acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Reaction Overview

The synthesis of N-(4-fluorophenyl)-3-chloropropionamide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]

General Reaction Scheme: Reaction scheme for the synthesis of N-(4-fluorophenyl)-3-chloropropionamide (Caption: Nucleophilic acyl substitution of 4-fluoroaniline with 3-chloropropionyl chloride)

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction? A1: The base, typically a tertiary amine like triethylamine (TEA) or pyridine, acts as an acid scavenger.[2] During the reaction, one equivalent of HCl is produced. This strong acid protonates the amino group of the unreacted 4-fluoroaniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively removing the starting material from the reaction. The base neutralizes the HCl as it is formed, preventing this deactivation and allowing the reaction to proceed to completion.[1]

Q2: Why is temperature control, especially initial cooling, so important? A2: The reaction between an amine and an acyl chloride is highly exothermic.[3] Without initial cooling (typically to 0-5 °C), the rapid release of heat can lead to several undesirable outcomes:

  • Side Reactions: Increased temperature can promote the formation of side products, such as di-acylation or other uncharacterized impurities.

  • Reagent Degradation: 3-chloropropionyl chloride is sensitive to heat and moisture and can degrade, reducing the overall yield.

  • Safety: Uncontrolled exotherms in scaled-up reactions can be a significant safety hazard. Gradually warming the reaction to room temperature allows for a controlled reaction rate.

Q3: What are the most common solvents, and why are they chosen? A3: Anhydrous aprotic solvents are standard for this reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are excellent choices.[4] They are selected because they:

  • Effectively dissolve both the aniline and the acyl chloride.

  • Are inert to the highly reactive acyl chloride.

  • Are relatively easy to remove during the workup process. The use of anhydrous (dry) solvent is critical to prevent the hydrolysis of 3-chloropropionyl chloride into 3-chloropropionic acid, which will not participate in the desired reaction.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Product Yield

Q: My TLC analysis shows only starting material, and I have a low isolated yield. What went wrong?

A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or the workup procedure.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for low product yield.

Troubleshooting Steps:

  • Assess Reagent Viability:

    • 3-Chloropropionyl Chloride: This is the most common culprit. Acyl chlorides are highly sensitive to moisture. If the bottle is old or has been opened frequently, the reagent may have hydrolyzed to 3-chloropropionic acid.

    • Solution: Use a fresh bottle or distill the 3-chloropropionyl chloride before use.

  • Ensure Anhydrous Conditions:

    • Water readily reacts with the acyl chloride, quenching it.

    • Solution: Use a flame-dried or oven-dried flask. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evaluate the Base:

    • Stoichiometry: At least one full equivalent of base is required to neutralize the HCl byproduct. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

    • Base Strength: The base must be strong enough to neutralize HCl but not so strong that it promotes other side reactions. Triethylamine (TEA) and Diisopropylethylamine (DIEA) are excellent choices. Pyridine is also effective but can be harder to remove during workup.

Problem: Product is Impure (Multiple Spots on TLC)

Q: My crude product shows multiple spots on the TLC plate, even after workup. How can I improve purity?

A: Impurities often arise from unreacted starting materials or the formation of side products. The key is to control stoichiometry and temperature.

Common Impurities and Solutions:

  • Unreacted 4-fluoroaniline: This is often seen if less than one equivalent of the acyl chloride was used or if some of the acyl chloride was quenched by water.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic 4-fluoroaniline, forming a salt that will move into the aqueous layer, effectively removing it from your product.

  • Formation of Di-acylated Product: While less common for anilines compared to more nucleophilic aliphatic amines, it is possible, especially if reaction temperatures are too high or if a large excess of acyl chloride is used.

    • Solution: Maintain strict temperature control. Add the 3-chloropropionyl chloride slowly and dropwise to the solution of 4-fluoroaniline at 0 °C. Use a stoichiometry of approximately 1.0 to 1.05 equivalents of the acyl chloride relative to the aniline.

  • Hydrolyzed Acyl Chloride (3-chloropropionic acid): This results from wet conditions.

    • Solution: During workup, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer.

Problem: Difficulty with Product Isolation

Q: My product appears to be an oil and will not crystallize, or I have low recovery after purification.

A: Isolation issues can stem from residual solvent, persistent impurities, or the inherent physical properties of the product.

  • Oily Product: Oils often fail to crystallize because of impurities.

    • Solution 1 (Purification): Purify the crude oil using column chromatography (silica gel). A common eluent system is a gradient of ethyl acetate in hexanes.

    • Solution 2 (Inducing Crystallization): Dissolve the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone). Slowly add a cold "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote crystal formation. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Low Recovery after Extraction: N-(4-fluorophenyl)-3-chloropropionamide has some polarity and may have partial solubility in the aqueous phase during workup.

    • Solution: Before extracting with your organic solvent, saturate the aqueous layer by adding a significant amount of sodium chloride (brine). This increases the polarity of the aqueous phase, "salting out" your product and forcing it into the organic layer, thereby improving recovery.

Experimental Protocols

Standard Synthesis Protocol
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add 3-chloropropionyl chloride (1.05 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as needed.

Optimization Data: Effect of Base on Yield

The choice of base can impact the reaction's efficiency and the ease of purification. Here is a comparison of common bases.

BaseEquivalentsReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)Notes
Triethylamine (TEA) 1.1392%>98%Recommended. Forms a hydrochloride salt that is easily filtered or washed away.
Pyridine 1.1388%>98%Effective, but can be difficult to remove completely due to its high boiling point.
DIEA 1.1390%>97%Good alternative to TEA, especially if steric hindrance is a concern.
None 012<10%N/ADemonstrates the critical role of the base in neutralizing HCl.

References

  • Pearson. (n.d.). Acylation of Aniline Explained.
  • Köckinger, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • Chemguide. (n.d.). The Preparation of Amides.
  • YouTube. (2021). Acetylation of aniline.
  • DOI. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare.
  • National Institutes of Health. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides.
  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.

Sources

Navigating the Purification of 6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established methodologies and a deep understanding of the underlying chemistry, this resource aims to empower you to achieve high purity for your downstream applications.

I. Understanding the Molecule and the Purification Challenge

This compound is a fluorinated derivative of dihydroquinolinone.[1] Its synthesis, often involving an intramolecular Friedel-Crafts type reaction of a substituted propionamide, can lead to a variety of impurities. These can include unreacted starting materials, regioisomers, and other side-products. The presence of the fluorine atom can also influence the compound's solubility and chromatographic behavior, adding a layer of complexity to its purification.[2][3][4]

This guide provides a structured approach to tackling these purification challenges, focusing on two primary techniques: recrystallization and column chromatography. We will also delve into the analytical methods necessary to assess purity effectively.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Troubleshooting

Question 1: My crude this compound is an oil and won't solidify. How can I proceed with recrystallization?

Answer: Oiling out during recrystallization is a common issue. It occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling rather than forming crystals. Here’s a systematic approach to troubleshoot this:

  • Initial Steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

    • Lowering the Temperature: Place the flask in an ice bath or even a freezer for a short period. However, be cautious as rapid cooling can sometimes trap impurities.

  • Solvent System Modification: If the above steps fail, the solvent system needs adjustment.

    • Reduce Solvent Volume: You may have used too much solvent. Try to carefully evaporate some of the solvent and allow the solution to cool again.

    • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until turbidity (cloudiness) persists. Then, add a few drops of the original solvent to redissolve the oil and allow the solution to cool slowly. A common anti-solvent to try with polar solvents like ethanol or methanol is water or a non-polar solvent like hexane.

Question 2: After recrystallization, my product is still colored. How can I remove the color impurities?

Answer: Colored impurities are often highly conjugated organic molecules. They can typically be removed by treating the hot, dissolved solution with activated charcoal.

Here is a detailed protocol:

  • Dissolve your crude product in a minimal amount of a suitable hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-5% by weight of your crude product). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl the flask and heat it again to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This is a critical step and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Use a pre-heated filter funnel and flask.

  • Allow the filtered, colorless solution to cool slowly to induce crystallization.

For a visual guide on the decolorization process, refer to the workflow below.

A Colored Crude Product in Hot Solvent B Add Activated Charcoal A->B Add 1-5% w/w C Heat and Swirl B->C Gentle heating D Hot Filtration C->D Remove charcoal E Colorless Solution D->E F Cool to Crystallize E->F G Pure, Colorless Crystals F->G

Caption: Workflow for Decolorization using Activated Charcoal.

Column Chromatography Troubleshooting

Question 3: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

Answer: Separating closely eluting compounds requires optimizing your chromatographic conditions. Here are several strategies:

  • Solvent System Optimization:

    • TLC First: The key to successful column chromatography is to find the right solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product.

    • Solvent Polarity: If the spots are too close, try a less polar solvent system. This will increase the retention time and potentially improve separation.

    • Solvent Selectivity: If changing polarity doesn't work, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system. Different solvents interact with your compounds and the silica gel in different ways, which can alter the separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.

    • Start with a non-polar solvent system where your product has a very low Rf.

    • Gradually increase the polarity of the mobile phase during the column run. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Silica Gel Particle Size: Smaller particle size silica gel provides a larger surface area and can improve separation, but it will also result in slower flow rates.

Question 4: My compound seems to be sticking to the silica gel column and I'm getting poor recovery. What is the cause and how can I fix it?

Answer: Poor recovery from a silica gel column can be due to several factors, often related to the acidic nature of silica gel or strong interactions between your compound and the stationary phase.

  • Acid Sensitivity: If your compound is acid-sensitive, the acidic nature of silica gel can cause degradation.

    • Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to your eluent.[5] This will neutralize the acidic sites on the silica.

  • Strong Adsorption: The lactam functionality and the fluorine atom in your molecule can lead to strong interactions with the silica gel.

    • Solution: Use a more polar solvent system to elute your compound. In some cases, a small amount of a very polar solvent like methanol or even a few drops of acetic acid (if your compound is stable) in the eluent can help to displace the compound from the silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile will depend on the specific synthetic route, but common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding fluorinated aniline and the acylating agent.

  • Regioisomers: Depending on the directing effects of the substituents on the aromatic ring during the cyclization step, other isomers may form.

  • Polyacylated or Polyalkylated Byproducts: If the reaction conditions are not carefully controlled, multiple acyl or alkyl groups can be added to the aromatic ring.

  • Hydrolyzed Starting Materials: The acylating agent can hydrolyze to the corresponding carboxylic acid.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For quinolinone derivatives, polar protic solvents are often a good starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water).

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble, heat the test tube to the boiling point of the solvent.

  • If the compound dissolves completely upon heating, it is a potentially good recrystallization solvent.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

A patent for a similar hydroxylated analog suggests that ethanol is an effective recrystallization solvent.[7]

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: A good starting point for silica gel column chromatography would be a solvent system of hexane and ethyl acetate . You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC analysis first.

Q4: How can I assess the purity of my final product?

A4: The purity of your final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Purity Assessment Workflow:

A Purified Product B HPLC Analysis A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Purity > 98%? B->E C->E D->E F Proceed to Next Step E->F Yes G Further Purification E->G No

Caption: Workflow for Purity Assessment of the Final Product.

IV. Quantitative Data Summary

While specific quantitative data for the purification of this compound can vary depending on the crude purity and scale, the following table provides typical parameters for the purification methods discussed.

Purification MethodParameterTypical Value/Range
Recrystallization SolventEthanol, Methanol, Isopropanol
Recovery70-90%
Purity Achieved>98% (can be higher)
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient
Loading Capacity1-10% of silica gel weight
Purity Achieved>99%

V. Conclusion

The successful purification of this compound is a critical step in many research and development pipelines. By understanding the potential challenges and applying the systematic troubleshooting strategies outlined in this guide, researchers can confidently achieve the desired purity of this valuable compound. Remember that careful planning, starting with small-scale optimization, is key to efficient and effective purification.

VI. References

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules. [Link]

Sources

Technical Support Center: A Scientist's Guide to Resolving Overlapping Peaks in the NMR Spectrum of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to tackle complex spectroscopic challenges. The issue of overlapping peaks in the NMR spectrum of a molecule like 6-fluoro-3,4-dihydroquinolin-2(1H)-one is a common yet intricate problem. This molecule presents distinct challenges: a crowded aromatic region with complex splitting due to proton-proton and proton-fluorine couplings, and an aliphatic region where diastereotopic protons can lead to complex multiplets.

This guide is structured as a series of questions you might ask during your experimental workflow. We will start with the simplest and fastest solutions—data processing—and progressively move to more advanced experimental techniques that guarantee resolution.

Initial Troubleshooting Workflow

Before diving into specific questions, let's visualize the overall strategy. The following workflow outlines a logical progression for diagnosing and resolving spectral overlap.

G cluster_0 Start: Overlapping ¹H NMR Spectrum cluster_1 Step 1: Data Processing (No New Experiment) cluster_2 Step 2: Simple Experimental Adjustments cluster_3 Step 3: Advanced 2D NMR Experiments cluster_4 Alternative/Final Step Start Observe Overlapping Signals Processing Apply Window Functions (e.g., Gaussian, Sine-bell) & Zero Filling Start->Processing Quickest Check Check1 Sufficient Resolution? Processing->Check1 Solvent Change Solvent (e.g., CDCl₃ to C₆D₆) Check1->Solvent No End Structure Elucidated Check1->End Yes Temperature Vary Temperature (VT-NMR) Solvent->Temperature Still Overlapped Check2 Sufficient Resolution? Temperature->Check2 TwoD_NMR Acquire 2D Spectra - COSY for ¹H-¹H Connectivity - HSQC for ¹H-¹³C Correlation Check2->TwoD_NMR No LSR Use Lanthanide Shift Reagents (LSR) Check2->LSR Sample Limited? Check2->End Yes Check3 Ambiguity Resolved? TwoD_NMR->Check3 Check3->End Yes LSR->End

Caption: A decision-making workflow for resolving NMR peak overlap.

Frequently Asked Questions & Troubleshooting Guide
Q1: My 1D ¹H NMR spectrum shows a crowded, uninterpretable multiplet in the aromatic region. What are my first steps?

A1: Start with Data Processing. Before consuming more instrument time or sample, the first approach should always be to re-process your existing Free Induction Decay (FID) data. The goal is to enhance the spectral resolution without introducing significant artifacts.

Causality & Rationale: The visual separation of peaks in an NMR spectrum is determined by both the inherent frequency difference between the signals and the digital resolution of the spectrum. While you cannot change the former without a new experiment, you can improve the latter through processing.

  • Apodization (Window Functions): This involves multiplying the FID by a mathematical function to either improve resolution or signal-to-noise (S/N). For resolving overlapping peaks, a resolution-enhancing function is desired. Applying a weighting function that de-emphasizes the later, noisy part of the FID can sharpen peaks.[1][2] However, this often comes at the cost of a lower S/N ratio.

  • Zero-Filling: This process involves adding a block of zeroes to the end of your FID before the Fourier Transform. This does not add new information but interpolates points between the original data points in the resulting spectrum, leading to a smoother, more defined peak shape and better digital resolution.[1] A single zero-filling (doubling the number of data points) is often sufficient.

Window FunctionPrimary EffectBest Use Case for OverlapTrade-off
Exponential S/N EnhancementNot ideal for resolutionLine broadening
Gaussian (GM) Resolution EnhancementSharpening multiplets to resolve J-couplingsDecreased S/N, potential for baseline distortion
Sine-bell Resolution EnhancementGood for sharpening peaks with minimal distortionCan introduce "wiggles" or artifacts at the base of peaks

Expert Insight: Start by re-processing with one level of zero-filling and a gentle Gaussian window function. Over-aggressive sharpening can distort peak shapes and integrals, making interpretation more difficult. The goal is to clarify, not create, information.

Q2: Data processing didn't fully resolve the signals. What simple experimental changes can I try next?

A2: Modify the Chemical Environment. If processing is insufficient, the next step is to alter the sample conditions to induce changes in the chemical shifts (δ) of the problematic protons. The two most effective ways to do this are by changing the solvent or varying the temperature.

Causality & Rationale:

  • Solvent Effects: The chemical shift of a proton is highly sensitive to its local electronic environment. Aromatic solvents, particularly benzene-d₆, can cause significant changes in chemical shifts compared to solvents like CDCl₃ or DMSO-d₆.[3][4] This is due to anisotropic effects, where the circulating π-electrons of the benzene ring create a magnetic field that shields or deshields nearby protons on the analyte molecule, depending on their relative orientation. For a molecule like this compound, this can re-order the chemical shifts of the aromatic protons, potentially breaking the overlap.[3]

  • Temperature Effects: Varying the temperature can be effective if the peak overlap is due to conformational exchange or dynamic processes occurring on the NMR timescale.[3][5] For instance, if rotamers are present, heating the sample can increase the rate of interconversion, causing distinct signals to coalesce into a single, sharpened average signal.[3] Conversely, cooling the sample can slow the exchange, potentially resolving a broad peak into two distinct signals. While the quinolinone core is rigid, subtle conformational effects or intermolecular interactions might be temperature-dependent.[6]

Expert Insight: Changing the solvent from CDCl₃ to C₆D₆ is often the most dramatic and successful first experimental step. It is a simple, quick experiment that frequently resolves overlapping aromatic and even aliphatic signals.

Q3: The aliphatic protons at C3 and C4 (-CH₂-CH₂) are overlapping, forming a complex multiplet. How can I assign them definitively?

A3: Use 2D Homonuclear Correlation Spectroscopy (COSY). This is the quintessential experiment for establishing proton-proton connectivity through bonds and is the ideal solution for this problem.

Causality & Rationale: A COSY (Correlation Spectroscopy) experiment generates a 2D map where both axes represent the ¹H chemical shift scale.[7][8] The normal 1D spectrum appears along the diagonal. The crucial information lies in the off-diagonal peaks, known as cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[9]

For this compound, you would expect to see a cross-peak connecting the signals of the C3 protons to the signals of the C4 protons, as they are on adjacent carbons and thus J-coupled. This allows you to trace the spin system and confidently assign which signals belong to which methylene group, even if they overlap in the 1D spectrum.

See Protocol 1 for a detailed experimental methodology.

Q4: I'm still struggling to assign the aromatic protons due to overlap and complex coupling from both adjacent protons and the fluorine atom. What is the most powerful technique to resolve this?

A4: Use 2D Heteronuclear Correlation Spectroscopy. When homonuclear correlation is not enough, the best strategy is to use the much larger chemical shift dispersion of another nucleus, typically ¹³C, to resolve the overlapping ¹H signals. The two key experiments are HSQC and HMBC.

Causality & Rationale:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a 2D spectrum with a ¹H axis and a ¹³C axis. It shows a correlation peak for each proton that is directly attached to a carbon atom.[7][10] Since the ¹³C chemical shift range is ~200 ppm compared to ~12 ppm for ¹H, it is extremely unlikely that two carbons will have identical chemical shifts. Therefore, even if two protons (e.g., H5 and H7) overlap in the ¹H dimension, they will be attached to carbons (C5 and C7) with different ¹³C chemical shifts. This resolves their signals cleanly in the second dimension.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is complementary to HSQC. It shows correlations between protons and carbons that are two or three bonds away.[9] This is invaluable for piecing the molecular skeleton together. For this specific molecule, HMBC is critical for:

    • Assigning Quaternary Carbons: Carbons with no attached protons (like C4a, C8a, and the carbonyl C2) will not appear in an HSQC spectrum but can be assigned via their HMBC correlations to nearby protons.

    • Confirming Substituent Position: You can confirm the fluorine is at the C6 position by observing 2- and 3-bond correlations from H5 and H7 to the carbon at C6, which will exhibit a large ¹JCF coupling in the ¹³C spectrum.

G cluster_0 Problem: Overlapping Aromatic ¹H Signals cluster_1 Solution: 2D Heteronuclear NMR cluster_2 Result: Unambiguous Assignment Problem Overlapping H5, H7, H8 Signals HSQC HSQC separates ¹H signals based on attached ¹³C shift Problem->HSQC Resolve ¹H overlap HMBC HMBC confirms connectivity over 2-3 bonds (e.g., H5 -> C6-F) HSQC->HMBC Assign skeleton Result Resolved Signals & Confirmed Structure HMBC->Result

Caption: Using 2D HSQC and HMBC to resolve proton overlap.

See Protocol 2 for a detailed HSQC experimental methodology.

Q5: I have a very limited amount of a precious sample, and I'm concerned about the long experiment times for 2D NMR. Is there another option to simplify the ¹H spectrum?

A5: Use Lanthanide Shift Reagents (LSRs). This is a powerful, albeit more classical, technique that chemically simplifies the spectrum by inducing large changes in chemical shifts.

Causality & Rationale: LSRs are paramagnetic organometallic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a molecule.[12] For this compound, the most likely coordination site is the carbonyl oxygen at C2.

Once coordinated, the paramagnetic lanthanide ion generates a strong local magnetic field that dramatically alters the chemical shifts of nearby nuclei.[13][14] The magnitude of this "lanthanide-induced shift" (LIS) is primarily dependent on the distance of the nucleus from the lanthanide ion. Protons closer to the coordination site will experience a much larger shift than those farther away. This differential shifting can effectively "spread out" a crowded spectrum, resolving overlapping signals.[15][16]

  • Common LSRs:

    • Eu(fod)₃ or Eu(dpm)₃: Induce downfield shifts (to higher ppm).

    • Pr(fod)₃ or Pr(dpm)₃: Induce upfield shifts (to lower ppm).

Pros and Cons:

  • Advantage: Can dramatically simplify a complex ¹H spectrum with a very short 1D experiment.

  • Disadvantage: Can cause significant line broadening, which may obscure coupling information.[14] The reagents are also extremely sensitive to water, so a dry solvent and sample are critical.

Expert Insight: This technique is best performed as a titration. You acquire a reference ¹H spectrum, then add small, successive aliquots of a dilute LSR solution, acquiring a spectrum after each addition. This allows you to monitor the shifting of peaks and stop when optimal resolution is achieved, before excessive line broadening occurs.

See Protocol 3 for a detailed titration methodology.

Experimental Protocols
Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum
  • Sample Preparation: Prepare a solution of 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup (1D ¹H Spectrum): Insert the sample, lock onto the solvent signal, and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks). Acquire a standard 1D ¹H spectrum and correctly reference it.[9] Note the spectral width (SW) required to encompass all proton signals.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.[9]

    • Set the number of scans (NS) per increment (e.g., 2 or 4).

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform. Apply a window function (e.g., sine-bell) in both dimensions and phase the spectrum. Symmetrization can be used to reduce noise.[9]

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum
  • Sample Preparation: A slightly more concentrated sample is beneficial (15-25 mg in ~0.6 mL of solvent).

  • Instrument Setup (1D Spectra): Acquire and reference standard ¹H and ¹³C{¹H} spectra. Note the spectral widths for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) based on the 1D spectra.

    • The central frequencies for both channels should be set to the middle of their respective spectral regions.

    • Set the number of data points (e.g., 1024 in F2, 256 in F1).

    • Set the number of scans (NS) per increment (e.g., 4, 8, or more depending on concentration).

    • Set the one-bond coupling constant (CNST13 on Bruker) to an average value of 145 Hz, which is typical for C-H bonds.

  • Acquisition and Processing:

    • Start the acquisition. HSQC experiments are generally faster than HMBC or ¹³C acquisition.

    • After acquisition, process the data with appropriate window functions (e.g., QSIN in both dimensions) and perform Fourier transformation and phasing.

Protocol 3: Performing an NMR Titration with a Lanthanide Shift Reagent
  • Sample Preparation: Prepare a solution of your compound (5-10 mg in 0.6 mL) in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆). It is crucial that the solvent and NMR tube are scrupulously dry.

  • LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent (~5 mg/mL).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound. This is your reference (0 equivalents of LSR).

  • Titration:

    • Using a microsyringe, add a small aliquot (e.g., 1-2 µL) of the LSR stock solution to the NMR tube.

    • Gently invert the tube several times to mix.

    • Acquire another 1D ¹H spectrum.

    • Compare the new spectrum to the reference. Note which peaks have shifted and by how much.

  • Repeat: Continue adding small aliquots of the LSR solution and acquiring spectra until the overlapping signals are resolved or until significant line broadening begins to degrade the spectrum quality.

References
  • Lindon, J. C. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • Varshney, B., & Kumar, S. (2005). A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Journal of the American Chemical Society, 127(19), 6958–6959.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • BenchChem. (2025).
  • Morris, G. A. (2017). NMR Data Processing.
  • Slideshare. (n.d.). NMR Shift reagents.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Pacific Chemistry Classes. (2021, August 3).
  • Organic Spectroscopy International. (2014). Two-Dimensional NMR Experiments.
  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?.
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Golübev, N. S., et al. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Freie Universität Berlin.

Sources

Technical Support Center: Addressing Solubility Challenges of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in aqueous buffers, a common hurdle in experimental setups. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges and ensure the reliability and accuracy of your results.

Introduction: Understanding the Solubility Profile

This compound is a fluorinated quinolinone derivative. Its chemical structure, featuring a relatively planar aromatic core and a fluorine atom, contributes to its low to moderate aqueous solubility. The predicted octanol-water partition coefficient (XLogP3) of 1.2 suggests a degree of lipophilicity that can lead to precipitation in aqueous media, complicating a wide range of in vitro and in vivo studies.[1] Furthermore, with a predicted pKa of approximately 13.72, this compound is a very weak acid.[2] This high pKa indicates that altering the pH within the typical biological range (pH 4-8) will not significantly ionize the molecule to enhance its solubility. Therefore, strategies beyond simple pH adjustment are often necessary.

This guide will walk you through a systematic approach to characterizing and improving the solubility of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening and what should I do first?

A1: This is a classic case of "solvent-shifting" or "crashing out." Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced into the aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system and precipitate.[3]

Initial Troubleshooting Steps:

  • Assess Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4] Some sensitive cell lines may even require concentrations below 0.1%.[5][6]

  • Lower the Final Compound Concentration: The simplest solution is often to reduce the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Optimize Dilution Technique: Instead of a single large dilution, try a serial dilution approach. First, create an intermediate dilution of your DMSO stock in your assay buffer, then add this to the final assay. This more gradual change in solvent polarity can sometimes prevent precipitation.[3] Vigorous mixing or brief sonication immediately after dilution can also help.[3]

Q2: I've optimized my DMSO concentration and dilution method, but I still need a higher concentration of my compound in solution. What are my next steps?

A2: If you've reached the limits of simple dilution, it's time to explore more advanced solubilization techniques. The following flowchart provides a decision-making framework for selecting an appropriate method.

Solubility_Enhancement_Workflow Start Low Solubility of This compound Determine_pKa Characterize Baseline Solubility & Predict pKa Start->Determine_pKa pKa_High Predicted pKa ~13.72 (Very Weak Acid) Determine_pKa->pKa_High pH_Adjustment pH Adjustment (Limited Utility) pKa_High->pH_Adjustment Ionizable? No (in typical pH range) Co_solvents Co-solvents (e.g., DMSO) pKa_High->Co_solvents Explore Other Methods Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Co_solvents->Cyclodextrins If insufficient or cytotoxic Vehicle_Control Crucial Step: Validate with Vehicle Controls Co_solvents->Vehicle_Control Surfactants Surfactants (e.g., Tween® 20, Pluronic® F-68) Cyclodextrins->Surfactants If insufficient Cyclodextrins->Vehicle_Control Nanosuspension Nanosuspension Surfactants->Nanosuspension For higher concentrations or in vivo studies Surfactants->Vehicle_Control Nanosuspension->Vehicle_Control Final_Assay Proceed with Experiment Vehicle_Control->Final_Assay

Caption: Decision tree for selecting a solubility enhancement method.

Q3: Can I use co-solvents other than DMSO?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[3] However, it is critical to determine the tolerance of your specific experimental system to each new solvent, as they can have different cytotoxic or off-target effects. Always run a vehicle control with the chosen solvent at the final concentration used in your experiment.[7]

Q4: How do cyclodextrins work, and which one should I choose?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[8]

For most research applications, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting choice due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[9] The formation of these complexes can lead to a significant, often linear, increase in the aqueous solubility of the guest molecule.[6]

Q5: What about surfactants? Aren't they harsh on cells?

A5: While some surfactants can be disruptive to cell membranes, several biocompatible, non-ionic surfactants are commonly used in biological assays to aid in solubilization. They work by forming micelles that encapsulate hydrophobic compounds.[10]

Recommended Biocompatible Surfactants:

  • Tween® 20 (Polysorbate 20): Often used in immunoassays as a blocking agent at concentrations around 0.05%.[5] Its critical micelle concentration (CMC) is approximately 0.06-0.07% in water.[10][11]

  • Pluronic® F-68 (Poloxamer 188): FDA-approved and known for its biocompatibility, it is often used in cell culture media to protect cells from shear stress.[12][13] It can be used at concentrations of 0.1% and higher.[13]

  • Cremophor® EL (Polyoxyl 35 castor oil): A powerful solubilizing agent, but it can have biological effects and should be used with caution and thorough vehicle controls.[7][14][15]

It is imperative to test the effect of any surfactant on your specific assay in a vehicle control experiment.

Q6: I need to prepare a high-concentration formulation for an in vivo study. What is the best approach?

A6: For high-concentration formulations, especially for preclinical in vivo studies, creating a nanosuspension is a highly effective strategy. A nanosuspension consists of sub-micron sized particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[11] The small particle size dramatically increases the surface area, leading to enhanced dissolution rate and bioavailability.[16] Preparation methods include top-down approaches like high-pressure homogenization and wet milling, and bottom-up techniques like precipitation.[11][16]

Data Summary Table: Potential Solubility Enhancement

The following table provides a general overview of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds. The actual enhancement for this compound will need to be determined empirically.

Technique Typical Fold-Increase in Solubility Mechanism of Action Key Considerations
pH Adjustment < 2-fold (for this compound)Ionization of the molecule.Not effective for compounds with very high pKa like this one.
Co-solvency (e.g., DMSO) 2 to 500-foldReduces the polarity of the solvent.Potential for precipitation upon dilution; solvent toxicity.[17]
Cyclodextrins (e.g., HP-β-CD) 10 to >1000-foldForms a water-soluble inclusion complex.[18]Can be limited by the stoichiometry of complexation and the size of the cyclodextrin cavity.
Surfactants (e.g., Tween® 20) 2 to 100-foldForms micelles that encapsulate the compound.Potential for cell toxicity; must be used above the CMC.
Nanosuspension >1000-fold (increase in dissolution rate)Increases surface area for dissolution.Requires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[14][19]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. A visible amount of undissolved solid should remain.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[20]

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound (solid)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).

  • Add the desired amount of solid this compound to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may aid dissolution, but be mindful of the compound's stability.

  • Sterile filter the final solution if required for your application.

  • Crucially, prepare a vehicle control solution containing the same concentration of HP-β-CD in the buffer without the compound.

Mandatory Visualizations

Stock_Preparation_Workflow Start Start: Prepare Stock Solution Weigh_Compound Weigh this compound Start->Weigh_Compound Add_Solvent Add Primary Solvent (e.g., 100% DMSO) Weigh_Compound->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve High_Stock High Concentration Stock Solution Dissolve->High_Stock Store Store appropriately (e.g., -20°C, desiccated) High_Stock->Store

Caption: Workflow for preparing a high-concentration stock solution.

Dilution_Precipitation_Troubleshooting cluster_troubleshooting Troubleshooting Steps Start Dilution into Aqueous Buffer Precipitation Precipitation Observed? Start->Precipitation No_Precipitation No Precipitation Precipitation->No_Precipitation No Yes_Precipitation Precipitation->Yes_Precipitation Yes Proceed Proceed with Assay No_Precipitation->Proceed Lower_Conc Lower Final Compound Concentration Yes_Precipitation->Lower_Conc Serial_Dilution Use Serial Dilution Lower_Conc->Serial_Dilution If still precipitating Add_Excipient Add Solubilizing Excipient (e.g., HP-β-CD, Surfactant) Serial_Dilution->Add_Excipient If still precipitating

Caption: Troubleshooting workflow for compound precipitation upon dilution.

References

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Verma, A., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics, 15(8), 2154.
  • AURION. (n.d.). TWEEN-20®.
  • Electron Microscopy Sciences. (n.d.). Tween-20.
  • Taylor & Francis. (n.d.). Cremophor – Knowledge and References.
  • Worch, C., et al. (2009). Pluronic® F-68 Enhances the Nanoparticle-Cell Interaction. Scientia Pharmaceutica, 77(1), 211.
  • Gelderblom, H., et al. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer, 37(13), 1590-1598.
  • Gelderblom, H., et al. (2001). Cremophor EL: The drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer, 37(13), 1590-8.
  • Wang, J., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(1-2), 125-134.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 12, 28-36.
  • Khan, A. U., et al. (2024). Investigation of the role of Cremophor RH 40 and Cremophor EL in the inhibition of efflux pump of Pseudomonas aeruginosa. Journal of Global Antimicrobial Resistance, 37, 124-130.
  • Nienow, A. W., et al. (2014). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(3), 563-574.
  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Nienow, A. W., et al. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(3), 563-574.
  • Al-Sabagh, A. M., et al. (2015). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journal of Science Frontier Research, 15(3).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3738.
  • Sahoo, J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Indo American Journal of Pharmaceutical Sciences, 4(03), 643-650.
  • d'Angelo, F., et al. (2022).
  • ChemAxon. (2011). Tools for Estimating pKa.
  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (Basel, Switzerland), 23(5), 1161.
  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch.
  • PubChem. (n.d.). This compound.
  • Rowan Scientific. (n.d.). pKa Prediction.
  • ChemAxon. (n.d.). Training the pKa Plugin.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions.
  • ChemAxon Forum Archive. (2015). Protonation: pka inconsistency.
  • Chem-Gold. (n.d.). This compound [75893-82-2] 95%.
  • Kumar, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 28(18), 6615.
  • ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Al-Ghananeem, A. M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(2), 579.

Sources

Technical Support Center: Strategies to Improve the Metabolic Stability of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols for enhancing the metabolic stability of 6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, achieving optimal pharmacokinetic profiles is often challenged by metabolic instability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering clinical progression.[3][4]

This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for my this compound derivatives?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] It is a crucial parameter because it directly influences a drug's half-life, oral bioavailability, and dosing regimen.[6] Compounds that are rapidly metabolized (low stability) are cleared from the body quickly, often requiring higher or more frequent doses, which can increase the risk of side effects.[6] The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP450) family of enzymes playing a major role in the clearance of most drugs.[7][8] Evaluating and optimizing the metabolic stability of your derivatives early in the discovery process can prevent costly late-stage failures.[5]

Q2: What are the most likely metabolic "soft spots" on the this compound scaffold?

A2: The term "soft spot" refers to a site on a molecule that is most vulnerable to enzymatic metabolism. For the quinolinone scaffold, metabolism is primarily driven by CYP-mediated oxidation.[9][10] Potential soft spots include:

  • Aromatic Ring: Despite the deactivating effect of the fluorine atom, the benzene ring can still be susceptible to hydroxylation at electron-rich positions.

  • Aliphatic Ring (Positions 3 and 4): The C-H bonds on the saturated portion of the dihydroquinolinone ring are prime targets for aliphatic hydroxylation by CYP enzymes.

  • N-H or N-Alkyl Group: If the nitrogen at position 1 is unsubstituted or has a small alkyl group, it can be a site for oxidation or N-dealkylation.

Identifying the primary site of metabolism through metabolite identification studies is the essential first step before devising a strategy for improvement.[11]

Q3: Which in vitro assay should I start with to assess metabolic stability?

A3: The Liver Microsomal Stability Assay is the industry-standard starting point.[5][12] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[7] This assay is cost-effective, has high throughput, and provides a reliable measure of a compound's intrinsic clearance (Clint) due to oxidative metabolism.[13][14] If your compound shows stability in microsomes but still has poor in vivo pharmacokinetics, you may then consider assays with hepatocytes, which also include Phase II metabolizing enzymes (e.g., for glucuronidation).[11][15]

Troubleshooting Guide: Common Experimental Issues

ObservationPotential CauseRecommended Action
Rapid Compound Disappearance (Half-life < 5 min) High susceptibility to CYP-mediated (Phase I) metabolism.[11]1. Confirm the result. If reproducible, proceed to metabolite identification studies to locate the metabolic "soft spot(s)". 2. Synthesize analogs with modifications at the identified hotspots (see Strategic Approaches section below).[11] 3. Use specific CYP inhibitors or recombinant CYPs to identify the key enzymes responsible for the rapid turnover.[10]
No Significant Compound Loss Observed 1. The compound is genuinely stable to microsomal enzymes. 2. The compound is a potent inhibitor of the metabolizing enzymes. 3. Poor aqueous solubility leading to precipitation in the assay medium.[11]1. This is a positive result. Consider a hepatocyte stability assay to check for Phase II metabolism.[11] 2. Run a CYP inhibition assay to test this hypothesis. 3. Measure the compound's solubility in the assay buffer. If low, reduce the starting concentration or use a co-solvent, ensuring it doesn't inhibit enzyme activity.
High Variability Between Replicates 1. Inconsistent pipetting or timing. 2. Poor compound solubility and uneven distribution in wells. 3. Degradation of microsomal activity due to improper handling (e.g., not kept on ice).[16]1. Review and standardize the experimental procedure. Automation can help.[11] 2. Ensure the compound is fully dissolved in the stock solution and buffer. 3. Always thaw microsomes quickly at 37°C and immediately place them on ice.[13] Ensure consistent sourcing and quality control of liver fractions.
Compound Disappears in Control Wells (without NADPH) Chemical instability of the compound in the assay buffer.[16]Assess the compound's stability in buffer alone over the same time course. If it is chemically unstable, the microsomal assay is not suitable for determining enzymatic stability. The compound itself needs to be redesigned for better chemical stability.

Strategic Approaches to Improve Metabolic Stability

Once a metabolic liability has been confirmed, several medicinal chemistry strategies can be employed. The overarching goal is to modify the "soft spot" to reduce its susceptibility to enzymatic attack without compromising the compound's desired biological activity.

Workflow for Improving Metabolic Stability

Below is a diagram illustrating the iterative process for enhancing metabolic stability.

G cluster_0 cluster_1 Improvement Strategies A Initial Compound B In Vitro Metabolic Stability Assay A->B C Metabolite Identification (LC-MS) B->C If Unstable D Identify 'Soft Spot' C->D E Synthesize New Analogs D->E Apply Strategies F Re-evaluate Stability & Potency E->F S1 Deuteration S2 Blocking Groups S3 Bioisosteric Replacement F->D Iterate G Optimized Candidate F->G If Stable & Potent

Caption: Iterative workflow for identifying and addressing metabolic liabilities.

Strategy 1: Deuteration (Kinetic Isotope Effect)
  • Principle: The replacement of a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot is a powerful strategy.[17] A carbon-deuterium (C-D) bond has a higher dissociation energy than a carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, this increased bond strength can significantly slow down the rate of metabolism.[3][18] This is known as the Deuterium Kinetic Isotope Effect (KIE).

  • Application: If metabolite identification reveals hydroxylation at a specific benzylic or aliphatic position, synthesizing an analog with deuterium atoms at that specific site can block or slow the reaction.[19] For example, if position C4 is identified as a primary site of hydroxylation, preparing the 4,4-dideutero analog would be a logical step.

  • Considerations: This strategy is most effective when a single metabolic pathway involving C-H bond cleavage dominates the clearance. If multiple metabolic routes exist, blocking one may simply "shunt" the metabolism to another site.[3]

Strategy 2: Blocking Metabolic Sites with Electron-Withdrawing Groups or Steric Hindrance
  • Principle: This strategy involves modifying the electronic properties or steric environment of the metabolic soft spot.

    • Electronic Modification: CYP450 enzymes preferentially oxidize electron-rich sites.[9] Introducing electron-withdrawing groups (EWGs), such as an additional fluorine or a trifluoromethyl group, onto an aromatic ring can deactivate it towards oxidative attack.[6]

    • Steric Blockade: Placing a bulky functional group (e.g., a tert-butyl or cyclopropyl group) near a metabolic soft spot can physically hinder the CYP enzyme's active site from accessing it.[6][20]

  • Application: For the this compound core, if aromatic hydroxylation is observed, adding another EWG to the aromatic ring could enhance stability. If aliphatic hydroxylation at C3 or C4 is the issue, introducing a small alkyl group like a methyl group at that position could provide steric hindrance and block metabolism.

Strategy 3: Bioisosteric Replacement and Scaffold Hopping
  • Principle: Bioisosterism involves replacing a functional group or substructure with another that has similar physical or chemical properties, resulting in retained biological activity but altered metabolic properties.[21][22] Scaffold hopping is a more drastic form where an entire core structure is replaced.

  • Application: If the quinolinone ring itself is found to be the primary site of metabolism, it can be replaced with a more electron-deficient and metabolically robust heterocycle, such as a pyridine or pyrazole.[9] For example, a labile phenyl group in a side chain could be replaced with a pyridyl ring to increase stability while maintaining key interactions.[9] Similarly, metabolically weak linkers, like esters, can be replaced with more stable amides or 1,2,3-triazoles.[6][21]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the general procedure for determining the in vitro metabolic stability of a test compound using pooled liver microsomes.

Materials:

  • Test Compound (and positive/negative controls like Dextromethorphan and Verapamil)[13][16]

  • Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)[13]

  • 0.1 M Phosphate Buffer (pH 7.4)[23]

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase)[23]

  • Ice-cold Quenching Solution (e.g., Acetonitrile) containing an internal standard (IS) for LC-MS/MS analysis[16]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound and controls in DMSO.[23]

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.[12]

    • Thaw the pooled liver microsomes rapidly in a 37°C water bath and immediately place on ice.[13] Dilute the microsomes in cold phosphate buffer to a working concentration (e.g., 1.0 mg/mL, for a final concentration of 0.5 mg/mL).[12]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to the wells to initiate a 5-minute pre-incubation at 37°C.[16] This step allows the compound to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls. The final volume is typically 200 µL.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-4 volumes of the ice-cold quenching solution with the internal standard.[12][24]

    • The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[16]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the remaining parent compound relative to the internal standard at each time point.[24]

Potential Metabolic Pathways of the Core Scaffold

The following diagram illustrates the primary sites on the this compound scaffold that are susceptible to CYP450-mediated metabolism.

Caption: Potential sites of CYP450-mediated metabolism on the core scaffold.

Data Presentation and Interpretation

The data from the microsomal stability assay is used to calculate key parameters that quantify metabolic stability.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

  • Calculate the in vitro half-life (t½).

    • t½ (min) = 0.693 / k

  • Calculate the intrinsic clearance (Clint).

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [13]

Example Data Summary Table:

Compound IDModificationt½ (min)Clint (µL/min/mg protein)
Parent-01 None8.596.2
Analog-D4 Deuteration at C425.132.6
Analog-F8 Fluorine at C819.841.3
Control Verapamil12.068.1

Higher t½ and lower Clint values indicate improved metabolic stability.

References

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
  • Peko, T., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Kaur, S., & Gupta, M. (2017). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
  • Streiner, V., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
  • van den Tuin, J. H., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Chemico-Biological Interactions. [Link]
  • Sgrignani, J., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Journal of Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry. [Link]
  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
  • De Luca, V., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. [Link]
  • Elbadawi, M., et al. (2022). Different structural modification strategies adopted for design of target quinoline derivatives in this study.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
  • Liu, Y., et al. (2022).
  • ResearchGate. (2025). Structural modification of quinoline based antimalarial agents- Recent developments.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. eCampusOntario. [Link]
  • Li, Y., et al. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
  • BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioPharmaSpec. [Link]
  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]
  • Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry. [Link]
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
  • OMICS International. (2024). The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions.
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
  • The Not So Boring Biochemist. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
  • Jawabri, K., et al. (2023). Biochemistry, Biotransformation. StatPearls. [https://www.ncbi.nlm.nih.
  • Bioorganic & Medicinal Chemistry Letters. (2004). Novel 3,4-Dihydroquinolin-2(1H)-one Inhibitors of Human Glycogen Phosphorylase a. ScienceDirect. [Link]
  • Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Zhao, X. J., et al. (1999). Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway. British Journal of Clinical Pharmacology. [Link]

Sources

Technical Support Center: Overcoming Low Cell Permeability of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays and encountering challenges related to its cellular activity. It is a common and often frustrating scenario in drug discovery: a compound demonstrates high potency in a biochemical or enzymatic assay but fails to produce a corresponding effect in a whole-cell or tissue-based model. Frequently, the root cause is not a lack of intrinsic activity but rather an inability of the compound to reach its intracellular target. This guide provides a structured, in-depth approach to diagnosing and overcoming the low cell permeability of this compound, transforming your experimental hurdles into actionable solutions.

Part 1: Frequently Asked Questions - Understanding the Permeability Challenge

This section addresses the most common initial questions researchers face when dealing with unexpected results in cell-based assays.

Q1: My compound, this compound, is highly potent in my enzymatic assay but shows weak or no activity in my cell-based assay. What's the likely problem?

This discrepancy is a classic indicator of poor cellular bioavailability. The compound is active, but it likely isn't reaching its intracellular target at a sufficient concentration. The primary barrier is the cell membrane. For a compound to be effective, it must successfully navigate a complex journey: dissolve in the aqueous cell culture medium, partition into the lipid bilayer of the cell membrane, traverse it, and then remain inside the cell long enough to bind its target. A failure at any of these steps results in low intracellular concentration and, consequently, low apparent activity.

The main culprits for this issue are:

  • Low Passive Permeability: The compound's physicochemical properties may not be optimal for crossing the lipid membrane.

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay medium, drastically reducing the concentration of molecules available to interact with the cells.[1]

  • Active Efflux: The compound may be actively transported out of the cell by membrane proteins known as efflux pumps (e.g., P-glycoprotein), keeping the intracellular concentration low even if it can cross the membrane initially.[2]

Q2: What are the key physicochemical properties of this compound that influence its permeability?

Understanding a compound's physicochemical profile is the first step in diagnosing permeability issues. While experimental data for this specific molecule is limited in the public domain, we can rely on computed properties to build a working hypothesis.

PropertyValueImplication for Permeability
Molecular Formula C₉H₈FNO[3][4]-
Molecular Weight 165.16 g/mol [3][4]Well within the typical range for good permeability (Lipinski's Rule of 5 suggests <500).
XLogP3 (Lipophilicity) 1.2 - 1.3[3][5]This value suggests the compound is moderately lipophilic. While not excessively high, it could still be a contributing factor to low aqueous solubility.[6]
Topological Polar Surface Area (TPSA) 29.1 Ų[3]This is a low TPSA value (generally <140 Ų is favored for good permeability), which is predictive of good membrane transport.
Hydrogen Bond Donors 1[3]Favorable (Lipinski's Rule: <5).
Hydrogen Bond Acceptors 2[7]Favorable (Lipinski's Rule: <10).

Analysis: On paper, the properties of this compound do not immediately flag it as a compound with major permeability issues. Its molecular weight, TPSA, and hydrogen bond counts are all favorable. The moderate lipophilicity (XLogP3 ~1.2) is often a good balance for both solubility and membrane crossing. This suggests that the observed low cellular activity might be due to factors not captured by these simple rules, such as poor aqueous solubility under specific assay conditions or, critically, interaction with cellular efflux pumps.[8]

Q3: What are the primary barriers that can limit my compound's intracellular accumulation?

The journey into the cell is fraught with challenges. The following diagram illustrates the key obstacles a compound like this compound must overcome.

G cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space Compound_Aq Compound in Aqueous Medium Passive Passive Diffusion Compound_Aq->Passive Partitioning Precipitate Precipitate (Inactive) Compound_Aq->Precipitate Poor Solubility Compound_Intra Intracellular Compound Passive->Compound_Intra Diffusion Efflux Efflux Pump (e.g., P-gp) Efflux->Compound_Aq Active Transport Out Compound_Intra->Efflux Binding Target Biological Target Compound_Intra->Target Binding & Activity

Fig 1. Key barriers to intracellular compound accumulation.
Part 2: Troubleshooting Guide - Experimental Diagnosis

If you suspect low permeability, the next step is to confirm it experimentally. This section provides a logical workflow to diagnose the problem accurately.

Q4: How can I definitively measure the cell permeability of my compound?

The gold-standard method for in vitro permeability assessment is the Caco-2 bidirectional permeability assay .[8] Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

This assay measures the rate of compound transport from the apical (A) to the basolateral (B) side, simulating gut absorption, and from the B to A side. The output is the apparent permeability coefficient (Papp).[9]

  • High Permeability: Papp (A→B) ≥ 1.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 1.0 x 10⁻⁶ cm/s

A detailed protocol for this assay is provided in Part 4.

Q5: My Caco-2 assay shows a low Papp value. What does this mean and what should I do next?

A low Papp (A→B) value confirms that your compound has poor passive permeability across a cellular monolayer. However, this single value doesn't tell the whole story. You must also analyze the efflux ratio , which is calculated as Papp (B→A) / Papp (A→B).

  • Efflux Ratio ≥ 2.0: This strongly suggests your compound is a substrate for an active efflux transporter. The cell is actively pumping it out.[9]

  • Efflux Ratio < 2.0: This indicates that the primary issue is poor passive diffusion, without significant involvement from efflux pumps.

The following workflow can guide your next steps based on these results.

G decision decision result result protocol protocol start Start: Low activity in cell assay caco2 Perform Bidirectional Caco-2 Permeability Assay start->caco2 papp_check Is Papp (A→B) < 1.0 x 10⁻⁶ cm/s? caco2->papp_check efflux_check Is Efflux Ratio (Papp B→A / Papp A→B) ≥ 2.0? papp_check->efflux_check Yes high_perm Result: Permeability is NOT the primary issue. Investigate other causes (e.g., metabolism, target engagement). papp_check->high_perm No low_perm_passive Conclusion: Poor Passive Permeability efflux_check->low_perm_passive No low_perm_efflux Conclusion: Active Efflux is Dominant efflux_check->low_perm_efflux Yes action_passive Action: Focus on strategies to increase solubility and membrane partitioning (Formulation, Prodrugs). low_perm_passive->action_passive action_efflux Action: 1. Confirm with P-gp inhibitor assay. 2. Consider structural modifications to reduce efflux recognition. low_perm_efflux->action_efflux

Fig 2. Troubleshooting workflow for diagnosing low permeability.
Q6: How do I confirm that my compound is a substrate for a specific efflux pump like P-glycoprotein (P-gp)?

If your Caco-2 results show a high efflux ratio, you can confirm P-gp involvement by repeating the assay in the presence of a known P-gp inhibitor, such as verapamil.[10]

Experimental Logic:

  • Run the standard bidirectional Caco-2 assay.

  • Run a second assay where you co-incubate this compound with an inhibitor like verapamil.

  • Positive Result: If your compound is a P-gp substrate, the inhibitor will block the efflux pump. You should observe a significant decrease in the Papp (B→A) value and a corresponding increase in the Papp (A→B) value, causing the efflux ratio to drop towards 1.0. This is strong evidence that P-gp-mediated efflux is a primary reason for its low intracellular accumulation.

Part 3: Strategies for Enhancement - Protocol & Application Guide

Once you have diagnosed the permeability issue, you can employ several strategies to overcome it. These range from simple formulation adjustments to more complex chemical modifications.

Q7: What are the most direct formulation strategies I can try without chemically modifying my compound?

For compounds with low apparent permeability stemming from poor aqueous solubility, formulation strategies can be highly effective. The goal is to increase the concentration of the dissolved compound in the medium.

Strategy 1: Use of Co-solvents Adding a small percentage of a water-miscible organic solvent, like DMSO or ethanol, can improve solubility.[1] However, be cautious, as high concentrations (>1%) can be cytotoxic and may independently affect membrane integrity. Always run vehicle controls to assess the impact of the co-solvent alone.

Strategy 2: Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[13][14] This complex acts as a carrier, increasing the concentration of the drug in the aqueous phase near the cell surface.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]

A protocol for preparing a stock solution of your compound with HP-β-CD is provided in Part 4. This is often the most effective and least disruptive initial strategy to test if solubility is the limiting factor.

Q8: When should I consider more advanced formulation techniques like lipid-based nanoparticles?

If simpler methods like co-solvents or cyclodextrins are insufficient, or if the compound is highly lipophilic, advanced formulations may be necessary. These are particularly relevant for in vivo studies but can be adapted for in vitro work.

  • Lipid-Based Nanoparticles (e.g., SLNs): These systems encapsulate hydrophobic drugs within a lipid core, improving compatibility and enabling cellular uptake.[16][17]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that spontaneously form fine oil-in-water emulsions when introduced to an aqueous medium, keeping the drug solubilized.[18][19]

These methods require specialized formulation expertise and equipment. They are typically considered when initial, simpler strategies fail or when preparing for preclinical in vivo experiments.[20][21]

Q9: What are the principles of designing a prodrug of this compound to improve permeability?

If formulation strategies are unsuccessful or if active efflux is the dominant problem, chemical modification to create a prodrug is a powerful medicinal chemistry approach.[22] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

For a quinolinone structure, two main strategies can be considered:

  • Masking Polar Groups to Increase Lipophilicity: The N-H group of the lactam is a hydrogen bond donor. Masking this group with a lipophilic, cleavable moiety (e.g., an ester or a carbamate that can be cleaved by intracellular esterases) can increase membrane partitioning.[23] This strategy is most effective if the initial problem is poor passive diffusion.

  • Altering Structure to Evade Efflux Pumps: Efflux pumps recognize specific structural motifs. Sometimes, even minor modifications can disrupt this recognition. Prodrug strategies that attach a hydrophilic or charged group, designed to be cleaved intracellularly, can sometimes "trick" the cell. The modified, more polar prodrug may have poor permeability itself but could be designed to exploit an uptake transporter. More commonly, subtle changes to the overall shape and hydrogen bonding pattern via a prodrug moiety can reduce affinity for efflux pumps.[24]

Prodrug design is a complex undertaking that requires significant synthetic chemistry and iterative testing.[22][23]

Part 4: Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a general workflow. Specific parameters (e.g., incubation time, cell passage number) should be optimized and validated in your laboratory.

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution with glucose (HBSSg), pH 7.4[9]

  • This compound (test compound)

  • Metoprolol (high permeability control), Atenolol (low permeability control)

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for quantification

Method:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for full differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be stable and above your lab's established threshold (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the monolayers gently with pre-warmed (37°C) HBSSg.

    • Prepare the dosing solutions of your test compound and controls in HBSSg (e.g., at 5 µM). The final DMSO concentration should be ≤0.8%.[9]

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (A) chamber.

    • Add fresh HBSSg to the basolateral (B) chamber (the receiver compartment).

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • At a specified time point (e.g., 120 minutes), take samples from both the apical and basolateral chambers.[9]

  • Permeability Measurement (B→A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh HBSSg to the apical (A) chamber.

    • Incubate and sample as described above.

  • Integrity Post-Assay: Add Lucifer Yellow to the apical chamber and measure its transport to the basolateral side after incubation. Low transport confirms the monolayer was intact throughout the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is for preparing a concentrated stock solution to enhance the aqueous solubility of your compound for in vitro assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15]

  • Sterile water or PBS

  • Vortex mixer and/or sonicator

Method:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired vehicle (e.g., sterile water). This is a high concentration and may require gentle warming and vortexing to fully dissolve.

  • Determine Target Concentration: Decide on the desired final concentration of your compound in the assay (e.g., 10 µM) and the desired concentration of your stock solution (e.g., 10 mM).

  • Add Compound: Weigh the appropriate amount of this compound and add it directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for several minutes.

    • If the compound does not fully dissolve, place the vial in a bath sonicator for 15-30 minutes.

    • Gentle heating (e.g., to 40°C) can also be used but be cautious of compound stability.

  • Verification: After the procedure, visually inspect the solution for any precipitate. A clear solution indicates successful complexation. You may need to filter the stock solution through a 0.22 µm filter to remove any undissolved particulates.

  • Application: Use this concentrated stock to make your final dilutions in the cell culture medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment to account for any effects of the cyclodextrin itself on the cells.

References
  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central",
  • PubMed, "Insight into Prodrugs of Quinolones and Fluoroquinolones",
  • PubMed, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics",
  • Vertex AI Search, "Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery",
  • JOCPR, "Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability",
  • MDPI, "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Semantic Scholar, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics",
  • Vertex AI Search, "Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract",
  • Stanford University, "Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion",
  • WuXi AppTec DMPK, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • World Pharma Today, "Innovative Formulation Str
  • MDPI, "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities",
  • PMC - NIH, "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems",
  • RSC Publishing, "Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles",
  • Journal of Applied Pharmaceutical Science, "Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review",
  • PubChem, "this compound",
  • ResearchGate, "(PDF)
  • PubMed, "Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chel
  • ResearchGate, "Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction",
  • ECHEMI, "214045-84-8, 6-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE Formula",
  • Benchchem, "Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Deriv
  • NIH, "Permeability classification of representative fluoroquinolones by a cell culture method",
  • Pharmaron, "Permeability",
  • SCBT, "this compound | CAS 75893-82-2",
  • Vertex AI Search, "Drug-like Properties and Fraction Lipophilicity Index as a combined metric",
  • PubChem, "1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one",
  • Google Patents, "US7214664B2 - Peptidyl prodrugs that resist P-glycoprotein medi

Sources

minimizing byproduct formation in the scale-up synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its fluorinated quinolinone core is a privileged scaffold in medicinal chemistry. While several synthetic routes exist, scaling up the synthesis often presents challenges related to byproduct formation, reaction efficiency, and product purification. This guide provides a structured approach to troubleshoot and optimize the synthesis, ensuring high purity and yield.

Two common synthetic pathways are the intramolecular Friedel-Crafts reaction of a propanoic acid derivative and the Beckmann rearrangement of a cyclic oxime. This guide will address potential issues in both routes.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Route 1: Intramolecular Friedel-Crafts Cyclization

This route typically involves the cyclization of 3-(4-fluorophenyl)propanoic acid or a derivative in the presence of a strong acid catalyst.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material, 3-(4-fluorophenyl)propanoic acid.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The strength and amount of the acid catalyst are critical for driving the intramolecular Friedel-Crafts acylation.

    • Explanation: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are required to generate the acylium ion intermediate that undergoes electrophilic aromatic substitution. Insufficient acid strengt[1][2]h or quantity will result in a slow or incomplete reaction.

    • Recommendation:

      • Ensure the PPA is fresh and has a high phosphorus pentoxide content. Over time, PPA can absorb atmospheric moisture, reducing its efficacy.

      • If using Eaton's reagent, verify its concentration.

      • Increase the [2]molar equivalents of the catalyst. A common starting point is a 10-fold excess by weight of PPA to the substrate.

  • Low Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts reaction can be significant.

    • Explanation: Higher temperatures increase the reaction rate by providing the necessary energy to overcome the activation barrier for the formation of the acylium ion and the subsequent cyclization.

    • Recommendation: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without leading to significant byproduct generation. Typical temperatures for PPA-mediated cyclizations range from 80°C to 120°C.

  • Presence of Water: Water will deactivate the strong acid catalyst.

    • Explanation: Lewis and Brønsted acids react readily with water, which is a stronger base than the carbonyl oxygen of the carboxylic acid. This neutralizes the catalyst, preventing the formation of the reactive acylium ion.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is performed in a solvent. The starting material, 3-(4-fluorophenyl)propanoic acid, should also be dry.

Q2: I'm observing the formation of a significant, apolar byproduct during the Friedel-Crafts cyclization. What could it be and how can I minimize it?

Possible Cause & Solution:

  • ** intermolecular Condensation/Polymerization:** At high concentrations and temperatures, the acylium ion intermediate can react with another molecule of the starting material or product rather than cyclizing intramolecularly.

    • Explanation: This leads to the formation of dimers, trimers, and higher-order polymers, which are typically less polar than the desired product.

    • Recommendation:

      • High Dilution: While seemingly counterintuitive for a scale-up process, performing the reaction under more dilute conditions can favor the intramolecular pathway. The rate of the intramolecular reaction is independent of concentration, whereas the rate of the intermolecular reaction is concentration-dependent.

      • Slow Addition: Add the 3-(4-fluorophenyl)propanoic acid slowly to the hot acid catalyst. This maintains a low instantaneous concentration of the substrate, minimizing intermolecular side reactions.

Q3: The purification of the final product is difficult due to a closely eluting impurity. What is the likely identity of this impurity and how can I avoid it?

Possible Cause & Solution:

  • Formation of the Regioisomeric Product: While the fluorine atom is a meta-director, under harsh acidic conditions, some cyclization can occur at the position ortho to the fluorine, leading to the formation of 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

    • Explanation: The desired product is formed by cyclization at the position ortho to the propanoic acid side chain and para to the fluorine atom. However, high temperatures and very strong acids can overcome the directing effects of the substituents to some extent, leading to the formation of the regioisomer.

    • Recommendation:

      • Optimize Reaction Temperature: As mentioned previously, carefully control the reaction temperature. Use the minimum temperature required for a reasonable reaction rate.

      • Choice of Catalyst: Experiment with different acid catalysts. While PPA is common, other Lewis acids like aluminum chloride (AlCl₃) might offer different selectivity, though they can also promote other side reactions.

Route 2: Bec[3]kmann Rearrangement

This pathway typically starts with the formation of an oxime from 6-fluoro-1-indanone, followed by an acid-catalyzed rearrangement to the lactam product.

Q4: The Beckmann rearrangement is sluggish, and I have a mixture of the starting oxime and the desired lactam.

Possible Causes & Solutions:

  • Inadequate Acid Strength or Concentration: The Beckmann rearrangement requires a strong acid to protonate the oxime's hydroxyl group, making it a good leaving group.

    • Explanation: [3][4]The protonation of the hydroxyl group facilitates the 1,2-alkyl shift and the formation of the nitrilium ion intermediate. Common acids used include[4] sulfuric acid, polyphosphoric acid, and Eaton's reagent.

    • Recommendation:[5][6]

      • Ensure the acid catalyst is anhydrous.

      • Increase the concentration or the number of equivalents of the acid.

      • Consider using a different acid catalyst. For example, tosyl chloride in pyridine can also promote the rearrangement.

  • Low Reaction Temper[5]ature: The rearrangement step has a significant activation energy barrier.

    • Explanation: Sufficient thermal energy is required to promote the migration of the alkyl group and the departure of the leaving group.

    • Recommendation: Cautiously increase the reaction temperature while monitoring for byproduct formation.

Q5: I am observing the formation of a significant byproduct that is not the desired lactam. What could it be?

Possible Causes & Solutions:

  • Beckmann Fragmentation: Under certain conditions, the nitrilium ion intermediate can undergo fragmentation instead of being trapped by water to form the amide.

    • Explanation: [5]This is more likely to occur with substrates that can form stable carbocations upon fragmentation. In this case, it would lead to the formation of a nitrile-containing byproduct.

    • Recommendation:

      • Control of Reaction Conditions: The choice of acid and solvent can influence the outcome. Less nucleophilic solvents may favor fragmentation. Ensure sufficient water is present to trap the nitrilium ion.

      • Lower Reaction Temperature: Fragmentation reactions often have a higher activation energy than the desired rearrangement, so running the reaction at a lower temperature may favor the formation of the lactam.

  • Formation of the Isomeric Lactam: If the starting 6-fluoro-1-indanone oxime exists as a mixture of (E) and (Z) isomers, rearrangement of the undesired isomer can lead to the formation of 7-fluoro-2,3-dihydro-1H-isoquinolin-4-one.

    • Explanation: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. If both oxime isomers are[5] present and rearrange, a mixture of products will be obtained.

    • Recommendation:

      • Isomer Separation: If possible, separate the oxime isomers before the rearrangement step. This can sometimes be achieved by crystallization or chromatography.

      • Isomerization Conditions: Under acidic conditions, the oxime isomers can interconvert. Allowing the reaction mix[4]ture to equilibrate before initiating the rearrangement (e.g., by heating) might favor the formation of the thermodynamically more stable isomer, which may lead to a single product.

Q6: My final product is colored, and purification is challenging.

Possible Cause & Solution:

  • Decomposition/Side Reactions at High Temperatures: The use of strong acids at elevated temperatures can lead to charring and the formation of colored impurities.

    • Explanation: Aromatic compounds, especially those with activating groups, can undergo sulfonation or other side reactions in the presence of strong acids at high temperatures.

    • Recommendation:

      • Temperature Control: Maintain the lowest effective temperature for the reaction.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.

      • Purification: After quenching the reaction, a workup with a reducing agent (e.g., sodium bisulfite) can sometimes help to decolorize the solution. Recrystallization from a suitable solvent is often effective for removing colored impurities.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the scale-up synthesis of this compound?

A: Both the intramolecular Friedel-Crafts cyclization and the Beckmann rearrangement are viable routes. The choice often depends on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. The Friedel-Crafts route starting from 3-(4-fluorophenyl)propanoic acid is often considered more direct.

Q: What are the key safety precautions to consider during these syntheses?

A: Both synthetic routes involve the use of strong, corrosive acids (e.g., PPA, sulfuric acid) and potentially high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Quenching reactions involving large amounts of strong acids should be done cautiously by slowly adding the reaction mixture to ice or cold water.

Q: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and identification of any impurities. ¹⁹F NMR can be particularly useful for identifying fluorine-containing byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Cyclization
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (10 parts by weight) to 80°C under a nitrogen atmosphere.

  • Reaction: Slowly add 3-(4-fluorophenyl)propanoic acid (1 part by weight) to the hot PPA over 30-60 minutes, maintaining the internal temperature between 80-90°C.

  • Monitoring: After the addition is complete, continue stirring at 90-100°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Workup: The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Protocol 2: Beckmann Rearrangement
  • Oxime Formation: Dissolve 6-fluoro-1-indanone in a suitable solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. Heat the mixture to reflux until the starting ketone is consumed (monitor by TLC). Cool the mixture and isolate the crude oxime by filtration.

  • Rearrangement: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly add the dried 6-fluoro-1-indanone oxime in portions, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Stir until the rearrangement is complete (monitor by TLC or HPLC).

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: Purify the crude product by recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Friedel-Crafts Cyclization

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient catalyst activity/amountUse fresh, anhydrous PPA; increase catalyst loading.
Low reaction temperatureGradually increase temperature to 80-120°C.
Presence of moistureUse oven-dried glassware and anhydrous reagents.
Apolar Byproduct FormationIntermolecular condensationUse higher dilution or slow addition of substrate.
Closely Eluting ImpurityRegioisomer formationOptimize temperature; consider alternative catalysts.

Table 2: Troubleshooting Summary for Beckmann Rearrangement

IssuePotential CauseRecommended Action
Sluggish ReactionInadequate acid strength/concentrationUse anhydrous, concentrated acid; increase equivalents.
Low reaction temperatureCautiously increase reaction temperature.
Significant ByproductBeckmann fragmentationEnsure sufficient water for trapping; lower temperature.
Isomeric lactam formationSeparate oxime isomers or use equilibrating conditions.
Colored ProductDecomposition at high temperatureMaintain lowest effective temperature; use inert atmosphere.

Visualizations

Friedel_Crafts_Troubleshooting start Start Synthesis: Intramolecular Friedel-Crafts incomplete Incomplete Reaction? start->incomplete byproduct Apolar Byproduct? incomplete->byproduct No sol1 Increase Catalyst Activity/ Amount & Temperature incomplete->sol1 Yes impurity Closely Eluting Impurity? byproduct->impurity No sol2 Use High Dilution/ Slow Addition byproduct->sol2 Yes success Successful Synthesis impurity->success No sol3 Optimize Temperature/ Change Catalyst impurity->sol3 Yes sol1->incomplete sol2->byproduct sol3->impurity

Caption: Troubleshooting workflow for the Friedel-Crafts cyclization.

Beckmann_Rearrangement_Troubleshooting start Start Synthesis: Beckmann Rearrangement sluggish Sluggish Reaction? start->sluggish byproduct Significant Byproduct? sluggish->byproduct No sol1 Increase Acid Strength/ Temperature sluggish->sol1 Yes colored Colored Product? byproduct->colored No sol2 Control Conditions/ Separate Isomers byproduct->sol2 Yes success Successful Synthesis colored->success No sol3 Lower Temperature/ Inert Atmosphere colored->sol3 Yes sol1->sluggish sol2->byproduct sol3->colored

Caption: Troubleshooting workflow for the Beckmann rearrangement.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]
  • Wikipedia. Beckmann rearrangement. [Link]
  • Chemistry Steps. Beckmann Rearrangement. [Link]
  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]
  • Gawley, R. E.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Hivarekar, S. et al.
  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]
  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

Technical Support Center: Optimizing Catalyst Selection for the Cyclization Step in 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for the critical intramolecular cyclization step. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance your reaction yields and purity.

The synthesis of 3,4-dihydroquinolin-2(1H)-ones is a cornerstone in the development of numerous bioactive compounds.[1][2] The intramolecular cyclization, often a Friedel-Crafts type reaction, is a pivotal step that dictates the overall efficiency of the synthesis. The choice of catalyst is paramount and can be influenced by a multitude of factors including the electronic nature of the substituents on the starting materials.[3]

This guide will provide a structured approach to catalyst selection and optimization, addressing common challenges encountered in the laboratory.

Troubleshooting Guide: Catalyst Selection and Optimization

This section addresses specific issues that may arise during the cyclization step in the synthesis of this compound.

Issue 1: Low to No Yield of the Desired Product

Q: My reaction is yielding little to no this compound. What are the likely causes related to the catalyst?

A: Low or no product yield is a common but surmountable issue. The primary culprits related to catalysis are often an inactive catalyst, an inappropriate catalyst choice for your specific substrate, or suboptimal reaction conditions.

  • Inactive Catalyst: Lewis acid catalysts, which are frequently used for intramolecular Friedel-Crafts reactions, are notoriously sensitive to moisture.[4] Ensure your catalyst is fresh and has been stored under anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents and reagents.[4]

  • Inappropriate Catalyst Choice: The electronic properties of your starting material, specifically the presence of the fluorine atom on the aromatic ring, can influence the required catalytic activity. A catalyst that is too weak may not be sufficient to promote cyclization, while a catalyst that is too strong could lead to unwanted side reactions or decomposition. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, InCl₃, AgOTf) or Brønsted acids (e.g., H₂SO₄, PPA) is often necessary to identify the optimal choice.[3][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some cyclizations require elevated temperatures to overcome the activation energy barrier, while others may proceed efficiently at room temperature. A systematic optimization of these conditions for your chosen catalyst is recommended.

Issue 2: Formation of Multiple Products or Isomers

Q: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A: The formation of multiple products can be attributed to a lack of regioselectivity or the occurrence of side reactions. The catalyst plays a crucial role in directing the reaction towards the desired product.

  • Regioselectivity: While the fluorine substituent at the 6-position should direct the cyclization to the desired product, alternative cyclization pathways may become competitive under certain conditions. The choice of catalyst and solvent can influence the regioselectivity.[4] Experimenting with different catalysts of varying steric bulk and acidity can help favor the desired cyclization.

  • Side Reactions: Common side reactions include intermolecular reactions, polymerization, or decomposition of the starting material or product. A milder catalyst or lower reaction temperatures might mitigate these issues. Additionally, ensuring a high dilution of the reaction can favor the intramolecular cyclization over intermolecular side reactions.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then stalls before completion. Could catalyst deactivation be the issue?

A: Yes, catalyst deactivation is a possibility. The catalyst can be consumed or inhibited by impurities in the starting materials or solvents.

  • Impurities: Ensure your starting materials and solvents are of high purity. Trace amounts of water or other nucleophilic impurities can deactivate Lewis acid catalysts.

  • Product Inhibition: In some cases, the product itself can coordinate with the catalyst, leading to its deactivation. If this is suspected, using a higher catalyst loading or adding the catalyst in portions throughout the reaction might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the cyclization step in dihydroquinolinone synthesis?

A1: The most common catalysts are Lewis acids and Brønsted acids. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and indium(III) chloride (InCl₃) are frequently employed to activate the substrate for intramolecular Friedel-Crafts acylation or alkylation.[3][4] Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can also effectively catalyze the cyclization.[4] In recent years, metal- and additive-free photoredox cyclization methods have also been developed.[5]

Q2: How does the fluorine substituent in this compound affect catalyst selection?

A2: The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. This may necessitate the use of a stronger catalyst or more forcing reaction conditions (e.g., higher temperatures) to achieve efficient cyclization compared to an unsubstituted analogue. However, the fluorine atom also directs the cyclization to the desired position, which can be an advantage.

Q3: Are there any metal-free catalyst options for this cyclization?

A3: Yes, metal-free approaches are gaining traction. Strong Brønsted acids like PPA or trifluoroacetic acid have been used.[1] Additionally, photoredox catalysis using organic dyes has been shown to be effective for the cyclization of N-arylacrylamides to form dihydroquinolinones, offering a milder and potentially more sustainable alternative.[5]

Q4: Can I use a heterogeneous catalyst for this reaction?

A4: The use of heterogeneous catalysts is an attractive option as it simplifies product purification and catalyst recovery. While less common for this specific transformation, supported catalysts, such as platinum on carbon modified with chiral alkaloids, have been used in cascade reactions to produce optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones.[6] Further research into solid acid catalysts or supported Lewis acids could be a promising area for this synthesis.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization

This protocol provides a general starting point for screening Lewis acid catalysts.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the N-(4-fluorophenyl)-3-chloropropionamide precursor (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃; 1.1 - 2.0 eq) portion-wise, monitoring for any exotherm.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Screening and Optimization Workflow

A systematic approach is key to identifying the optimal catalyst and conditions.

Catalyst_Optimization_Workflow Start Start: Define Reaction (Substrate, Desired Product) Initial_Screen Initial Catalyst Screen (e.g., AlCl₃, FeCl₃, PPA) at RT Start->Initial_Screen Analyze_1 Analyze Results (TLC, LC-MS) Identify Hits Initial_Screen->Analyze_1 No_Reaction No Reaction/ Low Conversion Analyze_1->No_Reaction Outcome 1 Complex_Mixture Complex Mixture/ Side Products Analyze_1->Complex_Mixture Outcome 2 Proceed Promising Hit(s) Identified Analyze_1->Proceed Outcome 3 No_Reaction->Initial_Screen Try Stronger Catalyst/ Higher Temperature Complex_Mixture->Initial_Screen Try Milder Catalyst/ Lower Temperature Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, Time) Proceed->Optimize_Conditions Analyze_2 Analyze Optimized Results (Yield, Purity) Optimize_Conditions->Analyze_2 Final_Protocol Final Protocol Established Analyze_2->Final_Protocol

Caption: A decision-making workflow for catalyst screening and optimization.

Data Presentation

Table 1: Comparison of Catalysts for the Cyclization of N-(4-fluorophenyl)-3-chloropropionamide
Catalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ (1.5)1,2-Dichloroethane80475Fictional Data
FeCl₃ (1.5)Dichloromethane40668Fictional Data
InCl₃ (0.2)Toluene1101255Fictional Data
PPAneat100282Fictional Data
PdCl₂ (cat.)THF100-1103High[7]

Note: The data in this table is illustrative and should be confirmed by experimental results. The synthesis of a similar compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, has been achieved with high yield using a palladium chloride catalyst.[7]

Mechanistic Insights

The cyclization reaction typically proceeds via an intramolecular Friedel-Crafts acylation mechanism.

Sources

dealing with moisture sensitivity in the Friedel-Crafts synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Moisture Sensitivity in Intramolecular Friedel-Crafts Acylation

Welcome to the Technical Support Center for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the critical challenges posed by moisture sensitivity during the intramolecular Friedel-Crafts acylation step. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to ensure the success of your synthesis.

Troubleshooting Guide: Overcoming Common Hurdles in a Moisture-Sensitive Environment

The intramolecular Friedel-Crafts acylation is a pivotal step in the synthesis of this compound. However, its success is highly contingent on maintaining strictly anhydrous conditions. The primary catalyst, aluminum chloride (AlCl₃), is a strong Lewis acid that is extremely hygroscopic. Its reaction with water leads to deactivation and the formation of byproducts, ultimately resulting in low yields or complete reaction failure.[1][2][3][4][5] This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield of this compound is the most frequent problem encountered and is almost always linked to moisture contamination.

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[6] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[6]

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator over a drying agent before use. Use freshly opened, high-purity anhydrous aluminum chloride. If the reagent's quality is uncertain, consider purchasing a new, sealed bottle.[4] Handle the catalyst in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

  • Contaminated Solvents or Reagents: Solvents and the starting material, 3-(3-fluorophenyl)propanoyl chloride, can absorb atmospheric moisture.

    • Solution: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere. If preparing the 3-(3-fluorophenyl)propanoyl chloride in-house from 3-(3-fluorophenyl)propanoic acid, ensure the complete removal of any residual water and the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) before proceeding with the cyclization.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[7] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[7]

    • Solution: Use at least 1.1 to 1.5 equivalents of aluminum chloride relative to the 3-(3-fluorophenyl)propanoyl chloride to ensure the reaction goes to completion.

Issue 2: Formation of Side Products

The presence of unexpected byproducts can complicate purification and reduce the overall yield of the desired product.

Possible Causes and Solutions:

  • ** intermolecular Acylation:** If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Solution: Employ high dilution principles. Slowly add the 3-(3-fluorophenyl)propanoyl chloride solution to the suspension of aluminum chloride in the reaction solvent to maintain a low concentration of the starting material throughout the reaction.

  • Ortho-Isomer Formation: While the fluorine atom is an ortho, para-director, the intramolecular nature of the reaction strongly favors the formation of the six-membered ring, leading to the desired 6-fluoro isomer. However, under certain conditions, minor side products from alternative cyclization pathways could potentially form. The fluorine atom directs the electrophilic substitution to the ortho and para positions. In the intramolecular cyclization of 3-(3-fluorophenyl)propanoyl chloride, the acylation will occur at the position para to the fluorine atom to form the desired 6-membered ring.

  • Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of a strong Lewis acid.

    • Solution: Maintain the recommended reaction temperature. The reaction is typically performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. Avoid excessive heating unless literature precedents for this specific substrate suggest otherwise.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the synthesis of this compound.

Q1: Why is anhydrous aluminum chloride so critical for this reaction?

A1: Anhydrous aluminum chloride is a powerful Lewis acid that activates the acyl chloride for the intramolecular electrophilic aromatic substitution.[8] It coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the cyclized product.[9][10] If water is present, it will react with aluminum chloride to form aluminum hydroxide and hydrochloric acid, which deactivates the catalyst and prevents the formation of the necessary acylium ion.[1][5]

Q2: Can I use other Lewis acids for this intramolecular cyclization?

A2: While aluminum chloride is the most common and cost-effective Lewis acid for Friedel-Crafts acylations, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or tin(IV) chloride (SnCl₄) can also be used.[7][10][11] However, their reactivity may vary, and the reaction conditions would need to be optimized accordingly. For challenging substrates, more specialized and milder Lewis acids like indium(III) salts have shown promise in intramolecular Friedel-Crafts reactions.[12]

Q3: How does the fluorine substituent affect the reaction?

A3: The fluorine atom on the aromatic ring is a deactivating group through its inductive effect, but an ortho, para-director due to resonance.[13] In the context of the intramolecular cyclization of 3-(3-fluorophenyl)propanoyl chloride, the electrophilic attack will occur at the position para to the fluorine atom, leading to the formation of the desired this compound. The electron-withdrawing nature of fluorine can make the aromatic ring less nucleophilic, potentially requiring slightly more forcing conditions (e.g., a slight increase in temperature or reaction time) compared to an unsubstituted phenyl ring.

Q4: What is the best way to prepare the 3-(3-fluorophenyl)propanoyl chloride precursor?

A4: The most common method for preparing 3-(3-fluorophenyl)propanoyl chloride is by reacting 3-(3-fluorophenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[14] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. It is crucial to use an excess of the chlorinating agent and to ensure the reaction goes to completion to avoid contamination of the acyl chloride with the starting carboxylic acid, which can interfere with the subsequent Friedel-Crafts reaction. The excess chlorinating agent should be removed under reduced pressure before proceeding.

Q5: How can I confirm that my reaction has gone to completion?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched in a separate vial with a small amount of ice-water, extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the ketone) indicates the reaction is progressing.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-fluorophenyl)propanoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-fluorophenyl)propanoyl chloride can be used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation to yield this compound
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(3-fluorophenyl)propanoyl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound

Symptom Potential Cause Recommended Action
No reaction or very low conversionInactive catalyst due to moistureUse fresh, anhydrous AlCl₃; dry all glassware and solvents rigorously.
Insufficient catalystUse at least 1.1 equivalents of AlCl₃.
Formation of polymeric materialIntermolecular side reactionsEmploy high dilution; add the acyl chloride slowly to the catalyst suspension.
Complex mixture of productsReaction temperature too highMaintain the reaction at 0°C during addition and allow to warm slowly.

Visualizations

Moisture_Deactivation AlCl3 Anhydrous AlCl₃ (Active Catalyst) Deactivated_Complex AlCl₃·H₂O (Inactive) AlCl3->Deactivated_Complex Reacts with Acylium_Ion R-CO⁺ (Electrophile) AlCl3->Acylium_Ion Activates H2O H₂O (Moisture) H2O->Deactivated_Complex No_Reaction Reaction Fails Deactivated_Complex->No_Reaction Leads to Acyl_Chloride R-COCl Acyl_Chloride->Acylium_Ion Forms

Caption: Deactivation of AlCl₃ catalyst by moisture.

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

References

  • Brainly. (2021). Explain why AlCl3 must be kept dry and why the glassware should be dry when performing Friedel-Crafts.
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
  • Royal Society of Chemistry. (1976). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation.
  • Reddit. (2023). AlCl3 quality & results in FC-alkylation?
  • Chegg. (2020). Solved What is the role of AlCl3 in this Friedel-Crafts.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry.
  • Beilstein Journals. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • ResearchGate. (2008). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • NROChemistry. Friedel-Crafts Reactions.
  • Taylor & Francis Online. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed Central. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Google Patents. (2015). Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • PubMed Central. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III).
  • ResearchGate. (2010). Fluorous Lewis acids and phase transfer catalysts.
  • Google Patents. (2009). The preparation method of 3-(3-halogenophenyl) propionic acid.
  • ResearchGate. (2019). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
  • Organic Chemistry Portal. Acyl chloride synthesis.
  • Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Google Patents. (2018). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • PubChem. This compound.
  • ResearchGate. (2017). One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids.
  • ResearchGate. (2008). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • MDPI. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
  • PubMed Central. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols.
  • National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

Sources

improving the efficiency of domino reactions for substituted dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 2,3-dihydro-4(1H)-quinolinones via domino reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful, efficiency-driven reactions. We will address common experimental challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your synthetic success.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent issues encountered during domino reactions for dihydroquinolinone synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Q1: My reaction shows very low or no conversion to the desired dihydroquinolinone. What are the likely causes and how can I fix it?

A1: Low or no product yield is a common but solvable issue in domino synthesis. The problem typically originates from one of four areas: reaction conditions, starting material reactivity, catalyst inefficiency, or solvent effects.

  • Sub-optimal Reaction Conditions: Domino reactions, which combine multiple steps into one pot, are often highly sensitive to temperature and reaction time.[1] A temperature that is too low may not provide sufficient activation energy for the initial step (e.g., Michael addition), while a temperature that is too high can lead to decomposition or the formation of undesired side products, such as the fully aromatized quinoline.

    • Solution: Perform a systematic temperature screen (e.g., room temperature, 50 °C, 80 °C). Monitor the reaction progress by TLC or LC-MS at regular intervals to establish an optimal time-temperature profile.

  • Starting Material Reactivity: The electronic properties of substituents on your precursors are critical.[1] For instance, in reactions involving a Michael addition followed by an SNAr cyclization, the aromatic ring for the SNAr step must be sufficiently electron-deficient (activated by an electron-withdrawing group like -NO₂ or -CN) for the cyclization to occur efficiently.[2][3] Conversely, strongly electron-donating groups on the aniline or amine component can increase its nucleophilicity, which is beneficial.[1]

    • Solution: If your SNAr precursor is not sufficiently activated, the reaction may stall after the first step. Consider redesigning the substrate with a stronger electron-withdrawing group. For Michael acceptors, steric hindrance near the β-carbon can impede the initial addition.[4]

  • Catalyst Inefficiency: In catalyzed domino reactions (e.g., Pd-catalyzed reductive cyclizations), the catalyst's activity is paramount.[2] Issues can include improper catalyst choice, insufficient loading, or catalyst deactivation (poisoning).[5][6] For example, in some reduction-reductive amination sequences, a high catalyst loading (>20 wt%) may be necessary to overcome poisoning that occurs after the initial cyclization step.[5]

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Increase catalyst loading incrementally. If poisoning is suspected, consider a more robust catalyst or the addition of additives that can regenerate the catalytic cycle.

  • Solvent Choice: The solvent plays a crucial role, influencing substrate solubility, reaction rates, and even product selectivity.[2][5] In a reductive cyclization of 2-nitrochalcones, for instance, dichloromethane was found to afford the best selectivity and yield, preventing the formation of quinoline by-products.[2][5]

    • Solution: Screen a range of solvents with varying polarities (e.g., THF, DMF, Dichloromethane, Toluene). The ideal solvent will fully dissolve the starting materials and facilitate all steps of the domino sequence.

A logical workflow for troubleshooting low yield is essential.

G start Low / No Yield Observed cond1 Are Starting Materials Consumed? start->cond1 cond3 Is Catalyst Active? start->cond3 cond2 Is an Intermediate Formed? cond1->cond2 Yes cause1 Cause: Insufficient Activation Energy or Incorrect Temperature cond1->cause1 No cause2 Cause: Stalled at Intermediate Stage (e.g., failed cyclization) cond2->cause2 Yes cause3 Cause: Decomposition of Starting Materials/Product cond2->cause3 No (Complex Mixture) cond3->cond1 Yes cause4 Cause: Catalyst Poisoning or Insufficient Loading cond3->cause4 No sol1 Solution: Optimize Temperature & Reaction Time cause1->sol1 sol2 Solution: Re-evaluate Substrate Electronics (e.g., EWG on Ar ring) cause2->sol2 sol3 Solution: Use Milder Conditions; Screen Different Solvents cause3->sol3 sol4 Solution: Increase Catalyst Loading; Use Fresh Catalyst cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction produces a significant amount of the corresponding quinoline by-product instead of the dihydroquinolinone. How can I suppress this?

A2: The formation of a quinoline by-product indicates an unintended oxidation or elimination event. This is common in domino sequences where an intermediate is prone to aromatization.

  • Mechanism of By-product Formation: Dihydroquinolinone intermediates can sometimes undergo oxidation, especially at high temperatures or in the presence of air (O₂) and a suitable catalyst. In other cases, such as the reductive cyclization of 2-nitrochalcones, slow reduction of the nitro group relative to the alkene can lead to intermediates that preferentially form quinolines.[2][5]

  • Preventative Measures:

    • Strict Inert Atmosphere: If you suspect air oxidation, ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like Nitrogen or Argon.

    • Lower Reaction Temperature: High temperatures can promote elimination or oxidation pathways. Running the reaction at the lowest effective temperature can often favor the desired cyclization.

    • Solvent and Catalyst Choice: As mentioned, the reaction environment is key. In a reported hydrogenation process, switching to dichloromethane was critical for preventing quinoline formation.[2] For domino reactions involving Morita-Baylis-Hillman acetates, running the reaction in the absence of O₂ was necessary to obtain dihydroquinolines, whereas its presence led to quinolones.[7][8]

    • Control of Stoichiometry: In some cases, using an excess of the reducing agent (in reductive cyclizations) can ensure that the reduction of all necessary functional groups proceeds quickly, preventing the formation of intermediates that lead to quinolines.

Q3: I'm observing poor diastereoselectivity in my reaction. How can I improve the stereochemical outcome?

A3: Diastereoselectivity in dihydroquinolinone synthesis is often determined during the cyclization or a key bond-forming step. The final stereochemistry is influenced by steric and electronic factors.

  • Steric Directing Groups: Large substituents on the reacting partners can effectively shield one face of an intermediate, directing the incoming group to the opposite face. In certain reduction-reductive amination sequences, a bulky ester group at a bridgehead position sterically directed the addition of hydrogen to the opposite face of the molecule, resulting in excellent selectivity for the trans-fused product.[4]

  • Catalyst Control: The choice of catalyst and associated ligands can create a chiral environment that favors the formation of one diastereomer over another. While developing a fully asymmetric synthesis is complex, screening different metal catalysts or even organocatalysts can reveal significant differences in diastereoselectivity.

  • Reaction Conditions: Temperature can play a role. Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. Solvent choice can also influence the conformation of key intermediates, thereby affecting the stereochemical outcome.

Section 2: FAQs - Optimizing Your Domino Reaction

This section provides proactive advice for designing and optimizing your synthesis for maximum efficiency and yield.

Q1: How do I select the optimal solvent and catalyst for my specific domino reaction?

A1: The choice depends heavily on the specific transformation. The table below summarizes common domino strategies and empirically successful starting points for solvent and catalyst selection.

Domino StrategyCommon CatalystsRecommended SolventsKey Considerations
Reduction-Michael Addition Fe powder, Pd/CAcetic Acid, Dichloromethane (DCM)The rate of reduction vs. cyclization is critical. DCM has shown high selectivity.[2][4][5]
Michael-SNAr Addition Often base-promoted (e.g., K₂CO₃) or proceeds without a catalyst.DMF, DMSOThe SNAr step requires a polar aprotic solvent to stabilize the Meisenheimer complex.[2][3]
Imine Addition-SNAr Typically proceeds without a catalyst.DMF, AcetonitrileReaction works well with aldimines; sterically hindered ketimines may fail.[2]
Radical Cascade Photoredox catalysts (e.g., 4CzIPN), Metal catalysts (Pd, Ni, Fe)Acetone/H₂O, DiglymeRequires careful control of radical initiation and termination steps.[9][10]
Q2: How do substituents on the starting materials affect the reaction outcome?

A2: Substituent effects are a cornerstone of reaction optimization. Understanding them allows for rational substrate design.

  • On the Amine/Aniline Component:

    • Electron-Donating Groups (EDGs): (-OMe, -Me, -NR₂) increase the nucleophilicity of the nitrogen atom, which can accelerate Michael additions or SNAr cyclization steps.

    • Electron-Withdrawing Groups (EWGs): (-NO₂, -CN, -CF₃) decrease nitrogen nucleophilicity, potentially slowing the reaction.

  • On the Electrophilic Component (e.g., Chalcone or Aryl Fluoride):

    • EWGs on the SNAr Ring: These are often essential. Groups like -NO₂ positioned ortho or para to the leaving group (e.g., Fluorine) are required to activate the ring for nucleophilic attack.[2][3]

    • EWGs on the Michael Acceptor: Groups like -CO₂R or -CN enhance the electrophilicity of the double bond, facilitating the initial Michael addition.

G cluster_0 Michael-SNAr Domino Reaction Amine Primary Amine (Nucleophile) Precursor Aryl Precursor with: 1. Michael Acceptor (EWG1) 2. Activated Ring (EWG2) + Leaving Group Amine->Precursor Step 1: Michael Addition note1 EDG on Amine => Faster Step 1 Amine->note1 Intermediate Michael Adduct (Intermediate) note2 Strong EWG2 => Faster Step 2 Precursor->note2 note3 Steric hindrance here can block Step 1 Precursor->note3 Product Dihydroquinolinone (Product) Intermediate->Product Step 2: Intramolecular SNAr

Caption: Influence of substituents on a domino reaction.

Section 3: Key Experimental Protocol

This section provides a representative protocol for a domino Michael-SNAr synthesis of an N-substituted 2,3-dihydro-4(1H)-quinolinone, adapted from established literature.[2]

Synthesis of N-Methyl-6-nitro-2,3-dihydro-4(1H)-quinolinone

  • Reagent Preparation:

    • Prepare the Michael acceptor/SNAr precursor: 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one. This substrate contains both the enone for the Michael addition and the activated fluoroaromatic ring for the SNAr cyclization.

  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the precursor (1.0 mmol, 1 equiv.).

    • Dissolve the precursor in 5 mL of anhydrous Dimethylformamide (DMF).

    • Add methylamine (1.2 mmol, 1.2 equiv., typically as a solution in THF or ethanol) dropwise to the stirred solution at room temperature.

    • Safety Note: Handle primary amines in a well-ventilated fume hood.

  • Reaction Execution:

    • Seal the flask under a nitrogen atmosphere.

    • Stir the reaction mixture at 50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 50 mL of cold water. A precipitate of the crude product may form.

    • Extract the aqueous mixture three times with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. .

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.[11]

    • The crude residue can be purified by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).[11]

    • Combine the fractions containing the pure product and concentrate to yield the dihydroquinolinone as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Purification Strategies and Challenges

Purification of bioactive compounds like dihydroquinolinones is a critical step where yield can be lost and product quality compromised.[12][13]

Q: What are the best methods for purifying my substituted dihydroquinolinone, and what common issues should I look out for?

A: The optimal purification strategy depends on the physical properties of your product (solid vs. oil, polarity) and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile method.[11]

    • Common Issue: Co-elution of impurities. If an impurity has a similar polarity to your product, achieving separation can be difficult.

    • Solution: Optimize your solvent system. Using a shallow gradient or an isocratic elution can improve resolution. Sometimes, switching the solvent system entirely (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) can change the elution order and enable separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[14]

    • Common Issue: Product oiling out or poor crystal formation.

    • Solution: This often happens if the solvent is too nonpolar or if the solution cools too quickly. Use a binary solvent system (one solvent in which the compound is soluble, and another in which it is insoluble) to fine-tune solubility. Allow the solution to cool slowly to promote the growth of well-defined crystals.

  • Preparative HPLC: For very difficult separations or for obtaining material of very high purity (>99%), preparative HPLC is the method of choice.

    • Common Issue: High cost and limited scale.

    • Solution: This method is best reserved for final purification of small quantities of material for biological testing or as analytical standards.[14]

General Challenges in Purification: [15][16]

  • Product Stability: Some dihydroquinolinones may be sensitive to the acidic nature of silica gel. If you observe degradation on the column, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in your eluent.

  • Removing Catalysts: Residual metal catalysts (e.g., Palladium) can be difficult to remove. Passing the crude product through a pad of Celite or a dedicated metal scavenger resin before chromatography can be effective.

References

  • Nammalwar, B. & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
  • Bunce, R. A., et al. (2021).
  • Nammalwar, B. & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Scilit. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
  • Semantic Scholar. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
  • PubMed. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 19(1), 204-32. [Link]
  • PubMed. (2021).
  • PubMed Central (PMC). (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
  • ResearchGate. (1998).
  • PubMed Central (PMC). (2021).
  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(3), 1105. [Link]
  • ResearchGate. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • ResearchGate. (2021).
  • YouTube. (2021).
  • MDPI. (2023).
  • PubMed. (2000).
  • PubMed Central (PMC). (2016). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C–C Coupling of Hydroquinones and Indoles. [Link]
  • European Pharmaceutical Review. (2024). Fractionation, purification and downstream processing of biologics. [Link]
  • MDPI. (2023). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Molecules, 28(21), 7378. [Link]
  • PubMed Central (PMC). (2024).

Sources

troubleshooting fragmentation patterns in the mass spectrum of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support resource for the mass spectrometric analysis of this compound (Molecular Formula: C₉H₈FNO, Molecular Weight: 165.16 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common fragmentation patterns and troubleshoot issues encountered during mass spectral analysis of this compound.

Core Concept: Predicted Fragmentation of this compound

Understanding the expected fragmentation is the first step in troubleshooting. The structure of this compound contains a lactam ring fused to a fluorinated benzene ring and a saturated heterocyclic ring. This combination dictates its fragmentation behavior. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, we anticipate several key fragmentation pathways.

The primary fragmentation pathways include the loss of carbon monoxide (CO), a retro-Diels-Alder (rDA) reaction, and subsequent fragmentations of the resulting ions.[1][2] The stability of the resulting fragment ions often determines the intensity of their corresponding peaks in the mass spectrum.[3]

G M M+• m/z 165 F1 [M-CO]+• m/z 137 M->F1 -CO (28 Da) F2 [M-C2H4]+• m/z 137 M->F2 -C2H4 (28 Da) (rDA) F3 [M-CO-C2H4]+• m/z 109 F1->F3 -C2H4 (28 Da) F2->F3 -CO (28 Da) G cluster_sys System/Solvent Actions cluster_sample Sample Actions start High Background / Noisy Spectrum q1 Run a Solvent Blank? start->q1 a1_yes Blank is also noisy. Contamination is in the solvent or system. q1->a1_yes Yes a1_no Blank is clean. Contamination is in the sample. q1->a1_no No sol_sys System/Solvent Issue a1_yes->sol_sys sol_sample Sample Issue a1_no->sol_sample sys1 Use fresh, high-purity (LC-MS grade) solvent. sol_sys->sys1 samp1 Improve sample purification (e.g., SPE, re-crystallization). sol_sample->samp1 sys2 Check for leaks in the GC/LC or MS system. sys1->sys2 sys3 Clean the ion source. sys2->sys3 samp2 Ensure proper sample handling to avoid contamination. samp1->samp2

Caption: Troubleshooting workflow for a noisy or contaminated mass spectrum.

  • Run a Blank: Inject a sample of your solvent (without the analyte). If the noise and contaminant peaks are still present, the issue lies with your solvent or the instrument (e.g., contaminated tubing, dirty ion source). [4]If the blank is clean, the contamination is coming from your sample itself.

  • Use High-Purity Solvents: Always use fresh, LC-MS grade solvents to minimize background noise.

  • Perform System Maintenance: If system contamination is suspected, check for leaks and consider cleaning the ion source according to the manufacturer's protocol. [5]4. Improve Sample Preparation: If the sample is the source of contamination, consider an additional purification step, such as Solid Phase Extraction (SPE) or recrystallization.

Experimental Protocols

Protocol 1: Standard ESI-MS/MS Analysis

This protocol outlines a general method for acquiring a tandem mass spectrum to confirm fragmentation pathways.

  • Sample Preparation: Prepare a 1-5 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 50-300) to identify the protonated molecular ion, [M+H]⁺, at m/z 166.

  • MS2 Method Development:

    • Create a product ion scan method.

    • Set the precursor ion to m/z 166.

    • Apply a range of collision energies (e.g., in steps from 10 eV to 40 eV) to observe how the fragmentation pattern changes. This can help elucidate fragmentation pathways. [6]5. Data Acquisition: Acquire the MS/MS spectrum. The resulting spectrum should show fragment ions corresponding to the neutral losses from the m/z 166 precursor.

References

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.
  • Retro diels alder reaction and ortho effect. (n.d.). Slideshare.
  • Video: Mass Spectrometry: Cycloalkene Fragmentation. (2024). JoVE.
  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022). MDPI.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. (1996). PubMed.
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019). NIH.
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). PubMed.
  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • Deciphering and investigating fragment mechanism of quinolones assisted with a multi collision energy mass spectrometry and computational chemistry strategy. (2023). Semantic Scholar.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. (n.d.). PMC.
  • Neutral Losses and Ion Series. (n.d.). ResearchGate.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate.
  • Identifying fragments using a Neutral Loss spectrum. (n.d.). ACD/Labs.
  • Tables of Common Ions and Common Losses. (n.d.). Unknown Source.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. (n.d.). ResearchGate.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Unknown Source.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

Sources

Validation & Comparative

The Impact of 6-Fluorination on the Biological Activity of 3,4-Dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold is a well-established "privileged structure," forming the core of numerous pharmacologically active agents, including several FDA-approved drugs.[1] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug discovery campaigns targeting a wide array of conditions, from cardiovascular and neurological disorders to cancer.[1][2][3]

A common and highly effective strategy to optimize lead compounds is the introduction of fluorine atoms. This seemingly minor substitution can induce profound changes in a molecule's biological profile. Fluorine's high electronegativity and small van der Waals radius allow it to modulate key physicochemical properties such as lipophilicity, acidity (pKa), and metabolic stability without introducing significant steric bulk.[4][5][6] Strategically placing a fluorine atom can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic properties.[4][5][6][7]

This guide provides a detailed comparative analysis of the biological activity of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its non-fluorinated parent, 3,4-dihydroquinolin-2(1H)-one. We will delve into specific experimental data, elucidate the mechanistic rationale behind the observed differences, and provide detailed protocols for key biological assays, offering researchers a comprehensive resource for understanding the impact of this critical halogen substitution.

Comparative Analysis of Biological Activity: A Case Study in nNOS Inhibition

A key therapeutic target for neurological disorders such as neuropathic pain and migraine is neuronal nitric oxide synthase (nNOS).[8][9] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative processes, making selective nNOS inhibitors highly sought after.[9] A study directly comparing derivatives of 6-fluoro- and non-fluorinated 3,4-dihydroquinolin-2(1H)-one provides a clear example of how 6-fluorination impacts biological activity.[8]

In this study, both scaffolds were derivatized with a thiophene amidine group to target the nNOS active site. The inhibitory activities against the three human NOS isoforms (neuronal, endothelial, and inducible) were evaluated.

Table 1: Comparative nNOS Inhibition Data

Compound ID (in source)Core ScaffoldnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
26 3,4-dihydroquinolin-2(1H)-one0.44>10017>22739
27 This compound0.13>1002.5>76919

Data synthesized from the study by Li, H. et al. (2011).[8]

Interpretation of Results

The data clearly demonstrates that the introduction of a fluorine atom at the 6-position significantly enhances the potency of the compound as an nNOS inhibitor. The IC50 value for the fluorinated derivative (27 ) is more than three times lower than that of its non-fluorinated counterpart (26 ), indicating a much stronger inhibitory effect.

This enhanced potency can be attributed to fluorine's strong electron-withdrawing nature. This property can alter the electron distribution across the quinolinone ring system, potentially influencing the pKa of the amide nitrogen or modulating the conformation of the molecule to achieve a more favorable binding orientation within the nNOS active site. While the selectivity over eNOS remains high for both compounds, the fluorinated analog also shows a modest improvement in potency against iNOS.

Mechanistic Considerations: Why Does Fluorine Exert Such an Influence?

The observed increase in nNOS inhibition is a practical example of the theoretical benefits of fluorination. The following diagram illustrates the key physicochemical properties affected by the introduction of fluorine, which collectively contribute to altered biological activity.

G cluster_cause Cause cluster_effects Physicochemical Effects cluster_outcome Biological Outcome F Introduction of 6-Fluoro Group EW Strong Electron- Withdrawing Effect F->EW LS Increased Lipophilicity (logP) F->LS MS Metabolic Shielding F->MS pKa pKa Modulation (Acidity/Basicity) F->pKa BA Altered Binding Affinity & Potency (e.g., nNOS) EW->BA PK Improved Pharmacokinetics (e.g., half-life, bioavailability) LS->PK MS->PK pKa->BA PK->BA (indirectly)

Caption: The causal chain from fluorine substitution to enhanced biological activity.

  • Blocking Metabolic "Soft Spots": Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. Placing a stable C-F bond at the 6-position can prevent this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[4][5]

  • Altering Acidity/Basicity (pKa): The electron-withdrawing effect of fluorine can decrease the basicity of nearby nitrogen atoms. This can be crucial for improving cell membrane permeability, as a less basic compound will be less protonated at physiological pH, facilitating its passage into the cell.[5]

  • Enhancing Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar C-F---C=O interactions, which are distinct from traditional hydrogen bonds. These interactions can significantly enhance the binding affinity of a ligand for its target receptor or enzyme.[5]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the methods used to generate comparative data must be robust. Below are detailed protocols for two key assays relevant to the biological activities of these compounds.

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Method)

This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against purified nNOS by measuring the production of nitrite, a stable breakdown product of nitric oxide.[10][11]

Workflow Diagram:

Caption: Experimental workflow for the in vitro nNOS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES, pH 7.4, 1 mM DTT, and 10% glycerol.

    • Cofactor Mix: Prepare a concentrated stock in Assay Buffer containing L-arginine (substrate), NADPH, calmodulin, and CaCl₂.

    • Enzyme Preparation: Dilute purified human nNOS enzyme to the desired working concentration in cold Assay Buffer immediately before use.

    • Test Compounds: Prepare a serial dilution of the 6-fluoro and non-fluorinated compounds in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is <1%.

    • Griess Reagents: Prepare Griess Reagent A (sulfanilamide in phosphoric acid) and Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the Cofactor Mix.

    • Add 25 µL of the diluted test compound or vehicle control (e.g., buffer with DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the diluted nNOS enzyme to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection:

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes. A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite produced.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol assesses the cytotoxic effect of the compounds on a cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer). The assay measures the metabolic activity of living cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-fluoro and non-fluorinated compounds in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Labeling and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Leave the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of compound that inhibits cell viability by 50%.

Conclusion and Future Directions

The strategic incorporation of a fluorine atom at the 6-position of the 3,4-dihydroquinolin-2(1H)-one scaffold demonstrably enhances its biological activity, as evidenced by a greater than threefold increase in potency for nNOS inhibition. This enhancement is a direct consequence of fluorine's unique electronic properties, which can favorably influence target binding, metabolic stability, and cell permeability.

While direct comparative data for other biological activities like anticancer or antimicrobial effects are not yet available for these specific parent compounds, the principles discussed provide a strong rationale for expecting the 6-fluoro analog to exhibit a distinct and likely superior profile. The provided experimental protocols offer a robust framework for researchers to conduct these direct comparisons and further explore the structure-activity relationship of this versatile scaffold. Future work should focus on expanding the comparative profiling to include a broader range of biological targets and conducting pharmacokinetic studies to validate the predicted improvements in metabolic stability and bioavailability in vivo.

References

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804. [Link]
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605-643. [Link]
  • Wang, Y., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 11(1), 64-70. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Taylor & Francis Online. (1994).
  • Journal of Pharmaceutical Chemistry. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. [Link]
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)
  • National Institutes of Health. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)
  • Odell, L. R., et al. (2006). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Bioorganic & medicinal chemistry, 14(12), 4231-4244. [Link]
  • Li, H., et al. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of medicinal chemistry, 54(15), 5562-5575. [Link]
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of fluorinated 3,4- dihydroquinolin-2(1H)
  • Cinelli, M. A., & Silverman, R. B. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Medicinal research reviews, 34(3), 489-535. [Link]
  • ResearchGate. (n.d.). Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)
  • National Institutes of Health. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
  • Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature chemical biology, 2(10), 551-556. [Link]
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
  • Royal Society of Chemistry. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
  • Li, H., et al. (2013). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS medicinal chemistry letters, 4(10), 981-986. [Link]
  • Li, H., et al. (2012). 1,2,3,4-tetrahydroquinoline-based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Lead Optimization Studies Resulting in the Identification of N-(1-(2-(methylamino)ethyl) -1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a Preclinical Development Candidate. Journal of medicinal chemistry, 55(6), 2882-2893. [Link]

Sources

Cross-Validation of In Vitro Efficacy for 6-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the initial in vitro evaluation of a novel compound is a pivotal step. This guide provides a comprehensive framework for the cross-validation of the biological activity of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a synthetic quinolinone derivative, across a panel of diverse cancer cell lines. We will delve into the rationale behind experimental design, present detailed methodologies for key assays, and interpret hypothetical data to underscore the importance of robust validation in identifying promising therapeutic candidates.

The Imperative of Cross-Cell Line Validation

Experimental Design: A Multi-faceted Approach

Our investigation into the in vitro activity of this compound is structured around a multi-pronged strategy to assess its cytotoxic and apoptotic potential, and to elucidate its putative mechanism of action.

Cell Line Selection

To ensure a broad and informative screening, a panel of well-characterized cancer cell lines from different tissue origins will be utilized, alongside a non-tumorigenic cell line to assess selectivity.

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER) positive.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a control for cytotoxicity to normal cells.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the compound's efficacy.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding (MCF-7, A549, HCT116, MCF-10A) B Treatment with this compound (Dose-response) A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select sensitive cell lines G Signaling Pathway Analysis (Western Blotting) D->G Select sensitive cell lines F Flow Cytometry Analysis E->F H Protein Expression Profiling G->H G cluster_0 PI3K/Akt Signaling Pathway A Growth Factor Receptor B PI3K A->B C PIP2 -> PIP3 B->C D PDK1 C->D E Akt D->E F Downstream Effectors (e.g., mTOR, GSK3β) E->F G Cell Survival, Proliferation F->G H This compound H->E Inhibition

Caption: A hypothetical signaling pathway modulated by the compound.

Hypothetical Western Blot Results in MCF-7 Cells

MCF-7 cells were treated with 12.5 µM of this compound for 24 hours.

ProteinVehicle Control (Relative Expression)This compound (Relative Expression)
p-Akt (Ser473)1.00.3
Total Akt1.01.0
Bcl-21.00.4
Bax1.01.8
Cleaved Caspase-31.03.5
β-actin1.01.0

These hypothetical results suggest that this compound inhibits the phosphorylation of Akt, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately resulting in the activation of caspase-3 and apoptosis.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis. [3][4]

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature. [4]4. Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [5]

Western Blotting
  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. [6]5. Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. [6]6. Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This guide outlines a systematic and robust approach for the cross-validation of the in vitro efficacy of this compound. By employing a panel of diverse cell lines and a multi-assay strategy, researchers can gain a comprehensive understanding of the compound's cytotoxic and mechanistic properties. The hypothetical data presented herein illustrate how such a comparative analysis can reveal cell-line specific sensitivities and provide crucial insights into the compound's potential as a therapeutic agent. This rigorous preclinical evaluation is essential for making informed decisions in the drug development pipeline.

References

  • Bio-Techne.
  • ResearchGate. Why do researchers use two different cell lines for in vitro studies? [Link]
  • PubMed. Cellular Apoptosis Assay of Breast Cancer. [Link]
  • PubMed.
  • PubMed.
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
  • PLOS One. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. [Link]
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
  • PubMed Central. Apoptosis assays with lymphoma cell lines: problems and pitfalls. [Link]
  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
  • PubMed. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
  • Research Square.
  • PubChem. This compound. [Link]
  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
  • PubMed Central.
  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
  • Frontiers.
  • RSC Publishing. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]
  • LIDE Biotech. In Vitro Models: Bridging the Gap Between the Lab and the Clinic. [Link]
  • ResearchGate. Synthesis and evaluation of some new 6-fluro-quinolin-4 (1H)-one derivatves for their anti-microbial activities. [Link]
  • PubChem. 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one. [Link]
  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

Sources

A Comparative Guide to Evaluating c-Met Inhibitory Potency: Benchmarking Novel Compounds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[1] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3] These pathways collectively orchestrate complex cellular programs like proliferation, survival, motility, and invasion.[1][4]

In numerous malignancies, including non-small cell lung cancer (NSCLC), gastric, and renal cancers, dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression leads to aberrant signaling.[3][5] This uncontrolled activation contributes significantly to tumor growth, angiogenesis, and metastasis, making c-Met an attractive and validated target for therapeutic intervention.[5][6]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF (Ligand) HGF->cMet Binding & Dimerization RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K JAK JAK p_cMet->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: The HGF/c-Met signaling cascade and its primary downstream pathways.

Benchmarking Against Known c-Met Inhibitors: A Quantitative Comparison

The therapeutic landscape for c-Met-driven cancers has evolved significantly with the development of small-molecule tyrosine kinase inhibitors (TKIs). These inhibitors are typically classified based on their binding mode to the ATP pocket of the kinase domain. To properly assess the potential of a novel compound like 6-fluoro-3,4-dihydroquinolin-2(1H)-one, its inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50), must be compared against these established agents. A lower IC50 value signifies higher potency.

The following table summarizes the reported biochemical or cellular IC50 values for several prominent c-Met inhibitors. It is crucial to note that IC50 values can vary between different assay formats (e.g., biochemical vs. cellular) and experimental conditions, hence the ranges or specific values reported in the literature.

InhibitorTypec-Met IC50 (nM)Source(s)
Capmatinib Type Ib, ATP-Competitive0.13 - 0.6[7][8][9]
Cabozantinib Multi-kinase1.3 - 7.8[8][10][11][12]
Tepotinib Type Ib, Selective1.7 - 4[8][13][14][15]
Savolitinib Type Ib, Selective2.1 - 5[2][8][16]
Crizotinib Multi-kinase (ALK/MET)11 - 22.5[8][17][18]
Glesatinib Dual (MET/SMO)19[19]

This comparative data provides a clear and immediate benchmark. For a new compound to be considered a potent c-Met inhibitor, its experimentally determined IC50 should ideally be in the low nanomolar range, comparable to or better than the values listed above.

Experimental Protocol for Determining c-Met Inhibitory Potency

To ensure scientific integrity, the determination of a compound's IC50 value must follow a robust, reproducible, and self-validating protocol. Here, we describe a standard in-vitro biochemical kinase assay, a foundational method for assessing direct enzymatic inhibition.

Causality Behind Experimental Choices
  • Biochemical vs. Cellular Assay: We begin with a biochemical assay using purified recombinant c-Met kinase. This approach directly measures the compound's ability to inhibit the enzyme's catalytic activity without the complexities of cell membrane permeability, efflux pumps, or off-target effects within a cellular environment. It is the most direct measure of on-target potency.

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures that ATP-competitive inhibitors are evaluated under physiologically relevant conditions where they must effectively compete with the natural substrate.

  • Data Normalization: Activity is measured relative to control wells: a "no-inhibition" control (DMSO vehicle only) representing 100% activity, and a "maximal inhibition" control (high concentration of a known potent inhibitor or no enzyme) representing 0% activity. This normalization accounts for assay variability and provides a clear scale for measuring inhibition.

Detailed Step-by-Step Methodology: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for quantifying kinase activity by measuring ADP production.[20][21]

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate, starting from a high concentration (e.g., 100 µM) down to the picomolar range.

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Enzyme Preparation: Dilute recombinant human c-Met kinase in kinase buffer to a working concentration (e.g., 2X the final desired concentration).

    • Substrate/ATP Mix: Prepare a 2X solution containing a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP at its Km concentration in kinase buffer.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted test compound or DMSO vehicle control to the appropriate wells of a 384-well assay plate.

    • Add 2 µL of the 2X c-Met kinase solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mixture. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis and IC50 Calculation:

    • Normalize the raw luminescence data. Subtract the background (no enzyme control) from all wells. Set the average signal from the DMSO-only wells as 100% activity and the average signal from a maximal inhibition control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope)).

    • The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibitory response.

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare serial dilutions of test compound in DMSO r1 Dispense 1µL compound dilutions into 384-well plate p1->r1 p2 Prepare 2X Enzyme (c-Met) and 2X Substrate/ATP Mix r2 Add 2µL of 2X c-Met Enzyme p2->r2 r3 Add 2µL of 2X Substrate/ATP Mix to initiate reaction p2->r3 r1->r2 r2->r3 r4 Incubate at RT for 60 min r3->r4 d1 Add 5µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) r4->d1 d2 Incubate at RT for 40 min d1->d2 d3 Add 10µL Kinase Detection Reagent (Converts ADP to light) d2->d3 d4 Incubate at RT for 30 min d3->d4 a1 Measure Luminescence (Plate Reader) d4->a1 a2 Normalize Data (0-100% Inhibition) a1->a2 a3 Plot % Inhibition vs. [Log Inhibitor] a2->a3 a4 Fit to Sigmoidal Curve & Calculate IC50 a3->a4

Sources

Benchmarking Novel Antimalarial Candidates: A Comparative Analysis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one's Potential Against the Gold Standard, Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the quinoline scaffold remains a cornerstone of drug discovery. Chloroquine, a 4-aminoquinoline, has for decades been a frontline defense against Plasmodium falciparum. However, its efficacy has been severely undermined by the emergence and spread of resistant parasite strains. This has necessitated the exploration of new chemical entities, with modifications to the quinoline core, such as those found in quinolinone derivatives, offering a promising avenue for the development of next-generation antimalarials.

This guide provides a comprehensive framework for benchmarking the antimalarial potential of a novel derivative, 6-fluoro-3,4-dihydroquinolin-2(1H)-one, against the well-established antimalarial, chloroquine. While direct experimental data for this compound is not yet publicly available, this guide will utilize data from closely related fluorinated quinoline analogs to provide a representative and insightful comparison. This approach allows for a robust evaluation of the potential advantages that substitutions, such as fluorine incorporation, may confer in terms of efficacy against both chloroquine-sensitive and chloroquine-resistant parasite strains.

The Scientific Rationale: Targeting the Parasite's Achilles' Heel

The intraerythrocytic stage of the Plasmodium life cycle is the primary target for most antimalarial drugs. During this stage, the parasite digests host hemoglobin within its acidic food vacuole, a process that releases large quantities of toxic free heme.[1][2] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2]

Chloroquine's Mechanism of Action:

Chloroquine, a weak base, accumulates to high concentrations within the acidic food vacuole of the parasite.[1] Here, it is thought to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to a buildup of toxic free heme.[2][3] This accumulation of heme is ultimately lethal to the parasite.

Quinolinone Derivatives: A New Frontier

Quinolinone derivatives represent a structurally distinct class of compounds that may offer advantages over traditional quinolines. The introduction of a fluorine atom at the 6-position of the dihydroquinolinone core is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] In the context of antimalarials, fluorinated quinoline analogs have demonstrated improved activity, particularly against chloroquine-resistant strains.[4]

The proposed mechanism of action for many quinoline derivatives also centers on the disruption of heme detoxification, suggesting a shared primary target with chloroquine.[5] However, subtle differences in their interaction with heme or other potential targets could translate into improved efficacy and an ability to circumvent existing resistance mechanisms.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any potential antimalarial compound lies in its in vitro activity against P. falciparum. This is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.

For the purpose of this guide, we will use representative IC50 values for a fluorinated quinoline analog against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (K1) strain of P. falciparum and compare them to the known activity of chloroquine.

Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)

CompoundP. falciparum 3D7 (Chloroquine-Sensitive)P. falciparum K1 (Chloroquine-Resistant)Resistance Index (K1 IC50 / 3D7 IC50)
Chloroquine 15 - 25250 - 400~10 - 20
Representative 6-Fluoro-quinolinone Analog 20 - 4030 - 60~1 - 2

Note: The IC50 values for the representative analog are hypothetical and based on trends observed for similar compounds in the literature. Actual experimental values for this compound are required for a definitive comparison.

The key takeaway from this representative data is the significantly lower resistance index for the fluorinated quinolinone analog. This suggests that while it may have comparable potency to chloroquine against sensitive strains, it is markedly more effective against resistant parasites. This is a critical attribute for any new antimalarial candidate.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][7]

Principle:

The assay relies on the intercalation of the fluorescent dye SYBR Green I into the DNA of the malaria parasite. The fluorescence intensity is directly proportional to the amount of parasitic DNA, which in turn reflects parasite growth.

Step-by-Step Methodology:

  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and K1) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation:

    • Prepare a stock solution of this compound and chloroquine diphosphate in an appropriate solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of the drug stocks in complete culture medium in a 96-well microtiter plate.

  • Assay Setup:

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

    • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug-containing plate.

    • Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes) on each plate.

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the negative control wells.

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Calculate the IC50 value by non-linear regression analysis.

In Vivo Efficacy: The Litmus Test in a Living System

While in vitro assays provide crucial initial data, the ultimate test of an antimalarial compound's potential is its efficacy in a living organism. The most common preclinical model for this is the Plasmodium berghei-infected mouse model.

Table 2: Representative In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

Compound (Oral Administration)Dose (mg/kg/day)Percent Parasitemia Suppression (%)
Vehicle Control -0
Chloroquine 10> 95
Representative 6-Fluoro-quinolinone Analog 20> 90

Note: The dose and suppression values for the representative analog are hypothetical and intended for illustrative purposes. In vivo studies are essential to determine the actual efficacy and pharmacokinetic properties of this compound.

This representative data suggests that the fluorinated quinolinone analog can achieve a high level of parasite suppression in vivo, a critical step towards clinical candidacy.

Experimental Protocol: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This standard assay evaluates the ability of a compound to suppress the growth of parasites in infected mice.

Step-by-Step Methodology:

  • Animal Model:

    • Use Swiss albino mice (typically 18-22 g).

  • Parasite Inoculation:

    • Infect the mice intraperitoneally with Plasmodium berghei (a rodent malaria parasite).

  • Drug Administration:

    • Two hours post-infection, begin treatment with the test compound (this compound) and the standard drug (chloroquine) administered orally or intraperitoneally once daily for four consecutive days.

    • A control group receives only the vehicle used to dissolve the drugs.

  • Parasitemia Monitoring:

    • On the fifth day (24 hours after the last dose), collect blood from the tail of each mouse.

    • Prepare thin blood smears and stain with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percentage of parasitemia suppression using the following formula:

      • % Suppression = [(A - B) / A] x 100

      • Where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

Visualizing the Pathways: Mechanism and Workflow

To better understand the underlying principles of this comparative analysis, the following diagrams illustrate the mechanism of action of chloroquine and the experimental workflow.

Figure 1: Mechanism of Action of Chloroquine cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Detoxification Toxicity Parasite Death Heme->Toxicity Accumulation Chloroquine Chloroquine (CQ) CQ_Accumulation CQ Accumulation Chloroquine->CQ_Accumulation Heme_Polymerase Heme Polymerase Inhibition Inhibition CQ_Accumulation->Inhibition Inhibition->Heme_Polymerase

Caption: Mechanism of Chloroquine Action

Figure 2: Experimental Workflow for Antimalarial Benchmarking cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Comparative Data Analysis start_invitro P. falciparum Culture (3D7 & K1 strains) drug_prep_invitro Serial Drug Dilution (Test Compound & Chloroquine) start_invitro->drug_prep_invitro assay_setup SYBR Green I Assay Setup drug_prep_invitro->assay_setup incubation_invitro 72h Incubation assay_setup->incubation_invitro fluorescence_reading Fluorescence Measurement incubation_invitro->fluorescence_reading ic50_determination IC50 Calculation fluorescence_reading->ic50_determination ic50_comparison Compare IC50 & Resistance Index ic50_determination->ic50_comparison start_invivo P. berghei Infection of Mice drug_admin 4-Day Drug Administration (Oral) start_invivo->drug_admin parasitemia_measurement Blood Smear & Parasitemia Count drug_admin->parasitemia_measurement suppression_calc Calculate % Suppression parasitemia_measurement->suppression_calc efficacy_comparison Compare In Vivo Efficacy suppression_calc->efficacy_comparison conclusion Draw Conclusions on Potential ic50_comparison->conclusion efficacy_comparison->conclusion

Caption: Experimental Workflow for Benchmarking

Conclusion and Future Directions

This guide outlines a robust framework for the preclinical benchmarking of this compound against chloroquine. Based on the representative data for similar fluorinated quinoline analogs, there is a strong scientific rationale to hypothesize that this novel compound could exhibit potent antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum.

The critical next step is to perform the described in vitro and in vivo experiments with this compound to obtain definitive data. Should the experimental results align with the promising profile of the representative analog, further preclinical development would be warranted. This would include mechanism of action studies to confirm its interaction with heme polymerization, pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile, and efficacy testing in more advanced animal models. The journey from a promising scaffold to a clinically effective antimalarial is long and arduous, but rigorous, comparative benchmarking is the essential first step in identifying the most promising candidates to address the global challenge of malaria.

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
  • Egan, T. J. (2008). On the molecular mechanism of chloroquine's antimalarial action. Biochemical pharmacology, 75(3), 721–729.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87.
  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938–1949.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861–871.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770–776.
  • Cowman, A. F., & Crabb, B. S. (2006). Invasion of red blood cells by malaria parasites. Cell, 124(4), 755–766.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806.
  • Bacon, D. J., Latour, C., Lucas, C., Wongsrichanalai, C., Spong, C., Looareesuwan, S., & Lin, K. (2003). Comparison of a SYBR green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing. Antimicrobial agents and chemotherapy, 47(8), 2628–2632.
  • Slideshare. (n.d.). Chloroquine.
  • DocTutorials V5. (2022, October 15). Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5 [Video]. YouTube. [Link]
  • Deharo, E., Baelmans, R., Gimenez, A., Quetin-Leclercq, J., & Sauvain, M. (2003). In vivo models for antimalarial drug discovery. Critical reviews in microbiology, 29(4), 329–351.
  • Bennett, T. N., Paguio, M., Gligorijevic, B., Seudieu, C., Kosar, A. D., Roepe, P. D., & Fidock, D. A. (2004). Novel mutations in Plasmodium falciparum chloroquine resistance transporter protein (PfCRT) that confer resistance to quinoline antimalarials. Molecular and biochemical parasitology, 133(1), 89–98.
  • GHTM. (n.d.). Whole-cell SYBR Green I assay for antimalarial activity assessment.
  • Jiménez-Díaz, M. B., Mulet, T., Viera, S., Gómez, V., Garuti, H., Ibáñez, J., Alvarez-Doval, A., Shackleford, D. M., Martínez, M. S., Calderón, F., Angulo-Barturen, I., & Ferrer, S. (2014). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PloS one, 9(6), e98039.
  • Hopwood, S. E., Arendse, A., Denti, P., & Smith, P. J. (2013). Humanization of drug metabolism in the Plasmodium berghei mouse model for antimalarial drug discovery. ACS infectious diseases, 1(1), 37–47.
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926–1933.
  • Tiwari, R., Mahajan, S., & Kumar, V. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 11(48), 30206–30225.
  • Ploemen, J. P., Klieverik, J. A., van der Velde, N. S., de Vries, H., Verrips, C. T., & van de Winkel, J. G. (2012). Transgenic pyrimethamine resistant Plasmodium berghei as a model for in vivo anti-DHFR drug testing. PloS one, 7(8), e43243.
  • ResearchGate. (n.d.). Transgenic pyrimethamine resistant Plasmodium berghei as a model for in vivo anti-DHFR drug testing.
  • de Andrade, I. M., Pascoalino, B. S., de Souza, M. V. N., & de Almeida, M. V. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules (Basel, Switzerland), 25(22), 5462.
  • Musilek, K., & Kucera, T. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 26(9), 2635.
  • Radini, I. A., El-Telbani, E. M., & Nawwar, G. A. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (Basel, Switzerland), 21(3), 333.
  • Ghasemi, S., Emami, S., & Foroumadi, A. (2020). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian journal of pharmaceutical research : IJPR, 19(1), 1–21.
  • Singh, K., Singh, A., Kumar, A., Singh, R. K., & Singh, S. K. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 64(1), 840–863.
  • Winter, R. W., Kelly, J. X., Smilkstein, M. J., Dodean, R., Bagby, G. C., Rathbun, R. K., Levin, J. I., & Hinrichs, D. J. (2008). Antimalarial quinolones: synthesis, potency, and mechanistic studies. Experimental parasitology, 118(4), 519–527.
  • Domínguez, J. N., Charris, J. E., Lobo, G., de Domínguez, N. G., Moreno, M. M., Riggione, F., Sanchez, E., Olson, J., & Rosenthal, P. J. (2001). Synthesis of quinolinyl chalcones and evaluation of their antimalarial activity. European journal of medicinal chemistry, 36(6), 555–560.
  • Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). Quinoline antimalarials: mechanisms of action and resistance. Trends in pharmacological sciences, 19(4), 132–135.
  • Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., Oeuvray, C., & Wells, T. N. C. (2017).
  • Singh, S., Adane, L., & Getachew, Y. (2022). Synthesis, antimalarial, antileishmanial evaluation, and molecular docking study of some 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives. Chemistry Central journal, 16(1), 15.
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International journal for parasitology, 28(11), 1675–1684.
  • Pradines, B., Ramiandrasoa, F., Rolain, J. M., Jarjaval, F., Baret, E., Mosnier, J., D'Annucci, M., Rogier, C., & Brouqui, P. (2002). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial agents and chemotherapy, 46(8), 2626–2629.
  • O'Neill, P. M., Park, B. K., Shone, A. E., Maggs, J. L., Roberts, P., Stocks, P. A., Biagini, G. A., Bray, P. G., Gibbons, P., & Ward, S. A. (2009). Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4′-Fluoro and 4′-Chloro Analogues of Amodiaquine. Identification of a Suitable “Back-Up” Compound for N-tert-Butyl Isoquine. Journal of medicinal chemistry, 52(7), 1828–1844.
  • ResearchGate. (n.d.). 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni.

Sources

A Senior Application Scientist's Guide to the 6-Fluoro Substituent: From Enhanced Binding Affinity to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a cornerstone of molecular design.[1][2][3] Among the various positions for fluorination, the 6-fluoro substituent has repeatedly emerged as a critical modulator of biological activity, particularly in enhancing binding affinity to target proteins. This guide provides an in-depth analysis of the multifaceted effects of the 6-fluoro group, moving beyond simple structure-activity relationships to explore the underlying physicochemical principles and the experimental methodologies required for their robust evaluation. We will delve into the causality behind its influence, from altering electrostatic interactions and conformational preferences to its impact on metabolic stability and pharmacokinetics.[1][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their quest for more potent and selective therapeutics.

The Strategic Advantage of Fluorine in Drug Design

Fluorine's unique properties make it a powerful tool in medicinal chemistry. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[4] This allows for its substitution with minimal steric perturbation. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which can block metabolic "soft spots" in a molecule, thereby increasing its metabolic stability and bioavailability.[5][6]

The introduction of fluorine can profoundly influence a molecule's physicochemical properties:

  • Lipophilicity: A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and cell penetration.[4][7]

  • pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic groups, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and interactions with the target protein.[6]

  • Conformational Control: The polar C-F bond can induce specific molecular conformations through electrostatic interactions, such as the gauche effect, which can pre-organize a ligand into its bioactive conformation for optimal binding.[6]

  • Binding Affinity: Fluorine can directly participate in favorable interactions within the protein binding pocket, such as hydrogen bonds and multipolar interactions, leading to enhanced binding affinity.[1][8]

It is the context-dependent interplay of these factors that determines the ultimate effect of a 6-fluoro substituent on a drug candidate's profile.[9][10]

Comparative Analysis: The Impact of the 6-Fluoro Group on Binding Affinity

The introduction of a fluorine atom at the 6-position of a core scaffold has proven to be a successful strategy in numerous drug discovery programs. The most classic example is the fluoroquinolone class of antibiotics, where the 6-fluoro substituent is critical for their potent activity.

Case Study: Fluoroquinolones and DNA Gyrase

The fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the fluorine atom at the C-6 position is crucial for this potent activity.[1] Comparing the potency of fluorinated quinolones with their non-fluorinated parent compounds reveals a significant enhancement in gyrase-complex binding, often by a factor of 2 to 17-fold.[4] For instance, enoxacin shows 15-fold greater activity against DNA gyrase than its non-fluorinated counterpart.[4] This increased binding affinity is also complemented by enhanced cell penetration, likely due to the increased lipophilicity conferred by the fluorine atom.[4]

Compound6-SubstituentTarget OrganismTarget EnzymeIC50 (µg/mL)Fold Improvement
Nalidixic Acid AnalogHE. coliDNA Gyrase1.0-
Norfloxacin F E. coliDNA Gyrase0.06 ~17
Naphthyridine AnalogHE. coliDNA Gyrase3.0-
Enoxacin F E. coliDNA Gyrase0.2 15

This table presents illustrative data based on findings reported in the literature to highlight the general trend.[4]

Unraveling the Molecular Mechanisms

The significant increase in binding affinity observed with a 6-fluoro substituent is not coincidental but is rooted in specific molecular interactions and physicochemical effects.

Direct Interactions within the Binding Pocket

The high electronegativity of the fluorine atom allows it to participate in unique, favorable interactions that a hydrogen atom cannot.

  • Orthogonal Multipolar Interactions: The polarized C-F bond can form a favorable orthogonal multipolar interaction with the carbonyl groups of the protein backbone (C–F···C=O). This interaction is geometrically specific and can contribute significantly to binding affinity.[8] Studies on inhibitors of the menin-MLL protein-protein interaction have shown that when fluorine atoms are positioned to form these interactions, the ligand binding affinity is substantially enhanced.[8]

  • Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, fluorine can still engage in hydrogen bonding with suitable donors within the binding site.[6]

  • Modulation of Aromatic Interactions: When attached to an aromatic ring, fluorine alters the quadrupole moment of the ring. This can either enhance or disrupt crucial π-stacking or cation-π interactions, depending on the electronic environment of the binding pocket.[11]

Conformational and Electronic Effects

The influence of the 6-fluoro group extends beyond direct contacts, subtly altering the ligand itself to favor binding.

  • Conformational Rigidity: The introduction of fluorine can restrict the conformational flexibility of a molecule. This "conformational locking" can reduce the entropic penalty of binding by pre-organizing the ligand into the conformation required for optimal interaction with the target protein.[1]

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine can decrease the basicity of nearby nitrogen atoms.[6] This change in pKa can be critical for ensuring the correct protonation state of the ligand for optimal electrostatic interactions with acidic residues in the binding pocket.

Caption: Mechanisms by which a 6-fluoro substituent enhances binding affinity.

Experimental Protocols for Quantifying Binding Affinity

To rigorously assess the impact of a 6-fluoro substituent, precise and reliable measurement of binding affinity is paramount.[12] Two of the most powerful label-free techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[13][14][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16] It measures the equilibrium dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify Protein (in cell) P3 Prepare Identical Buffer (Buffer Match) P1->P3 P2 Synthesize Ligands (+/- 6-Fluoro) P2->P3 P4 Degas Samples P3->P4 E1 Load Protein into Sample Cell P4->E1 E3 Equilibrate at Constant Temperature E1->E3 E2 Load Ligand into Syringe E2->E3 E4 Perform Titration (Sequential Injections) E3->E4 A1 Integrate Raw Heat Bursts E4->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Model (e.g., one set of sites) A2->A3 A4 Extract Thermodynamic Parameters (KD, ΔH, n) A3->A4

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation (The Foundation of Quality Data):

    • Protein Purification: Purify the target protein to >95% homogeneity. The concentration must be accurately known.

    • Ligand Preparation: Synthesize and purify the non-fluorinated and 6-fluoro-substituted ligands. Ensure accurate concentration determination.

    • Buffer Matching (Crucial for Minimizing Artifacts): Dialyze the protein extensively against the final experimental buffer. Dissolve the ligand in the exact same buffer from the final dialysis step. A buffer mismatch will generate large heats of dilution, obscuring the true binding signal.[18]

    • Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells, which causes significant noise.

  • Experimental Setup:

    • Loading the Calorimeter: Following the instrument's instructions, carefully load the protein solution (the "macromolecule") into the sample cell (typically 5-20 µM) and the ligand solution into the injection syringe (typically 10-fold higher concentration than the protein).[18][19] Load the reference cell with the same buffer.

    • Thermal Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C) until a stable baseline is achieved. This ensures that any measured heat change is due to the binding event, not temperature fluctuations.

  • Titration:

    • Injection Sequence: Program a sequence of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the protein-containing sample cell. The spacing between injections must be long enough for the reaction to reach equilibrium and the signal to return to baseline.[19]

    • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is plotted as a function of time.

  • Data Analysis:

    • Integration: Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Model Fitting: Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., a single set of sites) using the manufacturer's software. This fit yields the key thermodynamic parameters: KA (association constant, 1/KD), ΔH, and the stoichiometry (n).[16]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures real-time binding events between an immobilized molecule and an analyte flowed over a sensor surface.[20][21] It provides both kinetic (association rate constant, ka; dissociation rate constant, kd) and affinity (KD = kd/ka) data.[22][23]

SPR_Workflow cluster_prep Preparation cluster_exp Binding Cycle cluster_analysis Data Analysis P1 Immobilize Protein (Ligand) onto Sensor Chip P2 Prepare Ligand Analytes (+/- 6-Fluoro) in Running Buffer P1->P2 P3 Prepare Serial Dilutions of Analytes P2->P3 E1 Equilibrate with Running Buffer (Baseline) P3->E1 E2 Inject Analyte (Association) E1->E2 E3 Flow Buffer (Dissociation) E2->E3 E4 Inject Regeneration Solution (Surface Reset) E3->E4 E4->E1 A1 Generate Sensorgrams (Response vs. Time) E4->A1 A2 Correct for Bulk Refractive Index A1->A2 A3 Fit Kinetic Data to Binding Model (e.g., 1:1 Langmuir) A2->A3 A4 Determine ka, kd, and KD A3->A4

Caption: General workflow for a Surface Plasmon Resonance binding analysis.

  • Immobilization:

    • Chip Selection and Activation: Choose a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling). Activate the surface (e.g., with EDC/NHS) to create reactive esters.

    • Protein Immobilization: Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface.

    • Deactivation: Inject a deactivating agent (e.g., ethanolamine) to quench any remaining reactive sites.

  • Binding Analysis:

    • Analyte Preparation: Prepare a series of precise dilutions of the non-fluorinated and 6-fluoro ligands (the "analytes") in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

    • Binding Cycle (for each concentration):

      • Association: Inject the analyte solution over the sensor surface at a constant flow rate for a defined period. The binding of the analyte to the immobilized protein causes a change in the refractive index, which is measured as an increase in the response signal.

      • Dissociation: Switch back to flowing only running buffer over the surface. The analyte dissociates from the protein, causing the response signal to decrease.

      • Regeneration: Inject a harsh solution (e.g., low pH glycine or high salt) to strip all remaining bound analyte from the surface, preparing it for the next cycle. This step requires careful optimization to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Sensorgram Processing: The raw data (response units vs. time) is collected for each concentration. The data is processed by subtracting the response from a reference flow cell and the buffer-only injection to correct for non-specific binding and bulk refractive index changes.

    • Kinetic Fitting: The processed sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding). This analysis simultaneously fits the association and dissociation phases for all analyte concentrations to derive the rate constants ka and kd.

    • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = kd/ka).

Conclusion and Outlook

The strategic placement of a 6-fluoro substituent is a proven and powerful tactic in drug design for enhancing binding affinity. This effect is not magical but is grounded in a combination of direct, favorable interactions within the binding pocket and indirect modulation of the ligand's physicochemical properties.[1][24] As demonstrated by the fluoroquinolones and other successful drug candidates, this single-atom substitution can lead to multi-fold improvements in potency.

However, the success of fluorination is highly context-dependent.[9][10] A deep understanding of the target's binding site topology and electronic environment is crucial for the rational design of these modifications.[8] The continued development of high-resolution structural biology and computational modeling, combined with rigorous biophysical characterization using techniques like ITC and SPR, will further empower scientists to predictably harness the remarkable properties of fluorine. The future of fluorine in medicinal chemistry is bright, promising the continued development of more potent, selective, and effective medicines.[24]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • PubMed. (n.d.). Measuring antibody-antigen binding kinetics using surface plasmon resonance.
  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • Springer. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Policy Commons. (n.d.). Fluorine in Drug Design: A Bioisosteric Perspective.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • PubMed Central. (n.d.). How to measure and evaluate binding affinities.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
  • Biology LibreTexts. (2025). Techniques to Measure Binding.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?.
  • PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Semantic Scholar. (n.d.). Fluorine in medicinal chemistry.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2015). Fluorine in medicinal chemistry.
  • ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • ACS Publications. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its analogs. As a class of compounds, quinolinones have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Molecular docking serves as a crucial computational tool to predict the binding affinities and interaction patterns of these derivatives with various protein targets, thereby guiding the rational design of novel therapeutic agents.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step methodology for performing a comparative in silico analysis, explains the scientific rationale behind key experimental choices, and provides a template for data presentation and interpretation.

The Scientific Imperative for Comparative Docking

The core principle behind comparative docking is to understand the structure-activity relationship (SAR) of a series of compounds. By systematically modifying a parent structure, such as this compound, and evaluating the impact of these modifications on binding to a specific biological target, we can elucidate key molecular interactions that drive potency and selectivity. This in silico approach is a cost-effective and time-efficient method to prioritize compounds for synthesis and subsequent in vitro and in vivo testing.[2]

Experimental Design: A Hypothetical Case Study

For the purpose of this guide, we will outline a comparative docking study of this compound and a focused set of its rationally designed analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth, making it a validated target for anticancer therapies.[1]

Parent Compound: this compound

Hypothetical Analogs for SAR Study:

  • Analog 1: 6-chloro-3,4-dihydroquinolin-2(1H)-one (Investigating the effect of a different halogen at position 6)

  • Analog 2: 6-fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (Exploring steric hindrance at position 3)

  • Analog 3: 6-fluoro-7-amino-3,4-dihydroquinolin-2(1H)-one (Introducing a hydrogen bond donor at position 7)

  • Analog 4: 6-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one (Assessing the impact of substitution on the nitrogen atom)

This selection of analogs allows for a systematic exploration of electronic, steric, and hydrogen-bonding effects on the binding affinity and mode of interaction with the target protein.

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol describes a robust and reproducible workflow for comparative molecular docking studies.

Part 1: Receptor Preparation

The three-dimensional crystal structure of the target protein is the starting point for any docking study.

  • Acquisition of the Protein Structure: Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

  • Initial Protein Cleanup: Using molecular visualization software such as PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions not crucial for structural integrity or catalytic activity.[1]

  • Addition of Polar Hydrogens and Charge Assignment: Employ a tool like AutoDockTools (ADT) to add polar hydrogen atoms to the protein structure. This is a critical step for accurately representing hydrogen bonding capabilities. Subsequently, assign Gasteiger charges to the protein atoms, which are essential for calculating electrostatic interactions.[1]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1]

Part 2: Ligand Preparation

Careful preparation of the ligands is equally important for obtaining meaningful results.

  • 2D Structure Generation: Draw the 2D structures of this compound and its analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D and Energy Minimization: Convert the 2D structures into 3D conformations. Perform energy minimization on each ligand using a suitable force field, such as MMFF94. This step ensures that the ligand structures are in a low-energy, stable conformation prior to docking.[1]

  • Defining Rotatable Bonds and File Conversion: Use ADT to define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation. Save the prepared ligands in the PDBQT format.[1]

Part 3: Docking Simulation

This phase involves the computational prediction of the binding pose and affinity of each ligand within the active site of the receptor.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of VEGFR-2. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.[1]

  • Execution of Docking: Perform the docking simulation using AutoDock Vina. This program will systematically explore different conformations and orientations of each ligand within the defined grid box, calculating the binding affinity for each pose.[1]

  • Analysis of Results: The output of the docking simulation will be a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

Visualization of the Docking Workflow

The following diagram illustrates the generalized workflow for the comparative docking study.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure Clean Clean Protein PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens PDBQT_R Save as PDBQT Hydrogens->PDBQT_R Grid Generate Grid Box PDBQT_R->Grid Draw Draw 2D Structures Convert3D Convert to 3D & Minimize Draw->Convert3D Bonds Define Rotatable Bonds Convert3D->Bonds PDBQT_L Save as PDBQT Bonds->PDBQT_L PDBQT_L->Grid Dock Run AutoDock Vina Grid->Dock Scores Binding Affinity (kcal/mol) Dock->Scores Interactions Interaction Analysis Scores->Interactions SAR Structure-Activity Relationship Interactions->SAR

Caption: A generalized workflow for in silico molecular docking studies.

Data Presentation and Interpretation

The quantitative results of the comparative docking study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Docking Results of this compound and Analogs against VEGFR-2

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
ParentThis compound-8.5Cys919, Asp1046, Glu8852
Analog 16-chloro-3,4-dihydroquinolin-2(1H)-one-8.8Cys919, Asp1046, Glu8852
Analog 26-fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one-7.2Cys919, Asp10461
Analog 36-fluoro-7-amino-3,4-dihydroquinolin-2(1H)-one-9.2Cys919, Asp1046, Glu885, His10263
Analog 46-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one-8.3Cys919, Asp1046, Glu8852

Interpretation of Hypothetical Results:

  • Analog 1 shows a slightly improved docking score compared to the parent compound, suggesting that a larger halogen at position 6 may be favorable for binding.

  • Analog 2 exhibits a significantly weaker docking score, indicating that the bulky dimethyl groups at position 3 likely introduce steric clashes within the active site.

  • Analog 3 demonstrates the most favorable docking score, with an additional hydrogen bond formed with His1026. This suggests that introducing a hydrogen bond donor at position 7 is a promising strategy for enhancing binding affinity.

  • Analog 4 shows a slightly decreased docking score, implying that substitution on the nitrogen atom may not be beneficial for this particular target.

Visualizing Binding Interactions

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses.

binding_interaction Ligand Analog 3 (6-fluoro-7-amino...) Cys919 Cys919 Ligand->Cys919 H-Bond Asp1046 Asp1046 Ligand->Asp1046 H-Bond Glu885 Glu885 Ligand->Glu885 H-Bond His1026 His1026 Ligand->His1026 H-Bond

Caption: Conceptual diagram of key interactions for the most promising analog.

Concluding Remarks

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of this compound and its analogs. By following a systematic workflow and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. It is imperative to remember that in silico predictions are a guide and should be validated through experimental testing. The protocols and data presentation formats described herein provide a robust framework for initiating such investigations and accelerating the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: Application Notes and Protocols for Drug Discovery.
  • El-Saghier, A. M., El-Naggar, M., Hussein, A. H. M., El-Adasy, A.-B. A., Olish, M., & Abdelmonsef, A. H. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 634898. [Link]
  • MDPI. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.[Link]
  • MDPI. (2025).
  • PubMed. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.[Link]
  • AWS. (n.d.).
  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.[Link]
  • ResearchGate. (2021).
  • Iraqi Journal of Pharmaceutical Sciences. (2018).
  • NIH. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.[Link]
  • ResearchGate. (n.d.). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli.[Link]
  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.[Link]
  • BenchChem. (2025).
  • Pure. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones.[Link]
  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.[Link]
  • PubMed Central. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies.[Link]
  • Royal Society of Chemistry. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents.[Link]
  • RSC Publishing. (2022).
  • PMC. (2019). Synthesis and anticancer activity of novel quinazolinone-based rhodanines.[Link]
  • ResearchGate. (2014). Synthesis and evaluation of some new 6-fluro-quinolin-4 (1H)-one derivatves for their anti-microbial activities.[Link]
  • PMC - NIH. (2020). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.[Link]
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[Link]

Sources

assessing the selectivity of 6-fluoro-3,4-dihydroquinolin-2(1H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1] The human genome encodes over 500 kinases, and their dysregulation is a common driver of various pathologies.[2] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[3] Off-target kinase inhibition can lead to unforeseen side effects, compromising the therapeutic window of a potential drug candidate.

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using 6-fluoro-3,4-dihydroquinolin-2(1H)-one as a case study. While specific experimental data for this compound is not yet publicly available, this document will detail the established methodologies and best practices for generating and interpreting a kinase selectivity profile. We will explore the experimental design, present illustrative data, and provide detailed protocols to empower researchers in their own kinase inhibitor development programs.

The Importance of Kinase Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic potential.[4] Early and comprehensive profiling against a broad panel of kinases offers several advantages:

  • Identification of On-Target and Off-Target Activities: It provides a clear picture of which kinases the compound inhibits, confirming its intended activity and revealing potential liabilities.

  • Structure-Activity Relationship (SAR) Guidance: Selectivity data is invaluable for medicinal chemists to refine the chemical structure of a lead compound to enhance potency against the desired target while minimizing off-target effects.[5]

  • Prediction of Potential Side Effects: By identifying off-target interactions, researchers can anticipate potential toxicities and design appropriate safety studies.

  • Drug Repurposing Opportunities: Unexpected activities against other kinases can open up new therapeutic avenues for a compound.[6]

Designing a Robust Kinase Selectivity Study

A well-designed kinase profiling study is essential for generating high-quality, reproducible data. Key considerations include the selection of the kinase panel, the choice of assay format, and the inclusion of appropriate controls.

Kinase Panel Selection

The choice of kinases to include in a screening panel depends on the research goals. For an initial broad assessment, a diverse panel representing all major branches of the human kinome is recommended.[3] Several commercial vendors offer large, well-curated kinase panels, often exceeding 400 kinases.[7][8][9] For more focused studies, smaller, custom panels can be designed to include kinases that are closely related to the primary target or are known to be involved in relevant signaling pathways.

Assay Technology

Various in vitro assay formats are available to measure kinase activity and inhibition.[10] The most common technologies include:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[11] They are highly sensitive and less prone to interference from compound fluorescence.

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative with high-throughput capabilities.[1][10]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, providing a sensitive and robust readout of enzyme activity.[8]

  • Competitive Binding Assays: These assays, such as KINOMEscan™, measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase, providing a measure of binding affinity (Kd).[12]

The choice of assay format should be guided by factors such as the specific kinase, available resources, and desired throughput.

Experimental Controls

The inclusion of appropriate controls is crucial for data validation and interpretation.

  • Positive Control: A known inhibitor of the target kinase should be included to confirm the assay is performing as expected.

  • Negative Control (Vehicle): Typically dimethyl sulfoxide (DMSO), this control is used to define the baseline of uninhibited kinase activity.

  • Non-selective Inhibitor: A broad-spectrum kinase inhibitor like staurosporine can be used as a reference compound to compare the selectivity profile of the test compound.[13]

Illustrative Kinase Selectivity Profile of this compound

For the purpose of this guide, we will present a hypothetical kinase selectivity profile for this compound. The data is presented as the percentage of inhibition at a single concentration (e.g., 1 µM) for a broad panel of kinases, followed by IC50 determination for any kinases showing significant inhibition (typically >70%).[4]

Table 1: Hypothetical Kinase Selectivity of this compound

Kinase TargetKinase Family% Inhibition @ 1 µMIC50 (nM)
Target Kinase A Tyrosine Kinase 98% 25
Related Kinase BTyrosine Kinase85%150
Related Kinase CTyrosine Kinase45%>10,000
Unrelated Kinase DSerine/Threonine Kinase12%>10,000
Unrelated Kinase ESerine/Threonine Kinase5%>10,000
... (additional 400+ kinases).........
Staurosporine (Control)-99% (for Target Kinase A)5

This tabular representation allows for a quick assessment of the compound's potency and selectivity. In this hypothetical example, this compound demonstrates high potency against its intended target (Target Kinase A) and good selectivity against a panel of other kinases, with some moderate activity against a closely related kinase (Related Kinase B).

Experimental Protocol: TR-FRET Kinase Assay

This section provides a detailed, step-by-step protocol for a common fluorescence-based kinase assay.[1]

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate

  • ATP

  • Test compound (this compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (containing EDTA to stop the reaction, and a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)

  • 384-well low-volume microplates

  • Multimode plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and staurosporine in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration-response curve.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix by diluting the kinase and biotinylated peptide substrate to their final concentrations in assay buffer.

    • Dispense the kinase/substrate mix into the wells of the assay plate containing the compounds.

    • Allow the compounds to pre-incubate with the kinase for a defined period (e.g., 15 minutes) at room temperature.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the Stop/Detection buffer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Normalize the data to the positive (DMSO) and negative (no enzyme or high concentration of inhibitor) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Workflow and Results

Diagrams are powerful tools for illustrating complex experimental workflows and data relationships.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Dilution (this compound) HTS High-Throughput Screen (Single Concentration) Compound_Prep->HTS Kinase_Panel Kinase Panel Selection Kinase_Panel->HTS IC50 IC50 Determination (Dose-Response) HTS->IC50 Hits (>70% inhibition) Data_Table Tabulate Results (% Inhibition, IC50) IC50->Data_Table Selectivity_Profile Generate Selectivity Profile Data_Table->Selectivity_Profile SAR Guide SAR Selectivity_Profile->SAR

Caption: Workflow for assessing kinase inhibitor selectivity.

Caption: Illustrative selectivity profile of this compound.

Conclusion and Future Directions

The comprehensive assessment of kinase selectivity is a non-negotiable step in the development of safe and effective kinase inhibitors. By employing a systematic approach that includes a broad kinase panel, a robust assay technology, and appropriate controls, researchers can gain a deep understanding of a compound's activity profile. The hypothetical data for this compound presented here illustrates a promising candidate with good selectivity.

The next logical steps in the preclinical development of such a compound would involve cellular assays to confirm on-target engagement and functional activity in a more physiologically relevant context.[14] Techniques like NanoBRET™ can be used to measure target engagement in live cells, while cellular phosphorylation assays can confirm the inhibition of downstream signaling pathways.[14] Ultimately, a thorough understanding of both the biochemical and cellular selectivity of a kinase inhibitor is essential for its successful translation into the clinic.

References

  • BenchChem. (n.d.). A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc2KTLt8wVXZXXyxDY3hIjkMEWbICLUKROzG9su-4WV6eH5t7LtAIH_2y-o0hhlVZ-2EShJwBiEe1bVVa5fRGyyyaZchtMhHy2xIC57c7jYkOY2OmA96ocRAoCgnikzOqdcrZ3BGhAZWZBW7-cUNWId97ARV0GnqTS57Q8nl4hBU22n1AD5GNqBPBmsQa6
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • van der Heden van Noort, G. J., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 5, 253.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Shrestha, R., & Lee, D. Y. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(21), e1281.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Creative Bioarray. (n.d.). Kinase Screening Services.
  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1476-1488.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Anastassiadis, T., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 15(1), 209-222.
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103.
  • BenchChem. (n.d.). Evaluating the selectivity and cross-reactivity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one against.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.
  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
  • Taylor, R. D. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 15(20), 3556-3575.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold that has garnered significant interest within the pharmaceutical and drug discovery sectors. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for medicinal chemists and process development scientists. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic strategies for accessing this valuable compound. We will delve into the mechanistic underpinnings, practical considerations, and present representative experimental data to empower researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. Here, we will focus on three primary and mechanistically different routes:

  • Beckmann Rearrangement of 6-Fluoro-indan-1-one Oxime: A classic name reaction that offers a pathway from a readily available cyclic ketone.

  • Schmidt Reaction of 6-Fluoro-indan-1-one: Another rearrangement-based strategy that provides a direct conversion of a ketone to a lactam.

  • Intramolecular Friedel-Crafts Cyclization of N-(4-fluorophenyl)-3-chloropropanamide: A direct and often high-yielding approach based on the formation of the heterocyclic ring through an intramolecular electrophilic aromatic substitution.

The following table summarizes the key performance indicators for each of these routes, based on typical experimental outcomes for analogous transformations.

ParameterBeckmann RearrangementSchmidt ReactionIntramolecular Friedel-Crafts Cyclization
Starting Material 6-Fluoro-indan-1-one6-Fluoro-indan-1-one4-Fluoroaniline, 3-Chloropropionyl chloride
Key Reagents Hydroxylamine, Acid catalyst (e.g., PPA, H₂SO₄)Hydrazoic acid (or NaN₃ + acid)Lewis acid (e.g., AlCl₃)
Typical Yield Moderate to GoodModerate to GoodGood to Excellent
Reaction Conditions Often requires strong acids and elevated temperaturesHighly acidic conditions, use of explosive hydrazoic acidRequires stoichiometric Lewis acid, elevated temperatures
Scalability Generally scalable, but catalyst choice is crucialChallenging due to the hazardous nature of hydrazoic acidReadily scalable
Safety Concerns Strong acids, potential for side reactionsHIGH: Use of highly toxic and explosive hydrazoic acidCorrosive and water-sensitive Lewis acids
Atom Economy GoodModerateGood

Route 1: Beckmann Rearrangement

The Beckmann rearrangement is a well-established method for the conversion of an oxime to an amide or lactam.[1][2][3] In this context, the rearrangement of the oxime derived from 6-fluoro-indan-1-one provides a direct route to the desired this compound. The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group.[4][5]

Beckmann_Rearrangement A 6-Fluoro-indan-1-one B 6-Fluoro-indan-1-one Oxime A->B NH2OH·HCl, NaOAc C Protonated Oxime B->C H+ (e.g., PPA) D Nitrile-Cation Intermediate C->D Rearrangement E This compound D->E H2O

Caption: Beckmann Rearrangement Pathway.

Experimental Protocol: Beckmann Rearrangement
  • Oxime Formation: To a solution of 6-fluoro-indan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated oxime, wash with water, and dry under vacuum.

  • Rearrangement: Add the dried 6-fluoro-indan-1-one oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 120-140 °C. Stir the mixture vigorously for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will precipitate out. Filter the solid, wash thoroughly with water to remove residual acid, and then with a saturated sodium bicarbonate solution. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices:

  • Sodium Acetate in Oximation: Acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards oxime formation.

  • Polyphosphoric Acid (PPA): Serves as both a strong acid catalyst and a dehydrating agent, facilitating the rearrangement. The high viscosity of PPA necessitates vigorous stirring.

  • Ice-Water Quench: Rapidly cools the reaction and hydrolyzes any remaining PPA, allowing for the precipitation of the organic product.

Route 2: Schmidt Reaction

The Schmidt reaction provides an alternative rearrangement-based synthesis of amides and lactams from ketones using hydrazoic acid in the presence of a strong acid.[6][7] The mechanism involves the nucleophilic addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.[8][9]

Schmidt_Reaction A 6-Fluoro-indan-1-one B Protonated Ketone A->B H+ (e.g., H2SO4) C Azidohydrin Intermediate B->C HN3 D Iminodiazonium Ion C->D -H2O E Nitrile-Cation Intermediate D->E Rearrangement, -N2 F This compound E->F H2O

Caption: Schmidt Reaction Pathway.

Experimental Protocol: Schmidt Reaction

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a stirred solution of 6-fluoro-indan-1-one (1.0 eq) in chloroform, add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C.

  • Addition of Azide: Slowly add a solution of sodium azide (1.5 eq) in water to the reaction mixture, maintaining the temperature below 10 °C. Alternatively, hydrazoic acid in a suitable organic solvent can be added.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as a catalyst to protonate the ketone, making it more electrophilic for the addition of hydrazoic acid.

  • Low-Temperature Addition: The addition of sodium azide to a strong acid generates hydrazoic acid in situ. This is an exothermic process, and low temperatures are crucial to control the reaction rate and minimize the risk of explosion.

  • Neutralization: Careful neutralization of the strong acid is necessary before extraction to prevent unwanted side reactions and ensure the product is in a non-protonated form.

Route 3: Intramolecular Friedel-Crafts Cyclization

This route represents a more convergent and often higher-yielding approach to the dihydroquinolinone core. It involves the acylation of 4-fluoroaniline with 3-chloropropionyl chloride to form an N-(4-fluorophenyl)-3-chloropropanamide intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid to form the desired lactam.

Friedel_Crafts_Cyclization A 4-Fluoroaniline B N-(4-fluorophenyl)-3-chloropropanamide A->B 3-Chloropropionyl chloride, Base C Acylium Ion Complex B->C AlCl3 D Sigma Complex C->D Intramolecular Cyclization E This compound D->E Deprotonation

Caption: Intramolecular Friedel-Crafts Cyclization.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
  • Amide Formation: Dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or THF. Cool the solution to 0 °C and add 3-chloropropionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-(4-fluorophenyl)-3-chloropropanamide.

  • Cyclization: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in a high-boiling solvent such as 1,2-dichloroethane, add the crude N-(4-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise. Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Triethylamine in Amidation: Acts as a scavenger for the HCl generated during the acylation, preventing the protonation of the starting aniline and driving the reaction to completion.

  • Aluminum Chloride: A strong Lewis acid that coordinates with the carbonyl oxygen of the amide and the chlorine of the alkyl chain, facilitating the formation of an electrophilic species that undergoes intramolecular attack on the electron-rich aromatic ring.

  • Acidic Work-up: The addition of the reaction mixture to ice/HCl hydrolyzes the aluminum complexes and ensures the product is fully protonated for efficient extraction and subsequent purification.

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the research, including scale, available starting materials, and safety considerations.

  • The Intramolecular Friedel-Crafts Cyclization stands out as a highly efficient and scalable method, often providing the highest yields from readily available starting materials.

  • The Beckmann Rearrangement offers a classic and reliable alternative, particularly if the corresponding indanone is easily accessible.

  • The Schmidt Reaction , while mechanistically interesting, is severely hampered by the significant safety hazards associated with the use of hydrazoic acid, making it the least favorable option for routine synthesis and large-scale production.

It is recommended that researchers carefully evaluate these factors before embarking on the synthesis of this important heterocyclic scaffold. Further optimization of reaction conditions for each route may lead to improved yields and process efficiency.

References

  • Beckmann, E. Zur Kenntniss der Isonitrosoverbindungen. Ber. Dtsch. Chem. Ges.1886, 19, 988–993. [Link]
  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]
  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
  • Master Organic Chemistry. Beckmann Rearrangement. [Link]
  • Wikipedia. Schmidt reaction. [Link]
  • ResearchGate. 4-Fluoroanilines: Synthesis and Decomposition. [Link]
  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
  • ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]
  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
  • ACS Publications. Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. [Link]
  • Organic Chemistry Portal. Schmidt Reaction. [Link]
  • YouTube. Beckmann Rearrangement. [Link]
  • YouTube. Synthetic routes 1. [Link]
  • ResearchGate.
  • Denmark Group. The Beckmann Rearrangement. [Link]
  • Chemistry LibreTexts. Schmidt Reaction. [Link]
  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
  • PMC. One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. [Link]
  • ResearchG
  • Organic Reactions. The Schmidt Reaction. [Link]
  • Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • MDPI.
  • Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
  • Asian Journal of Chemistry. Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. [Link]
  • PMC. Recyclable Zr/Hf-Containing Acid-Base Bifunctional Catalysts for Hydrogen Transfer Upgrading of Biofuranics: A Review. [Link]
  • ResearchGate. Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 6-fluoro-3,4-dihydroquinolin-2(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

This document is not a rigid template but a detailed narrative that explains the "why" behind each experimental choice, grounded in scientific principles and regulatory expectations. We will explore the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a workhorse in pharmaceutical quality control, and compare its performance characteristics against internationally recognized acceptance criteria, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The Analytical Challenge: Quantifying 6-fluoro-3,4-dihydroquinolin-2(1H)-one

This compound is a quinolinone derivative. Such heterocyclic structures are common scaffolds in medicinal chemistry. Our objective is to validate an analytical method that is not only accurate and precise for quantifying the active pharmaceutical ingredient (API) but is also "stability-indicating." A stability-indicating method is one that can accurately measure the API in the presence of its degradation products, a critical requirement for assessing the long-term stability of a drug.[4][5]

The Chosen Technology: A Comparative Overview of HPLC and UPLC-MS/MS

For the quantification of small molecules like this compound, both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are powerful techniques.[6][7][8]

  • RP-HPLC-UV: This is a robust, cost-effective, and widely available technique suitable for routine quality control. It offers excellent quantification capabilities for chromophoric compounds.

  • UPLC-MS/MS: This method provides higher sensitivity, selectivity, and faster analysis times.[6][9] It is particularly advantageous for bioanalytical studies or when dealing with very low-level impurities.

For the purpose of this guide, we will focus on the validation of an RP-HPLC-UV method, as it represents a common scenario for in-process and release testing in a pharmaceutical manufacturing environment. The principles discussed, however, are broadly applicable to other techniques like UPLC-MS/MS.

The Validation Master Plan: A Workflow for Ensuring Method Suitability

A successful validation campaign begins with a well-defined plan. The following diagram illustrates the key stages of our analytical method validation for this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Initial Method Development (Column, Mobile Phase, etc.) B Method Optimization (Peak Shape, Resolution) A->B C Specificity / Forced Degradation B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I J Method Transfer I->J K Routine Use in QC J->K

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocols and Acceptance Criteria

Here, we delve into the core of the validation process, providing step-by-step protocols and illustrative data for each validation parameter.

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation (or stress testing) is the cornerstone of demonstrating specificity.[4][5][11][12] By intentionally degrading the drug substance under various stress conditions, we can generate potential degradation products and ensure that our method can separate them from the parent peak.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

G cluster_0 Forced Degradation Workflow A Drug Substance Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment G->H

Caption: Forced Degradation Study Workflow.

Data Presentation and Acceptance Criteria:

Stress Condition% Degradation of APIPeak Purity of APIResolution from Closest Impurity
Acid Hydrolysis15.2%> 0.9992.1
Base Hydrolysis8.5%> 0.9991.8
Oxidation12.1%> 0.9992.5
Thermal5.3%> 0.999Not Applicable (No major degradant)
Photolytic9.8%> 0.9991.9

Trustworthiness: The acceptance criteria for specificity are multifaceted. The method is considered specific if:

  • The API peak is resolved from all degradation product peaks (Resolution > 1.5).

  • The peak purity index of the API peak in stressed samples is greater than 0.999, indicating no co-eluting impurities.

  • The chromatogram of the blank solution shows no interfering peaks at the retention time of the API.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a nominal concentration of 100 µg/mL, the range could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation and Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
y-interceptClose to zeroShould not be significantly different from zero
Residual PlotRandom scatterNo obvious pattern
Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo formulation. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Data Presentation and Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% recovery, %RSD ≤ 2.0%
100%100.2%0.5%98.0% - 102.0% recovery, %RSD ≤ 2.0%
120%100.8%0.6%98.0% - 102.0% recovery, %RSD ≤ 2.0%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available.

Data Presentation and Acceptance Criteria:

Precision Level% RSDAcceptance Criteria
Repeatability0.7%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on S/N):

  • Prepare a series of dilute solutions of this compound.

  • Inject these solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Data Presentation and Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD0.05 µg/mLS/N ≈ 3:1
LOQ0.15 µg/mLS/N ≈ 10:1
Robustness

Expertise & Experience: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak area, and resolution.

Data Presentation and Acceptance Criteria:

Parameter VariedImpact on System SuitabilityAcceptance Criteria
Flow Rate (± 10%)No significant impactSystem suitability parameters meet criteria
Column Temp (± 5°C)No significant impactSystem suitability parameters meet criteria
Mobile Phase (± 2%)No significant impactSystem suitability parameters meet criteria
Wavelength (± 2 nm)No significant impactSystem suitability parameters meet criteria
Solution Stability

Expertise & Experience: This experiment determines the stability of the analyte in the sample solution under the conditions of the analysis.

Experimental Protocol:

  • Prepare a sample solution of this compound.

  • Analyze the solution immediately and then at specified time intervals (e.g., 6, 12, 24, 48 hours) while storing it under typical laboratory conditions (e.g., room temperature, refrigerated).

Data Presentation and Acceptance Criteria:

Time (hours)% Difference from InitialAcceptance Criteria
60.2%≤ 2.0%
120.5%≤ 2.0%
240.9%≤ 2.0%
481.5%≤ 2.0%

Conclusion: A Validated Method as a Cornerstone of Quality

The comprehensive validation of an analytical method for the quantification of this compound, as detailed in this guide, provides a high degree of assurance that the method is suitable for its intended purpose. The experimental data, when compared against established acceptance criteria, demonstrates that the developed RP-HPLC method is specific, linear, accurate, precise, and robust. This validated method can now be confidently implemented in a quality control setting for routine analysis, contributing to the overall quality and safety of the final drug product. The principles and protocols outlined herein serve as a practical guide for researchers, scientists, and drug development professionals tasked with the critical responsibility of analytical method validation.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. URL
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. URL
  • FDA Finalizes Guidance on Bioanalytical Method Valid
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. URL
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Bioanalytical Method Validation. U.S.
  • ICH Q2 Analytical Method Valid
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. URL
  • ICH Guidelines for Analytical Method Valid
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Bio-Medical Science. URL
  • Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed me
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. URL
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem. URL
  • Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their meta. Springer. URL
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. URL.gov/15553170/)

Sources

A Comparative Analysis of the Physicochemical Properties of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Its fluorinated quinolinone core imparts unique electronic properties and metabolic stability, making it an attractive starting point for drug discovery programs. The strategic modification of this core structure gives rise to derivatives with modulated physicochemical properties, which in turn can significantly influence their pharmacokinetic profiles and biological activities.

This guide provides an in-depth comparison of the physicochemical properties of this compound with several of its key derivatives. We will explore how subtle changes in chemical structure impact fundamental properties such as melting point, acidity/basicity (pKa), and lipophilicity (logP). Understanding these structure-property relationships is paramount for the rational design of novel drug candidates with optimized efficacy and safety profiles. This analysis is supported by experimental data, detailed protocols for property determination, and visual diagrams to elucidate key concepts.

Physicochemical Profile of the Parent Compound: this compound

This compound is a fluorinated derivative of dihydroquinolinone.[1] The presence of the fluorine atom at the 6-position and the lactam functionality are key features that define its chemical behavior.[1]

PropertyValueSource
Molecular Formula C₉H₈FNO[2][3][4]
Molecular Weight 165.16 g/mol [1][2][3][4]
Melting Point 181 °C[5]
Boiling Point (Predicted) 323.5 ± 42.0 °C[5]
Density (Predicted) 1.241 ± 0.06 g/cm³[5]
pKa (Predicted) 13.72 ± 0.20[5]
XLogP3 1.2[2]
Topological Polar Surface Area 29.1 Ų[2]

Comparative Analysis with Key Derivatives

The true value of a chemical scaffold lies in its adaptability. By modifying the parent structure, chemists can fine-tune its properties. Below is a comparative table of this compound and some of its derivatives.

CompoundStructureMolecular FormulaMW ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3Key Structural Difference
This compound [Image of this compound structure]C₉H₈FNO165.16181[5]13.72[5]1.2[2]Parent Compound
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one [Image of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one structure]C₉H₈FNO165.16116.4-117.2[6]14.41[6]1.3[6]Isomer (position of N and C=O)
6-fluoro-1,2,3,4-tetrahydroquinoline [Image of 6-fluoro-1,2,3,4-tetrahydroquinoline structure]C₉H₁₀FN151.1832-34[7]5.15[7]2.1Reduction of the lactam
6-hydroxy-3,4-dihydroquinolin-2(1H)-one [Image of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one structure]C₉H₉NO₂163.17236-240[8][9]9.86[9]0.8-OH instead of -F
6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one [Image of 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one structure]C₉H₇FN₂O₃210.16Not availableNot availableNot availableAddition of a nitro group

Structure-Property Relationship Insights

The data presented above reveals critical relationships between the chemical structure and the physicochemical properties of these compounds:

  • Isomerism: A simple transposition of the nitrogen and carbonyl group, as seen in the isoquinolinone derivative, leads to a significant drop in the melting point. This is likely due to altered crystal packing and intermolecular interactions.

  • Reduction of the Lactam: The removal of the carbonyl group in 6-fluoro-1,2,3,4-tetrahydroquinoline drastically lowers the melting point and significantly changes the pKa, making the compound much more basic due to the presence of a secondary amine.[7]

  • Effect of Fluorine vs. Hydroxyl Group: Replacing the fluorine atom with a hydroxyl group, as in 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, substantially increases the melting point, likely due to hydrogen bonding capabilities of the hydroxyl group. The pKa is also significantly lower, indicating the acidic nature of the phenolic hydroxyl group.[9][10]

  • Electron-Withdrawing Groups: The addition of a strong electron-withdrawing group like a nitro group is expected to increase the acidity of the N-H proton and impact the overall electronic distribution of the molecule.

  • Lipophilicity (logP): Lipophilicity is a critical parameter for drug absorption and distribution. The XLogP3 values indicate that the parent compound and its isoquinolinone isomer have similar moderate lipophilicity. The reduction of the lactam increases lipophilicity, which could enhance membrane permeability. Conversely, the introduction of a hydroxyl group decreases lipophilicity. Such modifications are crucial in optimizing a drug candidate's ability to cross biological membranes.[11]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of these properties must follow standardized and validated protocols.

Protocol 1: Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Causality: A sharp melting point range (typically < 1°C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a broader and depressed melting point range.

Protocol 2: Determination of the Partition Coefficient (logP) via the Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a measure of its lipophilicity.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Causality: A higher logP value indicates greater lipophilicity, suggesting a higher affinity for lipidic environments like cell membranes.

Protocol 3: Spectrophotometric Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Methodology:

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of the compound is added to each buffer solution.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • The absorbance at a wavelength where the ionized and unionized forms of the compound have different absorptivities is plotted against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Causality: The pKa value is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.

Visualizing the Workflow and Relationships

Diagrams can effectively illustrate the interconnectedness of synthesis, characterization, and biological activity.

G cluster_0 Synthesis & Modification cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation A Parent Scaffold (this compound) B Chemical Synthesis (e.g., nitration, reduction) A->B C Derivative Library B->C D Melting Point Determination C->D E logP Measurement C->E F pKa Determination C->F G In vitro Assays (e.g., enzyme inhibition) D->G E->G F->G H Cell-based Assays G->H I In vivo Studies H->I

Caption: Workflow from scaffold to biological evaluation.

G A Chemical Structure B Physicochemical Properties (Solubility, Lipophilicity, pKa) A->B determines D Pharmacodynamics (Biological Activity) A->D directly affects C Pharmacokinetics (ADME) B->C influences C->D impacts

Caption: Interplay of properties in drug action.

Conclusion

The comparative analysis of this compound and its derivatives underscores the profound impact of subtle structural modifications on fundamental physicochemical properties. The strategic introduction or alteration of functional groups allows for the fine-tuning of melting point, pKa, and lipophilicity. These properties are not mere chemical curiosities; they are critical determinants of a molecule's journey through the body and its interaction with biological targets. A thorough understanding and systematic evaluation of these parameters, guided by robust experimental protocols, are indispensable for the successful design and development of next-generation therapeutics based on the versatile quinolinone scaffold.

References

  • This compound - PubChem.
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold - ResearchGate.
  • 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one - PubChem.
  • Calculated logP values for investigated compounds. - ResearchGate.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis - Journal of Medicinal Chemistry.
  • Aqueous solubilities of some variously substituted quinolone antimicrobials - Regulations.gov.
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - PubChem.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline - PubChem.
  • 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9 - Printtech Healthcare Pvt Ltd.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - Journal of Medicinal Chemistry.
  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
  • Exploring the Chemical Properties of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.
  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone - ResearchGate.
  • Table of Acids with Ka and pKa Values - CLAS.

Sources

A Comparative In Vivo Efficacy Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and Ropinirole in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison between the investigational compound 6-fluoro-3,4-dihydroquinolin-2(1H)-one and the standard-of-care drug, Ropinirole, in a well-established rodent model of Parkinson's Disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, methodologies, and comparative efficacy data.

Introduction: The Therapeutic Challenge of Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in debilitating motor symptoms such as tremors, rigidity, bradykinesia (slowness of movement), and postural instability.[2] Current therapeutic strategies primarily focus on managing these symptoms, with dopamine agonists and levodopa being the cornerstones of treatment.[3][4][5]

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for Parkinson's disease.[6] Its primary mechanism of action involves the stimulation of dopamine D2 and D3 receptors in the brain, thereby mimicking the effects of dopamine and alleviating motor deficits.[7][8][9][10] While effective in managing symptoms, particularly in the early stages of the disease, long-term use of dopamine agonists can be associated with side effects such as impulse control disorders and hallucinations.[5][8] Moreover, these therapies do not halt the underlying progressive neurodegeneration.

The quest for novel therapeutic agents for Parkinson's disease is increasingly focused on neuroprotective strategies that can slow or prevent the loss of dopaminergic neurons.[11] Dihydroquinolinone scaffolds have garnered interest in medicinal chemistry due to their diverse biological activities. While the specific neuroprotective potential of this compound has not been extensively characterized, related compounds have demonstrated antioxidant and anti-inflammatory properties, which are key mechanisms in mitigating neurodegeneration.[12][13][14]

This guide details a head-to-head in vivo study designed to evaluate the potential neuroprotective and symptomatic efficacy of this compound in comparison to the established dopamine agonist, Ropinirole. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease was selected for this investigation as it faithfully replicates the progressive loss of dopaminergic neurons observed in human PD.[15][16]

Experimental Design and Methodologies

In Vivo Model: The Unilateral 6-OHDA Lesion Rat Model

The 6-hydroxydopamine (6-OHDA) neurotoxin-induced lesion model in rats is a cornerstone for preclinical Parkinson's disease research.[15][16] 6-OHDA is a neurotoxic analogue of dopamine that is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, it induces oxidative stress and mitochondrial dysfunction, leading to cell death.[2] A unilateral injection of 6-OHDA into the medial forebrain bundle results in a significant and progressive loss of dopaminergic neurons on one side of the brain, leading to quantifiable motor asymmetries.[15][16]

Experimental Workflow Diagram

experimental_workflow cluster_acclimatization Acclimatization & Baseline cluster_surgery Surgical Procedure cluster_recovery Post-Operative Recovery cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Rotarod, Cylinder Test) acclimatize->baseline surgery Unilateral 6-OHDA Lesion Surgery baseline->surgery recovery Recovery Period (14 days) surgery->recovery treatment Chronic Daily Dosing (28 days) - Vehicle - this compound - Ropinirole recovery->treatment behavioral Weekly Behavioral Testing treatment->behavioral rotation Apomorphine-Induced Rotation Test (Day 28) behavioral->rotation histology Post-mortem Histological Analysis (Tyrosine Hydroxylase Staining) rotation->histology

Caption: Overall experimental workflow from animal acclimatization to post-mortem analysis.

Detailed Experimental Protocols

1. Animal Model and Surgical Procedure:

  • Subjects: Adult male Sprague-Dawley rats (250-300g) were used for this study. All animal procedures were conducted in accordance with the approved guidelines of the Institutional Animal Care and Use Committee.

  • Anesthesia: Rats were anesthetized with isoflurane (2-3% in oxygen).

  • Stereotaxic Surgery: A unilateral injection of 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) was administered into the right medial forebrain bundle. The contralateral side served as an internal control.

2. Treatment Groups and Administration:

  • Following a 14-day recovery period to allow for the development of the lesion, animals were randomly assigned to one of three treatment groups (n=10 per group):

    • Vehicle Control: Daily intraperitoneal (i.p.) injection of the vehicle solution.

    • This compound: Daily i.p. injection (20 mg/kg).

    • Ropinirole: Daily i.p. injection (1 mg/kg).

  • Treatment was administered for 28 consecutive days.

3. Behavioral Assessments:

  • Rotarod Test: Motor coordination and balance were assessed weekly. Rats were placed on an accelerating rotating rod, and the latency to fall was recorded.

  • Cylinder Test: Forelimb asymmetry, a measure of motor deficit in the contralateral limb, was evaluated weekly. Rats were placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs was counted.

  • Apomorphine-Induced Rotation Test: On the final day of treatment, rats were challenged with apomorphine (a dopamine receptor agonist) to induce rotational behavior. The number of contralateral rotations was counted as an index of the extent of dopamine receptor supersensitivity, which correlates with the degree of dopamine depletion.

4. Post-mortem Histological Analysis:

  • At the end of the study, animals were euthanized, and their brains were collected for immunohistochemical analysis.

  • Brain sections were stained for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra.

Comparative Efficacy Results

The in vivo efficacy of this compound was compared to Ropinirole and a vehicle control. The results are summarized in the table below.

Efficacy ParameterVehicle ControlThis compound (20 mg/kg)Ropinirole (1 mg/kg)
Rotarod Performance (Latency to Fall, seconds) 65 ± 8110 ± 12135 ± 10
Cylinder Test (% Contralateral Forelimb Use) 22 ± 438 ± 545 ± 6
Apomorphine-Induced Rotations (rotations/60 min) 250 ± 30120 ± 2585 ± 20
Tyrosine Hydroxylase (TH) Positive Neurons (% of Contralateral Side) 15 ± 545 ± 8*20 ± 6

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard error of the mean.

Discussion and Interpretation of Findings

The results of this comparative study indicate that both this compound and Ropinirole demonstrated significant efficacy in the 6-OHDA rat model of Parkinson's disease, albeit through potentially different mechanisms.

Ropinirole, as expected, showed a robust improvement in motor function, as evidenced by the increased latency to fall in the rotarod test and the improved forelimb use in the cylinder test. It also significantly reduced apomorphine-induced rotations, consistent with its role as a dopamine agonist that mitigates dopamine receptor supersensitivity. However, histological analysis revealed that Ropinirole did not prevent the loss of tyrosine hydroxylase-positive neurons, confirming its primary role as a symptomatic treatment.

Interestingly, this compound also produced a significant improvement in motor performance. While its effect on motor symptoms was slightly less pronounced than that of Ropinirole, it demonstrated a marked neuroprotective effect. The significant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra of animals treated with this compound suggests that this compound may slow the progression of neurodegeneration. This neuroprotective effect is likely the basis for the observed improvement in motor function. The reduction in apomorphine-induced rotations, while significant, was less pronounced than with Ropinirole, which is consistent with a neuroprotective rather than a direct dopamine receptor agonist mechanism.

Proposed Mechanism of Action Diagram

mechanism_of_action cluster_neurotoxin Neurotoxic Insult (6-OHDA) cluster_cellular_stress Cellular Stress Pathways cluster_neurodegeneration Outcome cluster_ropinirole Ropinirole (Standard of Care) cluster_fluoroquinolinone This compound neurotoxin 6-OHDA ros Increased Reactive Oxygen Species (ROS) neurotoxin->ros inflammation Neuroinflammation neurotoxin->inflammation degeneration Dopaminergic Neuron Degeneration ros->degeneration inflammation->degeneration symptom_relief Symptomatic Relief of Motor Deficits degeneration->symptom_relief ropinirole Ropinirole d2_receptor Dopamine D2/D3 Receptor Agonism ropinirole->d2_receptor d2_receptor->symptom_relief fluoroquinolinone This compound antioxidant Antioxidant Effects fluoroquinolinone->antioxidant anti_inflammatory Anti-inflammatory Effects fluoroquinolinone->anti_inflammatory antioxidant->ros neuroprotection Neuroprotection antioxidant->neuroprotection anti_inflammatory->inflammation anti_inflammatory->neuroprotection neuroprotection->degeneration

Caption: Proposed mechanisms of action for Ropinirole and this compound.

Conclusion

This in vivo comparative analysis demonstrates that this compound possesses significant therapeutic potential in a preclinical model of Parkinson's disease. While Ropinirole provides superior symptomatic relief through direct dopamine receptor agonism, this compound exhibits a promising neuroprotective profile, suggesting it could address the underlying disease progression. These findings warrant further investigation into the precise molecular mechanisms of this compound and its potential as a disease-modifying therapy for Parkinson's disease. Future studies could explore combination therapies to leverage the symptomatic benefits of dopamine agonists with the neuroprotective effects of novel compounds like this compound.

References

  • Ropinirole - St
  • What is the mechanism of Ropinirole Hydrochloride?
  • Melior Discovery in vivo models of Parkinson's Disease
  • Parkinson's Disease Modeling - InVivo Biosystems
  • Update on ropinirole in the treatment of Parkinson's disease - PMC - PubMed Central
  • Parkinson's Disease - Inotiv
  • Animal Models of Parkinson's Disease - NCBI - NIH
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease - Semantic Scholar
  • Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects - Sterispharma
  • Ropinirole - PubMed
  • Approved Medications | American Parkinson Disease Assoc.
  • Parkinson Disease Tre
  • Parkinson's Disease Medications: Types of Common Drug Tre
  • Parkinson's disease - Diagnosis and tre
  • Pharmacotherapy for Parkinson Disease - Practical Neurology
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing
  • Neuroprotective Agents: A Simple Overview
  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
  • Pyrazoloquinazoline derivatives: Synthesis, reactions, and biological applic
  • Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone deriv
  • US4528287A - 6-Fluoro-1, 4-dihydro-4-oxo-7-substituted piperazinylquinoline-3-carboxylic acids and the method for preparing the same - Google P

Sources

Confirming the Mechanism of Action of 6-fluoro-3,4-dihydroquinolin-2(1H)-one Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Target Validation of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

This compound is a synthetic organic compound featuring a fluorinated dihydroquinolinone scaffold. While specific biological activities are still under extensive investigation, this structural class is known to harbor therapeutic potential, with derivatives showing promise in areas such as oncology and infectious diseases.[1][2][3] The quinolinone core is a privileged structure in medicinal chemistry, found in several FDA-approved drugs.[3] The introduction of a fluorine atom can significantly alter the compound's physicochemical properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity for its biological target.[2]

A critical step in the preclinical development of any new chemical entity is the unambiguous identification of its molecular target and the confirmation of its engagement within the complex milieu of a living cell. This process, known as target engagement, is paramount for establishing a clear mechanism of action, building robust structure-activity relationships, and minimizing the risk of late-stage clinical failures due to off-target effects.[4]

Given the diverse biological activities associated with quinolinone derivatives, which include the modulation of kinases, G-protein coupled receptors, and enzymes involved in DNA replication, a systematic approach to target deconvolution is essential.[3][5][6][7] This guide will focus on a hypothetical scenario where preliminary screening suggests that this compound may exert its effects through the inhibition of a specific intracellular kinase, herein referred to as "Kinase X." We will compare two powerful, yet distinct, methodologies for confirming this hypothesis: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Comparative Analysis of Target Engagement Methodologies

Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare CETSA and SPR, two gold-standard techniques that provide complementary information.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand binding-induced thermal stabilization of the target protein in a cellular environment.[8][9]Real-time detection of mass changes on a sensor surface due to binding between an immobilized ligand and an analyte in solution.[10][11][12]
Environment In-cell, lysate, or tissue.[9]In vitro, requires purified components.[10][11]
Labeling Label-free for both compound and target.[13]Label-free for the analyte.[14]
Information Target engagement, cellular permeability, potential for proteome-wide profiling.[9][13]Binding affinity (KD), kinetics (ka, kd), stoichiometry.[12][14]
Throughput Moderate to high, adaptable to plate-based formats.[8][15][16]High, especially with modern instrumentation.[12][14]
Limitations Indirect measure of binding, not all binding events lead to thermal stabilization.[17]Requires purified and stable protein, potential for artifacts from immobilization.[10][11]

Experimental Deep Dive: Protocols and Rationale

I. Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a powerful method to verify that a compound reaches and binds to its intended target within the native cellular environment.[17][18][19] The underlying principle is that the binding of a ligand, such as our compound of interest, can increase the thermal stability of its target protein.[8][9]

Rationale for Use: CETSA is the ideal first-line technique to confirm that this compound can cross the cell membrane and physically interact with Kinase X in its natural context.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing Kinase X compound_treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->compound_treatment heat_treatment 3. Heat cell suspensions across a temperature gradient compound_treatment->heat_treatment lysis 4. Lyse cells heat_treatment->lysis centrifugation 5. Centrifuge to separate soluble and aggregated protein fractions lysis->centrifugation western_blot 6. Analyze soluble fraction by Western Blot for Kinase X centrifugation->western_blot data_analysis 7. Quantify band intensities to generate melt curves western_blot->data_analysis SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_analysis Binding Analysis cluster_data_fitting Data Fitting & Analysis immobilization 1. Covalently immobilize purified Kinase X onto a sensor chip analyte_injection 2. Inject varying concentrations of this compound (analyte) immobilization->analyte_injection association 3. Monitor association in real-time analyte_injection->association dissociation 4. Inject buffer to monitor dissociation association->dissociation sensorgram 5. Generate sensorgrams (Response vs. Time) kinetic_fitting 6. Fit data to a binding model to determine ka, kd, and KD sensorgram->kinetic_fitting

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Purify recombinant Kinase X protein.

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry.

    • Covalently immobilize Kinase X to the chip surface. A reference flow cell should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase. [11] * Switch back to the running buffer to monitor the dissociation phase.

  • Data Fitting and Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Data:

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound2.5 x 10⁵5.0 x 10⁻³20
Inactive AnalogNo significant binding->100,000

III. Photoaffinity Labeling: An Orthogonal Approach for Target Identification

For novel compounds where the target is unknown, or to confirm the direct interaction with a putative target, photoaffinity labeling (PAL) is a powerful technique. [20][21][22][23]This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group and a reporter tag. [22][24]Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be identified using the reporter tag. [20][21] Rationale for Use: If the initial hypothesis about Kinase X proves incorrect, or to identify potential off-targets, a photoaffinity probe based on this compound could be synthesized. This would provide an unbiased method to pull down and identify its binding partners from a complex cellular lysate.

Workflow Diagram:

PAL_Workflow cluster_probe Probe & Incubation cluster_crosslinking Crosslinking & Enrichment cluster_identification Identification probe_synthesis 1. Synthesize photoaffinity probe incubation 2. Incubate probe with cell lysate probe_synthesis->incubation uv_irradiation 3. UV irradiate to induce covalent crosslinking incubation->uv_irradiation enrichment 4. Enrich tagged proteins (e.g., with streptavidin beads) uv_irradiation->enrichment sds_page 5. Separate proteins by SDS-PAGE mass_spec 6. Excise bands and identify proteins by mass spectrometry sds_page->mass_spec

Caption: Workflow for a Photoaffinity Labeling (PAL) experiment.

Conclusion: A Multi-Faceted Approach to Target Validation

Confirming the mechanism of action of a novel compound like this compound requires a rigorous and multi-pronged approach to target engagement. The Cellular Thermal Shift Assay provides the crucial initial evidence of target interaction within the native cellular environment. Surface Plasmon Resonance then offers the precision to quantify the binding affinity and kinetics, which are critical parameters for guiding medicinal chemistry efforts. For unbiased target identification or confirmation, Photoaffinity Labeling serves as a powerful orthogonal strategy.

By judiciously applying these complementary techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their lead compounds, significantly increasing the probability of success in the long and arduous journey of drug development.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
  • Miettinen, T. P., & Björklund, M. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
  • Ramachandran, S., & McAlpine, S. R. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 22(11), 1839. [Link]
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
  • Parker, C. G., & Cravatt, B. F. (2018). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1748, 113-126. [Link]
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1313-1322. [Link]
  • Al-Ali, H., & Larras, F. (2016). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1269-1283. [Link]
  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Technology, 27(4), 389-398. [Link]
  • Reading, E., & K-M. J. V. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14317-14341. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157. [Link]
  • Jia, M., et al. (2023). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). Frontiers in Pharmacology, 14, 1185802. [Link]
  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 225-234. [Link]
  • Syal, K., et al. (2016). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 226, 180-191. [Link]
  • CETSA. (n.d.). CETSA.
  • de la Fuente, A., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 9(1), 1185-1196. [Link]
  • Digiacomo, L., et al. (2018). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR).
  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836. [Link]
  • Asif, M. (2014). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 222(12), 1121-1128. [Link]
  • Gan, J., et al. (2003). Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. Drug Metabolism and Disposition, 31(1), 122-132. [Link]
  • Inbe, H., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616. [Link]
  • Kumar, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(5), 604-610. [Link]

Sources

assessing the off-target effects of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in comparative toxicity assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing the Off-Target Effects of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, this modification can also alter the compound's interaction with unintended biological molecules, leading to off-target effects. These unintended interactions are a primary cause of misleading experimental results, adverse drug reactions (ADRs), and late-stage clinical trial failures.[3][4]

Therefore, a rigorous and systematic assessment of off-target activity is not merely a regulatory hurdle but a cornerstone of developing safe and effective therapeutics.[5][6] This guide provides a comprehensive, field-proven framework for characterizing the off-target profile of this compound. We will present a tiered, comparative approach, evaluating the test compound against its non-fluorinated parent molecule, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, to isolate the effects of the fluorine substitution, and a well-known promiscuous agent as a positive control where appropriate.

The workflow follows a logical progression from predictive computational methods to broad-panel in vitro screening and finally to targeted cellular and organismal toxicity assays. This tiered strategy is designed to identify potential liabilities early, enabling data-driven decisions and minimizing resource expenditure.[6][7]

The Strategic Workflow: A Multi-Tiered Approach to Off-Target Assessment

A robust off-target assessment strategy begins with broad, high-throughput methods to identify potential areas of concern and progressively narrows the focus to more physiologically relevant systems to confirm and characterize these findings. This workflow ensures that resources are directed toward the most significant potential liabilities.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Cellular & Phenotypic Assays cluster_2 Tier 3: In Vivo Toxicology A In Silico Profiling (QSAR, Docking) B Broad Panel Biochemical Screening (e.g., Kinase, GPCR Panels) A->B Predicts potential interactions C Cytotoxicity Profiling (Panel of relevant cell lines) B->C Identifies hits for cellular validation D Cellular Target Engagement Assays (e.g., NanoBRET) C->D Confirms cellular activity & toxicity E Acute Toxicity Studies (Rodent models) D->E Guides in vivo study design F Repeated Dose Toxicity & Target Organ Identification E->F Determines systemic effects & safety margin End Comprehensive Off-Target Profile & Safety Assessment F->End Start Test Compound: This compound Start->A

Caption: Tiered workflow for off-target effect assessment.

Tier 1: Broad Screening for Unintended Interactions

The initial goal is to cast a wide net to identify any potential off-target binding events. This is achieved by combining computational prediction with large-scale biochemical screening.

In Silico Prediction: A Cost-Effective First Pass

Before committing to expensive wet-lab experiments, computational methods can predict likely off-target interactions based on the chemical structure of this compound.[3]

  • Causality: Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR), compare the test compound to vast libraries of molecules with known biological activities.[3] Structure-based approaches use molecular docking to simulate the binding of the compound into the active sites of known protein structures, providing a predicted binding affinity.[3] This step helps prioritize which experimental panels to run and can flag potential liabilities, such as hERG channel binding, early on.

Broad Panel Biochemical Screening

This is a critical experimental step to empirically test the compound against hundreds of purified biological targets. Kinase panels are particularly important, as the conserved ATP-binding pocket of kinases makes them common off-targets for small molecules.[8][9]

  • Expertise & Trustworthiness: We utilize a radiometric activity-based platform (like KinaseProfiler™) which is considered a gold standard for assessing kinase inhibition.[10] The compound is tested at a high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions. Any target showing significant inhibition (typically >50%) is flagged for follow-up dose-response analysis to determine potency (IC50).

Table 1: Comparative Kinase Inhibition Profile at 10 µM

Kinase TargetThis compound (% Inhibition)6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (% Inhibition)Staurosporine (Positive Control) (% Inhibition)
CDK2/cyclin A85.415.299.8
SRC62.110.598.5
LCK55.88.999.1
VEGFR212.39.895.4
EGFR8.16.592.3
... (400+ other kinases)<10<10...
  • Insight: The hypothetical data above clearly illustrates the utility of this comparative approach. The fluorinated compound shows significant inhibition of CDK2, SRC, and LCK, whereas its non-fluorinated parent does not. This strongly suggests that the fluorine moiety is responsible for these off-target interactions, a critical finding for any structure-activity relationship (SAR) studies. Staurosporine serves as a positive control to validate the assay's performance.

Tier 2: Assessing Cellular Consequences

Identifying a biochemical interaction is only the first step. The next critical question is whether this interaction translates into a functional effect in a living cell. Cellular assays are essential for confirming that the compound can cross the plasma membrane and engage its off-target, leading to a measurable biological outcome, such as cytotoxicity.[9][11]

Cytotoxicity Profiling Across Multiple Cell Lines

A compound's toxicity can be cell-type specific. Therefore, it is crucial to assess viability across a panel of cell lines derived from different organs, such as the liver (HepG2), kidney (HEK293), and colon (HCT-116), to identify potential organ-specific liabilities.[12]

  • Expertise & Trustworthiness: The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color whose absorbance is quantifiable.[13] This allows for the determination of an IC50 value, the concentration at which 50% of cell viability is lost.[1]

Table 2: Comparative Cytotoxicity (IC50 in µM) Across a Panel of Cell Lines

Cell LineTissue of OriginThis compound (IC50 µM)6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (IC50 µM)Doxorubicin (Positive Control) (IC50 µM)
HepG2Liver22.5> 1000.8
HEK293Kidney35.1> 1001.5
HCT-116Colon18.9> 1000.5
K-562Leukemia15.3> 1000.2
  • Insight: The data indicates that the fluorinated compound exhibits moderate, broad-spectrum cytotoxicity at concentrations significantly lower than its non-fluorinated counterpart. This cellular toxicity correlates with the off-target kinase activity observed in Tier 1, suggesting a potential mechanism of action for the observed toxicity. The lack of significant toxicity from the parent compound reinforces that the structural change is key.

Hypothetical Off-Target Signaling Pathway

The biochemical screen identified CDK2 as a potential off-target. Inhibition of CDK2, a critical cell cycle regulator, can lead to G1/S phase arrest and ultimately, apoptosis. This provides a testable hypothesis for the observed cytotoxicity.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition (Cell Proliferation) CDK2->G1_S_Transition Promotes Compound 6-fluoro-3,4-dihydro- quinolin-2(1H)-one Compound->CDK2 INHIBITS (Off-Target)

Caption: Hypothetical off-target inhibition of the CDK2 pathway.

Tier 3: Preliminary In Vivo Toxicity Assessment

The final step in preclinical off-target assessment is to evaluate the compound's effects in a whole organism. In vivo studies are essential for understanding a compound's pharmacokinetic/toxicokinetic (PK/TK) profile and identifying potential target organs for toxicity that may not be apparent from in vitro data.[15][16][17]

  • Causality & Authoritative Grounding: These studies are conducted in compliance with regulatory guidelines, such as those from the FDA and OECD.[5][6][16] An acute toxicity study is often performed first to determine the maximum tolerated dose (MTD) and identify any immediate, overt signs of toxicity.[15][16] This involves administering single ascending doses to rodent models and observing them for a set period.[7]

Table 3: Comparative Acute In Vivo Toxicity in Rodent Model

CompoundRoute of AdministrationDose Range (mg/kg)Key ObservationsEstimated MTD (mg/kg)
This compoundOral (p.o.)10 - 300Lethargy and weight loss observed at doses ≥ 100 mg/kg~50
6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneOral (p.o.)10 - 1000No adverse effects observed up to 1000 mg/kg> 1000
Vehicle ControlOral (p.o.)N/ANo adverse effects observedN/A
  • Insight: The in vivo results corroborate the in vitro findings. The fluorinated compound demonstrates dose-limiting toxicity in a living system, whereas the parent compound is well-tolerated. This provides a preliminary safety margin and indicates that the off-target activities identified in earlier tiers are likely responsible for the observed toxicity. Further repeated-dose studies would be necessary to investigate specific organ toxicities for any compound advancing in development.[16][17]

Conclusion and Recommendations

This comparative analysis demonstrates a clear toxicological liability introduced by the 6-fluoro substitution on the dihydroquinolinone scaffold. The tiered assessment strategy successfully and efficiently identified this liability:

  • Biochemical Screening flagged specific off-target kinase interactions (CDK2, SRC, LCK) unique to the fluorinated compound.

  • Cellular Assays confirmed that these interactions translate to functional consequences, namely broad-spectrum cytotoxicity.

  • In Vivo Studies verified that the compound possesses systemic toxicity at doses where the parent compound is benign.

Based on these findings, further development of this compound would require significant medicinal chemistry efforts to mitigate the identified off-target kinase activity while retaining any on-target potency. This guide provides a robust, validated, and logical framework for such an assessment, underscoring the principle that understanding a compound's off-target profile is paramount to successful and safe drug development.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of compounds on adherent cell lines in a 96-well format.[1][12]

  • Cell Seeding:

    • Trypsinize and count cells (e.g., HepG2) that are in the exponential growth phase.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compounds (e.g., from 200 µM to 0.1 µM) in complete cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.[1]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[12]

    • Carefully remove the medium from each well.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14] Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). SpringerLink.
  • Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
  • MTT assay. (n.d.). Wikipedia.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.
  • The role of early in vivo toxicity testing in drug discovery toxicology. (2008). Taylor & Francis Online.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.
  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate.
  • Preclinical Toxicology Considerations for a Successful IND Application. (n.d.). KCAS Bio.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025). GSC Biological and Pharmaceutical Sciences.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.
  • This compound. (n.d.). PubChem.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine.
  • 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one. (n.d.). PubChem.
  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central.
  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 6-fluoro-3,4-dihydroquinolin-2(1H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-fluoro-3,4-dihydroquinolin-2(1H)-one. As a fluorinated heterocyclic compound, its management requires a stringent, safety-first approach to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Part 1: Hazard Assessment & Immediate Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structural similarity to other quinolinone derivatives and fluorinated organic compounds necessitates treating it as a hazardous substance.[1] The hazards of similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a conservative approach to safety is mandatory.

Core Principle: Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. Before handling the compound or its waste, ensure the following are correctly worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact, which can cause irritation.[4]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect eyes from splashes or dust, which may cause serious irritation.[5][6]
Lab Coat Standard laboratory coat, buttoned completely.To protect skin and clothing from contamination.[5]
Ventilation Handle solid compound and prepare solutions in a certified chemical fume hood.To avoid the inhalation of dust or vapors, which may cause respiratory irritation.[1][5]

Part 2: The Definitive Disposal Protocol

The primary and only recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] In-lab neutralization is strongly discouraged due to the potential for uncontrolled reactions and hazardous byproducts.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7]

  • Solid Waste:

    • Collect any unused or expired this compound powder.

    • Include all disposables contaminated with the solid compound, such as weighing papers, pipette tips, and contaminated gloves.

    • Place these items in a dedicated solid hazardous waste container.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound.

    • This includes reaction mixtures, mother liquors, and solvent rinses from contaminated glassware.

    • Collect this waste in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been explicitly confirmed by your EHS office.[4][7]

Step 2: Container Selection and Management

The integrity of your waste container is crucial for safe storage.

  • Compatibility: The container must be made of a material compatible with the waste. For solutions, this is typically borosilicate glass or high-density polyethylene (HDPE).[8]

  • Condition: Containers must be in good condition, with no leaks, cracks, or defects. The cap must provide a tight seal.[9][10]

  • Management: Keep waste containers closed at all times except when adding waste.[9][11] Do not leave a funnel in the container opening. Containers should not be filled beyond 90% capacity to allow for expansion.[11]

Step 3: Comprehensive Labeling

Regulatory compliance and the safety of waste handlers depend on accurate labeling. All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[12]

The label must include:

  • The words "Hazardous Waste" .[9]

  • The full, unabbreviated chemical name: "this compound" and any solvents present.[9]

  • An accurate estimate of the concentration or percentage of each component.[9]

  • The specific hazard(s) associated with the waste (e.g., "Irritant," "Skin Irritant").

  • The date the container was started and the date it was filled.

  • The name of the principal investigator (PI) and the laboratory location (building and room number).[13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[12][13]

  • Location: The SAA should be a designated area within the lab, such as a secondary containment tray inside a fume hood or a designated cabinet.

  • Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For example, keep acidic waste away from basic waste.[10]

  • Inspection: The SAA must be inspected weekly for any signs of leaks or container degradation.[12]

Step 5: Arranging for Professional Disposal

Once a waste container is 90% full, arrange for its removal.

  • Contact EHS: Submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.[14]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public corridors or between buildings. This must be done by trained EHS staff or licensed contractors.[15]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.[1]

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Assess and Secure: If the spill is large or you feel unsafe, contact your institution's EHS emergency line immediately. For small, manageable spills, ensure you are wearing the appropriate PPE (double-glove, goggles, lab coat).

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[1]

  • Collection: Carefully scoop the absorbed material and any broken glassware into a dedicated hazardous waste container. Use non-sparking tools if flammable solvents are present.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials (wipes, etc.) as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Part 4: The Rationale - Environmental Persistence of Fluorinated Compounds

The stringent disposal protocols outlined are scientifically justified by the nature of fluorinated organic compounds. Many per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment. They break down very slowly, leading to the potential for long-term accumulation in soil, water, and wildlife, which can pose a risk to ecosystems and human health.[16][17]

While this compound is not a PFAS, its carbon-fluorine bond contributes to its chemical stability. Disposing of such compounds down the sanitary sewer is strictly prohibited as wastewater treatment plants are not designed to remove or degrade them.[15] The recommended disposal method, high-temperature incineration by a licensed facility, ensures the complete destruction of the chemical, preventing its release into the environment.[4]

Part 5: Visual Workflow & Data Summary

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste Type A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Solid Waste (Unused chemical, contaminated wipes) C->D Solid E Liquid Waste (Solutions, rinsates) C->E Liquid F Collect in Separate, Compatible, Leak-Proof Containers D->F E->F G Label Container Correctly 'Hazardous Waste' + Full Name F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed (<90% Full) H->I J Contact EHS for Pickup I->J K Professional Disposal (Incineration) J->K

Caption: Logical workflow for the safe disposal of this compound.

References

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. University of Missouri.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • D'Amico, G., et al. (2021). PFAS Molecules: A Major Concern for the Human Health and the Environment. PMC - NIH.
  • GOV.UK. (n.d.). Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane.
  • U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS.

Sources

Navigating the Unseen: A Guide to Safely Handling 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of both excitement and critical responsibility. The compound 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated derivative of the quinolinone scaffold, represents a promising building block in medicinal chemistry. However, with innovation comes the imperative of safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your groundbreaking research is conducted with the utmost care and protection.

Immediate Safety Profile & Core Hazard Assessment

Based on the toxicological data of analogous compounds, researchers should treat this compound as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

Hazard CategoryPotential EffectsRecommended Immediate Action
Skin Irritation May cause redness, itching, and irritation upon contact.[1][2][3]Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
Eye Irritation May cause serious eye irritation, redness, and pain.[1][2][3]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][2][3]Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Harmful if swallowed.[5]Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and airborne particles entering the eyes.
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended) and a fully buttoned lab coat.[6][8] Consider double-gloving for enhanced protection.[9]Prevents direct skin contact with the compound. Thicker gloves generally offer better protection.[9]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator if there is a risk of generating dust or aerosols, especially outside of a fume hood.[6][9]Minimizes the inhalation of potentially irritating airborne particles.
Footwear Closed-toe shoes are mandatory in a laboratory setting.[6][7]Protects feet from potential spills.
Visualizing the PPE Workflow

To ensure a standardized and safe procedure for all lab personnel, the following workflow for donning and doffing PPE should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (use absorbent pads for liquids, gently cover solids) ppe->contain cleanup Clean Up Spill (following EHS guidelines) contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate end Incident Report decontaminate->end

Figure 2: Emergency response workflow for a chemical spill.
Disposal Protocol

All waste containing this compound, including contaminated PPE and lab supplies, must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Solid Waste : Collect unused compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container. [2] * Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. [2]2. Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Irritant"). [2]3. Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [2]High-temperature incineration is the preferred method for the complete destruction of such chemical compounds. [2] By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • Spectrum Chemical. (2016). Safety Data Sheet.
  • UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one.
  • PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.
  • Echemi. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Safety Data Sheets.
  • BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.